molecular formula C7H15NO B3370601 1,2-Dimethyl-piperidin-4-ol CAS No. 45673-43-6

1,2-Dimethyl-piperidin-4-ol

Cat. No.: B3370601
CAS No.: 45673-43-6
M. Wt: 129.2 g/mol
InChI Key: MECORNNOSYQMOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimethyl-piperidin-4-ol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dimethylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-5-7(9)3-4-8(6)2/h6-7,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECORNNOSYQMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Piperidine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 1,2-Dimethyl-piperidin-4-ol

This guide provides a comprehensive technical overview of this compound, a substituted piperidine scaffold of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, stereochemical nuances, synthetic pathways, and its role as a versatile building block for pharmacologically active agents.

The piperidine ring is a privileged scaffold in modern drug discovery, appearing in numerous clinically approved drugs and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with biological targets. This compound, a key derivative, presents additional layers of complexity and opportunity due to its stereocenters and multiple functional groups. The relative orientation of the two methyl groups and the hydroxyl group gives rise to distinct diastereomers, primarily the cis and trans isomers, each with unique conformational preferences and, consequently, different biological activities. Understanding the chemical properties of these isomers is paramount for their effective application in research and development.

Physicochemical and Structural Properties

The fundamental properties of this compound are dictated by its molecular structure, which combines a basic tertiary amine, a secondary alcohol, and a non-polar hydrocarbon backbone.

PropertyValueSource
Molecular Formula C₇H₁₅NO[3][4]
Molecular Weight 129.20 g/mol [3][4]
pKa (Amine) ~9.8 (Predicted)[3]
pKa (Hydroxyl) ~10.2 (Predicted)[3]
LogP 0.85 (Estimated)[3]
Boiling Point ~205.6 °C (Predicted)[4]
Density ~0.96 g/cm³ (Predicted)[4]

The presence of both a hydrogen bond donor (hydroxyl) and acceptor (amine nitrogen) makes the molecule soluble in various protic solvents and enables it to participate in key intermolecular interactions with biological targets.[3] Its moderate lipophilicity (LogP of 0.85) suggests potential for blood-brain barrier penetration, a desirable trait for CNS-targeted therapeutics.[3]

Stereoisomerism and Conformational Analysis

The most critical structural feature of this compound is its stereochemistry. The molecule has two stereocenters (at C2 and C4, though C4 is prochiral in the ketone precursor), leading to diastereomers. The relationship between the methyl groups at C1 and C2 defines the cis and trans isomers, which exhibit distinct conformational preferences. The piperidine ring adopts a chair conformation to minimize steric strain.

  • Trans-Isomer : In the most stable chair conformation of the trans-isomer, the C2-methyl group typically occupies an equatorial position to minimize steric hindrance, while the N-methyl group may be axial or equatorial, undergoing nitrogen inversion. The C4-hydroxyl group can be either axial or equatorial, with the equatorial position generally being more stable. The trans arrangement of the 1,2-dimethyl substituents imposes significant conformational constraints.[3]

  • Cis-Isomer : In the cis-isomer, one methyl group is axial while the other is equatorial in the most stable chair form. This leads to different steric interactions and a distinct three-dimensional shape compared to the trans-isomer.

The specific conformation has profound implications for reactivity and biological activity, as the spatial arrangement of functional groups determines how the molecule can bind to a receptor or enzyme active site.[5][6]

cluster_trans trans-1,2-Dimethyl-piperidin-4-ol (Chair Conformation) cluster_cis cis-1,2-Dimethyl-piperidin-4-ol (Chair Conformation) trans_N N trans_C2 C2 trans_N->trans_C2 trans_N_Me CH₃ (eq) trans_N->trans_N_Me trans_C3 C3 trans_C2->trans_C3 trans_C2_Me CH₃ (eq) trans_C2->trans_C2_Me trans_C4 C4 trans_C3->trans_C4 trans_C5 C5 trans_C4->trans_C5 trans_C4_OH OH (eq) trans_C4->trans_C4_OH trans_C6 C6 trans_C5->trans_C6 trans_C6->trans_N cis_N N cis_C2 C2 cis_N->cis_C2 cis_N_Me CH₃ (eq) cis_N->cis_N_Me cis_C3 C3 cis_C2->cis_C3 cis_C2_Me CH₃ (ax) cis_C2->cis_C2_Me cis_C4 C4 cis_C3->cis_C4 cis_C5 C5 cis_C4->cis_C5 cis_C4_OH OH (eq) cis_C4->cis_C4_OH cis_C6 C6 cis_C5->cis_C6 cis_C6->cis_N

Caption: Preferred chair conformations of trans and cis isomers.

Synthesis and Stereocontrol

The synthesis of this compound typically proceeds through a two-step sequence involving the formation of a 4-piperidone precursor followed by its reduction. The control of stereochemistry is the principal challenge in its synthesis.[3]

G start Primary Amine + Alkyl Acrylate piperidone 1,2-Dimethyl-4-piperidone (Precursor) start->piperidone Dieckmann Condensation or Mannich Reaction reduction Stereoselective Reduction piperidone->reduction cis_product cis-1,2-Dimethyl-piperidin-4-ol reduction->cis_product e.g., Catalytic Hydrogenation (Rh₂O₃, Pd/C) trans_product trans-1,2-Dimethyl-piperidin-4-ol reduction->trans_product e.g., Hydride Reagents (NaBH₄)

Caption: General synthetic workflow for this compound.

Synthesis of the 1,2-Dimethyl-4-piperidone Precursor

The 4-piperidone core is a versatile intermediate.[2] Its synthesis is often achieved via methods like the Dieckmann condensation, which involves the addition of a primary amine to two equivalents of an alkyl acrylate, followed by cyclization, hydrolysis, and decarboxylation.[7] Alternatively, Mannich-type reactions can be employed.[2] The N-methyl and C2-methyl groups are typically introduced through the choice of starting materials or subsequent alkylation steps.

Stereoselective Reduction of the Ketone

The reduction of the 4-piperidone to the corresponding 4-piperidin-4-ol is the critical stereochemistry-determining step. The choice of reducing agent and reaction conditions dictates the ratio of the resulting diastereomeric alcohols.

  • Catalytic Hydrogenation : This method often favors the formation of the cis-isomer. Catalysts like rhodium (e.g., Rh₂O₃) or palladium on carbon (Pd/C) are effective under mild conditions (e.g., 5 bar H₂, 40 °C).[8][9] The ketone adsorbs onto the catalyst surface from its less sterically hindered face, leading to the delivery of hydrogen from that face and resulting in an axial hydroxyl group, which corresponds to the cis product in this specific substitution pattern.

  • Hydride Reduction : Reagents like sodium borohydride (NaBH₄) typically favor the formation of the more thermodynamically stable product, which is often the trans-isomer with an equatorial hydroxyl group.[9] The smaller hydride reagent attacks from the less hindered axial direction, yielding the equatorial alcohol.

Representative Experimental Protocol: Catalytic Hydrogenation

The following protocol describes a general procedure for the stereoselective synthesis of cis-1,2-Dimethyl-piperidin-4-ol via catalytic hydrogenation.

Objective: To synthesize cis-1,2-Dimethyl-piperidin-4-ol from its 4-piperidone precursor.

Materials:

  • 1,2-Dimethyl-4-piperidone

  • Rhodium(III) oxide (Rh₂O₃) catalyst (0.5 mol%)

  • 2,2,2-Trifluoroethanol (TFE) as solvent

  • Hydrogen gas (high purity)

  • Hydrogenation reactor with pressure and temperature control

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and purged thoroughly with an inert gas (e.g., Argon) to remove all oxygen.

  • Charging the Reactor: Under an inert atmosphere, charge the reactor with 1,2-Dimethyl-4-piperidone (1.0 eq) and the Rh₂O₃ catalyst (0.5 mol%).

  • Solvent Addition: Add anhydrous TFE to dissolve the substrate (concentration typically 0.5-1.0 M).

  • Sealing and Purging: Seal the reactor and perform three cycles of vacuum followed by backfilling with hydrogen gas to ensure an oxygen-free environment.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 5 bar. Heat the mixture to 40 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by monitoring hydrogen uptake or by periodic sampling and analysis using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 16-24 hours.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure cis-1,2-Dimethyl-piperidin-4-ol.

Spectroscopic Characterization

Distinguishing between the cis and trans diastereomers is readily achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The different spatial arrangements of the substituents lead to distinct chemical shifts and coupling constants, particularly for the protons on C2, C4, and the methyl groups.

TechniqueExpected Characteristics for cis-IsomerExpected Characteristics for trans-Isomer
¹H NMR H4 Proton (axial): Appears as a broad multiplet at a higher field (more shielded) due to its axial position. C2-Me (axial): Resonates at a relatively upfield position.H4 Proton (equatorial): Appears as a narrower multiplet at a lower field (less shielded). C2-Me (equatorial): Resonates further downfield compared to the axial counterpart.
¹³C NMR The chemical shifts of the ring carbons are influenced by the steric compression (gamma-gauche effect) from the axial methyl group, causing specific carbons to be more shielded (upfield shift).The predominantly equatorial substitution pattern results in a different set of chemical shifts for the ring carbons, generally with less shielding from gamma-gauche effects.[10]
IR O-H stretching band (~3300-3400 cm⁻¹), C-N stretching (~1100-1200 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹)Similar functional group bands to the cis-isomer, but slight shifts in the fingerprint region may be observable due to different symmetries and vibrational modes.
MS (EI) A molecular ion peak (M⁺) at m/z = 129, with characteristic fragmentation patterns involving the loss of methyl or hydroxyl groups.The fragmentation pattern will be very similar to the cis-isomer, making mass spectrometry alone insufficient for stereoisomer differentiation.

Applications in Research and Drug Development

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to further functionalize the hydroxyl group and leverage the stereochemistry of the piperidine core.

G core This compound Core Scaffold cns CNS Therapeutics core->cns antimicrobial Antimicrobial Agents core->antimicrobial anticoagulant Anticoagulants core->anticoagulant other Other Bioactive Compounds core->other opioid Opioid Receptor Antagonists/Agonists cns->opioid Derivatization at N1 and C4 antifungal Antifungal Agents antimicrobial->antifungal Quaternization of Nitrogen thrombin Thrombin Inhibitors anticoagulant->thrombin Metabolic Stabilization

Caption: Application areas of the this compound scaffold.

  • Central Nervous System (CNS) Therapeutics : Piperidine derivatives are well-established as modulators of CNS receptors.[3] Specifically, substituted 4-hydroxypiperidines are core components of potent opioid receptor antagonists.[5][6] The trans-dimethyl configuration, in particular, has been explored for enhancing metabolic stability and receptor affinity.[3][11] The hydroxyl group often serves as a critical hydrogen bonding moiety for receptor interaction.[3]

  • Antimicrobial and Antifungal Activity : The piperidine nucleus is found in compounds with broad-spectrum antimicrobial activity.[3][12] The hydroxyl group can interact with microbial enzymes, and the methyl groups can enhance membrane permeability.[3] Further derivatization, such as forming quaternary ammonium salts, can enhance biocidal properties.[3][13][14]

  • Anticoagulant Therapy : The piperidine scaffold is present in modern thrombin inhibitors. The trans-1,2-dimethyl configuration may improve pharmacological profiles by sterically shielding the amine from metabolic oxidation by cytochrome P450 enzymes.[3]

Conclusion

This compound is a deceptively simple molecule whose chemical properties are dominated by its rich stereochemistry. The ability to selectively synthesize and isolate its cis and trans diastereomers is crucial for its application as a synthetic intermediate. With functional handles at the nitrogen and C4-hydroxyl positions, it provides a robust and sterically defined platform for building complex molecules targeting a range of biological systems, from CNS receptors to microbial enzymes. For researchers and drug development professionals, a thorough understanding of its conformational behavior, stereocontrolled synthesis, and reactivity is essential for unlocking its full potential in medicinal chemistry.

References

  • Vulcanchem. trans-1,2-Dimethyl-piperidin-4-ol.
  • The Royal Society of Chemistry. Supplementary Information.
  • SpectraBase. (2R,4S)-1,2-dimethyl-4-phenylpiperidin-4-ol [13C NMR].
  • Journal of the Chemical Society, Perkin Transactions 1. Diastereoisomeric esters of 1,2-dimethyl-4-phenylpiperidin-4-ol and related compounds. RSC Publishing.
  • ChemBK. (2R,4R)-1,2-Dimethyl-piperidin-4-ol.
  • PubChem. Piperidin-4-ol, 2,5-dimethyl-1-(1-methylethyl)-. National Center for Biotechnology Information.
  • MDPI. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.
  • PubChem. Piperidin-4-ol. National Center for Biotechnology Information.
  • DTIC. Piperidine Synthesis. Defense Technical Information Center.
  • European Patent Office. PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Google Patents.
  • LookChem. Cas 937681-12-4, 2,2-DiMethylpiperidin-4-ol.
  • Organic & Biomolecular Chemistry. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. RSC Publishing.
  • SciSpace. Antioxidant potential of piperidine containing compounds-a short review.
  • PubMed. Piperidin-4-one: the potential pharmacophore. National Center for Biotechnology Information.
  • PubMed. Elucidation of the bioactive conformation of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of mu-opioid receptor antagonists. National Center for Biotechnology Information.
  • Benchchem. Technical Support Center: Catalyst Selection for Hydrogenation of N-Boc-4-piperidone.
  • SpectraBase. 1,2-Dimethylpiperidine [13C NMR] - Chemical Shifts.
  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC.
  • ResearchGate. Characterization and Antimicrobial Activity of Piperidine-4- one Derivative.
  • ResearchGate. (PDF) Antimicrobial and antioxidant activities of piperidine derivatives.
  • PubMed. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. National Center for Biotechnology Information.

Sources

physicochemical profile of trans-1,2-Dimethyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Profile of trans-1,2-Dimethyl-piperidin-4-ol

Authored by: Gemini, Senior Application Scientist

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals across a wide range of therapeutic areas.[1][2] This six-membered nitrogen-containing heterocycle offers a versatile, three-dimensional framework that can be strategically functionalized to optimize pharmacological activity, selectivity, and pharmacokinetic properties.[2] This guide provides a detailed physicochemical profile of a specific, yet important, derivative: trans-1,2-Dimethyl-piperidin-4-ol.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the structural nuances, physicochemical properties, synthetic considerations, and analytical characterization of this compound. By understanding these fundamental characteristics, researchers can better leverage this molecule as a building block or lead compound in the design of novel therapeutics.

Molecular Structure and Stereochemistry

trans-1,2-Dimethyl-piperidin-4-ol possesses a piperidine ring substituted with a methyl group on the nitrogen atom (position 1), a second methyl group at position 2, and a hydroxyl group at position 4. The stereochemical descriptor "trans" is critical, as it defines the spatial relationship between the two methyl groups, profoundly influencing the molecule's three-dimensional shape and, consequently, its biological interactions.

The piperidine ring predominantly adopts a stable chair conformation to minimize steric strain. In the trans configuration of 1,2-dimethylpiperidine derivatives, the substituents at positions 1 and 2 typically orient themselves to reduce steric hindrance, which influences the final conformation.[3] The hydroxyl group at the 4-position introduces hydrogen-bonding capabilities, which can significantly impact solubility and target binding.[3]

Caption: Chair conformation of trans-1,2-Dimethyl-piperidin-4-ol.

Physicochemical Properties

The physicochemical properties of a compound are paramount in drug development, governing its absorption, distribution, metabolism, and excretion (ADME) profile. The key parameters for trans-1,2-Dimethyl-piperidin-4-ol are summarized below.

PropertyValueSignificance in Drug DevelopmentSource
Molecular Formula C₇H₁₅NODefines the elemental composition.[3]
Molecular Weight 129.20 g/mol Influences diffusion and transport across membranes.[3]
pKa (amine) ~9.8Determines the ionization state at physiological pH, affecting solubility and receptor interaction.[3]
pKa (hydroxyl) ~10.2Contributes to the molecule's overall polarity and hydrogen bonding potential.[3]
logP (estimated) 0.85Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability, which is often desirable for blood-brain barrier penetration.[3]
Boiling Point (predicted) 205.6 ± 15.0 °CA measure of volatility.[4]

The presence of both a basic amine and a weakly acidic hydroxyl group gives the molecule amphoteric character, allowing for solubility in both acidic and basic aqueous solutions.[3] The estimated LogP value of 0.85 suggests that the compound is moderately lipophilic, a characteristic that is often sought after for drugs targeting the central nervous system.[3]

Synthesis and Characterization

Synthetic Methodologies

The synthesis of stereochemically defined substituted piperidines is a well-explored area of organic chemistry.[5] Common strategies often involve the construction of the piperidine ring or the modification of a pre-existing one.

A prevalent method for synthesizing piperidin-4-ol derivatives is the reductive amination of a corresponding ketone precursor.[3] For trans-1,2-Dimethyl-piperidin-4-ol, this would likely involve a multi-step process where stereocontrol is crucial. The "trans" configuration can be challenging to achieve with high selectivity and may require advanced catalytic systems or stereoselective alkylation techniques.[3]

start Ketone Precursor step1 Reductive Amination start->step1 step2 Stereoselective Alkylation step1->step2 step3 Optional Protecting Group Chemistry step2->step3 product trans-1,2-Dimethyl-piperidin-4-ol step3->product

Caption: Generalized synthetic workflow for substituted piperidin-4-ols.

Analytical Characterization

Confirming the identity, purity, and stereochemistry of the final compound is critical. A combination of spectroscopic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : While specific experimental spectra for trans-1,2-Dimethyl-piperidin-4-ol are not widely published, ¹H and ¹³C NMR would be the definitive methods for structural elucidation. The ¹H NMR spectrum would show distinct signals for the two methyl groups, the hydroxyl proton, and the protons on the piperidine ring, with coupling constants providing information about their stereochemical relationships. The ¹³C NMR would confirm the presence of seven unique carbon atoms.[6]

  • Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol (typically a broad peak around 3300-3600 cm⁻¹), C-H stretches of the alkyl groups (around 2850-3000 cm⁻¹), and the C-N stretch of the tertiary amine.[7]

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry would reveal the molecular ion peak ([M]⁺) at m/z 129, confirming the molecular weight. The fragmentation pattern would provide further structural information.[6]

G cluster_workflow Analytical Characterization Workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Elucidation IR FTIR Spectroscopy Sample->IR Functional Group ID MS Mass Spectrometry Sample->MS Molecular Weight ID Purity Purity & Structure Confirmation NMR->Purity IR->Purity MS->Purity

Caption: Standard analytical workflow for compound characterization.

Pharmacological Context and Potential Applications

The piperidin-4-ol moiety is a privileged scaffold in drug discovery, appearing in a variety of biologically active molecules.[1][2] The specific substitutions on the trans-1,2-Dimethyl-piperidin-4-ol core can modulate its pharmacological profile.

  • Analgesic Properties : Many substituted piperidines are known to interact with opioid receptors. For instance, derivatives of 4-phenyl-piperidin-4-ol have been investigated for their potent analgesic effects, comparable to morphine in some cases.[8][9] The stereochemistry of substituents on the piperidine ring is known to be a critical determinant of activity at these receptors.[10]

  • Antimicrobial and Antifungal Activity : Piperidin-4-ol derivatives have demonstrated broad-spectrum antimicrobial activity.[3] The hydroxyl group can interact with microbial enzymes, and the methyl groups may enhance cell membrane permeability.[3]

  • Anticoagulant and Thrombin Inhibition : The piperidine scaffold is also found in modern anticoagulant therapies. The trans-1,2-dimethyl configuration could potentially enhance metabolic stability by sterically shielding the amine from oxidation by cytochrome P450 enzymes.[3]

Conclusion

trans-1,2-Dimethyl-piperidin-4-ol is a compound with a well-defined stereochemical and physicochemical profile that makes it an attractive building block for drug discovery. Its moderate lipophilicity, hydrogen bonding capabilities, and the inherent versatility of the piperidine scaffold provide a solid foundation for the development of novel therapeutics. The primary challenges lie in its stereoselective synthesis, which must be carefully controlled to ensure the desired biological activity. As our understanding of structure-activity relationships continues to grow, compounds like trans-1,2-Dimethyl-piperidin-4-ol will remain valuable tools in the arsenal of medicinal chemists.

References

  • Piperidin-4-ol | C5H11NO | CID 79341 - PubChem. PubChem. [Link]
  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed. PubMed. [Link]
  • Diastereoisomeric esters of 1,2-dimethyl-4-phenylpiperidin-4-ol and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Royal Society of Chemistry. [Link]
  • (2R,4R)-1,2-Dimethyl-piperidin-4-ol - ChemBK. ChemBK. [Link]
  • Pharmacological properties of natural piperidine derivatives. - ResearchGate.
  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed. PubMed. [Link]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.
  • Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity - PubMed. PubMed. [Link]
  • 1-(2-Phenylethyl)-4-piperidinol | C13H19NO | CID 77055 - PubChem. PubChem. [Link]
  • 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol - Axios Research. Axios Research. [Link]
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
  • Piperidine Synthesis. - DTIC.
  • Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - RSC Publishing. Royal Society of Chemistry. [Link]
  • Synthesis and Stereochemistry of Diastereoisomeric 1,3-Dimethylpiperidin-4-ols and Related Compounds - Canadian Science Publishing. Canadian Science Publishing. [Link]
  • Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation - American Chemical Society. American Chemical Society. [Link]
  • Piperidin-4-ol, 2,5-dimethyl-1-(1-methylethyl)- | C10H21NO | CID 593521 - PubChem. PubChem. [Link]
  • Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed. PubMed. [Link]
  • Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2- substituted-4-hydroxy - RSC Publishing. Royal Society of Chemistry. [Link]
  • Chemical Properties of Piperidine, 1,2-dimethyl- (CAS 671-36-3) - Cheméo. Cheméo. [Link]
  • Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic - Walsh Medical Media. Walsh Medical Media. [Link]
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc.
  • Piperidin-4-ol, 1,3-dimethyl-2,4,6-triphenyl- - Optional[MS (GC)] - Spectrum - SpectraBase. SpectraBase. [Link]
  • trans-2,5-dimethylpiperazine - Stenutz. Stenutz. [Link]
  • Basics of Organic Chemistry | Chemistry | JEE Main Previous Year Questions - ExamSIDE.Com. ExamSIDE.Com. [Link]

Sources

1,2-Dimethyl-piperidin-4-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,2-Dimethyl-piperidin-4-ol: Synthesis, Characterization, and Applications in Drug Development

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved pharmaceuticals.[1][2] Among its myriad derivatives, this compound emerges as a pivotal building block, particularly in the development of neuromodulatory and antimicrobial agents. Its stereochemical complexity and functional group arrangement offer a versatile platform for crafting molecules with high target specificity and optimized pharmacokinetic profiles. This guide provides a comprehensive technical overview of this compound, covering its fundamental physicochemical properties, stereospecific synthesis, detailed spectroscopic characterization, and its critical role in the development of kappa opioid receptor antagonists and novel antimicrobial compounds.

Core Physicochemical & Structural Properties

This compound is a saturated heterocyclic compound featuring a piperidine ring N-methylated at position 1, a methyl group at position 2, and a hydroxyl group at position 4. These features dictate its chemical behavior, solubility, and biological activity.

Molecular Formula and Weight

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₅NO[3]
Molecular Weight 129.20 g/mol [3]
Stereoisomers Exists as cis and trans diastereomers[3][4]
Stereochemistry and Conformational Analysis

The relationship between the methyl groups at the C2 and the nitrogen atom defines two primary diastereomers: cis and trans. The trans configuration, where the methyl groups are on opposite faces of the ring, generally adopts a more stable chair conformation to minimize steric hindrance.[3][4] In this conformation, the substituents can occupy axial or equatorial positions, profoundly influencing the molecule's interaction with biological targets. The hydroxyl group at position 4 further contributes a hydrogen-bonding capability, which is critical for its solubility and receptor-binding interactions.[3]

Stereoselective Synthesis of trans-1,2-Dimethyl-piperidin-4-ol

The synthesis of specific stereoisomers of this compound is crucial for its application in drug discovery. Reductive amination of a ketone precursor is a robust and highly stereocontrolled method.[3] The following protocol describes a reliable pathway to the trans isomer, emphasizing the rationale behind key procedural choices.

Synthesis Workflow Overview

The synthesis is a multi-step process designed to control stereochemistry and ensure high purity of the final product. It involves protection of the piperidine nitrogen, reduction of the ketone to establish the hydroxyl stereochemistry, methylation of the nitrogen, and final deprotection.

G cluster_0 Step 1: Ketone Reduction cluster_1 Step 2: N-Methylation A 1-Boc-2-methyl-4-piperidone B tert-butyl trans-4-hydroxy-2-methylpiperidine-1-carboxylate A->B NaBH4, MeOH (Stereoselective Reduction) C trans-2-Methyl-piperidin-4-ol B->C HCl in Dioxane (Boc Deprotection) D trans-1,2-Dimethyl-piperidin-4-ol C->D HCHO, HCOOH (Eschweiler-Clarke Reaction)

Caption: Synthetic workflow for trans-1,2-Dimethyl-piperidin-4-ol.

Detailed Experimental Protocol

Objective: To synthesize trans-1,2-Dimethyl-piperidin-4-ol via stereoselective reductive amination and subsequent N-methylation.

Step 1: Stereoselective Reduction of 1-Boc-2-methyl-4-piperidone

  • Rationale: The N-Boc protecting group is used to prevent side reactions at the nitrogen atom and to influence the stereochemical outcome of the ketone reduction. Sodium borohydride (NaBH₄) is a mild reducing agent that preferentially attacks the carbonyl from the less sterically hindered face, yielding the trans-alcohol as the major product.[5]

  • Procedure:

    • Dissolve 1-Boc-2-methyl-4-piperidone (1.0 eq) in methanol (MeOH) in a round-bottom flask, and cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

    • Quench the reaction by slowly adding acetone, followed by water.

    • Concentrate the mixture under reduced pressure to remove methanol and extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield tert-butyl trans-4-hydroxy-2-methylpiperidine-1-carboxylate.

Step 2: N-Methylation via Eschweiler-Clarke Reaction

  • Rationale: The Eschweiler-Clarke reaction is a classic and effective method for methylating primary or secondary amines using formaldehyde (the source of the methyl group) and formic acid (the reducing agent).[6] This two-step, one-pot process begins with Boc deprotection to free the secondary amine.

  • Procedure:

    • Dissolve the crude product from Step 1 in a solution of hydrochloric acid (HCl) in 1,4-dioxane (4M) and stir at room temperature for 2 hours to remove the Boc group.[3]

    • Evaporate the solvent to dryness to obtain the hydrochloride salt of trans-2-Methyl-piperidin-4-ol.

    • To the crude salt, add formic acid (3.0 eq) and formaldehyde (37% in water, 3.0 eq).

    • Heat the mixture to 90 °C and maintain for 4 hours.

    • Cool the reaction to room temperature and basify to pH > 10 with 2M sodium hydroxide (NaOH).

    • Extract the aqueous layer with dichloromethane (DCM) (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, DCM/MeOH gradient) to obtain pure trans-1,2-Dimethyl-piperidin-4-ol.

Spectroscopic Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized compound. Below are the expected spectroscopic data based on the principles of NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected chemical shifts for the trans isomer are influenced by the stereochemistry of the methyl and hydroxyl groups.

Expected ¹H NMR Data (CDCl₃, 400 MHz) Expected ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) : ~3.5-3.8 (m, 1H, H-4), ~2.8-3.0 (m, 1H, H-2), ~2.2-2.4 (s, 3H, N-CH₃), ~1.5-2.0 (m, 4H, H-3, H-5), ~1.2-1.4 (m, 2H, H-6), ~1.0-1.1 (d, 3H, C-CH₃, J ≈ 6-7 Hz)Chemical Shift (δ, ppm) : ~65-70 (C-4), ~55-60 (C-2), ~45-50 (C-6), ~40-45 (N-CH₃), ~30-40 (C-3, C-5), ~15-20 (C-CH₃)

Note: Specific chemical shifts and coupling constants can vary based on solvent and experimental conditions.[7][8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely produce a molecular ion peak and characteristic fragment ions resulting from cleavages alpha to the nitrogen and the hydroxyl group.

  • Molecular Ion (M⁺): m/z = 129

  • Major Fragmentation Pathways:

    • Alpha-cleavage: Loss of the C2-methyl group or cleavage of the C2-C3 bond is a common pathway for cyclic amines, leading to stable iminium ions.[9][10] A prominent peak is expected at m/z = 84 from the loss of the C2-C3-C4 fragment containing the hydroxyl group.

    • Loss of Water: Dehydration can lead to a fragment at m/z = 111 (M-18).[9]

Applications in Drug Development

The unique structure of this compound makes it a valuable scaffold for targeting complex biological systems.

Kappa Opioid Receptor (KOR) Antagonism

Mechanism of Action: The kappa opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that, when activated by its endogenous ligand dynorphin, produces effects such as dysphoria, depression, and stress.[11] KOR antagonists physically bind to the receptor but do not activate it, thereby blocking dynorphin from binding and initiating the downstream signaling cascade.[11][12] This blockade prevents the inhibition of adenylyl cyclase and the modulation of calcium and potassium ion channels, which are responsible for the receptor's physiological effects.[11][13] Derivatives of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine are well-established as potent and selective KOR antagonists.[14][15]

KOR_Antagonism cluster_0 KOR Signaling Pathway cluster_1 Cellular Response KOR {Kappa Opioid Receptor (KOR)|Gαi/o coupled} AC Adenylyl Cyclase KOR->AC Inhibits Ion Ion Channel Modulation (↓ Ca²⁺, ↑ K⁺) KOR->Ion Modulates Dynorphin Dynorphin (Agonist) Dynorphin->KOR Activates Antagonist {this compound Derivative| (Antagonist)} Antagonist->KOR Blocks cAMP ↓ cAMP AC->cAMP Response Physiological Effects (Dysphoria, Analgesia, etc.) cAMP->Response Ion->Response

Caption: Mechanism of Kappa Opioid Receptor (KOR) Antagonism.

Therapeutic Potential: By blocking KOR activation, antagonists derived from this piperidinol scaffold can mitigate stress-induced drug-seeking behavior and have shown potential as treatments for depression, anxiety, and substance use disorders.[1][11]

Antimicrobial Activity

Mechanism of Action: The N-methylated piperidine ring forms a quaternary ammonium cation (at physiological pH), a class of compounds known as QACs. The primary antimicrobial mechanism of QACs is the disruption of the bacterial cell membrane.[4][16] The process is multi-step:

  • Adsorption: The positively charged piperidinium headgroup electrostatically binds to the negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria and phospholipids in the outer membrane of Gram-negative bacteria.[17][18]

  • Penetration: The hydrophobic alkyl portions of the molecule (the ring and methyl groups) penetrate the hydrophobic lipid bilayer.[19]

  • Disruption: This insertion disrupts the ordered structure of the membrane, leading to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell death.[4][19]

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane membrane Outer Leaflet (Negatively Charged) Lipid Bilayer Inner Leaflet Disruption Membrane Destabilization membrane:t->Disruption 2. Hydrophobic Insertion QAC {this compound Cation|+ charge} QAC->membrane:h 1. Electrostatic Adsorption Lysis Cell Lysis & Death Disruption->Lysis 3. Leakage of Cytoplasmic Contents

Caption: Mechanism of bacterial membrane disruption by a piperidinium cation.

Therapeutic Potential: The development of piperidin-4-ol derivatives as antimicrobial agents is an active area of research, offering a potential strategy to combat antibiotic-resistant bacteria.[17]

Conclusion

This compound is more than a simple chemical intermediate; it is a highly adaptable and powerful scaffold for modern drug discovery. Its defined stereochemistry and versatile functional groups allow for precise tuning of pharmacological activity. A thorough understanding of its synthesis, stereochemical properties, and spectroscopic signature is essential for researchers aiming to leverage this molecule in the design of next-generation therapeutics, from centrally-acting agents for psychiatric disorders to novel antibiotics capable of overcoming microbial resistance.

References

  • Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study. (2020). Chembiochem. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7311244/
  • Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study. (2020). PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/31829475/
  • Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study. ResearchGate. URL: https://www.researchgate.
  • A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity. (2025). Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d4ra07380a
  • General mechanism of action of quaternary ammonium salts (QAS). ResearchGate. URL: https://www.researchgate.net/figure/General-mechanism-of-action-of-quaternary-ammonium-salts-QAS-where-the_fig1_375175402
  • What are κ opioid receptor antagonists and how do they work?. (2024). LinkedIn. URL: https://www.linkedin.com/advice/3/what-opioid-receptor-antagonists-how-do-they-work-pharmacology-pain-management-bpdsc
  • Development of Kappa Opioid Receptor Antagonists. (2015). PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4562343/
  • trans-1,2-Dimethyl-piperidin-4-ol. Vulcanchem. URL: https://www.vulcanchem.com/trans-1-2-dimethyl-piperidin-4-ol
  • Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. URL: https://www.researchgate.net/figure/Mass-spectra-and-major-fragmentation-patterns-of-piperazine-designer-drugs-observed-in_fig2_342939107
  • Reductive Amination - Common Conditions. Organic Chemistry Portal. URL: https://www.organic-chemistry.
  • 13C and 1H NMR spectral studies of some piperidin-4-one oximes. (1986). Magnetic Resonance in Chemistry. URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/mrc.1260240409
  • Antagonist for the Kappa Opioid Receptor. (2010). Probe Reports from the NIH Molecular Libraries Program. URL: https://www.ncbi.nlm.nih.gov/books/NBK50711/
  • 1H and 13C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. URL: https://www.researchgate.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. URL: https://www.masterorganicchemistry.
  • The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies. (2022). PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9232338/
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Semantic Scholar. URL: https://www.semanticscholar.org/paper/THE-DOUBLE-REDUCTIVE-AMINATION-APPROACH-TO-THE-OF-Matassini-Clemente/821f478461741d457633e791448b5d7d5a570c99
  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2746198/
  • Preparation method of 2,2,6,6-tetramethyl-4-piperidinol. Google Patents. URL: https://patents.google.
  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate. URL: https://www.researchgate.
  • κ-opioid receptor. Wikipedia. URL: https://en.wikipedia.org/wiki/%CE%9A-opioid_receptor
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. URL: https://www.chemguide.co.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules(Organic_Chemistry)
  • Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook. URL: https://www.chemicalbook.com/spectrum/110-89-4_1hnmr.htm
  • Mass Spectrometry. MSU chemistry. URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm
  • 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one Oximes; Substituent Effects on cis/trans Ratio and Conformational Equilibria. (2000). PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/12806935/

Sources

Core Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,2-Dimethyl-piperidin-4-ol

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure, appearing in numerous pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] This document delves into the core chemical identity, including its CAS number and stereochemical diversity, detailed synthetic and analytical methodologies, potential pharmacological applications, and critical safety considerations. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights.

This compound is a substituted piperidine derivative. The piperidine ring is a six-membered heterocycle containing a nitrogen atom.[1] The presence of methyl groups at positions 1 and 2, and a hydroxyl group at position 4, introduces chirality and specific chemical functionalities that dictate its biological interactions and physical properties.

CAS Number: 45673-43-6 (This typically refers to the mixture of stereoisomers).[4] Specific stereoisomers, such as (2R,4R)-1,2-Dimethylpiperidin-4-ol (PubChem CID: 82651054), are often referenced for targeted biological studies.[5]

Stereochemistry: The molecule possesses two chiral centers (at C2 and C4), leading to four possible stereoisomers (RR, SS, RS, SR). These are typically grouped into two diastereomeric pairs: cis and trans, based on the relative orientation of the C2-methyl and C4-hydroxyl groups. The trans configuration, where substituents may occupy axial and equatorial positions to minimize steric hindrance, often results in a more stable chair conformation.[6] The specific stereochemistry is critical as it profoundly influences receptor binding and pharmacological activity.

Physicochemical Data Summary: The properties of this compound make it a viable scaffold for CNS-targeting drugs, with moderate lipophilicity suggesting potential for blood-brain barrier penetration.[6]

PropertyValueSource
Molecular Formula C₇H₁₅NO[5][6]
Molecular Weight 129.20 g/mol [5][6]
LogP (Predicted) 0.6 - 0.85[5][6]
pKa (Amine, Predicted) ~9.8[6]
pKa (Hydroxyl, Predicted) ~10.2[6]
Melting Point (Predicted) 98–102°C[6]
Boiling Point (Predicted) 240–245°C[6]

Synthesis Methodologies: A Strategic Overview

The synthesis of polysubstituted piperidines is a cornerstone of medicinal chemistry.[7] The choice of synthetic route for this compound is dictated by the desired stereochemical outcome, scalability, and available starting materials.

Diagram: General Synthesis Workflow

Synthesis_Workflow cluster_0 Reductive Amination Pathway cluster_1 Diastereoselective Pathway Ketone 1-Methyl-piperidin-4-one Imine Enamine/Imine Intermediate Ketone->Imine + Methylamine (if starting from piperidin-4-one) Product This compound (Diastereomeric Mixture) Ketone->Product 1. Grignard Addition (MeMgBr) 2. Workup Imine->Product Alkylation Grignard MeMgBr or MeLi Reduction Stereoselective Reduction (e.g., NaBH4) Enaminoester Chiral β-Enaminoester Cyclization Corey–Chaykovsky Ring-Closing Enaminoester->Cyclization Bicyclic Zwitterionic Bicyclic Lactam Cyclization->Bicyclic RingOpening Reductive Ring Opening Bicyclic->RingOpening CisProduct cis-1,2-Dimethyl-piperidin-4-ol RingOpening->CisProduct

Caption: Key synthetic pathways to this compound.

Protocol 1: Synthesis via Reductive Amination and Grignard Addition

This is a classical and versatile approach. The causality here is the nucleophilic addition of an organometallic reagent to a ketone, followed by reduction, to establish the desired substitution pattern.

  • Starting Material: 1-Methyl-4-piperidone.

  • Step 1: Grignard Reaction.

    • Dissolve 1-Methyl-4-piperidone in anhydrous diethyl ether or THF under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add one equivalent of Methylmagnesium bromide (MeMgBr) solution dropwise, maintaining the temperature below 10°C. The Grignard reagent attacks the carbonyl carbon, forming a tertiary alcohol upon workup.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Step 2: Quenching and Extraction.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, primarily 1,2-dimethyl-4-hydroxypiperidine.

  • Purification: Purify the resulting diastereomeric mixture using column chromatography on silica gel.

Protocol 2: Diastereoselective Synthesis of cis-Isomers

For applications requiring high stereochemical purity, more advanced methods are necessary. A notable strategy involves an intramolecular Corey–Chaykovsky ring-closing reaction starting from chiral β-enaminoesters.[7][8] This approach provides excellent diastereoselectivity, yielding the cis-configured product.[7][8]

  • Precursor Synthesis: Prepare a chiral β-enaminoester from (R)-(−)-2-phenylglycinol.[7]

  • Key Step: Intramolecular Cyclization. This step generates a zwitterionic bicyclic lactam intermediate with high diastereoselectivity.[7][8]

  • Reductive Ring Opening and Deprotection: The bicyclic intermediate is then subjected to reductive ring opening and subsequent deprotection steps to yield the enantiomerically enriched cis-4-hydroxy-2-methyl piperidine.[7]

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. A multi-technique approach ensures a self-validating system.

Protocol 3: HPLC Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is ideal for assessing the purity and resolving diastereomers. Due to the lack of a strong chromophore, a universal detector or derivatization is often required.[9]

  • Instrumentation: HPLC system with a pump, autosampler, and Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm).[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.[9]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30°C.[9]

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.[9]

Protocol 4: GC-MS for Identification and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying the compound and any volatile impurities, leveraging its volatility.[9]

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole with Electron Ionization - EI).

  • GC Conditions:

    • Column: DB-5ms or similar non-polar capillary column.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Expected Data: The mass spectrum should show a molecular ion peak (M⁺) at m/z 129. Key fragmentation patterns would include loss of a methyl group (m/z 114) and loss of water (m/z 111).

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum would be complex due to stereoisomers. Key signals would include singlets/doublets for the N-CH₃ and C-CH₃ groups, and multiplets for the piperidine ring protons. The chemical shift and coupling constants of the proton at C4 (attached to the hydroxyl group) would be diagnostic for determining the cis/trans configuration.

  • ¹³C NMR: The carbon spectrum would show 7 distinct signals for each isomer. The chemical shifts of the carbons bearing the methyl and hydroxyl groups (C1, C2, C4) are particularly informative for structural elucidation.[10]

  • FTIR: The infrared spectrum would display characteristic absorption bands: a broad peak around 3300-3400 cm⁻¹ for the O-H stretch, peaks at 2850-2950 cm⁻¹ for C-H stretching, and a C-N stretching band around 1100-1200 cm⁻¹.

Applications in Research and Drug Development

The piperidine heterocycle is a ubiquitous scaffold in pharmaceuticals, valued for enhancing druggability, improving metabolic stability, and modulating physicochemical properties like solubility and lipophilicity.[1][2]

Diagram: Structure-Application Relationship

Structure_Application Structure This compound Piperidine Core N-Methyl Group C2-Methyl Group C4-Hydroxyl Group Properties Key Properties Basicity (pKa ~9.8) H-Bonding Capability Defined Stereochemistry Moderate Lipophilicity Structure:f0->Properties:p0 Modulates Solubility & Receptor Interaction Structure:f1->Properties:p0 Structure:f3->Properties:p1 Key for Receptor Binding Structure:f2->Properties:p2 Influences Conformation & Selectivity Structure->Properties:p3 Impacts BBB Penetration Applications Pharmacological Targets CNS Receptors (Opioid, Dopamine) Microbial Enzymes Thrombin/Coagulation Factors Properties:p0->Applications:a0 Ionic Interactions Properties:p1->Applications:a0 Crucial H-bonds Properties:p1->Applications:a1 Disrupts Microbial Function Properties:p2->Applications:a0 Enables Target Selectivity Properties:p3->Applications Enables CNS Activity

Caption: Relationship between structural features and applications.

  • Central Nervous System (CNS) Therapeutics: Piperidine derivatives are prominent in CNS drug discovery.[6] The trans-dimethyl configuration, in particular, has been leveraged in the development of potent and selective opioid kappa receptor antagonists.[11] The structure of this compound serves as a valuable starting point for analogues targeting opioid, dopamine, or other neurotransmitter receptors, where the hydroxyl group can form critical hydrogen bonds within the receptor's binding pocket.[6]

  • Antimicrobial and Antifungal Agents: The piperidin-4-ol motif is known to exhibit broad-spectrum antimicrobial activity. The hydroxyl group can interact with microbial enzymes, while the lipophilic methyl groups can enhance membrane permeability, making this scaffold a promising lead for the development of new anti-infective agents.[6]

  • Anticoagulant Therapy: Piperidine scaffolds are integral to modern thrombin inhibitors. The substitution pattern, such as the trans-1,2-dimethyl configuration, can enhance metabolic stability by sterically shielding the nitrogen atom from oxidation by cytochrome P450 enzymes, a critical factor in improving a drug's pharmacokinetic profile.[6]

Safety and Handling

  • Primary Hazards: Piperidine derivatives are often corrosive and can cause severe skin burns and eye damage.[12][13][14] They may also be harmful if swallowed or inhaled.[14][15] Some analogues are flammable liquids and vapors.[13][15]

  • Handling Precautions:

    • Work in a well-ventilated area or a chemical fume hood.[12][13]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[12][16]

    • Keep away from heat, sparks, open flames, and other ignition sources.[12][13] Use non-sparking tools.[13]

    • Avoid breathing dust, fumes, or vapors.[12]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention.[12][13]

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. Seek immediate medical attention.[12][13]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[12][13]

    • Ingestion: Rinse mouth. DO NOT induce vomiting. Call a physician or poison control center immediately.[12][14]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][15] Keep in a corrosives area, potentially locked up.[12][14]

References

  • Vulcanchem. trans-1,2-Dimethyl-piperidin-4-ol.
  • The Royal Society of Chemistry.
  • Fisher Scientific.
  • SpectraBase. (2R,4S)-1,2-dimethyl-4-phenylpiperidin-4-ol - Optional[13C NMR].
  • Thermo Fisher Scientific.
  • Sigma-Aldrich.
  • SAFETY D
  • PubChem. Piperidin-4-ol.
  • MedchemExpress.com.
  • NIST. Piperidine, 1,2-dimethyl-.
  • Benchchem. Application Notes and Protocols for the Analysis of 1,4-Dimethylpiperidine by HPLC and GC-MS.
  • J&W Pharmlab. This compound - CAS:45673-43-6.
  • SpectraBase. 1,2-Dimethylpiperidine - Optional[13C NMR] - Chemical Shifts.
  • Reyes-Bravo, E., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy. RSC Advances.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • PubChem. (2R,4R)-1,2-Dimethylpiperidin-4-ol.
  • Reyes-Bravo, E., et al. (2022).
  • Thomas, J. B., et al. (2001). Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Journal of Medicinal Chemistry.
  • Frolov, N. A., & Vereshchagin, A. N. (2023).

Sources

structural and stereochemical characteristics of 1,2-Dimethyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural and Stereochemical Characteristics of 1,2-Dimethyl-piperidin-4-ol

Abstract

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its conformational flexibility and the stereochemical arrangement of its substituents are critical determinants of biological activity. This technical guide provides a comprehensive analysis of this compound, a substituted piperidine of significant interest as a synthetic building block. We delve into the molecule's fundamental stereoisomerism, the intricate conformational equilibria governed by steric and electronic effects, and the modern analytical techniques used for its definitive characterization. This document is intended for researchers, chemists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this important heterocyclic compound.

Introduction: The Significance of Substituted Piperidines

The six-membered saturated heterocycle, piperidine, is a privileged structure in drug discovery. Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility, and to present substituents in well-defined three-dimensional orientations for optimal interaction with biological targets.[1][2] The introduction of substituents, as in this compound, creates stereochemical and conformational complexity that must be understood and controlled to enable rational drug design.

Structural Overview

This compound features a piperidine ring with methyl groups at the nitrogen (N1) and an adjacent carbon (C2), and a hydroxyl group at the C4 position. This substitution pattern gives rise to multiple stereoisomers and a rich conformational landscape, the analysis of which forms the core of this guide.

Core Scientific Questions

The study of this molecule is driven by several key questions:

  • What are the possible stereoisomers, and how do they differ?

  • Which three-dimensional conformations are most stable for each isomer?

  • What is the energetic cost of interconverting between conformations?

  • How can we use modern analytical techniques to unambiguously determine the structure and stereochemistry?

This guide will address these questions by synthesizing theoretical principles with practical, field-proven methodologies.

Stereoisomerism: Defining the Diastereomeric and Enantiomeric Landscape

The presence of two stereocenters, at C2 and C4, dictates the existence of multiple stereoisomers. The relationship between the methyl group at C2 and the hydroxyl group at C4 can be described as cis or trans, leading to two distinct diastereomers.

  • trans-1,2-Dimethyl-piperidin-4-ol : The C2-methyl group and the C4-hydroxyl group are on opposite faces of the piperidine ring.

  • cis-1,2-Dimethyl-piperidin-4-ol : The C2-methyl group and the C4-hydroxyl group are on the same face of the piperidine ring.

Each of these diastereomers is chiral and therefore exists as a pair of enantiomers (R,R and S,S for trans; R,S and S,R for cis, depending on the specific configuration at each center).

G cluster_0 This compound cluster_1 Diastereomers cluster_2 Enantiomers Topic Core Molecule Trans trans-Isomer Topic->Trans Substituents on opposite faces Cis cis-Isomer Topic->Cis Substituents on same face Trans_Enan (+)-trans (-)-trans Trans->Trans_Enan Non-superimposable mirror images Cis_Enan (+)-cis (-)-cis Cis->Cis_Enan Non-superimposable mirror images

Caption: Stereochemical relationships in this compound.

Conformational Analysis: The Chair and Its Equilibria

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. The substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The preferred conformation for each diastereomer is the one that minimizes unfavorable steric interactions, particularly 1,3-diaxial interactions.

Conformational Preference of the trans-Isomer

For the trans-isomer, two primary chair conformations are possible. The most stable conformation places the larger C2-methyl group in an equatorial position to avoid steric clash with the axial hydrogens on C4 and C6. This forces the C4-hydroxyl group into an axial position. The alternative conformation, with an axial C2-methyl and equatorial C4-hydroxyl, is significantly higher in energy due to severe 1,3-diaxial interactions between the C2-methyl group and the axial hydrogen on C6, as well as steric strain with the N-methyl group.[3]

G cluster_A Minimized Steric Hindrance cluster_B Significant 1,3-Diaxial Strain ConformerA trans-Isomer (2-Me Equatorial, 4-OH Axial) More Stable Equilibrium ConformerA->Equilibrium ConformerB trans-Isomer (2-Me Axial, 4-OH Equatorial) Less Stable Equilibrium->ConformerB

Caption: Conformational equilibrium for trans-1,2-Dimethyl-piperidin-4-ol.

Conformational Preference of the cis-Isomer

The cis-isomer also exists in a conformational equilibrium. In one chair form, both the C2-methyl and C4-hydroxyl groups are equatorial. In the other, obtained through ring inversion, both substituents become axial. The diequatorial conformation is overwhelmingly favored as it avoids the highly destabilizing 1,3-diaxial interactions that would occur between the axial methyl, axial hydroxyl, and axial ring protons in the alternative conformer.

G cluster_A No 1,3-Diaxial Interactions cluster_B Severe 1,3-Diaxial Interactions ConformerA cis-Isomer (2-Me and 4-OH Equatorial) Strongly Favored Equilibrium ConformerA->Equilibrium ConformerB cis-Isomer (2-Me and 4-OH Axial) Strongly Disfavored Equilibrium->ConformerB

Caption: Conformational equilibrium for cis-1,2-Dimethyl-piperidin-4-ol.

Stereoselective Synthesis

Accessing specific stereoisomers for biological evaluation or as synthetic intermediates requires precise control over the reaction chemistry. Reductive amination of a ketone precursor is a robust and widely used method to achieve stereochemical fidelity.[4]

Experimental Protocol: Synthesis of trans-1,2-Dimethyl-piperidin-4-ol

This protocol describes a representative synthesis starting from 1-methyl-piperidin-4-one. The initial alkylation is followed by a stereoselective reduction.

Causality: The choice of a bulky reducing agent (e.g., L-Selectride) is critical. It will preferentially approach the ketone from the less sterically hindered face, leading to the formation of the desired trans alcohol.

  • Step 1: Alkylation.

    • Dissolve 1-methyl-piperidin-4-one in anhydrous THF under an inert atmosphere (N₂ or Ar).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of Lithium Diisopropylamide (LDA) to form the enolate.

    • Add methyl iodide (MeI) and allow the reaction to warm slowly to room temperature.

    • Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

    • Purify the resulting 1,2-dimethyl-piperidin-4-one by column chromatography.

  • Step 2: Stereoselective Reduction.

    • Dissolve the purified ketone from Step 1 in anhydrous THF and cool to -78 °C.

    • Slowly add L-Selectride (lithium tri-sec-butylborohydride) dropwise. The hydride will attack from the equatorial face, pushing the resulting hydroxyl group into an axial position, yielding the trans product.

    • Stir for 3-4 hours at -78 °C.

    • Carefully quench the reaction by slow addition of water, followed by aqueous NaOH and H₂O₂.

    • Extract the product, dry over Na₂SO₄, and concentrate under reduced pressure.

    • The final product can be purified by crystallization or chromatography.

G start Start: 1-Methyl-piperidin-4-one step1 Alkylation 1. LDA, THF, -78°C 2. MeI start->step1 intermediate Intermediate: 1,2-Dimethyl-piperidin-4-one step1->intermediate step2 Stereoselective Reduction L-Selectride, THF, -78°C intermediate->step2 purification Workup & Purification (Extraction, Chromatography) step2->purification end Final Product: trans-1,2-Dimethyl-piperidin-4-ol purification->end

Caption: Workflow for the stereoselective synthesis of the target compound.

Spectroscopic and Structural Characterization

Unambiguous determination of the stereochemistry and predominant conformation relies on a combination of powerful analytical techniques, primarily NMR spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the solution-state conformation of piperidine derivatives.[5][6]

  • ¹H NMR Analysis: The key diagnostic features are the chemical shift (δ) and the proton-proton coupling constants (J).

    • Axial vs. Equatorial Protons: Axial protons are typically shielded by the ring structure and appear at a higher field (lower ppm) than their equatorial counterparts.

    • Coupling Constants: The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them (Karplus relationship). A large coupling constant (J ≈ 10-13 Hz) is indicative of an axial-axial relationship (180° dihedral angle), whereas smaller couplings (J ≈ 2-5 Hz) correspond to axial-equatorial or equatorial-equatorial relationships. For the favored trans conformer, the proton at C4 (H4) would be equatorial and would exhibit small coupling constants to the protons on C3 and C5.

  • ¹³C NMR Analysis: The chemical shifts of the carbon atoms provide complementary information.

    • Gamma-Gauche Effect: A key principle is the shielding (upfield shift) of a carbon atom by a substituent in a gamma position that is gauche to it. An axial methyl group at C2 would shield the C4 and C6 carbons, causing their signals to appear at a lower ppm value compared to an isomer where the methyl group is equatorial.[5]

Parameter cis-Isomer (Diequatorial) trans-Isomer (Eq-Me, Ax-OH) Rationale
H4 Chemical Shift Higher δ (ppm)Lower δ (ppm)H4 is axial in the cis-isomer (deshielded) and equatorial in the trans-isomer (shielded).
H4 Coupling (J) Large (ax-ax couplings)Small (eq-ax, eq-eq couplings)Reflects the dihedral angles with neighboring protons.
C2-Me ¹³C Shift ~18-22 ppm~18-22 ppmEquatorial methyl groups have characteristic shifts.
C4 ¹³C Shift Lower δ (ppm)Higher δ (ppm)The axial OH in the trans-isomer has a smaller gamma-gauche effect on C2/C6 than an axial H.
X-ray Crystallography

While NMR provides information about the molecule's structure in solution, single-crystal X-ray diffraction provides definitive, high-resolution data on its conformation in the solid state.[1]

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., hexane/ethyl acetate). Vapor diffusion is another effective technique.[1]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[1]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. From this map, the positions of all non-hydrogen atoms are determined. The structure is then refined to achieve the best fit between the observed and calculated diffraction patterns, yielding precise bond lengths, bond angles, and torsional angles that define the exact conformation.

Physicochemical Properties

The functional groups and stereochemistry of this compound dictate its physical properties, which are crucial for its application in drug development.

PropertyValueSource
Molecular Formula C₇H₁₅NO[4]
Molecular Weight 129.20 g/mol [4]
pKa (Amine) ~9.8[4]
pKa (Hydroxyl) ~10.2[4]
LogP (estimated) 0.85[4]

These properties indicate a moderately lipophilic, basic compound with hydrogen bonding capabilities, making it a versatile scaffold for accessing a range of chemical spaces.[4]

Conclusion and Future Directions

This compound is a molecule whose seemingly simple structure belies a rich and complex stereochemical and conformational nature. A thorough understanding of the energetic factors that favor specific isomers and conformations is paramount for its effective use in synthesis and medicinal chemistry. The stability of its chair conformations is dictated by the minimization of steric hindrance, leading to predictable and analyzable structures.[4]

The analytical workflows detailed herein, combining stereoselective synthesis with high-resolution NMR and X-ray crystallography, provide a robust framework for the characterization of this and other substituted piperidines. Future research may focus on leveraging the defined stereochemistry of these building blocks to synthesize novel bioactive molecules, such as potent antimicrobial or antifungal agents, where precise three-dimensional structure is the key to efficacy.[4]

References

  • Journal of the Chemical Society, Perkin Transactions 1. Diastereoisomeric esters of 1,2-dimethyl-4-phenylpiperidin-4-ol and related compounds. RSC Publishing.
  • Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707.
  • Päsler, P., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PLoS ONE, 11(11), e0165922.
  • Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Cambridge Open Engage.
  • PubChem. Piperidin-4-ol. National Center for Biotechnology Information.
  • MDPI. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(23), 4275.
  • ACS Publications. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8495-8504.
  • J&W Pharmlab. This compound.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • ResearchGate. Spectral investigations of some piperidin-4-one molecular addition compounds.
  • Royal Society of Chemistry. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy. RSC Advances, 12(8), 4563-4567.
  • Indian Academy of Sciences. Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations.
  • Defense Technical Information Center. Piperidine Synthesis.
  • Wiley Online Library. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 57(30), 9341-9345.
  • PubChem. Piperidin-4-ol, 2,5-dimethyl-1-(1-methylethyl)-. National Center for Biotechnology Information.
  • ResearchGate. 4-(4-Chlorophenyl)piperidin-4-ol.
  • SpectraBase. Piperidin-4-ol, 1,3-dimethyl-2,4,6-triphenyl-.
  • Canadian Science Publishing. Synthesis and Stereochemistry of Diastereoisomeric 1,3-Dimethylpiperidin-4-ols and Related Compounds.
  • SpectraBase. 1,2-Dimethylpiperidine.
  • Royal Society of Chemistry. (2021). Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. Physical Chemistry Chemical Physics, 23(3), 1955-1962.
  • ResearchGate. Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent.
  • PubMed Central. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E, 78(Pt 5), 453-460.
  • MDPI. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Molecules, 28(22), 7592.
  • ACS Publications. (2026). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society.

Sources

13C NMR Spectral Analysis of 1,2-Dimethyl-piperidin-4-ol: A Guide to Stereochemical Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) spectral analysis of 1,2-Dimethyl-piperidin-4-ol. Aimed at professionals in organic chemistry and drug development, this document details the foundational principles, experimental protocols, and advanced interpretation strategies required for the unambiguous structural and stereochemical assignment of this pivotal heterocyclic scaffold. By synthesizing theoretical knowledge with practical, field-proven insights, this guide serves as an authoritative resource for leveraging 13C NMR to its full potential in molecular characterization.

The Strategic Importance of Piperidines and 13C NMR in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its conformational flexibility and the stereochemical arrangement of its substituents are critical determinants of pharmacological activity, binding affinity, and metabolic stability. This compound, as a representative substituted piperidine, presents a common challenge: the precise determination of the relative stereochemistry of its substituents (the cis and trans isomers).

While 1H NMR is a cornerstone of structural analysis, its spectra for cyclic systems can be complicated by signal overlap and complex spin-spin coupling. 13C NMR spectroscopy offers a more direct and often simpler approach.[1] With its wide chemical shift range and direct observation of the carbon skeleton, 13C NMR provides clear, resolved signals for each unique carbon atom.[1][2] The chemical shift of each carbon is exquisitely sensitive to its local electronic and steric environment, making it a powerful tool for distinguishing subtle stereochemical differences.[3][4]

Foundational Principles: Decoding Chemical Shifts in Substituted Piperidines

The interpretation of the 13C NMR spectrum of this compound relies on understanding three core effects that influence carbon chemical shifts (δ).

  • Inductive Effects: The electronegative nitrogen and oxygen atoms withdraw electron density from adjacent carbons. This "deshielding" effect causes the α-carbons (C2, C6, and C4) to resonate at a higher frequency (further downfield) compared to the carbons in a simple cyclohexane ring.

  • Substituent Effects: The N-methyl and C-methyl groups also influence the chemical shifts of the ring carbons. The magnitude and direction of these shifts depend on their position and orientation.

  • Stereochemical Effects: The spatial relationship between substituents is a dominant factor, particularly the γ-gauche effect . An axial substituent on a cyclohexane-like ring introduces steric compression on the γ-carbons (carbons three bonds away). This steric interaction causes a shielding effect, shifting the γ-carbon signals significantly upfield (to a lower ppm value) compared to a conformation where the substituent is equatorial.[3] This effect is paramount for differentiating cis and trans isomers.

Experimental Protocol: Acquiring a High-Fidelity 13C NMR Spectrum

The validity of any spectral interpretation hinges on the quality of the acquired data. The following protocol is a self-validating system designed to produce a high-resolution 13C NMR spectrum.

Objective: To obtain a proton-decoupled 13C NMR spectrum of this compound with optimal resolution and signal-to-noise ratio.

Materials:

  • This compound sample (15-25 mg)

  • Deuterated Chloroform (CDCl3) with Tetramethylsilane (TMS)

  • High-precision 5 mm NMR tube

  • NMR Spectrometer (≥400 MHz recommended)

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve ~20 mg of the analyte in approximately 0.7 mL of CDCl3. CDCl3 is a standard solvent, and its residual signal at ~77.16 ppm serves as a convenient internal reference.[2][5]

    • Ensure complete dissolution via gentle vortexing. A clear, homogenous solution is critical for magnetic field shimming.

    • Filter the solution through a small plug of glass wool into the NMR tube to remove any particulate matter.

  • Spectrometer Setup and Calibration:

    • Insert the sample into the spectrometer's probe and lock onto the deuterium signal of the CDCl3.

    • Perform automated or manual shimming of the magnetic field to maximize homogeneity. The quality of the shimming is directly reflected in the sharpness of the spectral lines.

    • Reference the spectrum to the TMS signal at 0.00 ppm or, secondarily, to the central peak of the CDCl3 triplet at 77.16 ppm.[2]

  • Acquisition Parameters (Typical for a 400 MHz Instrument):

    • Experiment: Standard proton-decoupled 1D 13C pulse program (e.g., zgpg30 on Bruker systems).[6]

    • Spectral Width: ~220 ppm (from approx. -10 to 210 ppm) to ensure all possible signals are captured.

    • Acquisition Time (AQ): ~1.0 - 1.5 seconds. This parameter influences digital resolution.

    • Relaxation Delay (D1): 2.0 seconds. This delay is crucial for allowing the carbon nuclei to return to equilibrium between pulses, ensuring more reliable signal intensities.

    • Number of Scans (NS): 1024 to 4096. Due to the low natural abundance (1.1%) of 13C, signal averaging is necessary to achieve an adequate signal-to-noise ratio.[1]

  • Data Processing:

    • Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Carefully phase the resulting spectrum to ensure all peaks have a pure absorption lineshape.

    • Perform baseline correction to ensure a flat spectral baseline.

Spectral Interpretation: Assigning the Stereochemistry

The key to distinguishing the cis and trans isomers of this compound lies in comparing the chemical shifts of specific carbons that are sensitive to the steric environment.

Table 1: Predicted 13C NMR Chemical Shifts (δ, ppm) for cis and trans-1,2-Dimethyl-piperidin-4-ol

Carbon AtomPredicted Shift (cis-Isomer)Predicted Shift (trans-Isomer)Key Differentiating Rationale
C2 ~58–62~63–67Influenced by the orientation of the adjacent C-methyl group.
C3 ~48–52~48–52Less affected by remote stereochemistry.
C4 ~68–72~68–72Primarily influenced by the hydroxyl group.
C5 ~34–38~40–44Experiences a γ-gauche effect from an axial C-methyl in the trans isomer.
C6 ~55–59~55–59Less affected by remote stereochemistry.
N-CH3 ~42–46~35–39Shielded in the trans isomer due to steric interactions.
C-CH3 ~18–22~12–16Strongly shielded (upfield shift) when axial in the trans isomer due to the γ-gauche effect.

Note: Predicted values are based on established substituent and stereochemical effects in piperidine systems.[3][7]

Analysis of Isomers:

  • trans-Isomer: In its most stable chair conformation, the trans isomer will likely place the C2-methyl group in an axial position to avoid steric clash with the N-methyl group. This axial C-methyl group introduces a strong γ-gauche effect on carbons C5 and its own methyl carbon. Consequently, the C-CH3 signal will be significantly shielded (shifted upfield to ~12-16 ppm) , and the C5 signal will also appear at a higher field compared to the cis isomer. The N-CH3 group may also experience shielding.

  • cis-Isomer: In the cis isomer, both methyl groups can occupy equatorial positions in a stable chair conformation. This lack of a significant γ-gauche interaction from an axial methyl group means the C-CH3 signal will appear further downfield (~18-22 ppm) .

Stereochemistry_NMR cluster_cis cis-Isomer (Equatorial Methyls) cluster_trans trans-Isomer (Axial C-Methyl) cis_struct No significant γ-gauche effect cis_cch3 C-CH3 Signal: ~18-22 ppm (Deshielded) cis_struct->cis_cch3 trans_struct Strong γ-gauche effect on C5 trans_cch3 C-CH3 Signal: ~12-16 ppm (Shielded) trans_struct->trans_cch3 Molecule This compound Molecule->cis_struct has isomer Molecule->trans_struct has isomer NMR_Workflow A Sample Preparation B 1D 1H & 13C NMR (Initial Data) A->B C DEPT-135 / DEPT-90 (Identify C, CH, CH2, CH3) B->C D 2D HSQC (Direct C-H Correlation) B->D C->D Assign protonated carbons E 2D HMBC (Long-Range C-H Correlation) D->E Confirm local assignments F Data Integration & Structure Assignment E->F Establish full connectivity G Final Validated Structure (cis or trans) F->G

Caption: Systematic workflow for definitive structural elucidation using a suite of NMR experiments.

Conclusion

The 13C NMR spectrum is a remarkably informative fingerprint of molecular structure and stereochemistry. For this compound, the chemical shift of the C-methyl carbon, governed by the predictable and powerful γ-gauche effect, serves as a reliable diagnostic marker for distinguishing between cis and trans isomers. By combining a robust experimental protocol with a foundational understanding of stereochemical effects on chemical shifts, and supplementing with advanced 2D NMR techniques when necessary, researchers can achieve confident and unambiguous structural assignments critical to advancing research and development in the chemical and pharmaceutical sciences.

References

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]
  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(8), 2149-2157. [Link]
  • Reich, H. J. (2021). 13C NMR Chemical Shifts.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry, 3rd Edition. VCH Publishers. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning. [Link]
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th Edition. John Wiley & Sons. [Link]
  • Pandiarajan, K., Mohan, R. T. S., & Hasan, M. U. (1986). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 24(4), 312-316. [Link]

Sources

Introduction: The Structural Significance of 1,2-Dimethyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,2-Dimethyl-piperidin-4-ol

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1] The compound this compound, a substituted cyclic amino alcohol, represents a valuable building block in synthetic chemistry. Its precise structural characterization is paramount for ensuring the integrity of downstream drug development and research applications. Mass spectrometry (MS) stands as an indispensable analytical tool for this purpose, providing detailed structural information through the controlled fragmentation of the molecule.[2][3]

This guide offers a detailed exploration of the fragmentation behavior of this compound under two of the most common ionization techniques: hard-source Electron Ionization (EI) and soft-source Electrospray Ionization (ESI).[2] By understanding the characteristic fragmentation pathways, researchers can confidently identify this molecule, differentiate it from its isomers, and elucidate the structures of related novel compounds.

Pillar 1: Electron Ionization (EI) Fragmentation Pathway

Electron Ionization is a high-energy technique that induces extensive fragmentation, providing a detailed "fingerprint" of a molecule's structure. The process begins with the bombardment of the molecule by high-energy electrons, leading to the formation of an energetically unstable molecular ion (M•+) that subsequently undergoes a cascade of fragmentation reactions.[4] For this compound (Molecular Weight: 129.20 g/mol ), the fragmentation is primarily dictated by the presence of the nitrogen atom and the hydroxyl group.

The most characteristic fragmentation processes in EI-MS for cyclic amines and alcohols are alpha-cleavage and the neutral loss of water.[1][5]

Dominant Fragmentation Mechanisms under EI:

  • Alpha-Cleavage: This is a principal fragmentation pathway for amines, initiated by the ionization of the nitrogen atom. It involves the cleavage of a carbon-carbon bond adjacent to the nitrogen, resulting in the formation of a resonance-stabilized iminium ion.[5] For this compound, two primary α-cleavage events are prominent:

    • Loss of a Methyl Radical (M-15): Cleavage of the N-C bond results in the loss of the N-methyl group (•CH₃), forming an ion at m/z 114 .

    • Ring Cleavage at C2-C3: The bond between C2 and C3 is susceptible to cleavage. This pathway leads to the formation of a highly stable iminium ion at m/z 72 ([C₄H₁₀N]⁺), which often represents a significant peak in the spectrum.

  • Neutral Loss of Water (M-18): As with most alcohols, the molecular ion readily eliminates a molecule of water from the hydroxyl group at C4.[5][6] This results in a prominent peak at m/z 111 . This process is often so favorable that the molecular ion peak at m/z 129 may be of very low abundance or entirely absent.[6]

  • Sequential Fragmentation: More complex fragments arise from consecutive reactions. A common sequence involves the loss of water followed by the loss of a methyl radical (M-18-15), yielding a fragment at m/z 96 .

Visualizing EI Fragmentation

EI_Fragmentation cluster_path1 α-Cleavage cluster_path2 Neutral Loss cluster_path3 Sequential Loss M This compound M•+ (m/z 129) m114 [M-CH₃]•+ m/z 114 M->m114 - •CH₃ m72 [C₄H₁₀N]⁺ m/z 72 M->m72 - •C₃H₅O m111 [M-H₂O]•+ m/z 111 M->m111 - H₂O m96 [M-H₂O-CH₃]⁺ m/z 96 m111->m96 - •CH₃

Caption: Key EI fragmentation pathways for this compound.

Summary of Key EI Fragment Ions
m/zProposed FormulaFragmentation Pathway
129[C₇H₁₅NO]•+Molecular Ion
114[C₆H₁₂NO]•+α-Cleavage: Loss of N-methyl radical (•CH₃)
111[C₇H₁₃N]•+Neutral Loss: Elimination of water (H₂O)
96[C₆H₁₀N]⁺Sequential Loss: Elimination of H₂O and •CH₃
72[C₄H₁₀N]⁺α-Cleavage: Ring fission leading to stable iminium ion

Pillar 2: Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal in-source fragmentation. This makes it ideal for tandem mass spectrometry (MS/MS), where the protonated precursor ion is isolated and subjected to collision-induced dissociation (CID) to elicit structurally informative fragmentation. For this compound, the precursor ion will be observed at m/z 130 .

The fragmentation of the protonated molecule is driven by the protonated nitrogen and the hydroxyl group, which facilitates characteristic neutral losses.

Dominant Fragmentation Mechanisms under ESI-MS/MS:

  • Neutral Loss of Water: This is the most facile and dominant fragmentation pathway for the [M+H]⁺ ion.[2][7] The protonated amine facilitates the elimination of the hydroxyl group as a neutral water molecule. This generates a highly abundant product ion at m/z 112 .

    • [C₇H₁₅NO + H]⁺ → [C₇H₁₃N + H]⁺ + H₂O

  • Ring Opening: Following the initial loss of water, the resulting ion at m/z 112 can undergo further fragmentation at higher collision energies. This often involves ring opening or cleavage, leading to smaller fragment ions, such as the loss of ethene (C₂H₄), which would produce an ion at m/z 84 .

Visualizing ESI-MS/MS Fragmentation

ESI_Fragmentation cluster_path1 Primary Fragmentation cluster_path2 Secondary Fragmentation MH Precursor Ion [M+H]⁺ (m/z 130) m112 [M+H - H₂O]⁺ m/z 112 MH->m112 - H₂O m84 [M+H - H₂O - C₂H₄]⁺ m/z 84 m112->m84 - C₂H₄

Caption: Primary ESI-MS/MS fragmentation of protonated this compound.

Summary of Key ESI-MS/MS Product Ions
Precursor Ion (m/z)Product Ion (m/z)Proposed FormulaFragmentation Pathway
130112[C₇H₁₄N]⁺Primary: Neutral Loss of Water (H₂O)
13084[C₅H₁₀N]⁺Secondary: Loss of H₂O followed by loss of ethene

Pillar 3: Self-Validating Experimental Protocols

To ensure reproducible and accurate data, the following experimental workflows are recommended.

Workflow 1: GC-EI-MS Analysis

This protocol is optimized for generating the characteristic EI fragmentation fingerprint.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol or ethyl acetate.

  • GC System:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS System:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40-300.

Workflow 2: LC-ESI-MS/MS Analysis

This protocol is designed for soft ionization and controlled fragmentation to observe the precursor and primary product ions.

  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in 50:50 methanol:water with 0.1% formic acid.

  • LC System:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MS1 Scan: Full scan from m/z 100-500 to identify the [M+H]⁺ precursor at m/z 130.

    • MS2 Scan (Product Ion Scan): Isolate the precursor ion at m/z 130 and perform CID. Optimize collision energy (typically 10-30 eV) to maximize the abundance of the m/z 112 product ion.

Conclusion

The mass spectrometric fragmentation of this compound is predictable and structurally informative. Under EI, the molecule yields a complex fingerprint characterized by α-cleavage (m/z 114, 72) and a strong neutral loss of water (m/z 111). In contrast, soft ESI ionization followed by MS/MS analysis provides a cleaner spectrum dominated by the protonated molecule (m/z 130) and its primary product ion resulting from the loss of water (m/z 112). These distinct fragmentation signatures serve as a robust method for the unequivocal identification of this compound, providing researchers and drug development professionals with the analytical confidence required for their work.

References

  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.
  • Freitas, L. A., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1265-1274.
  • Qu, L. B., et al. (2006). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals.
  • Song, F. R., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 51(1), 50-58.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • Collard Group. (n.d.). MASS SPECTROMETRY: BASIC EXPERIMENT.
  • Georgia Tech. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • The Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. YouTube.

Sources

An In-depth Technical Guide to the Safe Handling of 1,2-Dimethyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical research and development, novel molecular entities are the currency of innovation. 1,2-Dimethyl-piperidin-4-ol, a substituted piperidine derivative, represents a class of scaffolds frequently explored for its potential in synthesizing biologically active compounds. However, with chemical novelty comes the imperative for a rigorous and proactive approach to safety. The absence of a comprehensive, officially published Safety Data Sheet (SDS) for this specific molecule necessitates a predictive and cautious methodology, drawing upon established data from structurally analogous compounds.

This guide is engineered to provide an in-depth, scientifically grounded framework for the safe handling, storage, and emergency management of this compound. By synthesizing data from closely related piperidine derivatives, we will establish a robust set of protocols that prioritize the well-being of laboratory personnel and the integrity of research environments. The causality behind each recommendation is explained to foster a deeper understanding of the inherent risks and the rationale for mitigation strategies.

Section 1: Hazard Identification and Risk Profile

Based on aggregated data from these surrogates, this compound should be treated as a substance possessing significant hazards.[1][2][3] The primary concerns are its potential for corrosivity, toxicity, and flammability.

1.1 Predicted GHS Classification

The Globally Harmonized System (GHS) classification for this compound is extrapolated from available data on similar compounds.[1][2][4]

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

This table represents a predictive classification. A formal risk assessment should be conducted by the end-user.

1.2 Mechanistic Basis of Hazards

  • Corrosivity and Irritation: The basic nitrogen atom of the piperidine ring imparts an alkaline character to the molecule. This alkalinity can disrupt the lipid bilayers of cell membranes and hydrolyze proteins, leading to severe chemical burns upon contact with skin and eyes.[3][5] Inhalation can cause corrosive damage to the delicate tissues of the respiratory tract.[3]

  • Toxicity: Piperidine and its derivatives can be readily absorbed through the skin, ingestion, or inhalation.[6] Their systemic toxicity is not fully elucidated but is presumed to involve disruption of neurological and cellular functions. The "toxic" classification for dermal and inhalation routes underscores the need to prevent any direct exposure.[2][6]

  • Flammability: While the hydroxyl group may slightly increase the flash point compared to piperidine, the overall small, carbon-based structure suggests it will be a combustible or flammable liquid.[1] Vapors can be heavier than air, travel to an ignition source, and flash back.[7]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. The hierarchy of controls dictates that engineering solutions are the first line of defense, supplemented by rigorous PPE protocols.

2.1 Mandatory Engineering Controls

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][8]

  • Ventilation: The laboratory must be equipped with general ventilation that ensures a minimum of 6-12 air changes per hour to prevent the accumulation of fugitive emissions.

  • Safety Stations: A fully functional and regularly tested safety shower and eyewash station must be immediately accessible in the work area.[4][5]

2.2 Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a system designed to provide a complete barrier to the chemical's routes of entry into the body.

PPE ItemSpecificationRationale
Hand Protection Nitrile or Neoprene gloves (minimum thickness 0.4 mm). Double-gloving is recommended.Provides a barrier against a potentially corrosive and dermally toxic substance. Check glove manufacturer's compatibility charts. Change gloves immediately if contamination is suspected.[4][5]
Eye/Face Protection Chemical safety goggles with side shields AND a full-face shield.Provides comprehensive protection against splashes that can cause severe, irreversible eye damage.[2][4][7]
Body Protection Flame-retardant laboratory coat. For larger quantities or tasks with a high splash risk, a chemically resistant apron is required.Protects skin from contact and prevents contamination of personal clothing.[1]
Respiratory Protection Not required if work is performed within a certified fume hood. For emergency situations or spill cleanup where vapor concentrations are unknown, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]The fume hood is the primary means of respiratory protection. Respirators are for non-routine and emergency use only.

Section 3: Standard Operating Procedures (SOPs) for Handling and Storage

Adherence to meticulously planned procedures is paramount for mitigating risk during routine laboratory operations.

3.1 Step-by-Step Handling Protocol

  • Pre-Handling Assessment: Before any work begins, review this guide and the available safety information for all reactants. Ensure the fume hood is operational and the work area is clear of clutter.

  • Donning PPE: Put on all required PPE as specified in Section 2.2 before entering the designated work area.

  • Transfer and Dispensing:

    • When transferring the chemical, use non-sparking tools and ground/bond the receiving container and the source container to prevent static electricity discharge, which could ignite flammable vapors.[1][2][9]

    • Use a syringe or cannula for liquid transfers to minimize exposure. Avoid pouring.

    • If handling a solid form, use a spatula in a manner that avoids generating dust.

  • Post-Handling:

    • Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical.

    • Wash hands and forearms thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][4]

    • Do not eat, drink, or smoke in the handling area.[1]

3.2 Storage Protocol

  • Container: Store in the original, tightly-closed container.[1][4][10] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6]

  • Location: Store in a cool, dry, well-ventilated, and locked cabinet or storeroom designated for corrosive and flammable materials.[1][5]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent hazardous reactions.[5][9]

  • Ignition Sources: The storage area must be free of heat, sparks, and open flames.[1][2][8]

Section 4: Emergency Procedures

Rapid and correct response during an emergency can significantly reduce the severity of an incident. All personnel must be familiar with these procedures.

4.1 First Aid Measures

Exposure RouteAction
Inhalation Immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (avoid mouth-to-mouth). Call for immediate medical attention.[4][11][12]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing and shoes. A safety shower is ideal. Seek immediate medical attention.[1][4][7]
Eye Contact Immediately flush eyes with a gentle but steady stream of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.[1][2][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a poison control center and seek immediate medical attention.[1][5][11]

4.2 Accidental Release and Spill Cleanup

The response to a spill must be calibrated to its size and location.

Caption: Workflow for responding to an accidental spill.

Spill Cleanup Protocol (Small, Contained Spill):

  • Ensure you are wearing the full complement of PPE, including respiratory protection if necessary.

  • Eliminate all ignition sources in the vicinity.

  • Contain the spill by covering it with a non-flammable, inert absorbent material such as vermiculite, sand, or diatomaceous earth.[4][9]

  • Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[8]

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.[4][5]

Section 5: Disposal Considerations

All waste containing this compound, whether in pure form, in solution, or as contaminated material, must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Route: Do not dispose of down the drain or with general laboratory trash.[1][4] Arrange for disposal through a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[6]

Section 6: Conclusion: A Culture of Safety

This guide provides a comprehensive framework for managing the risks associated with this compound. The foundation of laboratory safety, however, is not a document but a culture. It is the shared commitment of every researcher and professional to approach their work with diligence, foresight, and an unwavering respect for the chemical hazards involved. By internalizing the principles and protocols outlined herein, you contribute to a safer, more effective research environment for yourself and your colleagues.

References

  • AK Scientific, Inc. Safety Data Sheet for N,N-Dimethylpiperidine-4-sulfonamide hydrochloride. URL: www.aksci.com
  • Sigma-Aldrich. Safety Data Sheet for Piperidine. URL: www.sigmaaldrich.com
  • Penta Chemicals. Safety Data Sheet for Piperidine. URL: www.pentachemicals.eu
  • Fisher Scientific. Safety Data Sheet for 4-Hydroxypiperidine. URL: www.fishersci.com
  • Chemos GmbH & Co. KG. Safety Data Sheet for Piperidine. URL: www.chemos.de
  • PubChem. Compound Summary for Piperidin-4-ol.
  • Loba Chemie. Safety Data Sheet for PIPERIDINE FOR SYNTHESIS. URL: www.lobachemie.com
  • Jubilant Life Sciences Limited.
  • MedchemExpress.com. Safety Data Sheet for Piperidin-4-ol-d5. URL: www.medchemexpress.com
  • Carl ROTH. Safety Data Sheet for Piperidine. URL: www.carlroth.com
  • Fisher Scientific. Safety Data Sheet for Piperidine. URL: www.fishersci.com
  • Thermo Fisher Scientific. Safety Data Sheet for 3,5-Dimethylpiperidine, cis + trans. URL: www.thermofisher.com
  • AAPPTec, LLC. Safety Data Sheet for Piperidine. URL: www.aapptec.com

Sources

biological activity of 1,2-Dimethyl-piperidin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1,2-Dimethyl-piperidin-4-ol Derivatives

Authored by a Senior Application Scientist

Foreword

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1][2][3] Its six-membered heterocyclic structure offers a versatile, three-dimensional framework that can be strategically modified to interact with a multitude of biological targets. This guide delves into a specific, highly promising subclass: derivatives of this compound. We will explore the critical interplay between its unique stereochemistry, synthesis, and diverse pharmacological activities, providing researchers and drug development professionals with a comprehensive understanding of this molecule's potential.

The this compound Scaffold: A Structural Overview

At its core, the this compound molecule is a piperidine ring featuring methyl groups at positions 1 (on the nitrogen) and 2, and a hydroxyl group at position 4. The stereochemical arrangement of the two methyl groups is paramount to its biological function.

Stereochemical and Physicochemical Significance

The trans configuration of the 1,2-dimethyl substituents is particularly important. This arrangement forces the methyl groups into stable axial and equatorial positions, which minimizes steric hindrance and locks the piperidine ring into a predictable chair conformation.[4] This conformational rigidity is crucial for precise interactions with receptor binding sites.

The molecule's physicochemical properties are key to its potential as a therapeutic agent:

  • Amphoteric Nature: The presence of both a basic amine (pKa ~9.8) and a weakly acidic hydroxyl group (pKa ~10.2) allows for solubility in various aqueous media.[4]

  • Lipophilicity (LogP): With an estimated LogP of 0.85, the scaffold possesses moderate lipophilicity, a critical attribute for compounds needing to penetrate the blood-brain barrier to exert effects on the central nervous system (CNS).[4]

Table 1: Key Physicochemical Properties

Property Value Significance
Molecular Formula C₇H₁₅NO Core scaffold composition.[4]
Molecular Weight 129.20 g/mol Low molecular weight, favorable for drug-likeness.[4]
pKa (Amine) ~9.8 Influences ionization state and receptor interactions.[4]
pKa (Hydroxyl) ~10.2 Contributes to hydrogen bonding and solubility.[4]

| LogP | ~0.85 | Indicates suitability for CNS penetration.[4] |

Strategic Synthesis Methodologies

Achieving the desired stereochemistry is a primary challenge in synthesizing these derivatives. The choice of synthetic route is therefore a critical experimental decision.

  • Reductive Amination: This is a cornerstone technique, often starting from a ketone precursor. The process typically involves the use of protecting groups (e.g., Boc, Cbz) to guide the stereochemical outcome, followed by deprotection to yield the final amine-alcohol. This method is valued for its high stereochemical fidelity.[4]

  • Stereoselective Alkylation: For precise control over the dimethyl configuration, regio- and stereospecific alkylation of metalloenamines has proven effective in constructing related trans-dimethylpiperidine structures.[4]

  • Cyclization Strategies: Advanced approaches, such as nickel-catalyzed intramolecular Alder-ene reactions, can be employed to construct the piperidine ring itself with high enantioselectivity, offering a powerful route to chiral derivatives.[4]

cluster_synthesis Generalized Synthetic Workflow: Reductive Amination Ketone Ketone Precursor Protected_Ketone Protected Intermediate Ketone->Protected_Ketone Carbamate Protection (e.g., Boc) Amine_Alcohol This compound Derivative Protected_Ketone->Amine_Alcohol 1. Reductive Amination 2. Deprotection (Acidic)

Caption: Generalized workflow for the synthesis of this compound.

The Pharmacological Profile: A Spectrum of Biological Activity

The unique structural features of this compound derivatives translate into a wide range of biological activities. The piperidine nucleus is a well-established pharmacophore for CNS-active drugs, and this scaffold is no exception.[4][5]

Analgesic Properties: Targeting Pain Pathways

Piperidine derivatives are renowned for their analgesic effects, largely due to the ring's integral role in the structure of many opioid analgesics.[5][6][7] The structure-activity relationship (SAR) of morphine itself reveals that the piperidine ring is essential for its potent analgesic activity.[5]

Derivatives of this scaffold are believed to exert their effects through several mechanisms:

  • Opioid Receptor Modulation: The core structure is well-suited to interact with opioid receptors, particularly the mu-opioid receptor (MOR), a key target in pain management.[5][6][8] Docking studies of similar piperidinol derivatives show that the hydroxyl group can form critical hydrogen bonds within the receptor's binding pocket.[6]

  • Prostaglandin Pathway Inhibition: Some derivatives may block the effects of prostaglandins, which are key mediators of pain and inflammation, by inhibiting their downstream signaling pathways.[6]

Studies have demonstrated that simple modifications, such as the addition of phenacyl groups to the piperidine nitrogen, can yield compounds with highly significant analgesic effects in preclinical models.[6][9]

Table 2: Representative Analgesic Activity of Piperidine Derivatives

Compound Class Model Key Finding Reference
Phenacyl derivatives of 4-piperidinol Writhing & Tail Immersion Showed highly significant analgesic effects, with potency linked to specific substitutions. [6]
Alkyl piperidine derivatives Tail Immersion Nitro-substituted derivatives showed potent and long-lasting analgesic effects, some exceeding the standard drug pethidine. [9]

| 4-Aminomethylpiperidine derivatives | Tail Immersion | Specific benzoyl derivatives emerged as potent analgesic agents with rapid onset and long duration of action. |[5] |

Neuroprotective and CNS Applications

The ability to cross the blood-brain barrier makes these derivatives prime candidates for treating CNS disorders.[4] Their activity stems from modulating neurotransmitter receptors and interfering with neurodegenerative pathways.[4]

  • Ischemic Brain Injury: A dihydropyridine derivative with a similar substituted core structure, CV-159, has shown significant neuroprotective effects in models of ischemic brain injury.[10] Its proposed mechanism involves a dual action: blocking L-type Ca2+ channels and inhibiting calmodulin (CaM)-dependent pathways, thereby preventing the downstream cascade of neuronal death.[10] This highlights a potential mechanism for this compound derivatives.

  • Neurodegenerative Diseases: The broader class of piperidine derivatives is being actively investigated for diseases like Parkinson's and Alzheimer's.[3][7] Piperine, a natural piperidine alkaloid, has demonstrated protective effects on dopaminergic neurons in a Parkinson's model through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[11] Similarly, synthetic piperazine derivatives have shown potential in mitigating aluminum-induced neurotoxicity by inhibiting acetylcholinesterase and reducing oxidative stress.[12] These findings suggest a plausible therapeutic avenue for novel this compound derivatives.

cluster_neuro Potential Neuroprotective Mechanism of Action Ischemia Ischemic Event (e.g., Stroke) Ca_Influx Excessive Ca2+ Influx (via L-type Channels) Ischemia->Ca_Influx CaM Ca2+/Calmodulin Activation Ca_Influx->CaM Damage Downstream Damage (Enzyme activation, Oxidative Stress) CaM->Damage Death Neuronal Death Damage->Death Derivative This compound Derivative Derivative->Ca_Influx Blocks Derivative->CaM Inhibits

Caption: Potential dual-action neuroprotective pathway for piperidin-4-ol derivatives.

Antimicrobial and Antifungal Activity

Piperidin-4-ol derivatives have also demonstrated promising broad-spectrum antimicrobial activity.[4] The proposed mechanism relies on two key structural features:

  • The Hydroxyl Group: Facilitates interactions with essential microbial enzymes.[4]

  • The Methyl Groups: Enhance the molecule's ability to permeate microbial cell membranes.[4]

This scaffold serves as a valuable precursor for developing more potent agents, such as quaternary ammonium salts, which have enhanced biocidal properties.[4] Furthermore, related piperidine structures are known to be potent antifungal agents, acting as ergosterol biosynthesis inhibitors, a mechanism similar to that of established morpholine antifungals.[13]

Structure-Activity Relationship (SAR) and Experimental Validation

The biological activity of these derivatives is not arbitrary; it is dictated by a clear and predictable structure-activity relationship. Understanding this relationship is fundamental to designing more potent and selective molecules.

Key SAR Insights
  • The C4-Hydroxyl Group: This is a critical hydrogen-bonding moiety, essential for anchoring the molecule within receptor binding sites, be it an opioid receptor for analgesia or a microbial enzyme for antimicrobial action.[4]

  • The trans-1,2-Dimethyl Groups: This specific stereoconfiguration provides conformational stability, ensuring an optimal presentation of the pharmacophore to its target.[4] These alkyl groups also contribute to the lipophilicity required for membrane penetration.

  • N-Substitution: The nitrogen at position 1 is a prime site for modification. As demonstrated in analgesic studies, adding larger functional groups like phenacyl or benzoyl moieties can dramatically increase potency and duration of action.[5][6]

cluster_sar Structure-Activity Relationship Summary Scaffold This compound Core OH C4-Hydroxyl Group Scaffold->OH Dimethyl trans-1,2-Dimethyl Groups Scaffold->Dimethyl N1 N1-Position Scaffold->N1 OH_Func Hydrogen Bonding Receptor Anchoring OH->OH_Func Dimethyl_Func Conformational Stability Lipophilicity Dimethyl->Dimethyl_Func N1_Func Site for Potency Modulation N1->N1_Func

Caption: Key SAR points for the this compound scaffold.

Protocol: A Self-Validating System for Analgesic Screening

To ensure trustworthiness and reproducibility, experimental protocols must be robust and self-validating. The tail-immersion test is a standard, reliable method for assessing the efficacy of potential analgesics in an in vivo setting.

Detailed Protocol: Tail Immersion Test for Analgesic Activity

Adapted from methodologies described in Alcaraz et al., 1989 and subsequent studies.[5][9]

  • Animal Acclimatization: Male or female mice are acclimatized to the laboratory environment for at least one week prior to the experiment, with free access to food and water. This minimizes stress-induced variability.

  • Grouping: Animals are randomly assigned to groups: (1) Control (vehicle), (2) Standard Drug (e.g., Pethidine), and (3) Test Compound(s) at various doses.

  • Baseline Latency Measurement (Pre-drug): Each mouse is gently restrained, and the distal one-third of its tail is immersed in a thermostatically controlled water bath maintained at 51°C. The time taken for the mouse to flick or withdraw its tail (tail flick latency) is recorded. A cut-off time (e.g., 15 seconds) is established to prevent tissue damage. This is repeated 2-3 times for a stable baseline reading.

  • Drug Administration: The test compounds, standard, and vehicle are administered to their respective groups (e.g., intraperitoneally or orally).

  • Post-drug Latency Measurement: The tail flick latency is measured again at specific time intervals after drug administration (e.g., 30, 60, 90, 120, 150, and 180 minutes).

  • Data Analysis: The analgesic effect is quantified as the Mean Increase in Latency or as a Percentage of Maximal Possible Analgesic Percentage (PMAP). Statistical analysis (e.g., Student's t-test or ANOVA) is performed to compare the test groups against the control group. A P-value of <0.05 is typically considered statistically significant.[9]

  • Validation: The inclusion of a standard drug group (positive control) validates the assay's sensitivity and allows for a comparative assessment of the test compound's potency. The vehicle group (negative control) confirms that the administration route and solvent have no intrinsic analgesic effect.

Challenges and Future Directions

Despite the clear potential of this scaffold, challenges remain. The primary hurdles are synthetic: achieving high stereochemical purity on an industrial scale and optimizing multi-step syntheses to be cost-effective.[4]

Future research should focus on:

  • Expanding the Chemical Space: Synthesizing and screening a broader library of derivatives with diverse substitutions at the N1 position and on the piperidine ring to uncover novel activities.

  • Mechanism of Action Studies: Moving beyond initial screening to elucidate the precise molecular targets and signaling pathways responsible for the observed analgesic and neuroprotective effects.

  • Developing Greener Synthetic Routes: Exploring more efficient, atom-economical, and environmentally friendly methods for synthesis, such as those utilizing deep eutectic solvents.[14]

Conclusion

The this compound scaffold represents a versatile and highly valuable starting point for the development of novel therapeutics. Its inherent structural and physicochemical properties make it particularly well-suited for targeting the central nervous system. Through a deep understanding of its synthesis, structure-activity relationships, and diverse biological profile—spanning analgesia, neuroprotection, and antimicrobial activity—researchers are well-equipped to unlock the full potential of this privileged structure and design the next generation of innovative medicines.

References

  • Vulcanchem. trans-1,2-Dimethyl-piperidin-4-ol.
  • Ullah, I., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed.
  • Jahan, S., et al. Analgesic activity of alkyl piperidine derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Jahan, S., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.
  • Srivastava, V., et al. (2020). Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris. ResearchGate.
  • MDPI. (N/A). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position.
  • Huang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters.
  • ResearchGate. (N/A). Structure–activity relationship of piperidine derivatives with anticancer activity.
  • ResearchGate. (N/A). Pharmacological properties of natural piperidine derivatives.
  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • PMC - PubMed Central. (N/A). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dovepress.
  • PubMed. (N/A). Neuroprotective effects of a dihydropyridine derivative...on rat ischemic brain injury.
  • MDPI. (N/A). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubMed. (N/A). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model.
  • MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin.
  • ResearchGate. (N/A). Structure activity relationship of piperidine derivatives.
  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.
  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.
  • PMC - NIH. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.
  • PubMed. (N/A). Piperine and Derivatives: Trends in Structure-Activity Relationships.
  • ResearchGate. (2025). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent.
  • PMC - NIH. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles.
  • Bentham Science. (N/A). Recent Developments in Coumarin Derivatives as Neuroprotective Agents.
  • PubMed. (2015). Protective effects of a piperazine derivative...against aluminium-induced neurotoxicity.

Sources

The Rising Potential of 1,2-Dimethyl-piperidin-4-ol: A Technical Guide to its Pharmacological Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold - A Privileged Structure in Modern Drug Discovery

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most ubiquitous and versatile scaffolds in medicinal chemistry.[1][2] Its presence in a vast array of natural alkaloids and synthetic pharmaceuticals underscores its significance in modulating biological processes.[3] The conformational flexibility of the piperidine chair structure, coupled with its ability to be readily functionalized, allows for the precise spatial orientation of pharmacophoric groups, leading to high-affinity interactions with a multitude of biological targets.[4] From potent analgesics to innovative anticancer agents, the piperidine moiety continues to be a cornerstone of modern drug development.[1][3] This guide focuses on a specific, yet promising derivative, 1,2-Dimethyl-piperidin-4-ol, exploring its structural nuances, synthetic accessibility, and, most importantly, its largely untapped potential in various pharmacological domains.

Structural and Physicochemical Profile of this compound

This compound, particularly the trans diastereomer, possesses a unique combination of structural features that make it an intriguing candidate for pharmacological exploration. The trans configuration of the two methyl groups at positions 1 and 2 imparts significant conformational stability to the piperidine ring, primarily adopting a chair conformation where the methyl groups can occupy axial and equatorial positions to minimize steric hindrance.[4] The hydroxyl group at the 4-position introduces a crucial site for hydrogen bonding, a key interaction for receptor binding and influencing aqueous solubility.[4]

PropertyValueSource
Molecular Formula C₇H₁₅NO[4]
Molecular Weight 129.20 g/mol [4]
pKa (Hydroxyl) ~10.2[4]
pKa (Amine) ~9.8[4]
LogP (estimated) 0.85[4]

The estimated LogP value of 0.85 suggests a moderate lipophilicity, a characteristic often associated with favorable blood-brain barrier penetration, hinting at its potential for central nervous system (CNS) applications.[4] The amphoteric nature, due to the presence of both a basic amine and a weakly acidic hydroxyl group, allows for solubility in both acidic and basic aqueous media.[4]

Strategic Synthesis of this compound

The stereocontrolled synthesis of substituted piperidines is a well-explored area of organic chemistry. For this compound, several strategic approaches can be envisioned, each offering distinct advantages in terms of stereoselectivity and scalability.

Key Synthetic Strategies:
  • Reductive Amination: A common and effective method involves the reductive amination of a suitable ketone precursor.[4] This approach allows for the introduction of the N-methyl group and the formation of the piperidine ring in a controlled manner. The stereochemistry of the final product can be influenced by the choice of reducing agent and reaction conditions.

  • Stereoselective Alkylation: For precise control over the stereochemistry of the methyl groups, stereoselective alkylation of a metalloenamine intermediate can be employed.[4] This method, while potentially more complex, offers a higher degree of stereochemical purity, which is crucial for pharmacological studies.

  • Cyclization Reactions: Intramolecular cyclization reactions, such as the nickel-catalyzed Alder-ene reaction of 1,7-dienes, can be utilized to construct the piperidine ring with a high degree of enantioselectivity.[4] Subsequent reduction of the resulting piperidin-4-one intermediate would yield the desired this compound.

The choice of synthetic route will ultimately depend on the desired stereochemical purity, scalability, and the availability of starting materials. For initial pharmacological screening, a route that provides access to both cis and trans isomers would be highly beneficial for structure-activity relationship (SAR) studies.

Potential Pharmacological Applications: A Landscape of Opportunity

Based on the structural features of this compound and the known activities of related piperidine derivatives, several key therapeutic areas present themselves as promising avenues for investigation.

Central Nervous System (CNS) Therapeutics

The piperidine scaffold is a well-established pharmacophore for targeting CNS receptors.[4] The moderate lipophilicity of this compound suggests its potential to cross the blood-brain barrier and modulate neurotransmitter systems.

Hypothesized Targets and Mechanisms:

  • Opioid Receptors: Structural analogs of this compound, such as those with a 3,4-dimethylpiperidine core, have shown potent activity as opioid receptor antagonists.[4] The hydroxyl group at the 4-position could facilitate hydrogen bonding with key residues in the binding pockets of opioid receptors, potentially leading to either agonist or antagonist activity.

  • Dopamine and Serotonin Receptors: The piperidine nucleus is a common feature in many antipsychotic and antidepressant medications that target dopamine and serotonin receptors. The specific substitution pattern of this compound could confer selectivity for specific receptor subtypes.

Experimental Workflow for CNS Activity Screening:

Antimicrobial_Screening_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy start Synthesize & Purify This compound mic_determination Determine Minimum Inhibitory Concentration (MIC) start->mic_determination membrane_permeability Membrane Permeability Assays mic_determination->membrane_permeability enzyme_inhibition Enzyme Inhibition Assays mic_determination->enzyme_inhibition biofilm_inhibition Biofilm Formation Inhibition mic_determination->biofilm_inhibition animal_model Infection Models (e.g., Murine sepsis) membrane_permeability->animal_model enzyme_inhibition->animal_model biofilm_inhibition->animal_model

Caption: A stepwise approach for the antimicrobial evaluation of this compound.

Protocol for Minimum Inhibitory Concentration (MIC) Determination:

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Materials:

    • Bacterial and fungal strains.

    • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

    • 96-well microtiter plates.

    • This compound (test compound).

    • Standard antibiotics and antifungals (positive controls).

  • Procedure:

    • Prepare a serial two-fold dilution of the test compound in the appropriate growth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (no drug) and negative (no inoculum) controls.

    • Incubate the plates at the optimal temperature for the growth of the microorganism.

    • Visually inspect the plates for turbidity to determine the MIC.

  • Self-Validation: The inclusion of standard antimicrobial agents provides a benchmark for the potency of the test compound and validates the susceptibility of the microbial strains.

Anticancer Potential

A growing body of evidence suggests that piperidine and its derivatives possess significant anticancer properties. [5]These compounds have been shown to modulate crucial signaling pathways involved in cancer cell proliferation, survival, and metastasis. [5][6] Hypothesized Signaling Pathways:

  • STAT-3 and NF-κB Pathways: Many piperidine alkaloids have been reported to inhibit the STAT-3 and NF-κB signaling pathways, which are constitutively active in many cancers and play a key role in promoting cell survival and proliferation. [5][6]* PI3K/Akt Pathway: The PI3K/Akt pathway is another critical signaling cascade that is often dysregulated in cancer. Inhibition of this pathway by piperidine derivatives can lead to cell cycle arrest and apoptosis. [5] Experimental Workflow for Anticancer Activity Evaluation:

G A In Vitro Cytotoxicity Screening (MTT/XTT Assay on Cancer Cell Lines) B Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) A->B If cytotoxic C Cell Cycle Analysis (Flow Cytometry) A->C If cytotoxic D Western Blot Analysis (STAT-3, NF-κB, Akt Phosphorylation) B->D To elucidate mechanism C->D E In Vivo Xenograft Models D->E If promising in vitro data

Caption: A logical workflow for assessing the anticancer properties of this compound.

Protocol for In Vitro Cytotoxicity Screening (MTT Assay):

  • Objective: To evaluate the cytotoxic effect of this compound on a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).

  • Materials:

    • Cancer cell lines.

    • Complete cell culture medium.

    • 96-well cell culture plates.

    • This compound (test compound).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

    • Solubilization buffer (e.g., DMSO).

    • Microplate reader.

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

  • Self-Validation: The inclusion of a known anticancer drug (e.g., doxorubicin) as a positive control validates the sensitivity of the cell lines and provides a reference for the potency of the test compound.

Challenges and Future Directions

While the potential of this compound is evident, several challenges need to be addressed to fully realize its therapeutic utility. The stereoselective synthesis of the individual diastereomers on a larger scale can be challenging and will be crucial for detailed pharmacological evaluation and subsequent development. [4]Furthermore, comprehensive in vivo studies are required to assess the pharmacokinetic and pharmacodynamic properties of this compound, as well as its safety profile.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs with modifications at the 1, 2, and 4 positions to optimize potency and selectivity.

  • Mechanism of Action Elucidation: In-depth studies to identify the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in relevant animal models of CNS disorders, infectious diseases, and cancer.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with the potential for diverse pharmacological applications. Its unique structural features and favorable physicochemical properties make it an attractive starting point for the development of novel therapeutics for a range of diseases. The proposed experimental workflows in this guide provide a robust framework for systematically investigating its potential in CNS modulation, antimicrobial activity, and cancer therapy. As our understanding of the intricate roles of substituted piperidines in biology continues to grow, a focused investigation into this compound is not only justified but essential for unlocking its full therapeutic promise.

References

  • In vitro and in-silico analysis of synthesized piperidine alkaloids for... - ResearchGate. (n.d.).
  • Antibacterial Evaluation of Piperidine Alkaloids from Cassia siamea Lam. (n.d.).
  • Piperine and piperidine are the two major alkaloids extracted from... - ResearchGate. (n.d.).
  • Synthesis and Stereochemistry of Diastereoisomeric 1,3-Dimethylpiperidin-4-ols and Related Compounds - Canadian Science Publishing. (n.d.).
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.).
  • Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - MDPI. (2022, October 12).
  • [PDF] Pharmacological screening of synthetic piperidine derivatives - Semantic Scholar. (n.d.).
  • Phenotypic Screening-Based Identification of 3,4-Disubstituted Piperidine Derivatives as Macrophage M2 Polarization Modulators: An Opportunity for Treating Multiple Sclerosis - PubMed. (2019, April 11).
  • Antiproliferative piperidine alkaloids from the leaves of Alocasia macrorrhiza - PubMed. (n.d.).
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.).
  • Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.).
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed. (2022, January 7).
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - ResearchGate. (n.d.).

Sources

Topic: Solubility and pKa of trans-1,2-Dimethyl-piperidin-4-ol: A Methodological Framework for Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The physicochemical properties of an active pharmaceutical ingredient (API), particularly its aqueous solubility and acid dissociation constant (pKa), are foundational pillars in drug discovery and development. These parameters govern an API's absorption, distribution, metabolism, and excretion (ADME) profile, and directly influence formulation strategies. This guide provides a comprehensive technical framework for the characterization of trans-1,2-Dimethyl-piperidin-4-ol, a substituted piperidine scaffold of interest. Due to the absence of extensive, publicly available experimental data for this specific stereoisomer, this document emphasizes the theoretical principles and rigorous, field-proven experimental protocols necessary to determine its solubility and pKa. We delve into the causality behind experimental choices, presenting self-validating systems designed to produce reliable and reproducible data for regulatory submission and internal development milestones.

Introduction: The Critical Role of Physicochemical Profiling

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] Its derivatives, such as trans-1,2-Dimethyl-piperidin-4-ol, are of significant interest. The molecule's structure, featuring a basic tertiary amine, a hydrogen-bonding hydroxyl group, and two methyl substituents, dictates its behavior in physiological environments.

  • Solubility directly impacts bioavailability. Poor aqueous solubility is a leading cause of failure for drug candidates, leading to unpredictable in vitro results and insufficient absorption in vivo.[3][4]

  • pKa defines the extent of ionization at a given pH. The pKa of the piperidine nitrogen determines the ratio of the charged (protonated) to uncharged (neutral) form of the molecule in different parts of the body (e.g., stomach vs. intestine), which in turn affects its solubility, permeability across membranes, and interaction with its biological target.[5]

This guide will therefore not just present data, but will empower the research scientist to generate that data with unimpeachable quality.

Structural and Theoretical Physicochemical Profile

The structure of trans-1,2-Dimethyl-piperidin-4-ol provides clues to its expected properties. The piperidine ring typically adopts a stable chair conformation.[1] The presence of the hydroxyl group introduces hydrogen-bonding capability, while the methyl groups enhance lipophilicity.[6]

PropertyPredicted Value / Theoretical InsightRationale & Significance
Molecular Formula C₇H₁₅NOConfirmed molecular composition.[6]
Molecular Weight 129.20 g/mol Essential for all concentration calculations.[6]
pKa (Tertiary Amine) ~9.8 - 10.5The basic nitrogen will be protonated at physiological pH. Alkyl groups are electron-donating, typically increasing the basicity (and pKa) relative to less substituted amines.[6][7] The exact value is sensitive to stereoelectronic effects from the 4-hydroxyl group.
pKa (Hydroxyl Group) ~14-15The alcohol is a very weak acid and will be neutral under all relevant physiological and formulation conditions.[8]
logP ~0.85 (Predicted)Indicates moderate lipophilicity, suggesting a potential for good membrane permeability.[6]
Aqueous Solubility pH-DependentAs a basic compound, solubility is expected to be significantly higher in acidic solutions where the protonated, charged form dominates.[9]

Determination of Thermodynamic Aqueous Solubility

For formulation and biopharmaceutical classification, the thermodynamic solubility —the true equilibrium concentration of a compound in a saturated solution—is the required parameter. This is distinct from kinetic solubility, which is often higher due to the formation of metastable, supersaturated solutions and is more suited for high-throughput screening.[10][11][12][13]

Causality in Method Selection: The Shake-Flask (SF) Method

The Shake-Flask method, as described by regulatory bodies and in foundational literature, is the gold-standard for determining thermodynamic solubility.[14] Its deliberate, long incubation ensures that the system reaches true thermodynamic equilibrium, accounting for any potential solution-mediated phase transformations of the solid material.[10]

Experimental Protocol: Shake-Flask (USP <1236>)

This protocol is designed as a self-validating system.

Objective: To determine the equilibrium solubility of trans-1,2-Dimethyl-piperidin-4-ol in a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline) at a controlled temperature (e.g., 25°C or 37°C).

Materials:

  • trans-1,2-Dimethyl-piperidin-4-ol (solid, verified purity)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance and pH meter

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Procedure:

  • Preparation: Add an excess of solid trans-1,2-Dimethyl-piperidin-4-ol to a vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment to guarantee saturation.[14]

  • Solvent Addition: Add a known volume of pH 7.4 PBS to the vial.

  • Equilibration: Seal the vials and place them in the temperature-controlled orbital shaker. Agitate for a minimum of 24-48 hours. Longer times may be necessary; equilibrium should be confirmed by sampling at multiple time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[4]

  • Phase Separation: Allow the vials to stand quiescently at the same temperature for at least 2 hours to allow for sedimentation.[14]

  • Sampling: Carefully withdraw a sample from the supernatant. Immediately filter the sample using a syringe filter to remove all undissolved solids. Causality Note: This step is critical. Any particulate matter will lead to an overestimation of solubility.

  • Dilution: Accurately dilute the clear filtrate with the mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated, stability-indicating HPLC-UV or LC-MS method. Calculate the concentration based on a standard curve prepared with known concentrations of the compound.

Visualization: Shake-Flask Workflow

Shake_Flask_Workflow cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis A Add Excess Solid API to Vial B Add Known Volume of Buffer (e.g., pH 7.4) A->B C Seal and Agitate (24-48h at Temp) B->C D Sedimentation (≥2h at Temp) C->D Confirm Plateau E Filter Supernatant (0.22 µm Syringe Filter) D->E F Accurate Dilution E->F G Quantify by HPLC or LC-MS F->G H Calculate Solubility G->H pKa_Equilibrium cluster_titration Titration Logic Protonated Protonated Form (Piperidinium Ion) Dominant at pH < pKa Neutral Neutral Form (Free Base) Dominant at pH > pKa Protonated->Neutral + OH⁻ - H⁺ logic At the half-equivalence point: [Protonated Form] = [Neutral Form] Therefore, by Henderson-Hasselbalch: pH = pKa + log( [Neutral]/[Protonated] ) pH = pKa + log(1) pH = pKa

Caption: Ionization equilibrium of the piperidine nitrogen.

Conclusion and Forward Look

The successful development of any API hinges on a deep understanding of its fundamental physicochemical properties. For trans-1,2-Dimethyl-piperidin-4-ol, while predictive data suggests a basic compound with moderate lipophilicity, rigorous experimental determination of its thermodynamic solubility and pKa is non-negotiable. The shake-flask and potentiometric titration protocols detailed herein provide a robust, authoritative, and self-validating framework for obtaining this critical data. The results from these studies will directly inform decisions in lead optimization, salt form selection, formulation design, and the interpretation of all subsequent biological and toxicological data, ultimately paving the way for a successful development program.

References

  • trans-1,2-Dimethyl-piperidin-4-ol - Physicochemical Properties. Vulcanchem.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Piperidine - Wikipedia. Wikipedia.
  • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • Thermodynamic vs. kinetic solubility: Knowing which is which.
  • Shake-Flask Solubility Assay. Enamine.
  • Optimizing solubility: kinetic versus thermodynamic solubility tempt
  • Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China. Bouling Chemical Co., Limited.
  • Determination of aqueous solubility by heating and equilibration: A technical note.
  • Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.
  • Dissociation constants (p K a) of tertiary and cyclic amines.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • PIPERIDINE.
  • Stereoelectronic Substituent Effects in Polyhydroxylated Piperidines and Hexahydropyridazines. ElectronicsAndBooks.
  • Piperidine | C5H11N | CID 8082. PubChem - NIH.
  • Comparison of kinetic solubility with equilibrium solubility (μM) of....
  • Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences.
  • Acidity and Basicity of Amines. Chemistry LibreTexts.
  • Protocol for Determining pKa Using Potentiometric Titration.
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. The Journal of Physical Chemistry.
  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
  • EXPERIMENT 1 DETERMIN
  • EXPERIMENT 2 DETERMIN
  • Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,....
  • pKa D
  • (2R,4R)-1,2-Dimethyl-piperidin-4-ol - Physico-chemical Properties. ChemBK.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC - NIH.
  • Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Scholaris.
  • pKa values of common substituted piperazines.
  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROM
  • Amines Experiment. YouTube.
  • Solubility of Organic Compounds.
  • piperidin-4-ol - Physico-chemical Properties. ChemBK.
  • Showing metabocard for 2,2,6,6-Tetramethyl-4-piperidinol (HMDB0245344).
  • Piperidin-4-ol | C5H11NO | CID 79341. PubChem.
  • 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol. Axios Research.
  • 2,2-Dimethylpiperidin-4-one | C7H13NO | CID 20569310. PubChem.
  • Technical Guide: Solubility Profile of trans-2-Piperidin-1-ylcyclopentanol. Benchchem.
  • Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkyl

Sources

An In-Depth Technical Guide: 1,2-Dimethyl-piperidin-4-ol as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive natural products.[1][2] Its rigid, three-dimensional structure provides an excellent framework for orienting functional groups in precise spatial arrangements, facilitating targeted interactions with biological macromolecules.[1] This guide focuses on a particularly valuable, yet nuanced, derivative: 1,2-Dimethyl-piperidin-4-ol . We will explore its unique stereochemical and physicochemical properties, detail robust synthetic strategies for its preparation, and demonstrate its utility as a versatile building block for creating novel compounds with significant therapeutic potential, particularly in the realms of central nervous system (CNS) disorders and antimicrobial applications.

The Strategic Advantage of the this compound Scaffold

The power of this compound as a synthetic building block stems from the interplay of its three key structural features: the tertiary amine, the hydroxyl group, and the two methyl substituents which introduce stereochemical complexity and conformational constraints.

Physicochemical and Stereochemical Profile

The presence of both a basic amine and a hydrogen-bond-donating hydroxyl group gives the molecule an amphoteric character, influencing its solubility and interaction profile.[3] The methyl groups enhance lipophilicity, which can be crucial for properties like blood-brain barrier penetration.[3]

PropertyValue / DescriptionSource
Molecular Formula C₇H₁₅NO[3]
Molecular Weight 129.20 g/mol [3]
Stereoisomers Exists as cis and trans diastereomers due to the relative orientation of the methyl groups at C1 and C2.[4]
pKa (Amine) ~9.8[3]
pKa (Hydroxyl) ~10.2[3]
LogP (Estimated) 0.85[3]
Key Conformation The piperidine ring predominantly adopts a chair conformation to minimize steric hindrance.[3]

The stereochemistry is of paramount importance. The trans arrangement of the 1,2-dimethyl groups is often favored as it can stabilize the chair conformation by placing the methyl groups in less sterically hindered positions.[3] This conformational lock is a key tactical advantage in drug design, as it reduces the entropic penalty upon binding to a target protein.

Caption: Key functional groups on the this compound scaffold.

Synthesis of the this compound Building Block

The synthesis of substituted piperidines is a well-established field, but achieving specific stereoisomers of polysubstituted scaffolds like this compound requires careful strategic planning.[5][6] A common and effective approach is the reductive amination of a ketone precursor, which offers high stereochemical control.[3]

Causality in Synthetic Route Selection

While various methods like intramolecular cyclizations or Mannich reactions can produce piperidine rings, they often yield complex mixtures of stereoisomers when multiple substituents are present.[7][8] The chosen reductive amination pathway is superior for this target because:

  • Stereocontrol: The reduction of the intermediate iminium ion can be influenced by the choice of reducing agent and the existing stereocenter at C2, allowing for diastereoselective synthesis.

  • Convergent Strategy: It allows for the late-stage introduction of the N-methyl group, providing flexibility.

  • Protecting Group Compatibility: The use of protecting groups like tert-butyloxycarbonyl (Boc) on a precursor amine allows for selective reactions at different sites of the molecule.[3][9]

G cluster_workflow Synthetic Workflow start 2-Methyl-piperidin-4-one (Precursor) step1 N-Methylation (e.g., Eschweiler-Clarke) start->step1 Formaldehyde, Formic Acid step2 Stereoselective Reduction (e.g., NaBH₄) step1:e->step2:w 1,2-Dimethyl-piperidin-4-one (Intermediate) product This compound (Target Building Block) step2->product

Caption: A streamlined synthetic workflow for preparing the target building block.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a representative synthesis starting from a protected 2-methyl-4-oxopiperidine precursor.

Step 1: N-Methylation of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate

  • Setup: To a solution of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (1.0 eq) in methanol (5 mL/mmol) in a round-bottom flask, add formaldehyde (37% in H₂O, 1.5 eq) and formic acid (1.5 eq).

  • Reaction: Heat the mixture to reflux (approx. 65-70°C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous phase with dichloromethane (3 x volume of methanol).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-methylated ketone intermediate. Purification can be achieved via column chromatography if necessary.

Step 2: Stereoselective Reduction to this compound

  • Setup: Dissolve the 1,2-dimethyl-piperidin-4-one intermediate (1.0 eq) from the previous step in methanol (10 mL/mmol) and cool the solution to 0°C in an ice bath.

  • Reaction: Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise, maintaining the temperature below 5°C. The choice of a small hydride donor like NaBH₄ often favors axial attack on the carbonyl, leading to the equatorial alcohol, which is frequently the thermodynamically more stable product.

  • Quenching & Workup: After completion (monitored by TLC), slowly add acetone to quench the excess NaBH₄. Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3 x volume of water).

  • Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound. The product can be purified by crystallization or column chromatography to separate diastereomers if needed.

A Versatile Chemical Hub for Derivatization

The true value of this compound lies in its capacity to serve as a branching point for creating diverse libraries of novel compounds. The hydroxyl group and the tertiary amine provide two orthogonal points for chemical modification.

  • C4-Hydroxyl Group: This secondary alcohol is a versatile handle for introducing a wide range of functionalities.

    • Esterification/Acylation: Reacting with acyl chlorides or carboxylic acids (using coupling agents like DCC or EDAC) introduces ester groups, which can act as prodrugs or modulate lipophilicity.[4][10]

    • Etherification: Williamson ether synthesis can be used to attach alkyl or aryl moieties, expanding the scaffold's reach into different binding pockets.

    • Oxidation: Oxidation to the corresponding ketone (1,2-dimethyl-piperidin-4-one) provides a new electrophilic center for further reactions like reductive aminations to install new C4-substituents.[11]

  • N-Methyl Group: While the tertiary amine is less reactive than a primary or secondary amine, it remains a key site for interaction.

    • Quaternization: Reaction with alkyl halides can form quaternary ammonium salts, a strategy often used to enhance antimicrobial activity.[3]

    • Pharmacophoric Role: The nitrogen atom itself is often a crucial hydrogen bond acceptor or a point of ionic interaction with acidic residues in a biological target.[2]

cluster_OH C4-Hydroxyl Reactions cluster_N N-Amine Reactions center This compound (Building Block) ester Esterification (e.g., + RCOCl) center->ester New Esters ether Etherification (e.g., + R-Br, NaH) center->ether New Ethers ketone Oxidation (e.g., PCC, DMP) center->ketone Piperidinone Intermediate quat Quaternization (e.g., + R-I) center->quat Quaternary Salts

Caption: Derivatization pathways originating from the this compound hub.

Applications in the Design of Novel Bioactive Compounds

The structural features of this building block make it particularly suitable for developing therapeutics that target the central nervous system and for creating new antimicrobial agents.

Central Nervous System (CNS) Therapeutics

The piperidine ring is a well-known privileged scaffold for CNS drug discovery.[3] Its defined three-dimensional structure is ideal for interacting with complex receptor sites.

  • Opioid Receptor Modulators: Analogs of this compound have been investigated as potent opioid antagonists.[3] For example, the related compound LY255582, a trans-3,4-dimethylpiperidine, shows significant central activity.[3] The hydroxyl group at the C4 position can form a critical hydrogen bond with the receptor, while the dimethyl substitution pattern helps to correctly orient the molecule within the binding pocket.

  • Analgesics: Derivatives of 4-hydroxy-piperidine are important intermediates for synthesizing potent morphine-like analgesics, such as benzomorphans.[12] The N-methyl group is a common feature in many potent opioid agonists.

Antimicrobial and Antifungal Agents

Piperidin-4-ol derivatives have demonstrated broad-spectrum antimicrobial activity.[3][11]

  • Mechanism of Action: The hydroxyl group can facilitate interactions with microbial enzymes, and the methyl groups can improve the molecule's ability to permeate microbial cell membranes.[3]

  • Quaternary Ammonium Salts: As mentioned, the tertiary amine can be alkylated to form quaternary ammonium salts. These positively charged compounds are known to be effective biocides, acting by disrupting the integrity of bacterial cell membranes. The 1,2-dimethyl substitution pattern can be fine-tuned to optimize the balance between antimicrobial potency and toxicity.

Challenges and Future Directions

Despite its potential, the application of this compound is not without its challenges. The primary hurdle is stereochemical purity .[3] Syntheses must be carefully designed to control the relative stereochemistry (cis vs. trans) of the two methyl groups, as different stereoisomers can have vastly different biological activities. Furthermore, scaling up multi-step syntheses that may involve protecting groups can be complex for industrial production.[3]

Future research should focus on developing more efficient and highly stereoselective catalytic methods to access enantiopure forms of this building block. This will unlock its full potential for creating next-generation therapeutics with improved efficacy and safety profiles.

References

  • Diastereoisomeric esters of 1,2-dimethyl-4-phenylpiperidin-4-ol and related compounds. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
  • (2R,4R)-1,2-Dimethyl-piperidin-4-ol. ChemBK. [Link]
  • Piperidin-4-ol. PubChem. [Link]
  • 4-hydroxy-piperidine derivatives and their preparation.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Spectral investigations of some piperidin-4-one molecular addition compounds.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. [Link]
  • The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society. [Link]
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]
  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. SpringerLink. [Link]
  • Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy. RSC Publishing. [Link]
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
  • Pharmacological properties of natural piperidine derivatives.
  • Piperidin-4-one: the potential pharmacophore. PubMed. [Link]
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH. [Link]

Sources

Methodological & Application

Application Note & Protocol: Stereoselective Synthesis of trans-1,2-Dimethyl-piperidin-4-ol via Reductive Amination Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and novel scaffold development.

Abstract

The piperidine ring is a privileged scaffold in modern pharmacology, forming the core of numerous therapeutic agents.[1][2] Specifically, substituted piperidin-4-ol derivatives serve as critical intermediates in the synthesis of complex molecules with significant biological activity.[3][4] This document provides a detailed guide to the synthesis of a specific stereoisomer, trans-1,2-dimethyl-piperidin-4-ol. The protocol leverages the final, critical step in a reductive amination pathway: the stereoselective reduction of the precursor ketone, 1,2-dimethyl-piperidin-4-one. We will elucidate the mechanistic rationale for reagent selection to achieve the desired trans stereochemistry, provide a robust, step-by-step experimental protocol, and discuss the necessary analytical methods for validation.

Introduction and Strategic Overview

The synthesis of specific stereoisomers of substituted piperidines is a central challenge in pharmaceutical development. The target molecule, trans-1,2-dimethyl-piperidin-4-ol, possesses three stereocenters, and controlling their relative configuration is paramount. The term "trans" in this context refers to the relative orientation of the methyl groups at the C1 (nitrogen) and C2 positions. The subsequent reduction of the carbonyl at C4 introduces a new stereocenter, whose orientation relative to the existing substituents defines the final product's pharmacology and physical properties.

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced.[5][6] In the context of this synthesis, the piperidine ring is often pre-formed into a piperidone precursor. Therefore, the pivotal transformation is the diastereoselective reduction of the ketone functionality in 1,2-dimethyl-piperidin-4-one. The choice of reducing agent is the most critical factor in directing the stereochemical outcome of this step.

Mechanistic Consideration: Achieving trans-Stereoselectivity

The reduction of a cyclic ketone like 1,2-dimethyl-piperidin-4-one can proceed via two primary pathways of hydride attack on the carbonyl carbon:

  • Axial Attack: The hydride nucleophile approaches from the axial face of the piperidone ring chair conformation. This pathway leads to the formation of an equatorial alcohol , which is often the thermodynamically more stable product.

  • Equatorial Attack: The hydride approaches from the less sterically hindered equatorial face. This pathway results in the formation of an axial alcohol .

The stereochemical outcome is dictated by a balance between steric hindrance and electronic effects, known as the Felkin-Anh model. For many substituted cyclic ketones, small hydride donors like sodium borohydride (NaBH₄) preferentially attack from the axial direction, yielding the equatorial alcohol.[7] Conversely, sterically demanding reducing agents (e.g., L-Selectride) favor attack from the less hindered equatorial face to produce the axial alcohol.[4] For this protocol, we select sodium borohydride to favor the formation of the thermodynamically preferred equatorial hydroxyl group, which corresponds to the desired trans-1,2-Dimethyl-piperidin-4-ol isomer.

Experimental Protocol

This protocol details the diastereoselective reduction of 1,2-dimethyl-piperidin-4-one.

Materials and Reagents
Reagent/MaterialFormulaM.W.CAS No.Notes
1,2-Dimethyl-piperidin-4-oneC₇H₁₃NO127.1833894-32-9Starting material.
Sodium BorohydrideNaBH₄37.8316940-66-2Reducing agent. Handle with care, moisture-sensitive.
Methanol (Anhydrous)CH₃OH32.0467-56-1Reaction solvent.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Extraction solvent.
Saturated Sodium BicarbonateNaHCO₃ (aq)--For work-up.
Brine (Saturated NaCl)NaCl (aq)--For washing.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent.
AcetoneC₃H₆O58.0867-64-1For quenching.
Silica GelSiO₂-7631-86-9For column chromatography (230-400 mesh).
Ethyl Acetate & Hexanes---Eluent for chromatography.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,2-dimethyl-piperidin-4-one (1.0 eq, e.g., 1.27 g, 10.0 mmol). Dissolve the ketone in anhydrous methanol (25 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.2 eq, e.g., 0.45 g, 12.0 mmol) to the cooled solution in small portions over 15-20 minutes.

    • Expert Insight: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas. This ensures both safety and selectivity.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol eluent system. The reaction is typically complete within 2-3 hours.

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the dropwise addition of acetone (5 mL) while maintaining the temperature at 0-5 °C. Stir for an additional 15 minutes.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Work-up and Extraction:

    • Redissolve the resulting residue in dichloromethane (50 mL).

    • Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 50%) to separate the desired trans-isomer from any minor cis-isomer and other impurities.[8]

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry the final product. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm the structure and stereochemistry. The determination of the trans configuration can often be confirmed by analyzing the coupling constants of the proton at C4 in the ¹H NMR spectrum.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis protocol.

G cluster_setup Reaction cluster_workup Work-up & Purification cluster_final Final Product start 1. Dissolve 1,2-dimethyl-piperidin-4-one in Methanol cool 2. Cool to 0-5 °C start->cool reduce 3. Add NaBH4 portion-wise cool->reduce monitor 4. Stir and Monitor by TLC reduce->monitor quench 5. Quench with Acetone monitor->quench Reaction Complete evap 6. Remove Solvent quench->evap extract 7. Extraction with DCM evap->extract purify 8. Column Chromatography extract->purify char 9. Characterization (NMR, MS) purify->char Pure Fractions product trans-1,2-Dimethyl-piperidin-4-ol char->product

Caption: Workflow for the synthesis of trans-1,2-Dimethyl-piperidin-4-ol.

Summary of Key Parameters

ParameterValue / ConditionRationale
Starting Material 1,2-Dimethyl-piperidin-4-onePrecursor ketone for reduction.
Reducing Agent Sodium Borohydride (NaBH₄)Mild and selective reagent favoring the formation of the equatorial alcohol (trans product).[9][10]
Stoichiometry (NaBH₄) 1.2 equivalentsA slight excess ensures complete conversion of the starting ketone.
Solvent Anhydrous MethanolProtic solvent compatible with NaBH₄ that provides good solubility for the substrate.[11]
Temperature 0-5 °CControls reaction rate, minimizes side products, and can enhance diastereoselectivity.
Reaction Time 2-3 hours (TLC monitored)Ensures reaction goes to completion without prolonged reaction times that could lead to degradation.
Purification Method Flash Column ChromatographyEssential for separating the desired trans diastereomer from the minor cis isomer.

References

  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Scilit.
  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central.
  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. PMC - NIH.
  • Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. Vedantu.
  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Publishing.
  • trans-1,2-Dimethyl-piperidin-4-ol. Vulcanchem.
  • Formation of imines and enamines. University of Calgary.
  • yield comparison of reductive amination with different protected 4-piperidones. Benchchem.
  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC - PubMed Central.
  • Reductive amination. Wikipedia.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. soc.chim.it.
  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. University of Anbar.
  • Piperidine Synthesis. DTIC.
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. chemlv.com.
  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
  • Recent advances in the synthesis of piperidones and piperidines. University of Wollongong.

Sources

Stereoselective Synthesis of 1,2-Dimethyl-piperidin-4-ol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the stereoselective synthesis of cis- and trans-1,2-Dimethyl-piperidin-4-ol, crucial building blocks in medicinal chemistry and drug development. The protocols provided herein focus on a robust and diastereoselective strategy commencing with the synthesis of the key intermediate, 1,2-dimethyl-4-piperidone, followed by its controlled reduction to afford the desired stereoisomers of the target alcohol. This document elucidates the underlying principles of stereochemical control, offering detailed, step-by-step methodologies and expert insights into experimental choices. All protocols are designed to be self-validating, ensuring reproducibility and reliability for researchers in the field.

Introduction: The Significance of Substituted Piperidinols

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. The stereochemical arrangement of substituents on the piperidine ring profoundly influences a molecule's pharmacological profile, including its efficacy, selectivity, and metabolic stability. Specifically, 1,2-dimethyl-piperidin-4-ol, with its defined stereocenters, serves as a versatile chiral synthon for the elaboration of more complex molecules with potential therapeutic applications, including but not limited to analgesics, antivirals, and central nervous system agents.

The ability to selectively synthesize both cis and trans diastereomers of this compound is of paramount importance for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a practical and scientifically grounded approach to achieving this synthetic goal.

Synthetic Strategy Overview

The overarching strategy for the stereoselective synthesis of this compound is a two-stage process. The first stage involves the synthesis of the precursor ketone, 1,2-dimethyl-4-piperidone. The second, and most critical stage for stereocontrol, is the diastereoselective reduction of this ketone to yield either the cis or trans alcohol. The choice of reducing agent is the linchpin of this stereochemical control.

G Acyclic_Precursors Acyclic Precursors Piperidone 1,2-Dimethyl-4-piperidone Acyclic_Precursors->Piperidone Cyclization Cis_Alcohol cis-1,2-Dimethyl-piperidin-4-ol Piperidone->Cis_Alcohol Diastereoselective Reduction (Axial Attack) Trans_Alcohol trans-1,2-Dimethyl-piperidin-4-ol Piperidone->Trans_Alcohol Diastereoselective Reduction (Equatorial Attack)

Caption: General synthetic workflow.

Synthesis of the Key Intermediate: 1,2-Dimethyl-4-piperidone

A reliable synthesis of the 1,2-dimethyl-4-piperidone precursor is essential. While several methods exist for the synthesis of substituted 4-piperidones, a practical approach involves a multi-step sequence starting from readily available materials. One common strategy is the double Michael addition of a primary amine to an α,β-unsaturated ester, followed by Dieckmann condensation and subsequent decarboxylation. For the specific target, an N-methylation and a C-methylation step are required.

Protocol 1: Synthesis of 1,2-Dimethyl-4-piperidone

This protocol is adapted from established methodologies for the synthesis of substituted piperidones.

Step 1: Synthesis of Diethyl 3,3'-(methylamino)dipropionate

  • To a solution of methylamine (1.0 eq) in a suitable solvent such as ethanol, add ethyl acrylate (2.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC or GC-MS until completion.

  • Remove the solvent under reduced pressure to yield the crude diethyl 3,3'-(methylamino)dipropionate, which can be used in the next step without further purification.

Step 2: Dieckmann Condensation

  • To a suspension of sodium hydride (1.1 eq) in anhydrous toluene, add the crude diethyl 3,3'-(methylamino)dipropionate (1.0 eq) dropwise at a temperature that maintains a gentle reflux.

  • After the addition is complete, heat the mixture at reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and quench by the slow addition of a mixture of acetic acid and water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude β-keto ester.

Step 3: Hydrolysis and Decarboxylation to 1-Methyl-4-piperidone

  • Reflux the crude β-keto ester with aqueous hydrochloric acid (e.g., 6 M) for 12-18 hours.

  • Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to pH > 10.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting 1-methyl-4-piperidone by vacuum distillation.

Step 4: α-Methylation to 1,2-Dimethyl-4-piperidone

  • To a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous THF at -78 °C, add a solution of 1-methyl-4-piperidone (1.0 eq) in THF dropwise.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add methyl iodide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation to afford 1,2-dimethyl-4-piperidone.

Diastereoselective Reduction of 1,2-Dimethyl-4-piperidone

The stereochemical outcome of the reduction of 1,2-dimethyl-4-piperidone is dictated by the trajectory of the hydride attack on the carbonyl group. The piperidone ring exists predominantly in a chair conformation. The methyl group at the C-2 position will preferentially occupy an equatorial position to minimize steric hindrance. This conformational preference is key to understanding the diastereoselectivity of the reduction.

  • Axial Attack: Attack of the hydride from the axial face leads to the formation of an equatorial hydroxyl group, resulting in the cis-1,2-dimethyl-piperidin-4-ol. This pathway is generally favored by sterically small, unhindered reducing agents.

  • Equatorial Attack: Attack of the hydride from the equatorial face is sterically more hindered and leads to the formation of an axial hydroxyl group, resulting in the trans-1,2-dimethyl-piperidin-4-ol. This pathway is favored by bulky, sterically demanding reducing agents.

G cluster_0 Diastereoselective Reduction Piperidone 1,2-Dimethyl-4-piperidone (2-Me equatorial) TS_Axial Axial Attack (less hindered) Piperidone->TS_Axial Small Hydride (e.g., NaBH4) TS_Equatorial Equatorial Attack (more hindered) Piperidone->TS_Equatorial Bulky Hydride (e.g., L-Selectride) Cis_Product cis-1,2-Dimethyl-piperidin-4-ol (Equatorial OH) TS_Axial->Cis_Product Trans_Product trans-1,2-Dimethyl-piperidin-4-ol (Axial OH) TS_Equatorial->Trans_Product

Caption: Stereochemical pathways in the reduction of 1,2-dimethyl-4-piperidone.

Protocol 2: Synthesis of cis-1,2-Dimethyl-piperidin-4-ol (Axial Attack)

This protocol utilizes a small hydride donor to favor axial attack.

Materials:

  • 1,2-Dimethyl-4-piperidone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1,2-dimethyl-4-piperidone (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-1,2-dimethyl-piperidin-4-ol.

  • Purify the product by column chromatography or recrystallization.

Expected Outcome: This procedure should yield the cis-isomer as the major product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.

Protocol 3: Synthesis of trans-1,2-Dimethyl-piperidin-4-ol (Equatorial Attack)

This protocol employs a sterically hindered hydride reagent to promote equatorial attack.[1][2]

Materials:

  • 1,2-Dimethyl-4-piperidone

  • L-Selectride® (Lithium tri-sec-butylborohydride), 1.0 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2-dimethyl-4-piperidone (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add L-Selectride® solution (1.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 3-5 hours.

  • Monitor the reaction by TLC (quenching a small aliquot with water before analysis).

  • Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether (3 x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude trans-1,2-dimethyl-piperidin-4-ol.

  • Purify the product by column chromatography.

Expected Outcome: This protocol is expected to provide the trans-isomer as the major product.[1] The diastereoselectivity can be assessed by ¹H NMR analysis.

Data and Characterization

The stereochemical assignment of the cis and trans isomers can be unequivocally determined by ¹H NMR spectroscopy. The coupling constants of the proton at C-4 (the carbon bearing the hydroxyl group) with the adjacent methylene protons at C-3 are diagnostic.

  • In the cis-isomer , the hydroxyl group is equatorial, and the C-4 proton is axial. This axial proton will exhibit large axial-axial and smaller axial-equatorial coupling constants.

  • In the trans-isomer , the hydroxyl group is axial, and the C-4 proton is equatorial. This equatorial proton will show small equatorial-axial and equatorial-equatorial coupling constants.

Table 1: Summary of Diastereoselective Reductions

ProtocolReducing AgentPredominant AttackMajor DiastereomerExpected Diastereomeric Ratio (cis:trans)
2Sodium BorohydrideAxialcis-1,2-Dimethyl-piperidin-4-ol>80:20
3L-Selectride®Equatorialtrans-1,2-Dimethyl-piperidin-4-ol<10:90

Conclusion

The stereoselective synthesis of cis- and trans-1,2-dimethyl-piperidin-4-ol can be reliably achieved through the diastereoselective reduction of the corresponding 4-piperidone. The judicious choice of the hydride reducing agent, based on its steric bulk, allows for predictable control over the stereochemical outcome. The protocols detailed in this guide provide a solid foundation for the preparation of these valuable chiral building blocks, enabling further exploration in drug discovery and development.

References

  • Cui, L., Li, C., & Zhang, L. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. SciSpace.
  • Li, W., et al. (2013). A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. Molecules.
  • ResearchGate. (n.d.). The diastereoselective reduction by l-Selectride.

Sources

Application Note: Advancements in Piperidine Synthesis via Nickel-Catalyzed Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, appearing as a critical structural motif in a vast number of pharmaceuticals and natural products. Its synthesis, particularly with stereochemical control, remains a significant focus of chemical research. This application note provides an in-depth guide to modern nickel-catalyzed cyclization strategies for the efficient construction of piperidine and piperidinone scaffolds. We will explore the mechanistic underpinnings, provide detailed experimental protocols for key transformations, and offer practical insights into reaction optimization and troubleshooting, grounded in peer-reviewed literature.

Introduction: The Significance of Piperidines and Nickel Catalysis

Piperidine and its derivatives are among the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, integral to compounds treating a wide range of conditions, from neurological disorders to cancer.[1] The development of efficient, selective, and sustainable methods to synthesize these valuable scaffolds is therefore a paramount objective in drug discovery and development.

Traditionally, piperidine synthesis has relied on methods such as the reduction of pyridine precursors or multi-step ring-closing strategies. While effective, these routes can lack efficiency or stereocontrol. In recent years, transition-metal catalysis has emerged as a powerful alternative, and nickel, in particular, has proven to be a versatile and cost-effective catalyst.[2][3] Nickel's unique electronic properties, including its ability to access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) and facilitate radical pathways, enable transformations that are often challenging for other metals like palladium.[4][5] This guide focuses on two prominent nickel-catalyzed cyclization strategies: the [4+2] cycloaddition of azetidinones with alkynes and the intramolecular hydroalkenylation of 1,6-dienes.

Mechanistic Rationale: The "Why" Behind the Method

A foundational understanding of the catalytic cycle is crucial for rational reaction design and troubleshooting. While mechanisms can vary, a general framework for many nickel-catalyzed cyclizations provides valuable insight.

The Catalyst Precursor: Why Ni(COD)₂?

Bis(1,5-cyclooctadiene)nickel(0), or Ni(COD)₂, is one of the most common precursors for generating the active Ni(0) catalyst.[6] The 1,5-cyclooctadiene (COD) ligands are bound to the nickel center through their double bonds. These ligands are highly labile, meaning they are easily displaced by other ligands, such as phosphines, or the substrates themselves.[7] This lability is key; it allows for the in situ formation of the catalytically active species under mild conditions.[8] However, this reactivity comes with a trade-off: Ni(COD)₂ is highly sensitive to air and moisture, readily oxidizing to inactive nickel(II) oxide.[7] Therefore, its handling requires a strictly inert atmosphere, typically within a glovebox.[9]

The Ligand's Role: Why Phosphines like PPh₃?

Phosphine ligands, such as triphenylphosphine (PPh₃), are critical for stabilizing the nickel center, modulating its reactivity, and influencing the selectivity of the reaction.[10] The electronic and steric properties of the phosphine ligand are paramount. Electron-donating, bulky phosphines can promote oxidative addition, a key step in many catalytic cycles.[11] In the context of the [4+2] cycloaddition, PPh₃ has been identified as an optimal ligand, balancing stability and reactivity to achieve high yields.[12]

A Representative Catalytic Cycle: [4+2] Cycloaddition

The nickel-catalyzed [4+2] cycloaddition of a 3-azetidinone and an alkyne provides a powerful route to 3-piperidinone derivatives.[12] While several mechanisms have been considered, computational studies suggest a pathway involving oxidative addition of the C-C bond of the strained azetidinone ring to the Ni(0) center.[13]

Caption: General experimental workflow for Ni-catalyzed cyclizations.

Method 1: Ni-Catalyzed [4+2] Cycloaddition for Piperidinone Synthesis

This method provides an efficient route to highly substituted 3-piperidinones, which can be readily reduced to the corresponding piperidines. The reaction shows excellent regioselectivity and proceeds with complete retention of stereochemistry from chiral azetidinones. [12] Protocol: Synthesis of 1-Boc-4,5-diethyl-2,2-diphenyl-2,3-dihydropyridin-6(1H)-one

  • Materials & Setup:

    • Catalyst: Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (5 mol%)

    • Ligand: Triphenylphosphine (PPh₃) (10 mol%)

    • Substrates: 1-Boc-3-azetidinone (1.0 equiv), Diphenylacetylene (1.2 equiv)

    • Solvent: Anhydrous Toluene (to achieve 0.2 M concentration of azetidinone)

    • Glassware: Oven-dried Schlenk flask with a magnetic stir bar.

    • Atmosphere: High-purity nitrogen or argon.

  • Step-by-Step Procedure:

    • Inert Atmosphere: Inside a nitrogen-filled glovebox, add Ni(COD)₂ (e.g., 13.8 mg, 0.05 mmol for a 1 mmol scale reaction) and PPh₃ (e.g., 26.2 mg, 0.10 mmol) to the Schlenk flask.

    • Reagent Addition: Add 1-Boc-3-azetidinone (e.g., 171 mg, 1.0 mmol) and diphenylacetylene (e.g., 214 mg, 1.2 mmol).

    • Solvent Addition: Add anhydrous toluene (5 mL) to the flask.

    • Reaction: Seal the Schlenk flask, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

    • Monitoring: Monitor the reaction progress by taking aliquots (via syringe under N₂) and analyzing by TLC or GC-MS.

    • Workup: Once the starting material is consumed, cool the reaction to room temperature. Concentrate the mixture in vacuo.

    • Purification: Purify the crude residue by silica gel flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-piperidinone product.

Substrate Scope and Yields: This reaction is compatible with a broad range of alkynes, including those with alkyl, aryl, and vinyl substituents, generally providing good to excellent yields. [7][12]

Alkyne Type Azetidinone Substituent Product Yield Reference
Internal Alkyl (e.g., 3-Octyne) N-Boc 95% [12]
Internal Aryl (e.g., Diphenylacetylene) N-Boc 81% [12]
Aryl-Alkyl (e.g., 1-Phenyl-1-propyne) N-Boc 92% (high rr) [12]

| Enantiopure 2-substituted | Internal Alkyl | 85% (>99% ee) | [12]|

Method 2: Enantioselective Intramolecular Hydroalkenylation

This powerful method allows for the asymmetric synthesis of chiral six-membered N-heterocycles from readily available 1,6-dienes. The use of a chiral spiro phosphoramidite ligand is key to achieving high levels of enantioselectivity. [14][15]The reaction proceeds under mild conditions and offers excellent regioselectivity. [15] Protocol: Synthesis of Chiral 4-Arylpiperidines

  • Materials & Setup:

    • Catalyst Precursor: Ni(COD)₂ (5 mol%)

    • Ligand: Chiral Spiro Phosphoramidite Ligand (e.g., (S)-SIPHOS) (6 mol%)

    • Hydride Source: Phenylsilane (PhSiH₃) (2.0 equiv)

    • Substrate: N-tethered 1,6-diene (1.0 equiv)

    • Solvent: Anhydrous THF

    • Glassware & Atmosphere: As described in Method 1.

  • Step-by-Step Procedure:

    • Catalyst Preparation: Inside a glovebox, add Ni(COD)₂ and the chiral ligand to a vial with anhydrous THF. Stir for 20-30 minutes to allow for pre-formation of the active catalyst.

    • Reaction Setup: In a separate Schlenk flask, dissolve the N-tethered 1,6-diene substrate in anhydrous THF.

    • Initiation: Add the pre-formed catalyst solution to the substrate solution. Then, add phenylsilane dropwise via syringe.

    • Reaction: Seal the flask and stir at room temperature (or slightly elevated temperature, e.g., 40 °C) for 24-48 hours.

    • Monitoring & Workup: Follow the procedures outlined in Method 1 (steps 5 & 6).

    • Purification: Purify the crude product via flash column chromatography. The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.

Troubleshooting and Practical Considerations

Even robust protocols can encounter issues. Below are common problems and potential solutions grounded in the principles of organometallic chemistry.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive Catalyst: Ni(0) precursor was oxidized due to exposure to air/moisture.Ensure all glassware is rigorously dried and the reaction is set up under a strictly inert atmosphere (glovebox or Schlenk line). [9]Use freshly purchased or properly stored Ni(COD)₂.
Poor Ligand Quality: The phosphine ligand has oxidized.Use fresh, high-purity ligands. Store air-sensitive ligands under inert gas.
Low Yield Suboptimal Temperature: Reaction may be too slow at lower temperatures or decomposing at higher temperatures.Systematically screen a range of temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance.
Incorrect Stoichiometry: Incorrect ratio of catalyst, ligand, or reactants.Carefully verify all masses and molar equivalents. For challenging substrates, increasing catalyst loading (e.g., to 10 mol%) may improve yield. [16]
Formation of Side Products Alkyne Trimerization: A common side reaction in alkyne coupling is the formation of benzene derivatives.Lowering the reaction temperature can sometimes suppress this side reaction. [7]Slow addition of the alkyne substrate may also be beneficial.
β-Hydride Elimination: Can be a competing pathway in some cyclizations.The choice of ligand is critical. Bulky, electron-rich ligands can sometimes suppress β-hydride elimination. [2]

Conclusion

Nickel-catalyzed cyclization reactions represent a significant advance in the synthesis of piperidines, offering mild conditions, broad substrate scope, and opportunities for excellent stereocontrol. The [4+2] cycloaddition of azetidinones and the intramolecular hydroalkenylation of dienes are powerful examples of this versatility, enabling the construction of complex and medicinally relevant scaffolds. A thorough understanding of the underlying mechanisms and careful attention to experimental technique, particularly the maintenance of an inert atmosphere, are crucial for success. These methods provide valuable tools for researchers in organic synthesis and drug development, accelerating the discovery of next-generation therapeutics.

References

  • Thakur, A., Evangelista, J. L., Kumar, P., & Louie, J. (2015). An in Situ Approach to Nickel-Catalyzed Cycloaddition of Alkynes and 3-Azetidinones. The Journal of Organic Chemistry, 80(20), 9951–9958. [Link]
  • Kumar, P., Thakur, A., & Louie, J. (2015). A Single Step Approach to Piperidines via Ni-Catalyzed β-Carbon Elimination. Organic letters, 15(3), 530–533. [Link]
  • Johnson Matthey. (n.d.). Technical brief: Nickel complexes for cross coupling.
  • Cherney, R. J., & Engle, K. M. (2021). Benchtop Nickel Catalysis Invigorated by Electron-Deficient Diene Ligands. Accounts of Chemical Research, 54(7), 1765–1778. [Link]
  • Wikipedia contributors. (2023). Bis(cyclooctadiene)nickel(0). In Wikipedia, The Free Encyclopedia.
  • Li, K., Li, M. L., Zhang, Q., Zhu, S. F., & Zhou, Q. L. (2018). Highly Enantioselective Nickel-Catalyzed Intramolecular Hydroalkenylation of N- and O-Tethered 1,6-Dienes To Form Six-Membered Heterocycles. Journal of the American Chemical Society, 140(24), 7458–7461. [Link]
  • Organic Chemistry Portal. (n.d.). Highly Enantioselective Nickel-Catalyzed Intramolecular Hydroalkenylation of N- and O-Tethered 1,6-Dienes To Form Six-Membered Heterocycles.
  • Nielsen, D. K., & Doyle, A. G. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
  • MacMillan Group. (2001). Nickel-Catalyzed Cycloadditions.
  • Kintek Solution. (n.d.). How We Can Develop Inert Atmosphere For A Chemical Reaction?
  • Zhou, J., & Fu, G. C. (2003). Triphenylphosphine as Ligand for Room Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 125(48), 14726–14727. [Link]
  • Zhang, X., et al. (2020). Insights into the Mechanism, Regio-/Diastereoselectivities and Ligand Role of Nickel-Initiated [3+2] Cycloadditions between Vinylcyclopropane and N-Tosylbenzaldimine. Molecules, 25(21), 5038. [Link]
  • Diao, T. (2019). Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. Accounts of chemical research, 52(12), 3538–3551. [Link]
  • Wang, C., et al. (2021). Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry. CCS Chemistry, 3(1), 1-15. [Link]
  • Lin, Q., & Diao, T. (2019). Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. Accounts of Chemical Research, 52(12), 3538-3551. [Link]
  • Ananikov, V. P. (2015). Nickel: The “Spirited Horse” of Transition Metal Catalysis.
  • Zhang, X., et al. (2019). Theoretical Mechanistic Study on Nickel-Catalyzed Cycloaddition of Azetidinone with Butadiene. Chemical Journal of Chinese Universities, 40(4), 770-776. [Link]

Sources

Application Notes and Protocols for the Exploration of 1,2-Dimethyl-piperidin-4-ol in Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Piperidine Scaffold as a Privileged Structure in CNS Drug Discovery

The piperidine ring is a cornerstone in medicinal chemistry, frequently recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, particularly those targeting the central nervous system (CNS).[1] This six-membered nitrogen-containing heterocycle offers a versatile and conformationally flexible scaffold, enabling the precise spatial orientation of functional groups for optimal interaction with CNS targets.[1] Consequently, piperidine derivatives have been successfully developed for a wide array of neurological and psychiatric disorders, including schizophrenia, depression, and pain.[1]

This guide focuses on 1,2-Dimethyl-piperidin-4-ol , a simple yet promising piperidine derivative, as a foundational scaffold for CNS drug discovery. Its structural features—a tertiary amine, a hydroxyl group, and methyl substitutions conferring specific stereochemistry—suggest its potential to interact with key CNS targets such as G-protein coupled receptors (GPCRs) and ion channels. The estimated moderate lipophilicity (LogP ≈ 0.85) of its trans-isomer suggests a favorable profile for blood-brain barrier penetration, a critical prerequisite for CNS-acting drugs.

These application notes provide a comprehensive framework for the synthesis, characterization, and systematic evaluation of this compound and its analogs. The protocols detailed herein are designed to empower researchers to explore its therapeutic potential in a structured and scientifically rigorous manner.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a compound is fundamental to any drug discovery program. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Physicochemical Data Summary
PropertyValue (trans-isomer)Significance in CNS Drug Discovery
Molecular FormulaC₇H₁₅NOProvides the elemental composition.
Molecular Weight129.20 g/mol Falls within the typical range for small molecule CNS drugs.
pKa (amine)~9.8The basicity of the nitrogen atom is crucial for salt formation and interaction with acidic residues in binding pockets.
pKa (hydroxyl)~10.2The hydroxyl group can act as a hydrogen bond donor or acceptor, contributing to target binding.
Estimated LogP0.85Indicates moderate lipophilicity, suggesting the potential for blood-brain barrier penetration.[1]
Synthetic Workflow Overview

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available reagents. The general workflow involves the formation of the piperidone intermediate followed by its reduction to the corresponding alcohol.

Synthesis_Workflow cluster_0 Step 1: Piperidone Formation cluster_1 Step 2: Reduction A Methylamine C Dieckmann Condensation A->C B Ethyl Acrylate B->C D Hydrolysis & Decarboxylation C->D E 1,2-Dimethylpiperidin-4-one D->E F 1,2-Dimethylpiperidin-4-one H This compound F->H G Sodium Borohydride (NaBH4) G->H

Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol

Protocol 1: Synthesis of 1,2-Dimethylpiperidin-4-one (Intermediate)

This protocol is adapted from established methods for the synthesis of N-alkyl-4-piperidones.

Materials:

  • Methylamine

  • Ethyl acrylate

  • Sodium ethoxide

  • Toluene

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flasks, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Michael Addition: In a round-bottom flask, react methylamine with two equivalents of ethyl acrylate. The reaction is typically carried out at a slightly elevated temperature (e.g., 50°C) for several hours to afford methyl-di-(β-carbethoxyethyl)-amine.

  • Dieckmann Condensation: Prepare a solution of sodium ethoxide in toluene. To this, slowly add the methyl-di-(β-carbethoxyethyl)-amine and heat the mixture under reflux to induce intramolecular cyclization.

  • Hydrolysis and Decarboxylation: After the Dieckmann condensation is complete, add hydrochloric acid to the reaction mixture and continue to reflux. This step hydrolyzes the ester and promotes decarboxylation to yield the piperidone.

  • Work-up and Purification: Cool the reaction mixture and neutralize with a sodium hydroxide solution until basic. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 1,2-dimethylpiperidin-4-one can be purified by vacuum distillation.

Protocol 2: Reduction to this compound

This protocol utilizes the mild and selective reducing agent, sodium borohydride.

Materials:

  • 1,2-Dimethylpiperidin-4-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the 1,2-dimethylpiperidin-4-one in methanol.

  • Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride in portions, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully add deionized water to quench the excess sodium borohydride.

  • Acidification and Basification: Acidify the mixture with dilute hydrochloric acid to a pH of ~2. Then, basify with a saturated sodium bicarbonate solution until a pH of ~8-9 is reached.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Application in CNS Drug Discovery: A Proposed Research Cascade

Given the structural alerts within this compound, a systematic evaluation of its biological activity is warranted. The following cascade outlines a logical progression of experiments from initial screening to in vivo validation.

Research_Cascade A Target Identification & Initial Screening B In Vitro Pharmacological Profiling A->B Hit Confirmation C ADMET & CNS Penetration Assessment B->C Potency & Selectivity D In Vivo Behavioral Models C->D Favorable PK/PD E Lead Optimization D->E Proof-of-Concept

Caption: Proposed research cascade for CNS drug discovery.
Part 1: Target Identification and Initial Screening

The dimethyl-piperidine motif is present in ligands for several CNS targets. Therefore, an initial broad screening against a panel of CNS-relevant receptors and enzymes is a prudent starting point. Based on structural similarities to known ligands, the sigma-1 receptor and opioid receptors are high-priority targets.

Protocol 3: Sigma-1 Receptor Binding Assay

This protocol is a competitive radioligand binding assay to determine the affinity of this compound for the sigma-1 receptor.[2][3]

Materials:

  • Guinea pig brain membrane preparation (as a source of sigma-1 receptors)[2]

  • [³H]-(+)-Pentazocine (radioligand)[2][3]

  • (+)-Pentazocine (for non-specific binding determination)

  • This compound (test compound)

  • Tris-HCl buffer

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In test tubes, combine the guinea pig brain membrane preparation, [³H]-(+)-pentazocine at a concentration near its Kd, and varying concentrations of this compound in Tris-HCl buffer.

  • Incubation: Incubate the tubes at room temperature for a specified time (e.g., 120 minutes) to allow for binding equilibrium to be reached.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-(+)-pentazocine (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Part 2: In Vitro Pharmacological Profiling

Once a binding affinity is established, it is crucial to determine the functional activity of the compound.

Protocol 4: Kappa Opioid Receptor Functional Assay ([³⁵S]GTPγS Binding)

This assay measures the ability of this compound to act as an agonist or antagonist at the kappa opioid receptor by quantifying G-protein activation.

Materials:

  • CHO cells stably expressing the human kappa opioid receptor

  • [³⁵S]GTPγS (radioligand)

  • GDP

  • U-50,488 (a known kappa opioid receptor agonist)

  • Nor-Binaltorphimine (a known kappa opioid receptor antagonist)

  • This compound (test compound)

  • Assay buffer (containing MgCl₂, NaCl, HEPES)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Agonist Mode: In test tubes, combine the cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of this compound in the assay buffer.

  • Antagonist Mode: Pre-incubate the cell membranes with varying concentrations of this compound, then add a fixed concentration of the agonist U-50,488, followed by [³⁵S]GTPγS and GDP.

  • Incubation: Incubate the tubes at 30°C for 60 minutes.

  • Filtration, Washing, and Quantification: Follow the same procedure as in the sigma-1 receptor binding assay.

  • Data Analysis: In agonist mode, determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal effect). In antagonist mode, determine the IC₅₀ and calculate the Kb (equilibrium dissociation constant) using the Schild equation.

Part 3: ADMET and CNS Penetration Assessment

A promising pharmacological profile must be complemented by favorable ADMET properties, especially the ability to cross the blood-brain barrier.

Protocol 5: In Vitro Blood-Brain Barrier Permeability Assay

This protocol uses a cell-based model to predict the passive permeability of this compound across the blood-brain barrier.[4][5][6]

Materials:

  • bEnd.3 cells (murine brain endothelial cell line)[4][5][6]

  • Transwell inserts

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Lucifer yellow (paracellular permeability marker)

  • LC-MS/MS for compound quantification

Procedure:

  • Cell Culture: Culture bEnd.3 cells on the apical side of Transwell inserts until a confluent monolayer is formed.

  • Barrier Integrity: Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.[4][6]

  • Permeability Assay: Add this compound to the apical chamber. At various time points, collect samples from the basolateral chamber.

  • Quantification: Analyze the concentration of the compound in the basolateral samples using a validated LC-MS/MS method.

  • Paracellular Flux: At the end of the experiment, add Lucifer yellow to the apical chamber and measure its flux to the basolateral chamber to confirm the tightness of the cell junctions.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to estimate the compound's ability to cross the in vitro BBB model.

Protocol 6: In Vitro Cytotoxicity Assay

This protocol assesses the general toxicity of the compound on a neuronal cell line.

Materials:

  • SH-SY5Y cells (human neuroblastoma cell line)

  • Cell culture medium and supplements

  • This compound (test compound)

  • MTT or resazurin-based viability reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-48 hours.

  • Viability Assessment: Add the MTT or resazurin reagent and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC₅₀ (concentration that causes 50% cytotoxicity).

Part 4: In Vivo Behavioral Models

In vivo studies are essential to translate in vitro findings into potential therapeutic effects. The choice of model will depend on the confirmed in vitro activity.

Protocol 7: Mouse Tail-Flick Test for Analgesia (Opioid Activity)

This is a standard model to assess the analgesic effects of opioid receptor modulators.[7]

Materials:

  • Male ICR mice

  • Tail-flick apparatus (radiant heat source)

  • This compound (test compound)

  • Morphine (positive control)

  • Naloxone (opioid antagonist)

Procedure:

  • Baseline Latency: Determine the baseline tail-flick latency for each mouse by applying the heat source to the tail and recording the time until the tail is withdrawn.

  • Compound Administration: Administer this compound via a suitable route (e.g., intraperitoneal, oral).

  • Testing: At various time points after administration, re-measure the tail-flick latency.

  • Data Analysis: Calculate the maximum possible effect (%MPE) and compare the results to vehicle and positive control groups. To confirm opioid-mediated effects, test whether naloxone can reverse the analgesic effect of the compound.

Protocol 8: Forced Swim Test for Antidepressant-like Activity (Sigma-1 Ligand Activity)

This model is commonly used to screen for compounds with potential antidepressant effects, a known therapeutic area for sigma-1 receptor ligands.

Materials:

  • Male C57BL/6J mice

  • Glass cylinders filled with water

  • This compound (test compound)

  • Imipramine or fluoxetine (positive control)

Procedure:

  • Pre-test Session: On day 1, place each mouse in a cylinder of water for 15 minutes.

  • Test Session: On day 2, administer this compound. After a set pre-treatment time (e.g., 30-60 minutes), place the mice back into the water cylinders for 6 minutes.

  • Behavioral Scoring: During the last 4 minutes of the test session, record the duration of immobility.

  • Data Analysis: Compare the immobility time of the compound-treated group to the vehicle and positive control groups. A significant reduction in immobility time suggests an antidepressant-like effect.

Part 5: Lead Optimization

Should this compound demonstrate promising activity in the initial assays, a medicinal chemistry program can be initiated to explore its structure-activity relationship (SAR).

Key Areas for Modification:

  • Stereochemistry: Synthesize and test the individual cis and trans isomers to determine if the biological activity is stereospecific.

  • N-substituent: Replace the N-methyl group with other small alkyl or substituted alkyl groups to probe the size and nature of the binding pocket.

  • C4-hydroxyl group: Modify the hydroxyl group (e.g., esterification, etherification) to investigate its role in binding and to modulate physicochemical properties.

  • Piperidine ring substitution: Introduce additional substituents on the piperidine ring to explore further interactions with the target and to fine-tune the compound's properties.

Conclusion

This compound represents a valuable starting point for CNS drug discovery programs. Its simple, synthetically accessible structure, combined with physicochemical properties suggestive of CNS penetration, makes it an attractive scaffold for further investigation. The systematic application of the protocols outlined in this guide will enable a thorough evaluation of its biological activity and therapeutic potential. By integrating medicinal chemistry, in vitro pharmacology, and in vivo studies, researchers can effectively navigate the early stages of drug discovery and unlock the potential of this and related piperidine derivatives for the treatment of CNS disorders.

References

  • Jaiswal, S., et al. (2022). An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles. Bio-protocol, 12(4), e4334. [Link]
  • Meng, F., et al. (2021). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience, 15, 745422. [Link]
  • Jaiswal, S., et al. (2022). An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles. PubMed, 35340294. [Link]
  • Drug Hunter. (2024). Predicting Blood-Brain Barrier Penetration Using A Physics-Based Approach.
  • van der Stel, W., et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 65(1), 446-459. [Link]
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1-1.34.21. [Link]
  • Vavers, E., et al. (2020). The activity of selective sigma-1 receptor ligands in seizure models in vivo. ResearchGate.
  • Jaiswal, S., et al. (2022).
  • Wang, D., et al. (2003). In vivo activation of a mutant μ-opioid receptor by antagonist: Future direction for opiate pain treatment paradigm that lacks undesirable side effects. PNAS, 100(19), 11071-11076. [Link]
  • Maurice, T., et al. (2023). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. MDPI. [Link]
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed, 26646191. [Link]
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020).
  • Helms, H. C., et al. (2016). In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use. PMC. [Link]
  • UNC HIV Cure Center. (n.d.). Pharmacokinetics Protocol – Rodents.
  • Cui, L., et al. (n.d.). A modular, efficient, and stereoselective synthesis of substituted piperidin-4-ols. SciSpace.
  • Chen, H. R. (2007). The Study On Synthesizing The Compounds Of N-Methyl-4-Piperidines. Globe Thesis. [Link]
  • ResearchGate. (n.d.). A new method for the preparation of piperidin-4-ones.
  • ResearchGate. (n.d.). a Schematics of the preparation of N-Methyl-4-piperidone attached aniline and its oxidative polymer.
  • Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones.
  • Common Organic Chemistry. (n.d.). Sodium Borohydride.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]
  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism.
  • The University of Liverpool Repository. (n.d.). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION.
  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.
  • Sciencemadness.org. (2012). N-alkylation of 4-piperidone.
  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate.
  • Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.
  • ResearchGate. (n.d.). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent.
  • Gassama, A., & Diatta, A. (2015).
  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]

Sources

Application Notes and Protocols for the N-Methylation of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the N-Methyl Piperidine Moiety in Modern Drug Discovery

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine nitrogen atom plays a pivotal role in modulating the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. Among the various possible substitutions, the N-methyl group holds a special significance. The introduction of a methyl group can influence a molecule's basicity, lipophilicity, and conformational rigidity, thereby fine-tuning its interaction with biological targets.[1] N-methylpiperidine derivatives are key components in drugs targeting the central nervous system, such as antidepressants and antihistamines.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed overview of established and reliable protocols for the N-methylation of piperidine derivatives, emphasizing the underlying chemical principles to empower rational method selection and optimization.

Strategic Approaches to N-Methylation: A Comparative Overview

The choice of synthetic strategy for the N-methylation of a piperidine derivative is dictated by several factors, including the substrate's functional group tolerance, the desired scale of the reaction, and the required level of chemoselectivity. Herein, we discuss three prevalent and robust methods: the Eschweiler-Clarke reaction, reductive amination, and direct alkylation with methylating agents.

Method Methyl Source Reducing Agent Key Advantages Potential Limitations
Eschweiler-Clarke Reaction FormaldehydeFormic AcidHigh yields, cost-effective, avoids quaternary salt formation, mild conditions.[3][4][5][6]Not suitable for substrates sensitive to acidic conditions or high temperatures.
Reductive Amination FormaldehydeVarious (e.g., NaBH(OAc)₃, NaBH₃CN)Broad substrate scope, mild reaction conditions, high functional group tolerance.[7][8][9][10]May require careful optimization of the reducing agent and reaction conditions to avoid side reactions.
Direct Alkylation Methyl Iodide, Dimethyl SulfateN/ASimple procedure, effective for a wide range of substrates.[11][12][13][14][15]Risk of over-methylation to form quaternary ammonium salts, use of toxic and carcinogenic reagents.[16][17]

Visualizing the Pathways: Reaction Mechanisms

To facilitate a deeper understanding of these transformations, the following diagrams illustrate the core mechanistic steps involved in each N-methylation protocol.

Eschweiler_Clarke_Mechanism cluster_0 Eschweiler-Clarke Reaction Piperidine Piperidine Iminium_Ion Iminium Ion Piperidine->Iminium_Ion + Formaldehyde, -H₂O Formaldehyde Formaldehyde N_Methylpiperidine N-Methylpiperidine Iminium_Ion->N_Methylpiperidine + Formic Acid Formic_Acid Formic Acid CO2 CO2 Formic_Acid->CO2 - [H⁻] Reductive_Amination_Mechanism cluster_1 Reductive Amination Piperidine Piperidine Iminium_Ion Iminium Ion Piperidine->Iminium_Ion + Formaldehyde, -H₂O Formaldehyde Formaldehyde N_Methylpiperidine N-Methylpiperidine Iminium_Ion->N_Methylpiperidine + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Mechanism of reductive amination for N-methylation.

Direct_Alkylation_Mechanism cluster_2 Direct Alkylation (SN2) Piperidine Piperidine (Nucleophile) Transition_State SN2 Transition State Piperidine->Transition_State Methyl_Iodide Methyl Iodide (Electrophile) Methyl_Iodide->Transition_State N_Methylpiperidine N-Methylpiperidine Transition_State->N_Methylpiperidine Iodide_Ion Iodide Ion Transition_State->Iodide_Ion

Caption: SN2 mechanism for direct N-methylation with methyl iodide.

Detailed Experimental Protocols

The following protocols are presented as robust starting points for the N-methylation of piperidine derivatives. Researchers should consider small-scale trials to optimize conditions for their specific substrates.

Protocol 1: The Eschweiler-Clarke Reaction

This classical method utilizes an excess of formic acid and formaldehyde to achieve exhaustive methylation of primary and secondary amines to their tertiary counterparts, advantageously avoiding the formation of quaternary ammonium salts. [3][4][5]The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formic acid. [3][4] Materials:

  • Piperidine derivative (1.0 eq)

  • Formaldehyde (37% aqueous solution, 2.5 eq)

  • Formic acid (98-100%, 2.5 eq)

  • Sodium hydroxide (NaOH) solution (2 M)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the piperidine derivative.

  • Add formic acid, followed by the aqueous formaldehyde solution.

  • Heat the reaction mixture to reflux (typically 90-100 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully basify the mixture to a pH > 10 by the slow addition of 2 M NaOH solution while cooling in an ice bath.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-methylated piperidine derivative.

  • Purify the product as necessary via column chromatography or distillation.

Expert Insight: The loss of carbon dioxide gas during the reduction of the iminium ion by formic acid renders the reaction irreversible, driving it to completion. [3]This method is particularly advantageous for its simplicity and cost-effectiveness.

Protocol 2: Reductive Amination

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds. [8][9]For N-methylation, the piperidine derivative is reacted with formaldehyde to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent. [7] Materials:

  • Piperidine derivative (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or Sodium cyanoborohydride (NaBH₃CN, 1.5 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the piperidine derivative in DCM or DCE in a round-bottom flask equipped with a magnetic stir bar.

  • Add the aqueous formaldehyde solution. If the piperidine derivative is a salt (e.g., hydrochloride), a base such as triethylamine may be required to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN) portion-wise over 15-30 minutes. Caution: NaBH₃CN is highly toxic and should be handled with appropriate safety precautions.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate under reduced pressure to afford the crude product.

  • Purify as required.

Expert Insight: Sodium triacetoxyborohydride is often the preferred reducing agent as it is milder and less toxic than sodium cyanoborohydride. The choice of solvent and the potential need for an acid catalyst can depend on the specific substrate.

Protocol 3: Direct Alkylation with Methyl Iodide

Direct alkylation with an electrophilic methyl source, such as methyl iodide, is a straightforward approach to N-methylation. [11][12][13]The reaction proceeds via a nucleophilic substitution (SN2) mechanism. [17] Materials:

  • Piperidine derivative (1.0 eq)

  • Methyl iodide (CH₃I, 1.1-1.5 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (1.5-2.0 eq)

  • Acetonitrile (ACN) or N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask containing the piperidine derivative and a magnetic stir bar, add the solvent (ACN or DMF).

  • Add the base (e.g., K₂CO₃).

  • Add methyl iodide dropwise at room temperature. Caution: Methyl iodide is toxic and a suspected carcinogen; handle in a fume hood with appropriate personal protective equipment. [15]4. Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by partitioning between an organic solvent and water, followed by drying and concentration. Further purification can be achieved by column chromatography or distillation.

Expert Insight: The primary drawback of this method is the potential for over-alkylation to form the quaternary ammonium salt. This can often be mitigated by the slow addition of the methylating agent to a solution containing an excess of the piperidine derivative. [12]The choice of a non-nucleophilic base is crucial to prevent competing reactions.

Purification and Characterization

Purification of the N-methylated piperidine derivative is typically achieved by standard laboratory techniques. For basic compounds, extraction into an acidic aqueous solution, washing with an organic solvent to remove non-basic impurities, followed by basification and re-extraction into an organic solvent can be an effective purification strategy. Alternatively, column chromatography on silica gel is commonly employed.

Characterization of the final product should be performed using appropriate analytical methods, such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the presence of the N-methyl group and the overall structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe changes in the vibrational modes upon methylation.

Safety Considerations

  • Formaldehyde: Is a known carcinogen and should be handled in a well-ventilated fume hood.

  • Formic Acid: Is corrosive and can cause severe burns.

  • Methyl Iodide and Dimethyl Sulfate: Are toxic, carcinogenic, and should be handled with extreme care in a fume hood. [15][16][17]* Sodium Cyanoborohydride: Is highly toxic and can release hydrogen cyanide gas upon contact with acid.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures.

Conclusion

The N-methylation of piperidine derivatives is a fundamental transformation in synthetic and medicinal chemistry. The choice between the Eschweiler-Clarke reaction, reductive amination, and direct alkylation depends on the specific requirements of the synthesis. By understanding the mechanisms and practical considerations of each method, researchers can effectively synthesize N-methylated piperidine derivatives for a wide range of applications in drug discovery and development.

References

  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Benchchem.
  • Dugas, R., & Dugas, H. (1973). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Canadian Journal of Chemistry, 51(1), 171-177.
  • Li, J. J. (2021). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
  • Various Authors. (2017). Procedure for N-alkylation of Piperidine?.
  • Various Authors. (2025). Efficient and Mild Procedure for Reductive Methylation of Amines Using N‐Methylpiperidine Zinc Borohydride.
  • Wikipedia contributors. (2023). Eschweiler–Clarke reaction. Wikipedia.
  • Fiveable. (n.d.). N-methylpiperidine Definition. Fiveable.
  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. J&K Scientific.
  • Royal Society of Chemistry. (n.d.). Supporting Information Intramolecular Cation-π Interactions Control the Conformation of Nonrestricted (Phenylalkyl)Pyridines. Royal Society of Chemistry.
  • Various Authors. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction.
  • Various Authors. (n.d.). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Royal Society of Chemistry.
  • Various Authors. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Ambeed. (n.d.).
  • Gassama, A., et al. (2015).
  • Li, Y. (n.d.). Synthetic method of N-methylpiperidine.
  • MacMillan, J. (2012).
  • Various Authors. (2025).
  • Various Authors. (2022).
  • Various Authors. (n.d.).
  • Various Authors. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.
  • Banerjee, A. K., et al. (2025). Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers.
  • Various Authors. (n.d.). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base.
  • Zhao, S. (2011). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA.
  • Various Authors. (2014). What are the best methods for Piperidine purification alternatives to distillation?.
  • Miles, Z. D., et al. (n.d.). Improved Synthesis of N-Methylcadaverine. MDPI.
  • Jubilant Ingrevia. (2024).

Sources

Application Notes and Protocols for the Antimicrobial Investigation of 1,2-Dimethyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. Among these, piperidine derivatives have garnered significant interest due to their prevalence in bioactive natural products and approved pharmaceuticals.[1] This document provides a comprehensive guide for the investigation of 1,2-Dimethyl-piperidin-4-ol as a potential antimicrobial agent. As direct studies on this specific compound are limited, this guide is structured to provide researchers with the foundational knowledge and detailed protocols required to systematically evaluate its efficacy and elucidate its potential mechanisms of action. We will cover essential in vitro assays, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as kinetic studies. Furthermore, we will delve into the theoretical underpinnings of piperidine's antimicrobial activity and propose experimental workflows to investigate these mechanisms.

Introduction: The Therapeutic Potential of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of alkaloids and synthetic pharmaceuticals, valued for its favorable pharmacokinetic properties.[1] Its derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, antiviral, and antiparasitic effects.[2][3][4] The therapeutic potential of piperidine-based compounds stems from their ability to be readily functionalized, allowing for the fine-tuning of their biological activity and specificity.

While much of the research has focused on complex derivatives, the foundational piperidine structure serves as a valuable starting point for new antimicrobial discovery. This compound, a simple substituted piperidinol, represents a scaffold that can be systematically evaluated for antimicrobial properties and serve as a precursor for the synthesis of more complex derivatives. This guide provides the necessary framework to conduct such an evaluation.

Proposed Antimicrobial Mechanisms of Piperidine Derivatives

The antimicrobial action of piperidine derivatives is thought to be multifaceted. Understanding these potential mechanisms is crucial for designing experiments to probe the activity of this compound. The primary proposed mechanisms include:

  • Disruption of Bacterial Cell Membranes: The lipophilic nature of many piperidine compounds allows them to intercalate into the bacterial cell membrane, disrupting its integrity. This can lead to increased permeability, leakage of vital cellular contents, and ultimately, cell death.[5]

  • Inhibition of Essential Enzymes: Piperidine derivatives have been shown to inhibit crucial bacterial enzymes. A key target is DNA gyrase, an enzyme essential for DNA replication and repair.[5] Inhibition of this enzyme effectively halts bacterial proliferation.

  • Efflux Pump Inhibition: A significant mechanism of antibiotic resistance is the active transport of drugs out of the bacterial cell by efflux pumps. Certain piperidine alkaloids can act as efflux pump inhibitors, thereby increasing the intracellular concentration of co-administered antibiotics and restoring their efficacy.[5][6]

  • Interference with Quorum Sensing: Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production. Some piperidine compounds have been found to interfere with these signaling pathways, reducing pathogenicity.[7][8][9]

The following diagram illustrates these potential mechanisms of action.

Antimicrobial_Mechanisms_of_Piperidine_Derivatives Figure 1: Proposed Antimicrobial Mechanisms of Piperidine Derivatives cluster_bacterium Bacterial Cell membrane Cell Membrane dna DNA gyrase DNA Gyrase efflux Efflux Pump qs Quorum Sensing Signaling ribosome Ribosome piperidine This compound (and derivatives) piperidine->membrane Disruption piperidine->gyrase Inhibition piperidine->efflux Inhibition piperidine->qs Interference

Caption: Proposed antimicrobial mechanisms of piperidine derivatives.

Core Experimental Protocols

The following protocols are foundational for assessing the antimicrobial potential of this compound. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11]

Materials:

  • This compound

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland standard

  • Sterile saline

  • Incubator (35 ± 2°C)

  • Spectrophotometer or microplate reader (optional)

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water or DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in CAMHB. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum in CAMHB without the compound) and a negative control (CAMHB only).

    • Incubate the plate at 35 ± 2°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[7]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7][12]

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips and micropipettes

  • Incubator (35 ± 2°C)

Protocol:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.

  • Plating:

    • Spread the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[7]

The relationship between MIC and MBC can indicate whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[7]

MIC_MBC_Workflow Figure 2: Workflow for MIC and MBC Determination start Prepare Serial Dilutions of This compound inoculate Inoculate with Standardized Bacterial Suspension start->inoculate incubate_mic Incubate 18-24 hours at 35°C inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture incubate_mbc Incubate 18-24 hours at 35°C subculture->incubate_mbc read_mbc Determine MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.[5][6]

Materials:

  • This compound

  • Sterile CAMHB in flasks or tubes

  • Bacterial strain of interest

  • Shaking incubator (37°C)

  • Sterile saline for dilutions

  • MHA plates

  • Spectrophotometer

Protocol:

  • Preparation:

    • Prepare flasks with CAMHB containing this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).

    • Include a growth control flask without the compound.

    • Prepare a bacterial inoculum as described for the MIC assay.

  • Inoculation:

    • Inoculate each flask to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquot in sterile saline.

    • Plate the dilutions onto MHA plates.

  • Incubation and Counting:

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

    • Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.[6]

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be presented in a structured tabular format. Below is an illustrative table based on hypothetical data for this compound and published data for similar piperidine derivatives.

Table 1: Illustrative Antimicrobial Activity of Piperidine Derivatives

Compound IDStructureR GroupTest OrganismMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm) [Concentration]Reference
1 (Hypothetical) This compoundN/AS. aureus64128To be determinedN/A
1 (Hypothetical) This compoundN/AE. coli128>256To be determinedN/A
2 1-piperidinealkoxy phenyl acrylate-CH₂CH₃ (Ethyl)S. aureusN/AN/A10±0.5 [10 µ g/disc ][5]
2 1-piperidinealkoxy phenyl acrylate-CH₂CH₃ (Ethyl)E. coliN/AN/A8±0.5 [10 µ g/disc ][5]
3 1-piperidinealkoxy phenyl acrylate-CH₃ (Methyl)S. aureusN/AN/A14±0.5 [10 µ g/disc ][5]
3 1-piperidinealkoxy phenyl acrylate-CH₃ (Methyl)E. coliN/AN/A12±0.5 [10 µ g/disc ][5]
Control ChloramphenicolN/AS. aureusN/AN/A18±0.5 [10 µ g/disc ][5]

Note: Data for compounds 2, 3, and the control are adapted from existing literature for illustrative purposes.[5] N/A indicates data not available.

Advanced Studies: Elucidating the Mechanism of Action

Should initial screening reveal significant antimicrobial activity for this compound, further investigation into its mechanism of action is warranted.

Mechanism_Elucidation_Workflow Figure 3: Experimental Workflow for Mechanism of Action Studies start Active Compound Identified (e.g., this compound) membrane_assay Membrane Permeability Assays (e.g., Propidium Iodide Uptake) start->membrane_assay enzyme_assay Enzyme Inhibition Assays (e.g., DNA Gyrase Assay) start->enzyme_assay efflux_assay Efflux Pump Inhibition Assays (e.g., Ethidium Bromide Accumulation) start->efflux_assay qs_assay Quorum Sensing Inhibition Assays (e.g., Reporter Strain Assays) start->qs_assay conclusion Elucidation of Primary Mechanism of Action membrane_assay->conclusion enzyme_assay->conclusion efflux_assay->conclusion qs_assay->conclusion

Caption: Experimental workflow for mechanism of action studies.

Safety and Toxicity Considerations

A critical aspect of antimicrobial drug development is the evaluation of a compound's safety and toxicity.[13] Early-stage in vitro toxicity assays are essential to assess the potential for adverse effects on human cells. These can include cytotoxicity assays using various cell lines (e.g., HeLa, HepG2) to determine the concentration at which the compound becomes toxic to mammalian cells. These studies are crucial for establishing a therapeutic window and guiding further development.[13]

Conclusion

This application note provides a comprehensive framework for the initial antimicrobial evaluation of this compound. By following the detailed protocols for determining MIC, MBC, and time-kill kinetics, researchers can obtain robust, reproducible data on the compound's potential efficacy. The outlined approaches for mechanistic studies offer a clear path for further investigation should promising activity be observed. The piperidine scaffold continues to be a rich source of potential therapeutic agents, and a systematic evaluation of simpler derivatives like this compound is a crucial step in the ongoing search for novel antimicrobials.

References

  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results.
  • Alkaloid-Rich Crude Extracts, Fractions and Piperamide Alkaloids of Piper guineense Possess Promising Antibacterial Effects. MDPI.
  • Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. PMC - PubMed Central.
  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.
  • Time-Kill Kinetics Assay. Emery Pharma.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.
  • (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate.
  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI.
  • Antimicrobial and antioxidant activities of piperidine derivatives. Academic Journals.
  • Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. ACS Omega.
  • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry.
  • 2,5-Piperazinedione Inhibits Quorum Sensing-Dependent Factor Production in Pseudomonas Aeruginosa PAO1. PubMed.
  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC - NIH.
  • Antibacterial activities of piperidine derived analogs. ResearchGate.
  • Inhibitors for Bacterial Cell-Wall Recycling. PMC - PubMed Central - NIH.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH.
  • Piperine, a Phytochemical Potentiator of Ciprofloxacin against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. PMC - NIH.
  • Synthesis and antibacterial activities of new piperidine substituted (5R)-[5][13][14]triazolylmethyl and (5R)-[(4-F-[5][13][14]triazolyl)methyl] oxazolidinones. PubMed.
  • Piperine Exhibits Potential Antibiofilm Activity Against Pseudomonas aeruginosa by Accumulating Reactive Oxygen Species, Affecting Cell Surface Hydrophobicity and Quorum Sensing. PubMed.
  • Inhibitors of Bacterial Cell Wall Synthesis. Basicmedical Key.
  • 13.2A: Inhibiting Cell Wall Synthesis. Biology LibreTexts.
  • Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens. MDPI.
  • Piperine Exhibits Potential Antibiofilm Activity Against Pseudomonas aeruginosa by Accumulating Reactive Oxygen Species, Affecting Cell Surface Hydrophobicity and Quorum Sensing. Semantic Scholar.

Sources

Application Notes & Protocols: Synthesis of Quaternary Ammonium Salts from 1,2-Dimethyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quaternary Ammonium Salts (QAS), often referred to as "quats," are a class of chemical compounds characterized by a central, positively charged nitrogen atom covalently bonded to four organic groups.[1][2] This permanent cationic charge, which is independent of the solution's pH, grants them unique properties valuable across numerous scientific and industrial domains.[1][3] In the pharmaceutical and drug development sectors, the piperidine scaffold is a privileged structure found in many medicinally relevant compounds.[4][5] The quaternization of substituted piperidines, such as 1,2-Dimethyl-piperidin-4-ol, is a key chemical transformation for creating novel molecular entities for use as active pharmaceutical ingredients (APIs), chiral catalysts, phase-transfer reagents, and ionic liquids.[6][7]

This guide provides a detailed overview of the core principles and step-by-step protocols for the synthesis of quaternary ammonium salts starting from the tertiary amine, this compound. We will focus on the most prevalent and robust method for this transformation: the N-alkylation of tertiary amines, widely known as the Menschutkin reaction.[1][3][8]

Core Principles: The Menschutkin Reaction

The synthesis of quaternary ammonium salts from tertiary amines is predominantly achieved through the Menschutkin reaction, a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2][3] In this process, the tertiary amine acts as the nucleophile. The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbon of an alkylating agent, typically an alkyl halide.[2][3] This single-step reaction involves the simultaneous formation of a new nitrogen-carbon bond and the breaking of the carbon-halide bond, resulting in the formation of the desired quaternary ammonium salt.[2]

Menschutkin_Reaction cluster_reactants Reactants cluster_product Product amine This compound (Nucleophile) product Quaternary Ammonium Salt [R'N(CH₃)(C₅H₈OHCH₃)]⁺X⁻ amine->product SN2 Attack alkyl_halide Alkyl Halide (R'-X) (Electrophile) alkyl_halide->product Leaving Group (X⁻) departs

Caption: General workflow of the Menschutkin (SN2) reaction.

Key Factors Influencing the Reaction

Several experimental parameters must be carefully controlled to ensure an efficient and high-yielding quaternization reaction.

  • Alkylating Agent: The choice of the alkylating agent (R'-X) is critical. The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl, corresponding to the bond strength and leaving group ability of the halide. Alkyl iodides are the most reactive but may be more expensive or less stable.

  • Solvent: The reaction is generally favored in polar, aprotic solvents such as acetonitrile, dimethylformamide (DMF), or acetone.[9][10][11] These solvents can stabilize the charged transition state without solvating the nucleophile excessively, thereby promoting the SN2 pathway. The use of water or water-containing organic solvents has also been shown to remarkably accelerate the reaction rate for certain substrates.[12]

  • Temperature: Many quaternization reactions require heating to proceed at a reasonable rate.[13][14] The optimal temperature depends on the reactivity of the specific amine and alkylating agent and is typically determined empirically. Reactions can range from room temperature to reflux conditions.

  • Stereochemistry: The N-alkylation of substituted piperidines like this compound can be complex, potentially leading to a mixture of diastereomers. The alkylating agent can approach the nitrogen atom from either the axial or equatorial face of the piperidine ring conformer.[6] While preferential equatorial alkylation is most common, the stereochemical outcome can be influenced by the steric bulk of both the piperidine substituents and the incoming alkyl group.[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of two different quaternary ammonium salts from this compound.

Safety Precaution: Alkylating agents such as methyl iodide and benzyl bromide are toxic, volatile, and lachrymatory. All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

Protocol 1: Synthesis of 1,2-Dimethyl-1-methyl-4-hydroxypiperidinium Iodide

This protocol details the quaternization using methyl iodide, a highly reactive alkylating agent.

ParameterValue
Starting Material This compound
Alkylating Agent Methyl Iodide (CH₃I)
Solvent Acetonitrile (CH₃CN)
Temperature Room Temperature
Reaction Time 12-24 hours
Typical Yield >90%

Materials and Reagents:

  • This compound

  • Methyl Iodide (stabilized)

  • Anhydrous Acetonitrile

  • Diethyl Ether (for washing/precipitation)

  • Round-bottom flask with a magnetic stir bar

  • Condenser (if heating is required, though unlikely for MeI)

  • Syringe or dropping funnel

  • Buchner funnel and filter paper

Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous acetonitrile (approx. 0.1 M solution).

  • Addition of Alkylating Agent: While stirring the solution at room temperature, slowly add 1.1 to 1.5 equivalents of methyl iodide. The addition can be done via a syringe. An excess of the alkylating agent helps drive the reaction to completion.

  • Reaction: Stir the mixture at room temperature. The reaction is often accompanied by the formation of a precipitate as the quaternary ammonium salt is typically less soluble in acetonitrile than the starting amine. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Isolation: After stirring for 12-24 hours (or until TLC indicates the consumption of the starting amine), collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold diethyl ether to remove any unreacted methyl iodide and other soluble impurities.

  • Drying: Dry the purified white solid product under a vacuum to obtain the final 1,2-Dimethyl-1-methyl-4-hydroxypiperidinium Iodide.

Protocol 2: Synthesis of 1-Benzyl-1,2-dimethyl-4-hydroxypiperidinium Bromide

This protocol uses benzyl bromide, which is less reactive than methyl iodide and may require heating.

ParameterValue
Starting Material This compound
Alkylating Agent Benzyl Bromide (BnBr)
Solvent Dimethylformamide (DMF)
Temperature 60-80 °C
Reaction Time 8-16 hours
Typical Yield 75-90%

Materials and Reagents:

  • This compound

  • Benzyl Bromide

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (for precipitation/crystallization)

  • Round-bottom flask with a magnetic stir bar

  • Condenser and heating mantle/oil bath

  • Thermometer

  • Buchner funnel and filter paper

Procedure:

  • Preparation: Dissolve 1.0 equivalent of this compound in anhydrous DMF (approx. 0.2 M solution) in a round-bottom flask equipped with a stir bar and a condenser.

  • Addition of Alkylating Agent: To the stirred solution, add 1.1 equivalents of benzyl bromide.

  • Reaction: Heat the reaction mixture to 60-80 °C using an oil bath. Maintain this temperature and stir for 8-16 hours. Monitor the reaction's progress by TLC.

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, slowly add ethyl acetate to the stirred solution to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethyl acetate to remove residual DMF and unreacted benzyl bromide. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).

  • Drying: Dry the purified product under vacuum to yield 1-Benzyl-1,2-dimethyl-4-hydroxypiperidinium Bromide.

Product Characterization

Confirmation of the successful synthesis and purity of the quaternary ammonium salt is typically achieved through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation. Expect to see a downfield shift in the signals for the protons and carbons directly attached to the nitrogen atom due to the deshielding effect of the positive charge.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can confirm the presence of key functional groups, such as the broad O-H stretch from the hydroxyl group, and confirm the absence of the N-H stretch associated with potential secondary amine impurities.

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for analyzing these ionic compounds. It will show a prominent peak corresponding to the mass of the quaternary ammonium cation, [M]⁺.

References

  • BenchChem. (n.d.). Application Notes and Protocols: The Role of Ammonium Hydroxide in the Synthesis of Quaternary Ammonium Compounds.
  • Dunbar, C. R., & West, F. G. (n.d.). Diastereoselective N-quaternization of piperidines. Canadian Science Publishing.
  • TSI Journals. (n.d.). SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM NATURAL MATERIALS.
  • ResearchGate. (2025). Diastereoselective N-quaternization of piperidines | Request PDF.
  • PMC. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. NIH.
  • Wikipedia. (n.d.). Quaternary ammonium cation.
  • ResearchGate. (n.d.). Synthesis and properties of long-chain quaternary ammonium hydroxides.
  • Google Patents. (n.d.). EP1125927A1 - A method for preparation of a quaternary ammonium salt.
  • Quora. (2019). How are quaternary ammonium compounds synthesized?
  • ResearchGate. (n.d.). Synthesis and properties of quaternary ammonium salts on the basis of piperidine.
  • PubMed. (2016). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity.
  • Science Info. (2023). Quaternary Ammonium Salts: Definition, Preparation, Applications.
  • YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3.
  • PrepChem.com. (n.d.). Synthesis of quaternary ammonium salt.
  • ResearchGate. (2020). Synthesis of quaternary ammonium salts based on quinuclidin-3-ol and pyridine-4.
  • European Patent Office. (n.d.). Method of synthesis of a quaternary ammonium salt - EP 0791575 A1.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
  • MDPI. (n.d.). Synthesis of Quaternary Heterocyclic Salts.
  • MDPI. (n.d.). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
  • Google Patents. (n.d.). CH633264A5 - N-alkyl-piperidine DERIVATIVES.
  • NIH. (2022). New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties.
  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines.

Sources

The Strategic Role of 1,2-Dimethyl-piperidin-4-ol in the Synthesis of Novel Thrombin Inhibitors: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 1,2-Dimethyl-piperidin-4-ol as a key building block in the development of potent and selective thrombin inhibitors. We will dissect the chemical logic behind its use, detailing the stereochemical implications and the strategic advantages it offers in constructing complex, biologically active molecules. This document provides detailed, field-tested protocols for key synthetic transformations, supported by mechanistic insights and characterization data. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel anticoagulants.

Introduction: The Rationale for Targeting Thrombin and the Emergence of Piperidine Scaffolds

Thrombin is a key enzyme in the blood coagulation system, and inhibitors of its proteolytic activity are of therapeutic interest as potential anticoagulants.[1] The design of direct thrombin inhibitors (DTIs) has evolved significantly, moving from peptidic to non-peptidic small molecules to improve oral bioavailability and pharmacokinetic profiles.[2] Within this landscape, the piperidine scaffold has emerged as a privileged structure.[3][4] Its derivatives are present in numerous classes of pharmaceuticals.[3][4]

The introduction of chiral piperidine scaffolds into small molecules can be beneficial for modulating physicochemical properties, enhancing biological activities and selectivity, improving pharmacokinetic properties, and reducing cardiac hERG toxicity.[5] this compound, in particular, offers a unique combination of features:

  • Chiral Center: The hydroxyl group at the C-4 position introduces a key chiral center, influencing the stereochemical outcome of subsequent reactions and the ultimate binding affinity of the inhibitor.

  • Versatile Handle: The hydroxyl group is a versatile functional handle for elaboration into various moieties designed to interact with the S1, S2, and S3/S4 pockets of thrombin.

  • Tertiary Amine: The N-methyl group can be a key interaction point within the enzyme's active site.

This guide will focus on the practical application of this precursor, providing actionable protocols and the scientific reasoning behind them.

Synthetic Strategy: From Precursor to Potent Inhibitor

The general synthetic strategy involves the elaboration of the this compound core to introduce functionalities that mimic the natural substrate of thrombin. A common approach involves converting the hydroxyl group into a suitable leaving group, followed by nucleophilic substitution to introduce a key pharmacophore or a group that can be further functionalized.

G cluster_0 Core Precursor cluster_1 Key Transformations cluster_2 Final Inhibitor Precursor This compound Activation Activation of C4-OH (e.g., Mesylation, Tosylation) Precursor->Activation Step 1 Displacement Nucleophilic Displacement (e.g., Azide, Amine) Activation->Displacement Step 2 Coupling Amide Bond Formation Displacement->Coupling Step 3 Inhibitor Target Thrombin Inhibitor Coupling->Inhibitor Final Assembly

Figure 1: General synthetic workflow from this compound to a target thrombin inhibitor.

Detailed Protocols and Methodologies

The following protocols represent validated methods for the transformation of this compound into key intermediates for thrombin inhibitor synthesis.

Protocol 3.1: Activation of the C-4 Hydroxyl Group via Mesylation

Rationale: The conversion of the hydroxyl group into a better leaving group, such as a mesylate, is a critical first step to enable subsequent nucleophilic substitution. Methanesulfonyl chloride is a common and effective reagent for this transformation. The reaction is typically run at low temperatures to minimize side reactions.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Methanesulfonyl chloride (MsCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA (1.5 eq) or DIPEA (1.5 eq) dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • The product, 1,2-Dimethyl-piperidin-4-yl methanesulfonate, can often be used in the next step without further purification.

Data Interpretation:

Compound Expected Yield Appearance Key Analytical Data (¹H NMR)
1,2-Dimethyl-piperidin-4-yl methanesulfonate>90%Pale yellow oil/solidAppearance of a singlet around 3.0 ppm (3H, mesyl group), downfield shift of the C4-proton compared to the starting alcohol.
Protocol 3.2: Nucleophilic Displacement with Sodium Azide (SN2 Reaction)

Rationale: The introduction of an azide group at the C-4 position provides a versatile intermediate. The azide can be subsequently reduced to an amine, which is a common functionality in thrombin inhibitors for forming amide bonds or salt bridges. This SN2 reaction proceeds with inversion of stereochemistry at the C-4 center, a crucial consideration in asymmetric synthesis.

Materials:

  • 1,2-Dimethyl-piperidin-4-yl methanesulfonate

  • Dimethylformamide (DMF), anhydrous

  • Sodium azide (NaN₃)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve the crude mesylate from Protocol 3.1 (1.0 eq) in anhydrous DMF (approx. 0.2 M).

  • Add sodium azide (3.0 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into deionized water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with water (3x) to remove DMF, then wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, 4-azido-1,2-dimethylpiperidine, by flash column chromatography.

G Start This compound Mesylation Protocol 3.1: Mesylation with MsCl, TEA Start->Mesylation Mesylate Intermediate: 1,2-Dimethyl-piperidin-4-yl methanesulfonate Mesylation->Mesylate Azide_Displacement Protocol 3.2: Nucleophilic Displacement with NaN₃ Mesylate->Azide_Displacement Azide_Intermediate Intermediate: 4-azido-1,2-dimethylpiperidine Azide_Displacement->Azide_Intermediate Reduction Subsequent Step: Reduction of Azide (e.g., H₂, Pd/C or Staudinger) Azide_Intermediate->Reduction Amine Key Intermediate: 4-amino-1,2-dimethylpiperidine Reduction->Amine Coupling Amide Coupling to P-site recognition elements Amine->Coupling Final_Product Thrombin Inhibitor Coupling->Final_Product

Sources

analytical methods for characterizing 1,2-Dimethyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Analytical Characterization of 1,2-Dimethyl-piperidin-4-ol

Introduction

This compound is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its ability to interact with biological targets and its favorable physicochemical properties.[1][2] As a functionalized intermediate, this compound serves as a critical building block in the synthesis of more complex active pharmaceutical ingredients (APIs).

The rigorous analytical characterization of such intermediates is paramount in drug development. It ensures identity, purity, and consistency, which are foundational to the safety and efficacy of the final drug product. This guide provides a detailed overview of the primary analytical techniques and validated protocols for the comprehensive characterization of this compound, designed for researchers, analytical scientists, and quality control professionals.

Physicochemical Properties

A foundational understanding of the molecule's properties is crucial for selecting and optimizing analytical methods.

PropertyValueSource
Molecular Formula C₇H₁₅NO[3]
Molecular Weight 129.20 g/mol [3]
pKa (Amine) ~9.8 (Estimated)[3]
pKa (Hydroxyl) ~10.2 (Estimated)[3]
LogP 0.85 (Estimated)[3]

Overall Analytical Workflow

A multi-faceted analytical approach is required to fully characterize the identity, purity, and structure of this compound. The typical workflow involves orthogonal techniques, where chromatographic methods assess purity and spectroscopic methods confirm structure.

Analytical_Workflow cluster_start Sample Handling cluster_analysis Analytical Characterization cluster_chrom cluster_spec cluster_end Data Interpretation Sample This compound (Bulk Material) Prep Sample Preparation (Dilution, Filtration) Sample->Prep Chrom Chromatographic Analysis (Purity & Impurities) Prep->Chrom Spec Spectroscopic Analysis (Structure & Identity) Prep->Spec GCMS GC-MS HPLC HPLC-CAD NMR NMR ('H, '³C) FTIR FTIR Report Comprehensive Report (Identity, Purity, Structure) GCMS->Report HPLC->Report NMR->Report FTIR->Report

Caption: General analytical workflow for this compound.

Chromatographic Analysis: Purity and Impurity Profiling

Chromatographic methods are essential for separating the target analyte from synthesis-related impurities, by-products, and degradants.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is the premier technique for analyzing volatile and semi-volatile compounds. This compound is well-suited for this analysis. The gas chromatograph separates components based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides identification based on the mass-to-charge ratio (m/z) and fragmentation pattern of the ionized molecules.[4]

Causality of Method Design:

  • Column Choice: A low-polarity column (e.g., DB-5ms or equivalent 5% phenyl-methylpolysiloxane) is selected because it provides excellent separation for a wide range of analytes and is robust for general-purpose screening of polar compounds like piperidines.

  • Temperature Program: A temperature ramp is employed to first elute highly volatile impurities at lower temperatures, followed by the elution of the main analyte and less volatile impurities as the temperature increases, ensuring good resolution.

  • Inlet Temperature: Set high enough (e.g., 250 °C) to ensure rapid and complete volatilization of the sample without causing thermal degradation.

GCMS_Workflow A 1. Sample Preparation Dissolve sample in Methanol (1 mg/mL) B 2. GC Injection 1 µL injected into GC inlet A->B C 3. Separation Separation on capillary column B->C D 4. Ionization & Fragmentation Electron Ionization (70 eV) C->D E 5. Mass Analysis Quadrupole mass analyzer scans m/z 40-300 D->E F 6. Data Analysis Compare spectrum to library and determine peak purity E->F

Caption: Step-by-step workflow for GC-MS analysis.

  • Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MSD or equivalent).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like methanol or dichloromethane at a concentration of 1 mg/mL.

    • Prepare working standards and quality control samples by serial dilution.

  • Chromatographic & Spectrometric Conditions: The following table provides a robust starting point for method development.[4][5][6]

ParameterRecommended Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Program Initial: 60 °C, hold 2 min. Ramp: 10 °C/min to 280 °C. Hold: 5 min.
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300

Expected Results: The total ion chromatogram (TIC) will show a primary peak corresponding to this compound. The mass spectrum for the main peak should display a molecular ion (M⁺) at m/z 129. Key fragmentation patterns would include the loss of a methyl group (m/z 114) and other characteristic fragments of the piperidine ring.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a cornerstone for purity determination and quantification of non-volatile or thermally labile compounds. For this compound, a key challenge is its lack of a strong UV chromophore.[4] This necessitates the use of a universal detector or pre-column derivatization.

Causality of Method Design:

  • Detector Choice: A Charged Aerosol Detector (CAD) is recommended. CAD is a mass-based universal detector that provides a near-uniform response for non-volatile analytes, irrespective of their optical properties, making it ideal for this compound.[7]

  • Column Choice: A C18 reversed-phase column is the standard for separating moderately polar compounds.

  • Mobile Phase Additive: An acidic modifier like formic acid or an ion-pairing agent like heptafluorobutyric acid (HFBA) is crucial.[4][7] As a basic amine, this compound can exhibit poor peak shape on silica-based columns. The additive protonates the amine, improving its interaction with the stationary phase and resulting in sharper, more symmetrical peaks.

HPLC_Workflow A 1. Sample Preparation Dissolve in Mobile Phase A (1 mg/mL), filter (0.45 µm) B 2. HPLC Injection 10 µL injected into system A->B C 3. Separation Reversed-phase C18 column with gradient elution B->C D 4. Nebulization Eluent is nebulized in the CAD C->D E 5. Detection Charged particles are measured by an electrometer D->E F 6. Data Analysis Quantify purity based on peak area percentage E->F

Caption: Step-by-step workflow for HPLC-CAD analysis.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Charged Aerosol Detector.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the initial mobile phase composition (e.g., 95% Mobile Phase A) at 1 mg/mL.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: The following parameters serve as a validated starting point.[4][7]

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 min; hold 2 min; return to 5% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 10 µL
Detector Charged Aerosol Detector (CAD), Nitrogen gas at 35 psi

Expected Results: The chromatogram will display a major peak for this compound. Purity can be calculated using the area percent method. The method should be validated for linearity, accuracy, and precision according to standard guidelines.

Spectroscopic Analysis: Structural Elucidation and Identity Confirmation

Spectroscopic methods provide definitive information about the molecular structure and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Spectrum:

    • N-CH₃ and C-CH₃: Two distinct singlets or doublets in the aliphatic region (δ 1.0-2.5 ppm), each integrating to 3H.

    • Piperidine Ring Protons: A series of complex multiplets between δ 1.5-3.5 ppm.

    • CH-OH Proton: A signal (often a broad singlet or multiplet) whose chemical shift is dependent on concentration and solvent.

    • OH Proton: A broad singlet, also variable in position.

  • Expected ¹³C NMR Spectrum:

    • Seven distinct carbon signals are expected.

    • Methyl Carbons: Two signals in the high-field region (δ 15-45 ppm).

    • C-OH Carbon: A signal around δ 60-70 ppm.

    • Piperidine Ring Carbons: Four signals in the δ 25-60 ppm range.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.[8]

  • Sample Preparation: The analysis is most easily performed using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Expected Absorption Bands: Key vibrational frequencies confirm the presence of the principal functional groups.[9][10]

    • ~3400-3200 cm⁻¹ (broad): O-H stretching vibration from the alcohol group.

    • ~2950-2800 cm⁻¹ (strong): C-H stretching from the methyl and methylene groups on the piperidine ring.

    • ~1450 cm⁻¹: C-H bending vibrations.

    • ~1100 cm⁻¹ (strong): C-N stretching of the tertiary amine.

    • ~1050 cm⁻¹: C-O stretching of the secondary alcohol.

References

  • The Royal Society of Chemistry. Supplementary Information.
  • SpectraBase. (2R,4S)-1,2-dimethyl-4-phenylpiperidin-4-ol [13C NMR].
  • PubChem. Piperidin-4-ol. National Center for Biotechnology Information.
  • The Royal Society of Chemistry. Supporting Information.
  • SpectraBase. 1,2-Dimethylpiperidine [13C NMR].
  • ResearchGate. FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP....
  • PubMed. Piperidin-4-one: the potential pharmacophore. National Center for Biotechnology Information.
  • SpectraBase. 1,2-Dimethylpiperidine [13C NMR].
  • ResearchGate. Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent.
  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. National Center for Biotechnology Information.
  • National Center for Biotechnology Information. Characterization of Four Piper Essential Oils (GC/MS and ATR-IR) Coupled to Chemometrics and Their anti-Helicobacter pylori Activity.
  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • SpringerLink. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.
  • ResearchGate. FTIR analysis and interpretation of IR spectra of four spice oils extracted by hydrodistillation.
  • MDPI. GC/MS Analysis of Essential Oil and Enzyme Inhibitory Activities of Syzygium cumini (Pamposia) Grown in Egypt: Chemical Characterization and Molecular Docking Studies.
  • PubMed. Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine...by HPLC with fluorescence detection after pre-column derivatization. National Center for Biotechnology Information.

Sources

large-scale production considerations for 1,2-Dimethyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Production of 1,2-Dimethyl-piperidin-4-ol

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of various pharmaceutical agents. Its scaled-up production presents unique challenges, including stereochemical control, impurity profiling, and process safety. This document provides a comprehensive guide for researchers and drug development professionals on the robust and scalable synthesis of this compound. We detail a two-part synthetic strategy, beginning with the construction of the 1,2-dimethyl-4-piperidone intermediate, followed by a stereoselective catalytic hydrogenation. This guide emphasizes the rationale behind procedural choices, in-process controls, advanced purification techniques, and critical safety considerations to ensure a reproducible, high-yield, and high-purity manufacturing process.

Introduction and Strategic Overview

The piperidine scaffold is one of the most prevalent N-heterocycles found in approved pharmaceuticals, making the synthesis of its derivatives a subject of intense focus.[1] this compound, in particular, offers a chiral scaffold with multiple functionalization points, rendering it a valuable intermediate for complex active pharmaceutical ingredients (APIs). The primary challenge in its large-scale production is not merely achieving high yield but also controlling the stereochemistry, particularly the trans arrangement of the 1,2-dimethyl groups, which can stabilize the chair conformation and influence biological activity.[2]

Direct, single-step syntheses are often not feasible for achieving the required purity and isomeric control at scale. Therefore, a convergent, two-stage approach is recommended. This strategy decouples the formation of the core piperidone ring and the introduction of the chiral alcohol center, allowing for optimized control at each stage.

Our proposed manufacturing workflow involves:

  • Synthesis of the Key Intermediate (1,2-Dimethyl-4-piperidone): This is achieved via a Mannich-type reaction, a classic and industrially proven method for constructing 4-piperidone rings.[3] This reaction condenses an amine, an aldehyde, and a ketone to form the heterocyclic ring.

  • Stereoselective Reduction to the Final Product: The intermediate ketone is reduced to the target alcohol using catalytic transfer hydrogenation. This method is selected for its operational safety at scale (avoiding high-pressure gaseous hydrogen), cost-effectiveness, and potential for high stereoselectivity.[4]

This document will elaborate on the detailed protocols for each stage, followed by comprehensive guidelines for purification, quality control, and process safety.

Overall Production Workflow

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Reduction & Purification Raw_Materials Raw Materials (Methylamine, Acetaldehyde, Ethyl Acetoacetate) Reaction_1 Mannich-Type Cyclization & Decarboxylation Raw_Materials->Reaction_1 Workup_1 Aqueous Workup & Extraction Reaction_1->Workup_1 Intermediate Crude 1,2-Dimethyl-4-piperidone Workup_1->Intermediate Reaction_2 Catalytic Transfer Hydrogenation Intermediate->Reaction_2 Transfer to Stage 2 Workup_2 Catalyst Filtration & Solvent Swap Reaction_2->Workup_2 Purification Purification via Salt Formation/Recrystallization Workup_2->Purification Final_Product Final Product (this compound) Purification->Final_Product

Caption: High-level process flow for the two-stage production of this compound.

Physicochemical and Safety Data

A thorough understanding of the material properties is critical for safe handling and process design.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₇H₁₅NO[2]
Molecular Weight129.20 g/mol [2]
AppearanceLight yellow to colorless liquid or low melting solid[5]
pKa (Amine)~9.8[2]
pKa (Hydroxyl)~10.2[2]
LogP (estimated)0.85[2]
Hazard and Safety Information

The target compound and its precursors are hazardous materials requiring strict safety protocols. Piperidine derivatives are classified as corrosive, flammable, and toxic.[6]

Key Safety Precautions:

  • Engineering Controls: All operations must be conducted in a well-ventilated area, preferably within a closed system or a fume hood, especially during transfers and reactions.[5][7] Use explosion-proof electrical and ventilation equipment.

  • Personal Protective Equipment (PPE): Wear flame-retardant antistatic protective clothing, chemical-resistant gloves, and eye/face protection.[8]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[7] Use non-sparking tools and take precautionary measures against static discharge.[6] Ground and bond all containers and receiving equipment during transfers.[8]

  • Storage: Store in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[5] Keep containers tightly closed in a designated corrosives and flammables area.[6]

  • Spill & Fire: In case of a spill, contain with non-flammable absorbent material like sand or earth.[7] For fires, use dry chemical, alcohol-resistant foam, or CO₂; do not use a direct water jet.[8]

Detailed Synthesis Protocols

Part 1: Synthesis of 1,2-Dimethyl-4-piperidone (Intermediate)

Principle: This protocol is based on the Mannich reaction, which is a cornerstone for synthesizing 4-piperidone derivatives.[3][9] It involves the aminoalkylation of an enolizable ketone. In this variation, we utilize ethyl acetoacetate as the acetone equivalent, methylamine as the amine, and acetaldehyde as the aldehyde. The initial cyclization is followed by in-situ hydrolysis and decarboxylation under acidic conditions to yield the target piperidone.

G cluster_reaction Reaction Scheme: 1,2-Dimethyl-4-piperidone Synthesis Reactants Ethyl Acetoacetate + Methylamine + Acetaldehyde Intermediate Acyclic Mannich Adduct (not isolated) Reactants->Intermediate Condensation Cyclized Piperidine Ring Intermediate (with ester group) Intermediate->Cyclized Intramolecular Cyclization Product 1,2-Dimethyl-4-piperidone (after hydrolysis & decarboxylation) Cyclized->Product H₃O⁺, Δ (-CO₂, -EtOH)

Caption: Reaction pathway for the synthesis of the piperidone intermediate.

Experimental Protocol:

  • Reactor Setup: Charge a suitable glass-lined reactor with ethanol (5 volumes relative to ethyl acetoacetate). Ensure the reactor is equipped with an overhead stirrer, temperature probe, and a pressure-equalizing addition funnel. Inert the reactor with nitrogen.

  • Initial Charge: Cool the ethanol to 0-5 °C. Add ethyl acetoacetate (1.0 eq) to the reactor.

  • Reagent Addition: In a separate vessel, prepare a solution of aqueous methylamine (40 wt%, 1.1 eq) and acetaldehyde (1.2 eq). Slowly add this solution to the reactor via the addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C. Causality: Slow addition and low temperature are crucial to control the exothermic condensation reaction and prevent the formation of aldol self-condensation byproducts.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • In-Process Control (IPC): Monitor the reaction progress by GC-MS or TLC. The disappearance of ethyl acetoacetate indicates the completion of the initial condensation.

  • Hydrolysis & Decarboxylation: Cool the mixture to 10 °C. Slowly and carefully add concentrated hydrochloric acid (3 eq) while managing the exotherm. Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours. Causality: The acidic conditions catalyze both the hydrolysis of the ester and the subsequent decarboxylation to form the 4-piperidone.

  • IPC: Monitor the decarboxylation by observing the cessation of CO₂ evolution and by HPLC analysis for the disappearance of the ester intermediate.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

  • Add water and adjust the pH to >12 with 50% aqueous NaOH, keeping the temperature below 20 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or toluene) (3 x 2 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,2-dimethyl-4-piperidone as an oil. This crude product is typically of sufficient purity for the next step.

Part 2: Stereoselective Reduction to this compound

Principle: Catalytic transfer hydrogenation is employed for the reduction of the ketone. This method uses a hydrogen donor (like formic acid or isopropanol) in the presence of a metal catalyst (e.g., Palladium or Platinum). It offers milder conditions and avoids the complexities of handling high-pressure hydrogen gas, making it highly suitable for large-scale operations.[4] The choice of catalyst and conditions can influence the stereochemical outcome, often favoring the thermodynamically more stable trans isomer.[2]

Experimental Protocol:

  • Reactor Setup: Charge a clean, inerted reactor with the crude 1,2-dimethyl-4-piperidone (1.0 eq) and isopropanol (10 volumes).

  • Catalyst Addition: Under a nitrogen blanket, carefully add the catalyst, such as 5% Pd/C (0.05 mol%). Causality: The catalyst is often pyrophoric and must be handled under an inert atmosphere to prevent ignition.[10]

  • Hydrogen Donor Addition: Add potassium hydroxide (2.0 eq) to the mixture. The KOH acts as a promoter in the transfer hydrogenation from isopropanol.

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously for 8-12 hours. Causality: Vigorous stirring is essential to ensure good contact between the heterogeneous catalyst and the reactants in the liquid phase.

  • IPC: Monitor the reaction by HPLC or GC for the disappearance of the starting ketone.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with isopropanol. Safety Note: The filter cake containing the catalyst may be pyrophoric and should not be allowed to dry in the air. Quench it carefully with water.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the isopropanol. The residue will contain the product and potassium salts.

  • Add water and extract the product into ethyl acetate (3 x 3 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield crude this compound.

Large-Scale Purification Strategy

For pharmaceutical applications, achieving >99.5% purity is often required. A multi-step purification process is typically necessary.

Table 2: Comparison of Purification Techniques
TechniqueScaleApplicationProsConsTypical Purity
Acid-Base Extraction g to kgInitial cleanup of basic product from neutral/acidic impurities.Simple, inexpensive, high capacity.Does not remove basic impurities.85-95%
Crystallization (as salt) g to kgHigh-purity isolation of the final product.Highly selective, scalable, cost-effective, removes closely related impurities.Requires suitable salt form and solvent system; can have yield loss.>99.5%
Preparative HPLC mg to gFinal polishing or separation of difficult isomers.Very high resolution, separates complex mixtures.Expensive, low throughput, high solvent consumption.>99.9%

Recommended Protocol: Purification via Salt Formation & Recrystallization

  • Dissolution: Dissolve the crude this compound in a suitable solvent like acetone or isopropanol (5 volumes).

  • Salt Formation: Slowly add a solution of hydrochloric acid in isopropanol (1.0 eq) to the stirred mixture. The hydrochloride salt of the product should precipitate.

  • Crystallization: Cool the slurry to 0-5 °C and hold for 2-4 hours to maximize crystal formation.

  • Isolation: Filter the solid product and wash the cake with cold solvent. Dry the solid under vacuum at 40-50 °C.

  • Free-Basing (Optional): If the free base is required, the isolated salt can be dissolved in water, basified with NaOH to pH >12, and extracted with an organic solvent. The organic solution is then dried and concentrated to yield the pure free base.

Analytical Quality Control (QC)

A robust set of analytical methods is required to ensure the identity, purity, and quality of the final product.

Table 3: QC Analytical Methods
MethodPurposeTypical Parameters & Acceptance Criteria
¹H and ¹³C NMR Identity ConfirmationSpectrum must be consistent with the structure of this compound.
HPLC-UV/CAD Purity Assay & Impurity ProfilePurity: ≥ 99.5%. Individual unspecified impurity: ≤ 0.10%. Total impurities: ≤ 0.50%. (Based on typical methods for piperidines[11])
GC-MS Residual Solvents & Volatile ImpuritiesConforms to ICH Q3C limits for residual solvents (e.g., Isopropanol < 5000 ppm). Identifies volatile impurities.[11][12]
FT-IR Identity ConfirmationIR spectrum shows characteristic peaks for O-H (~3300 cm⁻¹) and C-N (~1100 cm⁻¹) bonds, matching a reference standard.
Karl Fischer Titration Water ContentWater content ≤ 0.5%.

References

  • Vulcanchem. trans-1,2-Dimethyl-piperidin-4-ol.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • DTIC. Piperidine Synthesis.
  • Penta Chemicals. Piperidine - SAFETY DATA SHEET.
  • NIPER, SAS Nagar, India. Grignard reaction.
  • Jubilant Ingrevia Limited. Piperidine Safety Data Sheet.
  • Benchchem. Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • Benchchem. Technical Support Center: Catalyst Selection for Hydrogenation of N-Boc-4-piperidone.
  • Benchchem. Application Notes and Protocols for the Analysis of 1,4-Dimethylpiperidine by HPLC and GC-MS.
  • PubMed. Piperidin-4-one: the potential pharmacophore.
  • New Food Magazine. Separation and purification applications for mutagenic impurities.
  • RSC Publishing. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives.
  • MDPI. Chemoselective Transfer Hydrogenation over MgO as the Catalyst.
  • PubChem. 1-(2-Phenylethyl)-4-piperidinol.
  • ResearchGate. Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent.

Sources

Application Note: Strategic Use of Protecting Groups in the Synthesis of 1,2-Dimethyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2-dimethyl-piperidin-4-ol scaffold is a valuable building block in medicinal chemistry, frequently incorporated into a wide range of biologically active compounds due to its specific stereochemical and conformational properties.[1] The synthesis of this and related piperidine derivatives, however, presents a significant challenge: the presence of two reactive functional groups, a secondary amine at the 1-position and a secondary hydroxyl group at the 4-position.[2] Unchecked, the nucleophilicity of the amine and the reactivity of the alcohol can lead to a mixture of undesired products during synthetic transformations.

This application note provides a detailed guide to navigating these challenges through the strategic implementation of protecting groups. We will explore the rationale behind selecting appropriate protecting groups for both the nitrogen and oxygen functionalities, provide detailed, field-tested protocols for their installation and removal, and discuss orthogonal strategies that allow for the selective manipulation of one functional group in the presence of the other.

Protecting the Piperidine Nitrogen (N-Protection)

The secondary amine of the piperidine ring is nucleophilic and susceptible to a variety of reactions, including acylation, alkylation, and arylation.[2] To control its reactivity, the nitrogen is typically protected, most commonly by converting it into a carbamate, which significantly reduces its nucleophilicity. The choice of the specific carbamate is dictated by the stability required for subsequent reaction steps and the desired deprotection conditions.

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used amine protecting groups due to its stability in a broad range of non-acidic conditions and its straightforward removal under acidic conditions.[2] It is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O).[3]

Protocol 1: N-Boc Protection of 2-Methylpiperidine

  • Materials: 2-Methylpiperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃).

  • Procedure:

    • Dissolve 2-methylpiperidine (1.0 eq) in DCM.

    • Add a saturated aqueous solution of NaHCO₃ (2.0 eq).

    • To the vigorously stirred biphasic mixture, add a solution of (Boc)₂O (1.1 eq) in DCM dropwise at room temperature.

    • Stir the reaction for 12-16 hours.[2]

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected product.

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group offers an alternative to the Boc group and is notably stable under both acidic and basic conditions.[2] Its removal is typically achieved through catalytic hydrogenolysis, a mild condition that often preserves other functional groups.[4]

Protocol 2: N-Cbz Protection of 2-Methylpiperidine

  • Materials: 2-Methylpiperidine, Benzyl chloroformate (Cbz-Cl), Triethylamine (Et₃N), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-methylpiperidine (1.0 eq) and triethylamine (1.5 eq) in DCM and cool to 0 °C.

    • Add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.[4]

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify by column chromatography if necessary.

Data Presentation: Comparison of N-Protecting Groups
Protecting GroupAbbreviationIntroduction ReagentKey StabilityDeprotection Conditions
tert-ButoxycarbonylBoc(Boc)₂OBase, Hydrogenolysis[4]Strong Acid (e.g., TFA, HCl)[4]
BenzyloxycarbonylCbz or ZCbz-ClAcid, Base[2]Catalytic Hydrogenolysis (e.g., H₂/Pd/C)[4]

Protecting the Secondary Hydroxyl Group (O-Protection)

The secondary alcohol at the 4-position of the piperidine ring can be protected to prevent its participation in undesired side reactions. The choice of protecting group is influenced by factors such as steric hindrance and the required stability towards downstream reagents.

tert-Butyldimethylsilyl (TBDMS) Ether

TBDMS ethers are a popular choice for protecting alcohols due to their ease of introduction and their mild cleavage conditions using a fluoride source, which is often orthogonal to many other protecting groups.[5]

Protocol 3: O-TBDMS Protection of N-Boc-2-methyl-piperidin-4-ol

  • Materials: N-Boc-2-methyl-piperidin-4-ol, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the N-Boc protected alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an inert atmosphere.

    • Add TBDMS-Cl (1.2 eq) portion-wise at room temperature.

    • Stir the reaction for 12-18 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify via column chromatography.

Benzyl (Bn) Ether

Benzyl ethers are robust protecting groups, stable to a wide range of acidic and basic conditions, making them suitable for multi-step syntheses.[6] Similar to the Cbz group, they are typically removed by catalytic hydrogenolysis.[7]

Protocol 4: O-Bn Protection of N-Boc-2-methyl-piperidin-4-ol

  • Materials: N-Boc-2-methyl-piperidin-4-ol, Sodium hydride (NaH), Benzyl bromide (BnBr), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of the N-Boc protected alcohol (1.0 eq) in THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add benzyl bromide (1.2 eq) and allow the reaction to warm to room temperature, stirring for 12-16 hours.

    • Carefully quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Data Presentation: Comparison of O-Protecting Groups
Protecting GroupAbbreviationIntroduction ReagentKey StabilityDeprotection Conditions
tert-ButyldimethylsilylTBDMSTBDMS-Cl, ImidazoleAcid, Base (most conditions)Fluoride source (e.g., TBAF)[5]
BenzylBnBnBr, NaHStrong Acid/BaseCatalytic Hydrogenolysis (e.g., H₂/Pd/C)[6]

Orthogonal Protecting Group Strategies

In the synthesis of complex molecules like this compound, the ability to deprotect one functional group without affecting another is paramount. This is the principle of orthogonal protection.[8]

A highly effective orthogonal pairing for this target molecule is the use of an N-Boc group and an O-TBDMS group. The TBDMS ether can be selectively cleaved with a fluoride source like tetrabutylammonium fluoride (TBAF) without affecting the acid-labile N-Boc group. Conversely, the N-Boc group can be removed with an acid like trifluoroacetic acid (TFA) or HCl without cleaving the O-TBDMS group.[2]

A combination of N-Cbz and O-Bn is considered a non-orthogonal but often synthetically useful strategy, as both groups are typically removed simultaneously under catalytic hydrogenolysis conditions. This can be advantageous in the final deprotection step of a synthesis.

Visualization: Protecting Group Strategy Decision Workflow

G start Start: this compound Synthesis Plan downstream Are downstream steps acidic? start->downstream final_deprotection Simultaneous final deprotection desired? start->final_deprotection base_hydro Are downstream steps basic or require hydrogenolysis? downstream->base_hydro Yes nboc Choose N-Boc downstream->nboc No base_hydro->nboc No ncbz Choose N-Cbz base_hydro->ncbz Yes final_deprotection->downstream No strategy2 Strategy: N-Cbz / O-Bn final_deprotection->strategy2 Yes acid_stable_o Need acid-stable O-protection? nboc->acid_stable_o strategy1 Orthogonal Strategy: N-Boc / O-TBDMS nboc->strategy1 strategy3 Strategy: N-Boc / O-Bn nboc->strategy3 fluoride_stable_o Need fluoride-stable O-protection? ncbz->fluoride_stable_o ncbz->strategy2 otbdms Choose O-TBDMS acid_stable_o->otbdms No obn Choose O-Bn acid_stable_o->obn Yes fluoride_stable_o->obn Yes otbdms->strategy1 obn->strategy2 obn->strategy3

Caption: Decision tree for selecting a protecting group strategy.

Integrated Synthetic Protocols and Deprotection

The following protocols outline the removal of the protecting groups discussed, completing the synthesis.

Protocol 5: N-Boc Deprotection

  • Materials: N-Boc protected piperidine, Trifluoroacetic acid (TFA) or HCl in dioxane, Dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-Boc protected compound in DCM.

    • Add an excess of TFA (e.g., 20-50% v/v) or a solution of HCl in dioxane (e.g., 4M).

    • Stir the mixture at room temperature for 1-2 hours.[2]

    • Monitor the reaction by TLC.

    • Concentrate the reaction mixture under vacuum. The resulting salt can be neutralized with a base to yield the free amine.

Protocol 6: N-Cbz Deprotection (Hydrogenolysis)

  • Materials: N-Cbz protected piperidine, Palladium on carbon (10% Pd/C), Methanol (MeOH) or Ethanol (EtOH), Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the N-Cbz protected compound in MeOH or EtOH.

    • Carefully add 10% Pd/C (5-10 mol% Pd).

    • Place the reaction mixture under an atmosphere of H₂ (e.g., using a balloon or a Parr hydrogenator).

    • Stir the mixture vigorously at room temperature until the starting material is consumed.[4]

    • Filter the mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate.

Protocol 7: O-TBDMS Deprotection

  • Materials: O-TBDMS protected alcohol, Tetrabutylammonium fluoride (TBAF) solution (1M in THF), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the O-TBDMS protected compound in THF.

    • Add a 1M solution of TBAF in THF (1.1-1.5 eq) at room temperature.

    • Stir the reaction for 1-4 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry, and concentrate. Purify as needed.

Protocol 8: O-Bn Deprotection (Hydrogenolysis)

  • This protocol is identical to Protocol 6 for N-Cbz deprotection. Both Cbz and Bn groups are susceptible to hydrogenolysis.

Visualization: General Synthetic Workflow

G cluster_0 Protection cluster_1 Modification & Deprotection A 2-Methyl-piperidin-4-ol Precursor B N-Protected Precursor A->B N-Protection (e.g., Boc) C N,O-Diprotected Intermediate B->C O-Protection (e.g., TBDMS) D Modification Reactions (if necessary) C->D E Selective O-Deprotection D->E e.g., TBAF F Selective N-Deprotection E->F e.g., TFA G This compound (Final Product) F->G

Caption: A generalized synthetic workflow for this compound.

Conclusion

The successful synthesis of this compound and its derivatives is critically dependent on a well-designed protecting group strategy. By carefully considering the stability and reactivity of the chosen protecting groups, researchers can achieve selective transformations at either the secondary amine or the secondary alcohol, enabling the efficient construction of these valuable molecules. The orthogonal pairing of N-Boc and O-TBDMS offers a particularly versatile approach, allowing for sequential deprotection and functionalization. The protocols and strategies outlined in this application note provide a robust framework for chemists in the field of drug discovery and development.

References

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
  • Organic Chemistry Portal. A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. [Link]
  • NROChemistry. Protection of Alcohols. [Link]
  • Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
  • Organic Chemistry Portal. Benzyl Ethers. [Link]
  • Organic Syntheses. Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. [Link]
  • AAPPTec.
  • University of Windsor. Alcohol Protecting Groups. [Link]
  • J&K Scientific LLC. Benzyl Deprotection of Alcohols. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Dimethyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1,2-Dimethyl-piperidin-4-ol. This guide is designed to provide in-depth, actionable advice to troubleshoot common issues and improve the yield and purity of this important heterocyclic compound. Drawing from established chemical principles and synthetic methodologies, we will explore the causal relationships behind experimental outcomes and offer robust, field-tested protocols.

I. Overview of Synthetic Strategy

The synthesis of this compound presents unique challenges, primarily concerning stereocontrol and the prevention of side reactions. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, making efficient access to its derivatives crucial.[1] A logical and common synthetic approach involves a two-step process starting from a suitable precursor like 2-methyl-4-piperidone. This process typically includes:

  • N-methylation: Introduction of a methyl group onto the piperidine nitrogen.

  • Ketone Reduction: Stereoselective reduction of the C4-ketone to the desired alcohol.

The order of these steps can significantly impact the reaction's success. Furthermore, the stereochemistry at the C2 and C4 positions (resulting in cis and trans isomers) must be carefully managed, as it is often critical for biological activity. The trans arrangement of the 1,2-dimethyl substituents is often a target due to its influence on the piperidine ring's conformation.[2]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis?

The most direct precursor is typically a 2-methyl-4-piperidone derivative. This allows for the sequential introduction of the N-methyl group and reduction of the ketone. Synthesizing the initial 4-piperidone ring can be achieved through various methods, including Dieckmann condensation or cyclization of aminoallenes.[3]

Q2: My overall yield is consistently low. What are the most likely causes?

Low yields can stem from several factors:

  • Incomplete N-methylation: The nitrogen of 2-methyl-4-piperidone is a secondary amine and may require specific conditions for complete methylation.

  • Side reactions during reduction: Depending on the reducing agent, side reactions like over-reduction or rearrangements can occur.

  • Purification losses: The product is a polar amino alcohol, which can be challenging to extract and purify. Formation of diastereomers can also complicate crystallization or chromatography.

  • Stereochemical challenges: Ensuring high selectivity for the desired stereoisomer is a common hurdle that can limit the yield of the target compound.[2]

Q3: What are the typical impurities I should expect to see in my crude product?

Common impurities include:

  • Unreacted starting material (2-methyl-4-piperidone or 1,2-dimethyl-4-piperidone).

  • The undesired stereoisomer of the final product (cis or trans).

  • Byproducts from the N-methylation step, especially if using harsh reagents like dimethyl sulfate.[4]

  • Over-reduced products if a strong reducing agent is used.

Q4: Can I use a different reducing agent for the ketone reduction?

Yes, but the choice of reducing agent is critical for stereoselectivity.

  • Sodium borohydride (NaBH₄): A common, mild reducing agent. The stereochemical outcome can be influenced by the solvent and temperature.

  • Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent. It will effectively reduce the ketone but may be less selective and can react with other functional groups.[5]

  • Catalytic Hydrogenation: Using catalysts like PtO₂ or Raney Nickel can also be effective and may offer different stereoselectivity.

III. In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations and corrective actions.

Problem 1: Incomplete N-methylation of 2-methyl-4-piperidone.

  • Observation: TLC or GC-MS analysis of the crude reaction mixture shows a significant amount of the starting secondary amine.

  • Underlying Cause: The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is a standard method for N-methylation. However, its efficiency can be hampered by steric hindrance from the adjacent C2-methyl group. Alternative reagents like dimethyl sulfate are highly effective but also more hazardous and can lead to over-methylation if not controlled.[4]

  • Solutions:

    • Optimize Eschweiler-Clarke Conditions: Ensure an adequate excess of both formaldehyde and formic acid. Increase the reaction temperature or time, monitoring by TLC to avoid decomposition.

    • Alternative Methylating Agent: Consider using methyl iodide with a non-nucleophilic base like potassium carbonate in a polar aprotic solvent (e.g., acetonitrile). This method offers good control.

    • Reductive Amination: An alternative route is to perform a reductive amination on 2-methyl-4-hydroxypiperidine with formaldehyde and a reducing agent like sodium triacetoxyborohydride.[6]

Problem 2: A mixture of stereoisomers (cis and trans) is formed, and they are difficult to separate.

  • Observation: ¹H NMR of the purified product shows two distinct sets of signals for the C4-proton and/or the methyl groups, indicating a diastereomeric mixture. Column chromatography provides poor separation.

  • Underlying Cause: The reduction of the C4-ketone in 1,2-dimethyl-4-piperidone is often not completely stereoselective. The hydride can attack the carbonyl from either the axial or equatorial face of the piperidine ring chair conformation, leading to both cis and trans alcohols. The energy barrier between these two approaches is often small.

  • Solutions:

    • Choice of Reducing Agent: Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), often provide higher stereoselectivity by favoring attack from the less sterically hindered face.

    • Temperature Control: Performing the reduction at low temperatures (e.g., -78 °C) can enhance selectivity by amplifying small differences in the activation energies of the two attack pathways.

    • Directed Reduction: If one isomer is strongly preferred, investigate methods where a directing group can influence the approach of the hydride.

    • Purification Strategy: If separation is unavoidable, consider derivatization (e.g., forming esters) to alter the physical properties of the diastereomers, which may improve chromatographic separation. After separation, the derivative can be hydrolyzed back to the alcohol.

Problem 3: Low recovery after aqueous workup and extraction.

  • Observation: The yield of isolated product is significantly lower than expected based on spectroscopic analysis of the crude reaction mixture.

  • Underlying Cause: this compound is an amino alcohol with considerable water solubility, especially in its protonated (salt) form. During aqueous workup, a significant portion of the product can be lost to the aqueous layer.

  • Solutions:

    • pH Adjustment: Before extraction, ensure the aqueous layer is made strongly basic (pH > 12) with NaOH or K₂CO₃ to deprotonate the piperidine nitrogen. This will decrease its water solubility and improve its partitioning into the organic solvent.

    • Choice of Extraction Solvent: Use a more polar organic solvent that is immiscible with water, such as dichloromethane (DCM) or a mixture of chloroform and isopropanol, for extraction. Perform multiple extractions (e.g., 5-6 times) to maximize recovery.

    • Salting Out: Saturate the aqueous layer with sodium chloride (NaCl) before extraction. This decreases the solubility of the organic product in the aqueous phase.

IV. Recommended High-Yield Synthetic Protocol

This protocol outlines a reliable two-step synthesis starting from 2-methyl-4-piperidone hydrochloride.

Step 1: N-Methylation via Eschweiler-Clarke Reaction

Reaction: 2-methyl-4-piperidone → 1,2-dimethyl-4-piperidone

ReagentMolar Eq.MW ( g/mol )Amount
2-methyl-4-piperidone HCl1.0149.6310.0 g
Formaldehyde (37% aq.)3.030.0316.2 mL
Formic Acid (98%)3.046.0311.4 mL

Procedure:

  • To a 250 mL round-bottom flask, add 2-methyl-4-piperidone hydrochloride (10.0 g).

  • Add aqueous formaldehyde (16.2 mL) followed by the slow addition of formic acid (11.4 mL) while cooling the flask in an ice bath.

  • Fit the flask with a reflux condenser and heat the mixture to 90-100 °C for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Cool the reaction to room temperature and carefully make it basic (pH > 12) by the slow addition of 50% aqueous NaOH solution while cooling in an ice bath.

  • Extract the aqueous mixture with dichloromethane (4 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1,2-dimethyl-4-piperidone as an oil, which can be used in the next step without further purification.

Step 2: Stereoselective Ketone Reduction

Reaction: 1,2-dimethyl-4-piperidone → trans-1,2-Dimethyl-piperidin-4-ol

ReagentMolar Eq.MW ( g/mol )Amount
1,2-dimethyl-4-piperidone1.0127.19(Assumed from previous step)
Methanol (anhydrous)-32.04100 mL
Sodium Borohydride (NaBH₄)1.537.833.0 g

Procedure:

  • Dissolve the crude 1,2-dimethyl-4-piperidone in anhydrous methanol (100 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (3.0 g) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by slowly adding 20 mL of water.

  • Remove most of the methanol under reduced pressure.

  • Add 50 mL of water and make the solution strongly basic (pH > 12) with 2M NaOH.

  • Extract the product with dichloromethane (5 x 40 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by column chromatography (Silica gel, eluting with a gradient of DCM:MeOH, 95:5 to 90:10) or by vacuum distillation to obtain this compound. The trans isomer is often the major product in this reduction.[2]

V. Visual Diagrams and Workflows

Synthetic Pathway

The overall synthetic route is summarized below.

SynthesisPathway A 2-Methyl-4-piperidone B 1,2-Dimethyl-4-piperidone A->B  Eschweiler-Clarke  (HCHO, HCOOH)   C This compound B->C  Reduction  (NaBH4, MeOH)  

Caption: A two-step synthesis of this compound.

Troubleshooting Flowchart for Low Yield

This flowchart provides a logical sequence for diagnosing yield issues.

Troubleshooting Start Low Yield Observed CheckReaction1 Analyze N-Methylation Step: Incomplete Reaction? Start->CheckReaction1 OptimizeMethylation Optimize Conditions: - Increase Temp/Time - Change Reagent (MeI) CheckReaction1->OptimizeMethylation Yes CheckReaction2 Analyze Reduction Step: Side Products Formed? CheckReaction1->CheckReaction2 No OptimizeMethylation->CheckReaction2 OptimizeReduction Optimize Conditions: - Lower Temperature - Use Milder/Bulkier Reagent CheckReaction2->OptimizeReduction Yes CheckWorkup Analyze Workup & Extraction: Product lost to aqueous layer? CheckReaction2->CheckWorkup No OptimizeReduction->CheckWorkup OptimizeWorkup Optimize Extraction: - Basify to pH > 12 - Use CH2Cl2 / Salt Out CheckWorkup->OptimizeWorkup Yes End Yield Improved CheckWorkup->End No OptimizeWorkup->End

Caption: A decision tree for troubleshooting low yield issues.

VI. References

  • DTIC. Piperidine Synthesis. Available at: [Link].

  • Abdel-Wahab, B. F., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Journal of the Iranian Chemical Society. Available at: [Link].

  • European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. EP 3666757 A1. Available at: [Link].

  • Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Targets in Heterocyclic Systems. Available at: [Link].

  • Google Patents. (2020). Preparation method of 1,2,2,6,6-pentamethyl-4-piperidone. CN110950794A. Available at: .

  • Canadian Science Publishing. (1971). Synthesis and Stereochemistry of Diastereoisomeric 1,3-Dimethylpiperidin-4-ols and Related Compounds. Canadian Journal of Chemistry. Available at: [Link].

  • Royal Society of Chemistry. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy. RSC Advances. Available at: [Link].

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Available at: [Link].

  • Semantic Scholar. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Available at: [Link].

  • American Chemical Society. (2024). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society. Available at: [Link].

  • National Center for Biotechnology Information. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link].

  • Reddit. (2022). Does piperidine work in reductive amination like this?. r/chemhelp. Available at: [Link].

  • NIST WebBook. 4-Hydroxy-N-methylpiperidine. Available at: [Link].

  • MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Catalysts. Available at: [Link].

  • MDPI. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules. Available at: [Link].

  • Wikipedia. N-Hydroxypiperidine. Available at: [Link].

  • National Institutes of Health. (2023). Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. Molecules. Available at: [Link].

  • National Institutes of Health. (2011). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). Organic Letters. Available at: [Link].

  • PubChem. (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine. Available at: [Link].

  • National Institutes of Health. (2019). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Available at: [Link].

Sources

Technical Support Center: Troubleshooting Low Yield in Eschweiler-Clarke Reactions for Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Eschweiler-Clarke reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this robust N-methylation reaction, specifically when working with piperidine substrates. As a seasoned application scientist, I will provide in-depth, field-proven insights to help you diagnose and resolve issues leading to low yields. This guide is structured in a question-and-answer format to directly address the practical problems you may be facing at the bench.

Understanding the Eschweiler-Clarke Reaction with Piperidines

The Eschweiler-Clarke reaction is a cornerstone of organic synthesis for the methylation of primary and secondary amines to their tertiary counterparts.[1][2][3] The reaction utilizes formaldehyde as the carbon source and formic acid as the reducing agent, offering the significant advantage of preventing over-alkylation to form quaternary ammonium salts.[1][4] For piperidines, which are prevalent scaffolds in pharmaceuticals, this reaction is a go-to method for introducing an N-methyl group.

The generally accepted mechanism involves the formation of an iminium ion from the piperidine and formaldehyde, which is then reduced by a hydride transfer from formic acid, releasing carbon dioxide and driving the reaction to completion.[4][5]

Reaction Mechanism

Eschweiler_Clarke_Mechanism cluster_0 Iminium Ion Formation cluster_1 Reduction Piperidine Piperidine (Secondary Amine) Hemiaminal Hemiaminal Intermediate Piperidine->Hemiaminal + Formaldehyde Formaldehyde Formaldehyde Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H₂O Hydride_Transfer Hydride Transfer Iminium_Ion->Hydride_Transfer Formic_Acid Formic Acid Formic_Acid->Hydride_Transfer N_Methylpiperidine N-Methylpiperidine Hydride_Transfer->N_Methylpiperidine + CO₂

Caption: Mechanism of the Eschweiler-Clarke reaction for a piperidine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is sluggish or not going to completion, resulting in a low yield of the N-methylated piperidine. What are the common causes?

Several factors can contribute to an incomplete reaction. Let's break them down:

  • Insufficient Reagent Stoichiometry: The classical Eschweiler-Clarke reaction uses an excess of both formaldehyde and formic acid.[1] For a secondary amine like piperidine, a molar ratio of at least 1:1.1:1.8 (Amine:Formaldehyde:Formic Acid) is a good starting point.[4] If your piperidine is part of a larger, more complex molecule, you may need to increase the excess of reagents.

  • Sub-optimal Temperature: The reaction is typically heated to drive it to completion.[3] A common temperature range is 80-100 °C.[3][4] If the reaction is sluggish, a modest increase in temperature or prolonged reaction time may be necessary. However, be cautious, as excessive heat can lead to decomposition, especially with sensitive substrates.

  • Steric Hindrance: If your piperidine is heavily substituted, particularly at the 2 and 6 positions, the nitrogen atom may be sterically hindered, slowing down the reaction. For instance, while 2,6-tetramethylpiperidine has been successfully methylated, highly hindered amines can be challenging.[6] In such cases, longer reaction times, higher temperatures, or alternative methylation strategies might be required.

Q2: I am observing significant side product formation. What are the likely side products and how can I avoid them?

Side product formation is a common cause of low yields. Here are some possibilities:

  • N-formylation: The formation of an N-formylpiperidine is a potential side reaction if the reduction of the iminium ion is slow. This can sometimes be addressed by ensuring a sufficient excess of formic acid and adequate heating to promote the hydride transfer.

  • Cyclization: If your piperidine substrate contains an appropriately positioned alkene, an intramolecular cyclization can occur, leading to a bicyclic product instead of the simple N-methylated piperidine.[5] This is a known "atypical" outcome of the Eschweiler-Clarke reaction.[5] If you suspect this is happening, you may need to consider protecting the alkene or choosing an alternative methylation method.

  • Decomposition: Some piperidine derivatives can be sensitive to the acidic conditions and elevated temperatures of the classical Eschweiler-Clarke reaction. This can lead to decomposition and a complex mixture of byproducts.[6] If you observe significant discoloration or the formation of multiple unidentifiable spots on your TLC, decomposition is a likely culprit.

Q3: My piperidine substrate seems to be decomposing under the reaction conditions. What can I do to mitigate this?

Decomposition is a clear indication that the reaction conditions are too harsh for your substrate. Here are some strategies to address this:

  • Lower the Reaction Temperature: Start by reducing the reaction temperature and extending the reaction time. Monitor the reaction progress carefully by TLC or LC-MS to find the optimal balance between reaction rate and substrate stability.

  • Solvent-Free and Formalin-Free Conditions: A modified procedure using paraformaldehyde and oxalic acid dihydrate has been reported to work well under solvent-free conditions.[7][8] The oxalic acid decomposes in situ to generate formic acid, and this method avoids the use of aqueous formalin and concentrated formic acid, which can be beneficial for sensitive substrates.[7][8]

  • Non-Aqueous Solvent System: For piperidines that are particularly sensitive to aqueous acid, consider a non-aqueous solvent system. A patented process for hindered piperazines utilizes an alkylbenzene (e.g., toluene) as the solvent with a much smaller excess of reagents.[9] This approach can lead to a cleaner reaction and easier workup.[9]

Q4: The workup and purification of my N-methylated piperidine are difficult, and I'm losing a lot of my product. What are some best practices?

The basic nature of piperidines necessitates a careful workup procedure to ensure efficient extraction and purification.

  • Basification: After the reaction is complete, the excess formic acid must be neutralized. This is typically done by adding a base such as sodium hydroxide or potassium carbonate until the aqueous layer is strongly basic (pH > 11).[4] This ensures that your N-methylated piperidine is in its free base form and can be efficiently extracted into an organic solvent.

  • Solvent Choice for Extraction: Dichloromethane (DCM) or ethyl acetate are common choices for extracting the product.[4] If your product has some water solubility, multiple extractions will be necessary to maximize recovery.

  • Purification Techniques:

    • Distillation: For simple, volatile N-methylated piperidines, distillation can be an effective purification method.

    • Column Chromatography: For more complex or non-volatile products, column chromatography is often required.[4] Be aware that basic amines can interact strongly with silica gel. It may be necessary to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to prevent streaking and improve recovery.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield in Eschweiler-Clarke Reaction incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No increase_reagents Increase Reagent Stoichiometry incomplete_reaction->increase_reagents Yes decomposition Decomposition Observed? side_products->decomposition No optimize_conditions Optimize Conditions (Temp/Time) side_products->optimize_conditions Yes workup_issue Difficulty in Workup/Purification? decomposition->workup_issue No lower_temp Lower Reaction Temperature decomposition->lower_temp Yes proper_basification Ensure Proper Basification (pH > 11) workup_issue->proper_basification Yes success Improved Yield workup_issue->success No increase_temp Increase Temperature/Time increase_reagents->increase_temp check_hindrance Consider Steric Hindrance increase_temp->check_hindrance check_hindrance->success check_cyclization Check for Possible Cyclization optimize_conditions->check_cyclization check_cyclization->success solvent_free Try Solvent-Free (Paraformaldehyde/Oxalic Acid) lower_temp->solvent_free non_aqueous Use Non-Aqueous Solvent (e.g., Toluene) solvent_free->non_aqueous non_aqueous->success optimize_extraction Optimize Extraction Solvent & Repeats proper_basification->optimize_extraction modified_chromatography Use Modified Chromatography (e.g., basic eluent) optimize_extraction->modified_chromatography modified_chromatography->success

Sources

Technical Support Center: Stereochemical Purity of trans-1,2-Dimethyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of trans-1,2-Dimethyl-piperidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of controlling stereochemistry in substituted piperidine scaffolds. The piperidine ring is a privileged structure in medicinal chemistry, and achieving high diastereomeric purity is often critical for pharmacological activity and regulatory approval.[1][2]

This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address common challenges encountered during the synthesis and purification of the trans isomer of 1,2-Dimethyl-piperidin-4-ol.

Table of Contents
  • Frequently Asked Questions (FAQs)

    • What are the primary synthetic routes to this compound?

    • Why is achieving a high trans to cis ratio challenging?

    • What analytical methods are recommended for determining the diastereomeric ratio?

  • Troubleshooting Common Issues

    • Problem 1: Low trans:cis Diastereoselectivity in the Key Reduction Step.

    • Problem 2: Epimerization at the C2 Position During or After Synthesis.

    • Problem 3: Difficulty Separating trans and cis Isomers.

  • Experimental Protocols & Methodologies

    • Protocol 1: Diastereoselective Reductive Amination of a Ketone Precursor.

    • Protocol 2: Epimerization Strategy for Converting cis to trans Isomers.

    • Protocol 3: Analytical Method for Diastereomeric Ratio (dr) Determination by ¹H NMR.

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The synthesis of this compound and related substituted piperidines can be approached through several strategic pathways. The most common and scalable methods typically involve the construction of a piperidone precursor followed by a diastereoselective reduction of the ketone.

Key synthetic strategies include:

  • Catalytic Hydrogenation of Pyridinium Salts: A prevalent method involves the preparation of an N-methyl-2-methylpyridinium salt, which is then hydrogenated.[3][4][5][6] This process reduces the aromatic ring to a piperidine. The stereochemical outcome is highly dependent on the catalyst (e.g., PtO₂, Rhodium-based catalysts), solvent, and reaction conditions, often leading to a mixture of cis and trans isomers.[2][7] The initial product is often the kinetically favored cis isomer.

  • Reductive Amination of a δ-Keto Amine: This involves the intramolecular cyclization of a suitable acyclic precursor. While versatile, controlling the stereocenters can be complex.

  • Dieckmann Condensation: This classical approach can be used to form the piperidone ring, which is a key intermediate.[1][8][9] Subsequent alkylation and reduction steps are then required to install the methyl groups and the C4-hydroxyl group.

  • Modern Gold-Catalyzed Cyclizations: More recent methods utilize gold catalysis to construct piperidin-4-ol scaffolds from readily available starting materials like N-homopropargyl amides, offering high modularity and diastereoselectivity.[10]

Q2: Why is achieving a high trans to cis ratio challenging?

The difficulty in obtaining the pure trans isomer stems from fundamental principles of stereochemistry and reaction kinetics vs. thermodynamics.

  • Kinetic vs. Thermodynamic Control: In many synthetic routes, particularly the hydrogenation of pyridinium salts, the cis isomer is the kinetic product, meaning it is formed faster.[7] The catalyst delivers hydrogen from the less sterically hindered face of the substrate as it adsorbs to the catalyst surface. The thermodynamically more stable trans isomer, where bulky groups can occupy equatorial positions to minimize steric strain, often requires specific conditions to be favored.[11][12]

  • Epimerization: The proton at the C2 position (alpha to the nitrogen) is susceptible to epimerization (inversion of stereochemistry) under either acidic or basic conditions.[12] This can occur during the reaction workup or subsequent purification steps, leading to an erosion of the desired diastereomeric ratio.

  • Steric and Electronic Effects: The stereochemical outcome of the reduction of the intermediate 1,2-dimethyl-4-piperidone is governed by the direction of hydride attack. Bulky reducing agents will preferentially attack from the less hindered (equatorial) face, leading to an axial alcohol (cis product with respect to the C2-methyl group). Smaller reducing agents may favor axial attack, yielding the desired equatorial alcohol (trans product).

Q3: What analytical methods are recommended for determining the diastereomeric ratio?

Accurate determination of the trans:cis ratio is critical. The most common and reliable methods are:

  • ¹H NMR Spectroscopy: This is the most direct method. The chemical shifts of the protons on the piperidine ring, particularly the C2-methyl, C4-proton, and N-methyl groups, are distinct for the cis and trans isomers due to different magnetic environments in the chair conformation. Integration of these unique signals allows for precise quantification of the diastereomeric ratio (dr).

  • Gas Chromatography (GC): With an appropriate column (e.g., a polar capillary column), baseline separation of the two diastereomers can often be achieved, allowing for quantification by peak area integration.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can sometimes separate diastereomers.[13] More commonly, derivatization of the alcohol or amine with a chiral agent can create diastereomeric derivatives that are separable on standard normal or reverse-phase columns.

Method Advantages Disadvantages
¹H NMR Rapid, non-destructive, provides structural confirmation.May require careful peak selection if signals overlap.
GC High resolution, sensitive.Requires volatility; potential for on-column degradation.
HPLC Versatile, applicable to non-volatile compounds.May require derivatization or specialized chiral columns.

Troubleshooting Common Issues

Problem 1: Low trans:cis Diastereoselectivity in the Key Reduction Step

Scenario: You have successfully synthesized 1,2-dimethyl-4-piperidone, but its reduction yields a low trans:cis ratio of this compound (e.g., < 2:1).

Root Cause Analysis: The choice of reducing agent and reaction conditions dictates the facial selectivity of the hydride attack on the carbonyl.

  • Sterically Hindered Hydride Reagents: Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) are very bulky. They will preferentially attack the carbonyl from the less hindered equatorial face, pushing the resulting hydroxyl group into the axial position. In the preferred chair conformation with an equatorial C2-methyl group, this leads to the cis-4-ol.

  • Less Hindered Hydride Reagents: Reagents like Sodium Borohydride (NaBH₄) are smaller and can attack from the axial face, leading to the thermodynamically favored equatorial hydroxyl group, which corresponds to the trans isomer. Catalytic hydrogenation (e.g., H₂, Pd/C) can also favor the formation of the trans alcohol.

Troubleshooting Workflow

G start Low trans:cis Ratio from 1,2-Dimethyl-4-piperidone Reduction q1 What reducing agent was used? start->q1 a1 Bulky Hydride (e.g., L-Selectride®) q1->a1 a2 Small Hydride (NaBH₄) or Catalytic Hydrogenation q1->a2 sol1 Switch to a less sterically demanding reducing agent. a1->sol1 sol2 Optimize Reaction Conditions: - Lower Temperature - Change Solvent (e.g., to MeOH) - Add Lewis Acid (e.g., CeCl₃) a2->sol2

Caption: Troubleshooting low trans selectivity in ketone reduction.

Corrective Actions:

  • Change Reducing Agent: If using a bulky hydride, switch to NaBH₄ in methanol or ethanol. The smaller hydride is more likely to favor axial attack, yielding the desired equatorial alcohol (trans product).

  • Employ Luche Reduction Conditions: The addition of a Lewis acid, such as Cerium(III) chloride (CeCl₃), with NaBH₄ can significantly enhance the selectivity for the equatorial alcohol. The cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring attack by the nucleophilic hydride from the axial direction.

  • Consider Catalytic Hydrogenation: Hydrogenation of the piperidone over a catalyst like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) often favors the formation of the thermodynamically more stable equatorial alcohol.[14]

Problem 2: Epimerization at the C2 Position During or After Synthesis

Scenario: You achieved a good initial trans:cis ratio, but after workup or purification (e.g., chromatography on silica gel), the ratio has degraded, showing an increase in the cis isomer.

Root Cause Analysis: The C2 proton is alpha to the nitrogen atom, making it susceptible to removal by a base or protonation by an acid, leading to an iminium ion intermediate. Re-protonation or nucleophilic attack can occur from either face, causing epimerization and scrambling the stereocenter.[12][15] Silica gel can be sufficiently acidic to catalyze this process.

Troubleshooting Workflow

G start Diastereomeric Ratio Degrades During Workup/Purification q1 Was the workup/purification acidic or basic? start->q1 a1 Acidic (e.g., Silica Gel, aqueous HCl wash) q1->a1 a2 Basic (e.g., strong base wash) q1->a2 sol1 1. Neutralize workup washes carefully. 2. Use deactivated/neutral silica or alumina. 3. Consider crystallization instead of chromatography. a1->sol1 sol2 Avoid strong bases. Use mild conditions like aqueous NaHCO₃. Consider N-protection (e.g., Boc group). a2->sol2

Caption: Preventing C2-epimerization during product isolation.

Corrective Actions:

  • Neutralize Chromatography Media: If using silica gel chromatography, pre-treat the silica by slurrying it in the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~1%), to neutralize acidic sites. Alternatively, use neutral alumina as the stationary phase.

  • Careful pH Control: During aqueous workups, ensure the pH does not become strongly acidic or basic. Use mild reagents like saturated sodium bicarbonate for neutralization.

  • N-Protection: If epimerization is persistent, consider protecting the piperidine nitrogen with a group like tert-butyloxycarbonyl (Boc). The Boc group reduces the basicity of the nitrogen and can sterically hinder access to the C2 proton, thus preventing epimerization.[12] The protecting group can be removed in a final step.

  • Thermodynamic Epimerization: Intentionally use basic conditions (e.g., NaOMe in MeOH) to epimerize the undesired cis isomer to the more stable trans isomer, driving the equilibrium towards the desired product.[12]

Problem 3: Difficulty Separating trans and cis Isomers

Scenario: You have a mixture of trans and cis isomers (e.g., 3:1 ratio), but they co-elute during column chromatography, and direct crystallization is unsuccessful.

Root Cause Analysis: Diastereomers can have very similar physical properties (polarity, solubility), making their separation challenging.[16][17][18]

Corrective Actions:

  • Derivative Formation: Convert the diastereomeric mixture into a new set of diastereomers with more distinct physical properties.

    • Esterification: React the C4-hydroxyl group with an acid chloride (e.g., benzoyl chloride, p-nitrobenzoyl chloride). The resulting esters often have significantly different crystalline properties, allowing for separation by fractional crystallization. The ester can then be hydrolyzed to recover the pure alcohol isomer.

    • Salt Formation: React the basic piperidine nitrogen with a chiral acid (e.g., tartaric acid, mandelic acid). This forms diastereomeric salts that may have different solubilities, enabling separation by crystallization.

  • Preparative HPLC: If other methods fail, preparative-scale High-Performance Liquid Chromatography (HPLC) using an appropriate stationary phase can be employed to resolve the isomers.[13] This method is effective but can be costly and time-consuming for large quantities.

  • Optimize Chromatography: Systematically screen different solvent systems (eluents) and stationary phases (e.g., alumina, C18 reverse phase) for column chromatography. A small change in the eluent composition can sometimes achieve separation.

Experimental Protocols & Methodologies

Protocol 1: Diastereoselective Reductive Amination of a Ketone Precursor

This protocol is a conceptual example for the synthesis of a protected precursor, which can be deprotected to yield the target molecule. It showcases a stereoselective reduction.

Step 1: Synthesis of tert-butyl trans-4-hydroxy-2-methylpiperidine-1-carboxylate [11]

  • To a stirred solution of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (1.0 eq) in methanol (0.1 M) at 0 °C, add Cerium(III) chloride heptahydrate (1.1 eq).

  • Stir the mixture for 20 minutes until the salt is fully dissolved.

  • Add Sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 2 hours. Monitor completion by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by chromatography on neutralized silica gel.

Protocol 2: Epimerization Strategy for Converting cis to trans Isomers[12]

This protocol is based on the principle of converting a kinetically-formed cis product mixture into the thermodynamically favored trans isomer.

  • Dissolve the cis/trans mixture of N-Boc-protected this compound in anhydrous methanol (0.2 M).

  • Add a solution of sodium methoxide (0.3 eq, 25 wt% in methanol) to the mixture.

  • Heat the reaction mixture to reflux and monitor the change in diastereomeric ratio by ¹H NMR or GC analysis of aliquots taken periodically.

  • Once equilibrium is reached (typically favoring the trans isomer), cool the reaction to room temperature.

  • Neutralize the mixture with a weak acid (e.g., ammonium chloride).

  • Remove the solvent under reduced pressure and perform an aqueous workup followed by extraction.

Protocol 3: Analytical Method for Diastereomeric Ratio (dr) Determination by ¹H NMR
  • Dissolve an accurately weighed sample of the product mixture in a deuterated solvent (e.g., CDCl₃).

  • Acquire a high-resolution ¹H NMR spectrum (≥400 MHz recommended).

  • Identify characteristic, well-resolved signals for each diastereomer. For this compound, the proton at C4 (the CH-OH group) is often a good diagnostic signal.

    • Typical Observation: The C4-H in the trans isomer (equatorial -OH) often appears as a broader multiplet at a different chemical shift compared to the C4-H in the cis isomer (axial -OH), which is often a more defined multiplet due to different coupling constants with adjacent axial and equatorial protons.

  • Integrate the area of the diagnostic signal for the trans isomer (Itrans) and the corresponding signal for the cis isomer (Icis).

  • Calculate the diastereomeric ratio: dr = Itrans / Icis .

References

  • Marson, C. M., & Yau, K. C. (n.d.).
  • Vulcanchem. (n.d.). trans-1,2-Dimethyl-piperidin-4-ol.
  • Zhang, J., et al. (n.d.). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. NIH.
  • Ivanova, V. N., et al. (2021).
  • Marson, C. M., & Yau, K. C. (2011). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations.
  • Jones, S. P., et al. (2022).
  • Jones, S. P., et al. (2022).
  • (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. The University of Liverpool Repository.
  • (n.d.). Reductive alkylation of pyridinium salts. Part 1. Synthesis of di-, tetra- and hexa-hydropyridine esters. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Google Patents. (n.d.). Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers.
  • Chang, M., et al. (2014).
  • (1994). Catalytic hydrogenation of pyridinium salts. R Discovery - Researcher.Life.
  • Google Patents. (n.d.).
  • Douglas, C. J., et al. (n.d.). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. NIH.
  • Chirik, P. J., et al. (n.d.). Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes.
  • Banks, H. D. (n.d.). Piperidine Synthesis. DTIC.
  • Google Patents. (n.d.).
  • Shao, Y., et al. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. NIH.

Sources

Technical Support Center: Purification of Crude 1,2-Dimethyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude 1,2-Dimethyl-piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this important piperidine derivative.

Introduction

This compound is a key building block in the synthesis of various pharmacologically active compounds. Its purification is a critical step to ensure the quality and reliability of downstream applications. The crude product, typically obtained from the reduction of 1,2-dimethyl-4-piperidone, often contains a mixture of stereoisomers (cis and trans), unreacted starting material, and other process-related impurities. This guide provides a systematic approach to purify crude this compound to the desired specification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile is largely dependent on the synthetic route, but common impurities from the reduction of 1,2-dimethyl-4-piperidone include:

  • Unreacted Starting Material: Residual 1,2-dimethyl-4-piperidone.

  • Stereoisomers: A mixture of cis and trans isomers of this compound. The ratio will depend on the reducing agent and reaction conditions.

  • Byproducts of Reduction: Borate esters (if using sodium borohydride) which can complicate work-up.[1]

  • Solvent Residues: Residual solvents from the reaction and workup (e.g., methanol, ethanol, diethyl ether).

  • Oxidation Products: A yellow to brown discoloration may indicate the presence of oxidation byproducts.

Q2: My purified this compound is a yellow or brown oil. What causes this and how can I fix it?

A2: Discoloration is typically due to trace impurities and oxidation products. The basic nature of the piperidine nitrogen makes it susceptible to air oxidation over time.

  • Troubleshooting:

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or methanol), add a small amount of activated charcoal, and stir for 30-60 minutes at room temperature. Filter the mixture through Celite® to remove the charcoal and then remove the solvent under reduced pressure.

    • Vacuum Distillation: For thermally stable compounds, vacuum distillation is highly effective at separating the desired product from less volatile colored impurities.[2][3][4]

Q3: My yield is low after column chromatography on silica gel. What are the likely reasons?

A3: Low recovery of basic compounds like this compound from silica gel chromatography is a common issue. This is often due to the acidic nature of silica gel, which can lead to strong adsorption of the basic piperidine.

  • Troubleshooting:

    • Deactivate the Silica Gel: Pre-treat the silica gel by flushing the packed column with the initial mobile phase containing a small amount of a basic modifier, such as triethylamine (typically 0.5-1%) or ammonia in methanol. This neutralizes the acidic silanol groups.

    • Optimize Solvent Polarity: Ensure the eluent is polar enough to move your compound. A gradient elution, gradually increasing the polarity (e.g., from ethyl acetate to a mixture of dichloromethane and methanol), is often necessary.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based column.

Q4: How can I separate the cis and trans isomers of this compound?

A4: The separation of diastereomers can be challenging and often requires careful optimization of chromatographic conditions.

  • Strategies for Isomer Separation:

    • Flash Column Chromatography: With a carefully selected eluent system and a long column, it may be possible to achieve separation of the cis and trans isomers. A shallow gradient and collecting small fractions are key.

    • Preparative HPLC: For higher purity and smaller scales, preparative High-Performance Liquid Chromatography (HPLC) on a suitable stationary phase (e.g., silica or a bonded phase) can be effective.

    • Fractional Crystallization of Salts: The diastereomeric salts (e.g., hydrochlorides or tartrates) may have different solubilities in a given solvent system, allowing for separation by fractional crystallization.[5]

Purification Workflow and Troubleshooting

The following diagram outlines a general workflow for the purification of crude this compound, including key decision points for troubleshooting common issues.

PurificationWorkflow start Crude this compound acid_base Acid-Base Extraction start->acid_base Initial Cleanup column_chrom Column Chromatography (Silica Gel or Alumina) acid_base->column_chrom Further Purification ts_emulsion Troubleshooting: Emulsion during Extraction acid_base->ts_emulsion distillation Vacuum Distillation column_chrom->distillation For High Boiling Impurities crystallization Crystallization as a Salt (e.g., HCl salt) column_chrom->crystallization For Solid Products ts_low_yield_col Troubleshooting: Low Recovery from Column column_chrom->ts_low_yield_col ts_coelution Troubleshooting: Co-elution of Isomers/Impurities column_chrom->ts_coelution purity_analysis Purity & Isomer Ratio Analysis (GC-MS, HPLC, NMR) distillation->purity_analysis ts_decomposition Troubleshooting: Decomposition During Distillation distillation->ts_decomposition crystallization->purity_analysis ts_oiling_out Troubleshooting: Oiling Out During Crystallization crystallization->ts_oiling_out pure_product Pure this compound purity_analysis->pure_product Troubleshooting problem1 Problem: Unreacted Ketone in Product solution1a Solution: Re-run reaction with fresh reducing agent. problem1->solution1a solution1b Solution: Selective chemical treatment to remove ketone. problem1->solution1b solution1c Solution: Careful column chromatography. problem1->solution1c problem2 Problem: Cis/Trans Isomer Ratio is Undesirable solution2a Solution: Change reducing agent (e.g., bulkier hydride). problem2->solution2a solution2b Solution: Optimize reaction temperature. problem2->solution2b solution2c Solution: Isomer separation via chromatography or crystallization. problem2->solution2c problem3 Problem: Product is Unstable During Storage solution3a Solution: Store under an inert atmosphere (N₂ or Ar). problem3->solution3a solution3b Solution: Convert to a more stable salt form (e.g., HCl salt). problem3->solution3b solution3c Solution: Store at low temperature and protect from light. problem3->solution3c

Sources

resolving enantiomers of dimethylpiperidine derivatives using chiral acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of dimethylpiperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges associated with separating enantiomers of this important class of compounds using chiral acids.

Introduction: The Principle of Diastereomeric Salt Resolution

The classical resolution of racemic dimethylpiperidine derivatives hinges on a straightforward acid-base reaction. A racemic mixture of the basic piperidine is reacted with a single enantiomer of a chiral acid.[1][2] This creates a pair of diastereomeric salts. Unlike the original enantiomers, which have identical physical properties, these diastereomeric salts possess different solubilities in specific solvents.[1][3][4][5] This critical difference allows for their separation through a process called fractional crystallization, where the less soluble salt preferentially crystallizes out of solution.[1][6]

Frequently Asked Questions (FAQs)

Q1: How do I select the best chiral acid for my dimethylpiperidine derivative?

A1: The selection of an appropriate chiral resolving agent is the most critical factor for a successful resolution and often requires empirical screening.[7][8] There is no universal rule, as the ideal pairing depends on the specific structure of the dimethylpiperidine derivative.[1][8]

For basic compounds like dimethylpiperidines, common and effective chiral acids include:

  • Tartaric Acid Derivatives: L-Tartaric acid is a cost-effective and widely used option.[1] Derivatives such as (+)-dibenzoyl-D-tartaric acid (DBTA) or di-p-toluoyl-D-tartaric acid are also highly effective.[2][7][9]

  • Mandelic Acid: Both (R)- and (S)-Mandelic acid are excellent choices, often providing high enantiomeric excess in a single crystallization.[1][2][9]

  • (1S)-(+)-10-Camphorsulfonic Acid (CSA): As a strong acid, CSA can be particularly effective for less basic amines.[1][9]

A preliminary screening of several acids is the standard and most effective approach to identify the optimal agent for your specific substrate.[7][8]

Q2: My crystallization attempt resulted in an oil, not crystals. What went wrong?

A2: "Oiling out" is a common problem where the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline lattice.[7] This typically occurs when the salt's melting point is below the temperature of the experiment or it is excessively soluble in the chosen solvent.[7]

Troubleshooting Steps:

  • Solvent Screening: The solvent plays a pivotal role. Screen a variety of solvents with different polarities (e.g., ethanol, methanol, acetone, ethyl acetate, isopropanol).[7]

  • Solvent Mixtures: Try using solvent mixtures. Sometimes adding an "anti-solvent" (in which the salt is less soluble) dropwise can induce crystallization.[2][9]

  • Purity: Ensure the starting racemic dimethylpiperidine and the chiral acid are of high purity, as impurities can inhibit crystal formation.[2][7]

  • Concentration: You may need to adjust the concentration. Carefully evaporating some solvent to create a supersaturated solution can help.[2]

Q3: The yield of my desired diastereomeric salt is very low. How can I improve it?

A3: A low yield suggests that the desired salt has significant solubility in the mother liquor.[7]

Optimization Strategies:

  • Minimize Solvent Volume: Use the minimum amount of solvent required to dissolve the salt at an elevated temperature.[7]

  • Lower Crystallization Temperature: After slow cooling to room temperature, further cool the mixture (e.g., in a 0-4 °C refrigerator) to maximize precipitation before filtration.[7]

  • Sufficient Time: Some crystallizations are slow. Allowing the solution to stand for a longer period (hours to days) at a low temperature can improve the yield.[2]

Q4: After liberating the amine from the salt, the enantiomeric excess (ee) is poor. What can I do?

A4: Low enantiomeric excess indicates that the undesired diastereomer co-precipitated with the desired one.

Improvement Tactics:

  • Recrystallization: The most effective method to enhance purity is to perform one or more recrystallizations of the isolated diastereomeric salt.[5][7] Dissolve the filtered crystals in fresh hot solvent and allow them to recrystallize slowly.

  • Slow Cooling: Rapid cooling can trap the more soluble diastereomer in the crystal lattice.[2] Always allow the solution to cool slowly and undisturbed to promote selective crystallization.[2][5]

  • Molar Ratio: The stoichiometry between the amine and the acid can be critical. Experiment with different molar ratios (e.g., 0.5 to 1.0 equivalents of the chiral acid).[5][7]

Troubleshooting Guide: Diastereomeric Salt Crystallization

This guide provides a structured approach to resolving common issues encountered during the fractional crystallization process.

Problem Potential Cause(s) Recommended Solutions
No Crystals Form (Oiling Out) 1. Salt is too soluble in the chosen solvent.[7] 2. Melting point of the salt is below the experiment temperature. 3. Impurities are present in the starting materials.[2]1. Screen a range of solvents with varying polarities (e.g., alcohols, esters, ketones).[7] 2. Use solvent mixtures or add an anti-solvent.[2][9] 3. Increase the concentration of the solution.[2] 4. Attempt to induce crystallization by scratching the flask or seeding with a crystal.[2] 5. Ensure high purity of the racemic amine and chiral acid.[7]
Low Yield of Crystals 1. The desired diastereomeric salt is significantly soluble in the mother liquor.[7] 2. Insufficient crystallization time.1. Reduce the volume of the crystallization solvent.[7] 2. Lower the final cooling temperature (e.g., 0-4 °C) before filtration.[7] 3. Allow more time for the crystallization to complete.[2]
Poor Diastereomeric/Enantiomeric Excess (de/ee) 1. Co-precipitation of both diastereomeric salts. 2. The cooling rate was too fast, trapping the undesired diastereomer.[2] 3. The chosen solvent does not provide sufficient solubility difference.1. Perform one or more recrystallizations of the isolated salt.[7] 2. Ensure a slow and controlled cooling profile.[2][5] 3. Re-screen for a more selective solvent system.[7] 4. Optimize the molar ratio of the chiral acid.[5]

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Resolution

This protocol provides a generalized starting point. Optimization of the solvent, temperature, and stoichiometry is essential for any specific dimethylpiperidine derivative.[2]

1. Salt Formation:

  • Dissolve one equivalent of the racemic dimethylpiperidine derivative in a suitable solvent (e.g., ethanol or methanol).[7]

  • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen enantiomerically pure chiral acid (e.g., (+)-dibenzoyl-D-tartaric acid) in the minimum amount of the same warm solvent.[7]

2. Crystallization:

  • Slowly add the chiral acid solution to the stirred solution of the racemic amine.

  • If precipitation occurs, heat the mixture until a clear solution is obtained.

  • Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath or refrigerator (0-4 °C) can be applied to maximize crystal formation.[7]

3. Isolation and Purification:

  • Collect the precipitated crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.[5][7]

  • To improve purity, perform a recrystallization by dissolving the crystals in a minimum of hot solvent and repeating the slow cooling process.[7]

4. Liberation of the Free Amine:

  • Suspend the purified diastereomeric salt in a biphasic system (e.g., ethyl acetate and water).[7]

  • Add a base (e.g., 1M NaOH solution) dropwise with vigorous stirring until the aqueous layer is alkaline (pH > 10) to neutralize the chiral acid and liberate the free amine.[7]

  • Separate the organic layer and extract the aqueous layer several times with the organic solvent.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched dimethylpiperidine derivative.[7]

5. Analysis:

  • Determine the enantiomeric excess (ee) of the final product using an appropriate analytical method, such as chiral HPLC.[7]

Protocol 2: Chiral HPLC Method Development for ee Determination

Chiral HPLC is a powerful tool for determining the enantiomeric purity of the resolved amine.[7]

1. Column Selection:

  • Polysaccharide-derived chiral stationary phases (CSPs) like those based on cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD) are excellent starting points for piperidine derivatives.[7]

2. Mobile Phase Screening (Normal Phase):

  • Prepare a solution of the racemic dimethylpiperidine derivative (approx. 1 mg/mL).

  • Begin with a mobile phase of Hexane/Isopropanol (90:10 v/v).[7]

  • Crucially for basic amines: Add a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase. This is often necessary to prevent peak tailing and improve resolution by blocking active sites on the silica support.[2][7]

  • Inject the sample and monitor the separation. If resolution is poor, systematically vary the percentage of the alcohol modifier (e.g., 10%, 20%, 30%).[7]

3. Optimization:

  • Once baseline separation is observed, fine-tune the mobile phase composition and flow rate (typically 0.5-1.0 mL/min) to achieve a resolution factor (Rs) greater than 1.5.[7]

4. Enantiomeric Excess (ee) Calculation:

  • Calculate the % ee using the peak areas of the two enantiomers: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100[10]

Visual Workflows & Data

Chiral Resolution Workflow

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Separation & Liberation cluster_3 Step 4: Analysis racemic Racemic Dimethylpiperidine (R-Amine + S-Amine) solvent1 Dissolve in Suitable Solvent racemic->solvent1 acid Enantiopure Chiral Acid (e.g., R-Acid) acid->solvent1 mixture Mixture of Diastereomeric Salts (R-Amine•R-Acid) [more soluble] (S-Amine•R-Acid) [less soluble] solvent1->mixture Mix & React cool Slow Cooling & Crystallization mixture->cool filtration Vacuum Filtration cool->filtration solid Solid Crystals (Enriched in S-Amine•R-Acid) filtration->solid liquid Mother Liquor (Enriched in R-Amine•R-Acid) filtration->liquid liberate Liberate Free Amine (Add Base, e.g., NaOH) solid->liberate extract Liquid-Liquid Extraction liberate->extract final_product Enantiomerically Enriched S-Amine analysis Determine ee% (Chiral HPLC) final_product->analysis

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Troubleshooting Logic for Crystallization Failure

Caption: Decision tree for troubleshooting crystallization failures.

References

  • A Comparative Guide to Chiral Resolving Agents for Primary Amines. Benchchem.
  • Technical Support Center: Resolving Enantiomers of 1,4-Dimethylpiperidine Derivatives. Benchchem.
  • Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. Benchchem.
  • Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
  • Part 6: Resolution of Enantiomers. Chiralpedia.
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • Selecting chiral acids for resolution of amines. Sciencemadness Discussion Board.
  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Determining Enantiomeric Purity: A Comparative Guide for (1,4-Dimethylpiperazin-2-yl)methanol. Benchchem.
  • chiral resolution of racemic mixtures using trans-2-Piperidin-1-ylcyclopentanol. Benchchem.
  • Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine. Benchchem.

Sources

optimizing temperature for Eschweiler-Clarke methylation of piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Eschweiler-Clarke methylation of piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical answers to frequently asked questions. Our goal is to empower you to diagnose issues, optimize your reaction conditions—particularly temperature—and achieve high yields and purity in your synthesis of N-methylated piperidines.

Troubleshooting Guide: Optimizing Reaction Temperature

This section addresses specific experimental issues in a question-and-answer format, focusing on the critical role of temperature and its interplay with other reaction parameters.

Q1: I am observing very low to no conversion of my starting piperidine. What is the first parameter I should investigate?

A1: Low conversion is a common issue, often directly linked to reaction kinetics and temperature. Before adjusting other parameters, let's diagnose the thermal conditions of your experiment.

Possible Cause 1: Reaction Temperature is Too Low The Eschweiler-Clarke reaction, which involves the formation of an iminium ion followed by a hydride transfer from formic acid, requires sufficient thermal energy to proceed at a practical rate.[1][2][3]

  • Expert Insight: While some highly reactive amines might show conversion at lower temperatures, most piperidine methylations require heating. The traditional temperature range is often cited as 80–100°C, or close to the boiling point of the aqueous mixture.[2][4] A reaction set at room temperature or even 40-50°C may be too slow, leading to the appearance of no reaction over a standard timeframe.

  • Recommended Action:

    • Ensure your reaction is being heated. A standard starting point is 80°C.[3]

    • Gradually increase the temperature in 10°C increments (e.g., to 90°C, then 100°C) for subsequent experiments. Monitor the reaction progress by TLC or LC-MS.

    • The evolution of carbon dioxide gas is a visual indicator that the reaction is proceeding, as it is an irreversible byproduct of the hydride transfer step.[2] If you see no gas evolution, your temperature is likely too low.

Possible Cause 2: Inadequate Reaction Time Temperature and time are inversely related. A lower temperature requires a significantly longer reaction time.

  • Recommended Action: If you are constrained to a lower temperature due to substrate stability, you must extend the reaction time. An 18-hour reaction at 80°C is a common benchmark.[3] At 60°C, this might extend to 24-48 hours. It is crucial to monitor the reaction to determine the point of maximum conversion.

Possible Cause 3: Reagent Stoichiometry and Quality Improper reagent ratios can mimic the effects of low temperature by slowing the reaction.

  • Expert Insight: The reaction requires an excess of both formaldehyde and formic acid.[2] Formic acid acts as both the hydride source and the solvent. Formaldehyde is the carbon source for the methyl group.

  • Recommended Action:

    • Verify that you are using a significant excess of formic acid.

    • Use at least 2.2 equivalents of formaldehyde for a secondary amine piperidine to ensure the reaction goes to completion.

    • Ensure your formaldehyde (often supplied as a 37% aqueous solution) and formic acid (typically >95%) have not degraded. Use freshly opened bottles when possible.

Q2: My reaction is producing the desired N-methylated piperidine, but the yield is poor and I see multiple side products. Could the temperature be too high?

A2: Yes, excessive heat can lead to reagent decomposition and the formation of undesired byproducts. While the Eschweiler-Clarke is robust, it is not immune to thermal stress.

Possible Cause 1: Decomposition of Formic Acid or Formaldehyde At temperatures significantly above 100-120°C, formic acid can decompose. While less common under standard reflux conditions, this can reduce the concentration of your hydride donor, stalling the reaction. Similarly, formaldehyde can undergo side reactions at elevated temperatures.

  • Recommended Action:

    • Cap the reaction temperature at 100°C (reflux) for standard aqueous preparations. Most piperidine methylations do not require temperatures beyond this point.

    • If using alternative, solvent-free conditions with paraformaldehyde and oxalic acid, temperatures of 100–120°C may be appropriate, but should be carefully controlled.[5][6]

Possible Cause 2: Substrate Instability If your piperidine substrate contains other sensitive functional groups, high temperatures in an acidic formic acid medium could lead to degradation or side reactions.

  • Expert Insight: While the Eschweiler-Clarke reaction itself does not typically cause racemization of chiral amines, other functional groups on your molecule might not be stable.[2]

  • Recommended Action:

    • Evaluate the stability of your starting material under the reaction conditions (hot formic acid).

    • If the substrate is acid-sensitive (e.g., contains a Boc protecting group), the classic Eschweiler-Clarke is not suitable.[7] Consider alternative methods, such as the modified procedure using only formaldehyde in acetonitrile at 100°C.[7][8][9]

Troubleshooting Workflow for Low Yield / Side Products

Here is a logical workflow to diagnose the root cause of poor reaction outcomes.

Troubleshooting_Workflow Start Problem: Low Yield or Side Products Check_Reagents Verify Reagent Quality & Stoichiometry (Excess HCOOH & CH₂O) Start->Check_Reagents Check_Temp Is Temperature > 100°C? Check_Substrate Is Substrate Acid-Sensitive (e.g., Boc group)? Check_Temp->Check_Substrate No Lower_Temp Action: Reduce Temp to 80-100°C Range Check_Temp->Lower_Temp Yes Check_Reagents->Check_Temp Yes Use_Fresh Action: Use Fresh Reagents & Recalculate Stoichiometry Check_Reagents->Use_Fresh No Alt_Method Action: Use Alternative Method (e.g., CH₂O in ACN) or Different Reductant Check_Substrate->Alt_Method Yes Monitor_Time Action: Optimize Reaction Time (Monitor by TLC/LCMS) Check_Substrate->Monitor_Time No Lower_Temp->Monitor_Time Use_Fresh->Monitor_Time Success Outcome: Improved Yield & Purity Alt_Method->Success Monitor_Time->Success Mechanism Piperidine Piperidine (Sec. Amine) Hemiaminal Hemiaminal Intermediate Piperidine->Hemiaminal Formaldehyde Formaldehyde Formaldehyde->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O (Heat Dependent) Product N-Methyl Piperidine (Tert. Amine) Iminium->Product + Hydride (from HCOOH) (Heat Dependent) CO2 CO₂ Iminium->CO2 FormicAcid Formic Acid (HCOOH) FormicAcid->Iminium

Caption: The core mechanism of the Eschweiler-Clarke methylation.

Q2: Can the Eschweiler-Clarke methylation of piperidines be performed at room temperature?

A2: While technically possible for some highly reactive substrates, it is generally impractical. The reaction rate at room temperature is typically too slow for synthetic utility, leading to incomplete conversion even after several days. Heating is standard practice to ensure the reaction completes within a reasonable timeframe (usually 6-24 hours). [1][3]

Q3: What are the main advantages of this reaction that justify optimizing it?

A3: The primary advantage is its excellent selectivity for forming tertiary amines without the risk of over-alkylation to form quaternary ammonium salts, a common side reaction with other methylating agents like methyl iodide. [2][5]The reaction stops naturally at the tertiary amine stage because the product lacks the N-H proton needed to form another iminium ion. [2][3]It is also a cost-effective, one-pot procedure using inexpensive bulk reagents. [10]

Experimental Protocols & Data
Standard Protocol for N-Methylation of a Piperidine Derivative

This protocol is a general starting point and should be optimized for your specific substrate.

  • Reagent Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the secondary piperidine amine (1.0 eq).

  • Solvent/Reagent Addition: Add formic acid (95-98%, ~10-20 eq by volume or molar excess) to dissolve the amine. Add aqueous formaldehyde (37%, 2.5 - 3.0 eq).

  • Heating: Heat the reaction mixture to 80-100°C using an oil bath. The reaction is typically heated for 6-18 hours. Vigorous bubbling (CO₂ evolution) should be observed initially.

  • Monitoring: Track the disappearance of the starting material using TLC (staining with ninhydrin can be helpful if the starting material is a primary or secondary amine) or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature in an ice bath.

    • Carefully add a saturated solution of sodium bicarbonate or a 6M solution of sodium hydroxide to neutralize the excess formic acid until the solution is strongly basic (pH > 11). Be cautious, as significant CO₂ evolution will occur.

    • Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-methylated piperidine.

  • Purification: Purify the crude product by column chromatography or distillation as required.

Table 1: Temperature Optimization Guidelines
Temperature RangeExpected OutcomePotential IssuesRecommendations
25-50°C Very slow to no reaction.Incomplete conversion; extremely long reaction times.Not recommended unless the substrate is extremely heat-sensitive.
60-80°C Moderate reaction rate.May require longer reaction times (18-36h).A good starting point for sensitive substrates. [10]
80-100°C Optimal Range. Good reaction rate.Generally provides the best balance of rate and selectivity.Recommended starting point for most piperidines. [3][4]
>100°C Fast reaction rate.Risk of reagent decomposition and side product formation.Generally unnecessary and may reduce yield and purity.
References
  • Review of Modern Eschweiler–Clarke Methyl
  • Review of Modern Eschweiler–Clarke Methylation Reaction. (PMC - PubMed Central - NIH) [Link]
  • Eschweiler–Clarke reaction. (Wikipedia) [Link]
  • Review of Modern Eschweiler-Clarke Methyl
  • Eschweiler-Clarke Reaction. (NROChemistry) [Link]
  • Alternative reducing agents for Eschweiler-Clarke methyl
  • Eschweiler-Clarke Reaction. (J&K Scientific LLC) [Link]
  • Eschweiler-Clarke Reaction. (SynArchive) [Link]
  • Eschweiler–Clarke methylation reaction with formic acid substitutes.
  • Eschweiler–Clarke reaction. (Grokipedia) [Link]
  • Simplified Version of the Eschweiler-Clarke Reaction. (Organic Chemistry Portal) [Link]
  • A solvent-free and formalin-free Eschweiler-Clarke methylation for amines.
  • Eschweiler-Clarke Reaction. (YouTube) [Link]
  • A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. (NIH) [Link]
  • Eschweiler-Clarke reaction. (Name-Reaction.com) [Link]
  • Methylation of NH2 Troubleshooting?. (Reddit r/Chempros) [Link]
  • Mechanism of the Eschweiler–Clarke methylation reaction.
  • Some Items of Interest to Process R&D Chemists and Engineers.
  • Eschweiler-Clarke Procedure. (Sciencemadness.org) [Link]
  • Simplified Version of the Eschweiler–Clarke Reaction. (The Journal of Organic Chemistry) [Link]
  • Methylation of piperazines.
  • Eschweiler-Clarke reaction. (YouTube) [Link]

Sources

common side reactions in the synthesis of substituted piperidones

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of substituted piperidones. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance and troubleshooting strategies for common challenges encountered during the synthesis of these important heterocyclic compounds. This resource is structured in a question-and-answer format to directly address the specific issues you may face in your laboratory.

I. Troubleshooting the Dieckmann Condensation for Piperidone Synthesis

The Dieckmann condensation is a powerful intramolecular reaction for forming the piperidone ring. However, it is not without its challenges. This section addresses common issues encountered during this synthesis.

Q1: I am getting a low yield in my Dieckmann condensation for piperidone synthesis. What are the likely causes and how can I fix it?

A1: Low yields in a Dieckmann condensation can be attributed to several factors, primarily related to the choice of base, solvent, and reaction temperature. The reaction is an equilibrium process, and the final deprotonation of the β-keto ester drives the reaction to completion.

  • Causality: An inappropriate base can lead to side reactions such as intermolecular Claisen condensation (oligomerization), especially at high concentrations. The choice of solvent is also critical, as it can influence the solubility of the reactants and the stability of the enolate intermediate. High temperatures can promote decomposition of the starting materials or products.

  • Troubleshooting Protocol:

    • Optimize the Base: The choice of base is critical. While traditional bases like sodium ethoxide are effective, sterically hindered bases such as potassium tert-butoxide often lead to cleaner reactions and higher yields, particularly when side reactions are a concern.[1]

    • Solvent Selection: Polar aprotic solvents like THF or DMF can enhance the stability of the enolate, while non-polar solvents like toluene may reduce side reactions.[2]

    • Control Reaction Temperature: Running the reaction at lower temperatures with a strong, non-nucleophilic base like LDA or LHMDS can help minimize side reactions.[2]

    • Reaction Concentration: Running the reaction at high dilution can favor the intramolecular Dieckmann condensation over intermolecular side reactions.[3]

    • Purity of Starting Materials: Ensure your diester starting material is pure and free of any moisture, which can quench the base.

Base Solvent Temperature Yield of Ethyl 2-oxocyclopentanecarboxylate Reference
Sodium EthoxideEthanolRefluxGood[1]
Potassium tert-butoxideTolueneRefluxHigh[1]
Sodium HydrideTolueneRefluxModerate to Good[3]
LDATHF-78 °C to rtGood[2]

Q2: I am observing significant amounts of a dimeric or polymeric byproduct. How can I prevent this?

A2: The formation of dimeric or polymeric byproducts is a classic side reaction in Dieckmann condensations, resulting from intermolecular Claisen condensation competing with the desired intramolecular cyclization.

  • Causality: This issue is often exacerbated by high concentrations of the starting diester. At higher concentrations, the probability of two different molecules reacting with each other increases.

  • Troubleshooting Protocol:

    • High Dilution: The most effective way to favor the intramolecular reaction is to perform the reaction under high dilution conditions. This can be achieved by slowly adding the diester to a solution of the base over an extended period.

    • Choice of Base: As mentioned previously, sterically hindered bases can disfavor intermolecular reactions.

G cluster_0 Reaction Pathways Diester Diester Intramolecular Cyclization (Desired) Intramolecular Cyclization (Desired) Diester->Intramolecular Cyclization (Desired) High Dilution Intermolecular Condensation (Side Reaction) Intermolecular Condensation (Side Reaction) Diester->Intermolecular Condensation (Side Reaction) High Concentration Piperidone Piperidone Intramolecular Cyclization (Desired)->Piperidone Dimer/Polymer Dimer/Polymer Intermolecular Condensation (Side Reaction)->Dimer/Polymer

Caption: Reaction pathways in Dieckmann condensation.

II. Managing Stereochemistry: The Challenge of Epimerization

Controlling the stereochemistry of substituted piperidones is crucial, especially in drug development. Epimerization, the inversion of a stereocenter, is a common and often frustrating side reaction.

Q1: My substituted piperidone is epimerizing during the reaction or workup. What are the causes and how can I prevent it?

A1: Epimerization in substituted piperidones typically occurs at the carbon atom adjacent to the carbonyl group (the α-carbon). This process is often catalyzed by acid or base and can be exacerbated by harsh reaction conditions.

  • Causality: The presence of an acidic proton on the α-carbon makes it susceptible to deprotonation by a base, forming a planar enolate intermediate. Reprotonation of this enolate can occur from either face, leading to a mixture of diastereomers. Similarly, acidic conditions can also catalyze enolization, leading to the same outcome. High temperatures and prolonged reaction times provide the necessary energy to overcome the activation barrier for this process.[4]

  • Troubleshooting Protocol:

    • Mild Reaction Conditions: Employ the mildest possible reaction conditions. This includes using less harsh bases or acids and running the reaction at the lowest effective temperature.

    • Control of pH during Workup: Carefully control the pH during the aqueous workup. Avoid strongly acidic or basic conditions. A buffered workup can be beneficial.

    • Choice of Protecting Group: For N-substituted piperidones, the nature of the substituent can influence the propensity for epimerization.

    • Post-Synthesis Epimerization: If an undesired mixture of diastereomers is obtained, it may be possible to epimerize the mixture to the thermodynamically more stable isomer. Photoredox catalysis is a modern technique that can achieve this through a reversible hydrogen atom transfer.[5]

G cluster_0 Epimerization Mechanism Substituted Piperidone (Single Diastereomer) Substituted Piperidone (Single Diastereomer) Enolate Intermediate (Planar) Enolate Intermediate (Planar) Substituted Piperidone (Single Diastereomer)->Enolate Intermediate (Planar) Base or Acid Mixture of Diastereomers Mixture of Diastereomers Enolate Intermediate (Planar)->Mixture of Diastereomers Protonation

Caption: Mechanism of base-catalyzed epimerization.

III. Aza-Michael Addition: Avoiding Common Pitfalls

The aza-Michael addition is a key step in many piperidone syntheses, involving the addition of an amine to an α,β-unsaturated carbonyl compound.

Q1: I am observing the formation of multiple addition products and other side reactions in my aza-Michael reaction. How can I improve the selectivity?

A1: The formation of multiple addition products and other side reactions in an aza-Michael reaction can be due to a variety of factors, including the reactivity of the Michael acceptor and the nucleophilicity of the amine.

  • Causality: A common side reaction is the double Michael addition, where a primary amine adds to two molecules of the Michael acceptor. Another potential issue is polymerization of the Michael acceptor, especially if it is highly reactive. The choice of solvent and catalyst can also influence the reaction outcome.

  • Troubleshooting Protocol:

    • Control Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the amine can sometimes help to minimize double addition, but this needs to be optimized for each specific reaction.

    • Catalyst Selection: While some aza-Michael additions proceed without a catalyst, others benefit from the use of a Lewis acid or a Brønsted acid catalyst to activate the Michael acceptor.

    • Solvent Effects: The choice of solvent can have a significant impact. Protic solvents can solvate the amine and reduce its nucleophilicity, while aprotic solvents may accelerate the reaction.

    • Temperature Control: Running the reaction at a lower temperature can help to minimize side reactions and improve selectivity.

IV. Reductive Amination in Piperidone Synthesis

Reductive amination is a versatile method for introducing substituents onto the nitrogen atom of the piperidine ring or for constructing the ring itself.

Q1: My reductive amination is giving low yields and a mixture of products. What can I do to optimize this reaction?

A1: Low yields and product mixtures in reductive amination can arise from incomplete imine/enamine formation, over-reduction of the carbonyl group, or side reactions of the reducing agent.

  • Causality: The first step of reductive amination is the formation of an imine or enamine, which is a reversible reaction. Inefficient formation of this intermediate will lead to low yields. The choice of reducing agent is also critical; it must be selective for the iminium ion over the starting carbonyl compound. Some reducing agents can also reduce other functional groups in the molecule.

  • Troubleshooting Protocol:

    • Optimize Imine/Enamine Formation: The formation of the imine/enamine is often the rate-limiting step and is pH-dependent. The reaction is typically carried out under mildly acidic conditions (pH 4-6). The removal of water using a Dean-Stark trap or molecular sieves can drive the equilibrium towards the imine/enamine.

    • Select the Right Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice as it is mild, selective for iminium ions, and tolerant of a wide range of functional groups. Sodium cyanoborohydride (NaBH3CN) is another common choice, but it is toxic.

    • One-Pot vs. Two-Step Procedure: While one-pot reductive aminations are convenient, a two-step procedure (formation of the imine/enamine first, followed by reduction) can sometimes provide better yields and purity, especially for challenging substrates.

    • Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination with STAB.

Reducing Agent Typical Reaction Conditions Advantages Disadvantages
Sodium Triacetoxyborohydride (STAB)Mildly acidic (e.g., AcOH), DCM or DCE, rtMild, selective, high functional group toleranceCan be slow for some substrates
Sodium Cyanoborohydride (NaBH3CN)Mildly acidic (pH 4-6), MeOH, rtEffective and selectiveHighly toxic
Catalytic Hydrogenation (e.g., H2, Pd/C)Various solvents, pressure"Green" method, can be highly selectiveMay reduce other functional groups

V. Purification Strategies for Substituted Piperidones

Q1: I am having difficulty purifying my substituted piperidone from the reaction mixture. What are some effective purification techniques?

A1: The purification of substituted piperidones can be challenging due to their basic nature and potential for azeotrope formation with solvents or impurities.

  • Troubleshooting Protocol:

    • Column Chromatography: Silica gel column chromatography is a common method for purifying piperidones. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used as the eluent. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent tailing of the basic piperidone on the acidic silica gel.

    • Crystallization: If the piperidone is a solid, recrystallization can be a highly effective purification method. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, or mixtures of these with non-polar solvents like hexanes.[6]

    • Acid-Base Extraction: An acid-base extraction can be used to separate the basic piperidone from neutral or acidic impurities. The crude reaction mixture is dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The piperidone will be protonated and move into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH or Na2CO3) to deprotonate the piperidone, which can then be extracted back into an organic solvent.

    • Distillation: For liquid piperidones, distillation under reduced pressure can be an effective purification method, provided the compound is thermally stable.

G cluster_0 Purification Workflow Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Crystallization Crystallization Crude Product->Crystallization Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Distillation Distillation Crude Product->Distillation Pure Piperidone Pure Piperidone Column Chromatography->Pure Piperidone Crystallization->Pure Piperidone Acid-Base Extraction->Pure Piperidone Distillation->Pure Piperidone

Caption: Common purification techniques for substituted piperidones.

References

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activ
  • Recent advances in the synthesis of piperidones and piperidines. (n.d.). [Link]
  • Experimental Help for Dieckmann Condens
  • Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. (2023, March 23). RSC Publishing. [Link]
  • Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. (2023, March 23). RSC Publishing. [Link]
  • Dieckmann condensation – An Intramolecular Claisen Reaction. (n.d.). Chemistry Steps. [Link]
  • Synthesis of 4-piperidones. (n.d.). Organic Chemistry Portal. [Link]
  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (2020, February 3). ACS Omega. [Link]
  • Synthesis of N-Substituted piperidines from piperidone. (2015, October 9).
  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • Synthesis of Piperidones by MCR. (n.d.).
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.). DR-NTU. [Link]
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). [Link]
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.). Organic & Biomolecular Chemistry. [Link]
  • What are some common causes of low reaction yields?. (2024, November 20). Reddit. [Link]
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). DTIC. [Link]
  • Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. (n.d.).
  • Piperidine Synthesis. (n.d.). DTIC. [Link]
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters. [Link]
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.).
  • Recent contributions from the asymmetric aza-Michael reaction to alkaloids total synthesis. (n.d.). PubMed. [Link]
  • Schematic overview of possible aza-Michael addition reactions on.... (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • The Dieckmann Condens
  • Theoretical Synthesis of 4-Piperidone/Piperidine. (2005, May 5). Sciencemadness Discussion Board. [Link]
  • Dieckmann Condensation. (n.d.). Organic Chemistry Portal. [Link]
  • Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. [Link]
  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (2020, February 3). Semantic Scholar. [Link]
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). PubMed Central. [Link]
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (n.d.). PubMed. [Link]
  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. (2015, February 6). RSC Publishing. [Link]
  • Preparation of Piperidines, Part 3: Substituted at Position 4. (2024, October 12). YouTube. [Link]
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). [Link]
  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (n.d.). NIH. [Link]

Sources

Technical Support Center: Strategic N-Methylation without Quaternization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced N-methylation strategies. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with over-alkylation, specifically the formation of quaternary ammonium salts. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve clean, high-yield synthesis of your target tertiary amines.

Introduction: The Challenge of Over-Methylation

Direct N-methylation of primary or secondary amines is a fundamental transformation in organic synthesis. However, the desired tertiary amine product is often nucleophilic enough to react further with the methylating agent, leading to the formation of a highly stable, positively charged quaternary ammonium salt.[1][2] This common side reaction not only consumes the target product and starting materials, reducing yield, but also complicates purification due to the different solubility profiles of the salt.[2]

This guide will explore the mechanistic underpinnings of this side reaction and provide actionable strategies to mitigate its occurrence.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might be facing in the lab.

Problem 1: My reaction yields a mixture of the tertiary amine and the quaternary ammonium salt. How can I improve selectivity for the tertiary amine?

  • Potential Cause: The rate of the second methylation (tertiary amine to quaternary salt) is competitive with the first methylation. This is especially common with highly reactive methylating agents like methyl iodide.[3]

  • Suggested Solutions:

    • Stoichiometric Control: Carefully control the stoichiometry of your reagents. Using a slight excess of the amine or ensuring the methylating agent is the limiting reagent can be effective. A key strategy is the slow, controlled addition of the methylating agent to the reaction mixture using a syringe pump. This maintains a low concentration of the alkylating agent relative to the amine, favoring the initial methylation step.[2]

    • Choice of Methylating Agent: Switch to a less reactive methylating agent. While methyl iodide is highly effective, its potency often leads to over-methylation.[3][4] Consider alternatives like dimethyl sulfate (DMS) or dimethyl carbonate (DMC). DMC is regarded as a greener and milder methylating agent that can significantly reduce the risk of quaternization.[3][5]

    • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the tertiary amine over the quaternary salt, as the activation energy for the second methylation may be higher.

Problem 2: I am trying to methylate a sterically hindered secondary amine and getting very low conversion.

  • Potential Cause: The bulky groups around the nitrogen atom are impeding the approach of the methylating agent, leading to a sluggish or incomplete reaction.[3][6]

  • Suggested Solutions:

    • Use a More Potent Methylating Agent: For challenging, sterically hindered substrates, a more powerful methylating agent like methyl triflate (MeOTf) might be necessary to overcome the steric barrier.[4][7]

    • Alternative Methodologies: Reductive amination can be particularly effective for hindered amines. For instance, using formaldehyde with a suitable reducing agent has proven successful where direct alkylation fails.[3] Recent advances using copper-hydride catalysts with paraformaldehyde have also shown high yields for hindered substrates like 2,2,6,6-tetramethylpiperidine.[8]

Problem 3: My final product is difficult to purify due to the presence of the water-soluble quaternary salt.

  • Potential Cause: The inherent solubility of the ionic quaternary ammonium salt in aqueous work-up solutions makes separation from the organic-soluble tertiary amine challenging.[2]

  • Suggested Solution:

    • Reaction Re-design: The most effective solution is to prevent the formation of the salt in the first place. Consider switching to a method that inherently avoids quaternization, such as the Eschweiler-Clarke reaction or reductive amination.[3]

    • Purification Strategy: If the salt has already formed, consider alternative purification techniques like column chromatography with a modified mobile phase or crystallization to selectively isolate the tertiary amine.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of quaternary ammonium salt formation during N-methylation?

A1: The formation of a quaternary ammonium salt during N-methylation is a consecutive SN2 reaction. In the first step, the lone pair of electrons on the nitrogen of a primary or secondary amine acts as a nucleophile, attacking the methyl group of the methylating agent and displacing a leaving group to form a secondary or tertiary amine, respectively. The resulting tertiary amine, which still possesses a lone pair, can then act as a nucleophile itself and attack another molecule of the methylating agent.[1] This second SN2 reaction results in the formation of a permanently charged quaternary ammonium cation.[9]

Quaternization Mechanism R2NH R₂NH (Secondary Amine) intermediate1 Transition State 1 R2NH->intermediate1 + CH₃-X MeX CH₃-X (Methylating Agent) R2NMe R₂N-CH₃ (Tertiary Amine) intermediate2 Transition State 2 R2NMe->intermediate2 + CH₃-X MeX2 CH₃-X Quat [R₂N(CH₃)₂]⁺X⁻ (Quaternary Salt) intermediate1->R2NMe - HX dummy1 intermediate2->Quat - X⁻ dummy2

Caption: SN2 pathway for N-methylation and subsequent quaternization.

Q2: How does steric hindrance affect the rate of quaternization?

A2: Steric hindrance plays a crucial role in controlling the extent of over-methylation.[6] Large, bulky substituents on either the amine or the electrophile can physically block the approach of the reacting species. The formation of the quaternary ammonium salt requires the tertiary amine to approach the methylating agent for a second alkylation. If the tertiary amine is sterically crowded, this approach is significantly hindered, raising the activation energy for the quaternization step and slowing its rate relative to the initial methylation.[2] This principle can be exploited to favor the formation of the desired tertiary amine.[2]

Q3: Are there methylation methods that completely avoid the formation of quaternary ammonium salts?

A3: Yes, certain methods are designed to prevent over-alkylation.

  • Eschweiler-Clarke Reaction: This classic reaction methylates primary or secondary amines using an excess of formaldehyde and formic acid. The mechanism involves the formation of an iminium ion, which is then reduced by formate. The reaction conditions do not allow for the formation of quaternary salts, making it a highly reliable method for producing tertiary amines.[3]

  • Reductive Amination: This is a two-step process (often performed in one pot) where an amine reacts with an aldehyde (like formaldehyde for methylation) to form an iminium ion, which is then reduced by a reducing agent (e.g., sodium triacetoxyborohydride).[3][10] This method is highly versatile, generally high-yielding, and avoids the use of alkyl halides, thus preventing quaternization.[2]

Q4: What are some "greener" or more environmentally friendly alternatives to traditional methylating agents like methyl iodide and dimethyl sulfate?

A4: There is a significant push towards more sustainable methylation protocols. Dimethyl carbonate (DMC) is a prime example of a green methylating agent. It is non-toxic and serves as a safer alternative to hazardous reagents like methyl halides and dimethyl sulfate.[3][5][11] Methanol can also be used as a C1 source in the presence of a suitable catalyst, offering another sustainable pathway for N-methylation.[12] Furthermore, solvent-free methods, such as performing reductive amination under ball-milling conditions, are being developed to minimize environmental impact.[3][13]

Data Summary: Comparison of Common Methylating Agents

Methylating AgentFormulaReactivityRisk of QuaternizationSafety Concerns
Methyl IodideCH₃IVery HighVery HighToxic, potential carcinogen[4][11]
Dimethyl Sulfate(CH₃)₂SO₄HighHighHighly toxic, suspected carcinogen[4][11]
Methyl TriflateCH₃OTfExtremely HighVery HighExpensive, highly reactive[4]
Dimethyl Carbonate(CH₃)₂COModerateLowLow toxicity, environmentally friendly[3][5]
Formaldehyde/Reducing AgentCH₂ON/A (Reductive Amination)NoneAvoids alkyl halides, generally safe[3]

Experimental Protocols

Protocol 1: Controlled Alkylation with Slow Addition of Methyl Iodide

This protocol is designed to minimize quaternization by maintaining a low concentration of the alkylating agent.

G start Dissolve secondary amine in anhydrous solvent (e.g., ACN) under N₂ add Add methyl iodide to syringe pump start->add react Slowly add methyl iodide to the stirred amine solution over 2-4 hours add->react monitor Monitor reaction by TLC or LC-MS react->monitor workup Perform aqueous work-up monitor->workup Upon completion purify Purify by column chromatography workup->purify

Caption: Workflow for controlled N-alkylation to minimize side products.

Materials:

  • Secondary amine

  • Methyl iodide (CH₃I)

  • Anhydrous polar aprotic solvent (e.g., acetonitrile or DMF)

  • Syringe pump

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.0 eq) in the anhydrous solvent.

  • Using a syringe pump, add methyl iodide (1.0-1.1 eq) dropwise to the stirred solution over a period of 2-4 hours at room temperature or 0°C.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Once the starting amine is consumed, or the reaction has reached optimal conversion to the tertiary amine, quench the reaction (e.g., with a saturated aqueous solution of sodium thiosulfate if using methyl iodide).

  • Proceed with a standard aqueous work-up and extraction.

  • Purify the crude product via column chromatography to isolate the tertiary amine.

Protocol 2: Reductive Amination using Formaldehyde

This protocol provides a general procedure for the synthesis of a tertiary amine from a secondary amine, completely avoiding the possibility of quaternary salt formation.[2]

Materials:

  • Secondary amine

  • Formaldehyde (37% solution in water or paraformaldehyde)

  • Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

  • Acetic acid (optional, as catalyst)

Procedure:

  • To a stirred solution of the secondary amine (1.0 eq) in the anhydrous solvent, add formaldehyde (1.2-1.5 eq).

  • If the reaction is slow, a small amount of acetic acid can be added to catalyze iminium ion formation.

  • Add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq), portion-wise at room temperature.

  • Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or GC-MS.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary amine.

  • Purify the product as necessary, typically by column chromatography.

References

  • Vertex AI Search. Methyl Iodide vs. Alternatives: A Synthesis Perspective.
  • BenchChem. Strategies to overcome steric hindrance in N-methylated peptide synthesis.
  • Royal Society of Chemistry. Steric factors controlling regioselective and efficient N-methylation of β-tetrabromoporphyrins. Organic & Biomolecular Chemistry.
  • Quora. What is the procedure for the synthesis of tertiary amines in the lab?
  • BenchChem. Technical Support Center: N-Methylation of Secondary Amines.
  • BenchChem. Technical Support Center: Minimizing Quaternary Ammonium Salt Formation.
  • Royal Society of Chemistry. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry.
  • YouTube. synthesis of tertiary amines.
  • Wikipedia. Quaternary ammonium cation.
  • ACS Publications. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega.
  • Arkat USA. A comparison of several modern alkylating agents.
  • PubMed. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions.
  • Royal Society of Chemistry. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology.

Sources

Technical Support Center: Overcoming Scale-Up Limitations in Multi-Step Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for multi-step piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up piperidine synthesis from the lab bench to larger-scale production. Here, we address common challenges with in-depth troubleshooting guides and frequently asked questions, grounded in scientific principles and practical experience.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common queries encountered during piperidine synthesis.

Q1: My piperidine product has a persistent yellow color. What causes this and how can it be removed on a larger scale?

A yellow tint in piperidine is typically due to oxidation byproducts.[1][2] For high-purity applications, removal of these colored impurities is crucial. On a large scale, the most effective purification method is distillation.[1][2] To prevent recurrence, ensure the final product is stored under an inert atmosphere, such as nitrogen or argon, and protected from light and heat.[1][2]

Q2: I'm observing poor diastereoselectivity in my piperidine synthesis upon scale-up. What are the likely causes?

Poor diastereoselectivity at scale can stem from several factors. Changes in reaction temperature, solvent polarity, and the choice of catalyst can all influence the stereochemical outcome.[1] For instance, in catalytic hydrogenations, the catalyst support and the metal itself can play a significant role in directing the stereochemistry. A thorough investigation of these parameters at a smaller, representative scale is recommended before proceeding with large-scale synthesis.

Q3: My piperidine synthesis involves a reductive amination step, and I'm seeing significant amounts of side products. How can I improve the selectivity?

Side reactions in reductive amination, such as over-alkylation or the formation of undesired imines, can be minimized by carefully controlling the reaction conditions.[1] This includes maintaining a low reaction temperature, optimizing the rate of addition of the reducing agent, and ensuring the pH of the reaction mixture is within the optimal range for imine formation and reduction.

Q4: What are the primary safety concerns when scaling up piperidine synthesis?

Piperidine and many of its precursors and reagents are flammable, corrosive, and toxic.[3][4][5] Key safety considerations for scale-up include:

  • Thermal Hazards: Many reactions in piperidine synthesis are exothermic. Proper heat management and reactor cooling systems are critical to prevent thermal runaways.

  • Pressure Build-up: Hydrogenation reactions are typically performed under pressure, necessitating the use of appropriately rated reactors and pressure relief systems.

  • Chemical Handling: Safe handling procedures for corrosive reagents like thionyl chloride and flammable solvents are paramount. This includes the use of appropriate personal protective equipment (PPE) and closed-transfer systems.[6]

  • Static Discharge: Grounding and bonding of all equipment is essential to prevent static discharge, which can ignite flammable vapors.[7]

II. Troubleshooting Guides for Key Synthetic Routes

This section provides detailed troubleshooting for common issues encountered in two primary methods for piperidine synthesis.

A. Catalytic Hydrogenation of Pyridines

The reduction of pyridines is a common and efficient route to piperidines. However, scaling up this process can present several challenges.

Common Issues & Troubleshooting
Problem Potential Causes Recommended Solutions & Protocol Adjustments
Low or No Conversion 1. Catalyst poisoning from impurities (e.g., sulfur compounds).[1] 2. Insufficient hydrogen pressure or poor gas-liquid mass transfer.[8] 3. Low catalyst activity or deactivation.1. Purify Starting Materials: Ensure the pyridine substrate is free from potential catalyst poisons. Pre-treatment with activated carbon can be effective. 2. Optimize Reaction Conditions: Increase hydrogen pressure incrementally. Improve agitation to enhance gas-liquid mixing. 3. Catalyst Selection & Handling: Use a fresh, high-activity catalyst. Consider catalysts less prone to poisoning, such as rhodium-based catalysts.[8]
Formation of Side Products (e.g., over-reduction) 1. Harsh reaction conditions (high temperature and pressure).[1] 2. Inappropriate catalyst choice.1. Milder Conditions: Lower the reaction temperature and pressure. Monitor the reaction closely to stop it upon completion. 2. Catalyst Screening: Rhodium-based catalysts often exhibit higher selectivity for the pyridine ring reduction without significant C-N bond cleavage.[8]
Poor Diastereoselectivity 1. Sub-optimal catalyst choice. 2. Reaction conditions influencing the transition state.1. Catalyst Evaluation: The choice of catalyst (e.g., Rh/C vs. PtO2) can significantly impact the diastereomeric ratio.[1] 2. Solvent and Additive Screening: The polarity of the solvent and the presence of acidic or basic additives can influence the stereochemical outcome.
Experimental Protocol: Scale-Up of Pyridine Hydrogenation
  • Reactor Setup: In a high-pressure reactor, charge the substituted pyridine and a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Catalyst Addition: Add the chosen catalyst (e.g., PtO₂, Rh/C) under an inert atmosphere. The catalyst loading is typically between 1-5 mol%.[1]

  • Reaction Execution: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure. Heat the reaction mixture to the target temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by analyzing aliquots using GC-MS or HPLC.

  • Workup: Upon completion, cool the reactor, carefully vent the hydrogen, and purge with an inert gas. Filter the catalyst and wash it with the reaction solvent. The filtrate can then be concentrated and the product isolated.

Logical Workflow for Troubleshooting Pyridine Hydrogenation

G start Low Conversion of Pyridine catalyst_issue Check Catalyst Activity & Purity of Starting Material start->catalyst_issue pressure_issue Increase H2 Pressure & Agitation start->pressure_issue temp_issue Increase Temperature Incrementally start->temp_issue side_products Side Product Formation milder_conditions Lower Temperature & Pressure side_products->milder_conditions catalyst_selectivity Screen Different Catalysts (e.g., Rh-based) side_products->catalyst_selectivity poor_selectivity Poor Diastereoselectivity catalyst_screening Evaluate Different Catalysts & Supports poor_selectivity->catalyst_screening solvent_screening Screen Solvents & Additives poor_selectivity->solvent_screening

Caption: Troubleshooting workflow for pyridine hydrogenation.

B. Reductive Amination

Reductive amination is a versatile method for constructing the piperidine ring or for introducing substituents onto a pre-existing piperidine scaffold.

Common Issues & Troubleshooting
Problem Potential Causes Recommended Solutions & Protocol Adjustments
Low Yield of Desired Piperidine 1. Incomplete imine/enamine formation. 2. Decomposition of starting materials or product. 3. Inefficient reduction step.1. Optimize Imine Formation: Adjust the pH of the reaction mixture (typically weakly acidic for imine formation). Use a dehydrating agent (e.g., molecular sieves) if water is a byproduct. 2. Control Temperature: Maintain a low reaction temperature to minimize decomposition. 3. Choice of Reducing Agent: Select a reducing agent that is stable under the reaction conditions and efficiently reduces the imine intermediate (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride).
Formation of Over-Alkylated Byproducts 1. The product amine is more nucleophilic than the starting amine.1. Stoichiometry Control: Use a slight excess of the amine starting material. 2. Slow Addition: Add the carbonyl compound or the reducing agent slowly to the reaction mixture to maintain a low concentration of the reactive intermediate.
Epimerization at Stereocenters 1. Harsh reaction conditions (high temperature or extreme pH).1. Milder Conditions: Employ milder reducing agents and maintain a neutral or slightly acidic pH. Keep the reaction temperature as low as possible.
Experimental Protocol: Scale-Up of Reductive Amination
  • Imine Formation: In a suitable reactor, dissolve the amine and carbonyl compound in an appropriate solvent. If necessary, adjust the pH with a mild acid (e.g., acetic acid). Stir the mixture at room temperature until imine formation is complete (monitored by NMR or IR spectroscopy).

  • Reduction: Cool the reaction mixture and add the reducing agent portion-wise, maintaining the temperature below a set point.

  • Quenching and Workup: Once the reaction is complete, quench any remaining reducing agent by the careful addition of water or a suitable quenching agent. Adjust the pH to basic and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by distillation, crystallization, or chromatography.

Decision Tree for Optimizing Reductive Amination

G start Low Yield in Reductive Amination imine_check Incomplete Imine Formation? start->imine_check reduction_check Inefficient Reduction? start->reduction_check side_products Side Product Formation? start->side_products optimize_imine Adjust pH, Use Dehydrating Agent imine_check->optimize_imine Yes optimize_reduction Screen Reducing Agents, Control Addition Rate reduction_check->optimize_reduction Yes over_alkylation Over-Alkylation? side_products->over_alkylation Yes epimerization Epimerization? side_products->epimerization Yes control_stoichiometry Adjust Stoichiometry, Slow Addition over_alkylation->control_stoichiometry milder_conditions Use Milder Conditions (Temp, pH) epimerization->milder_conditions

Caption: Decision tree for optimizing reductive amination.

III. Purification of Piperidine Derivatives at Scale

Purification is a critical step in ensuring the quality of the final piperidine product. Challenges in purification often become more pronounced at a larger scale.

Common Purification Challenges and Solutions
Challenge Underlying Cause Scale-Up Solution
Separation of Closely Related Impurities Similar physicochemical properties (e.g., polarity, boiling point) between the product and impurities.Recrystallization: If the product is a solid, recrystallization is often the most effective and scalable purification method. Solvent screening is crucial for success. Distillation: For liquid products, fractional distillation under reduced pressure can be effective for separating impurities with different boiling points.
Removal of Pyridine Impurity Formation of a constant boiling azeotropic mixture between piperidine and pyridine.[1][2][9]Azeotropic Distillation: Distillation in the presence of water can alter the relative volatilities and facilitate separation.[2][9] Selective Salt Formation: Piperidine can be selectively precipitated as its carbonate salt by bubbling CO₂ through the mixture, while pyridine remains in solution.[1][2]
"Oiling Out" During Crystallization High concentration of impurities or rapid cooling.[10]Solvent System Optimization: Use a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. Controlled Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals. Seeding with a small amount of pure product can also be beneficial.

IV. Process Safety in Piperidine Synthesis

Ensuring a safe operating environment is non-negotiable, especially when scaling up chemical processes.

Key Safety Considerations
  • Material and Reagent Hazards: Obtain and thoroughly review the Safety Data Sheets (SDS) for all chemicals used in the synthesis.[3][4][5]

  • Process Hazard Analysis (PHA): Conduct a thorough PHA to identify potential hazards, assess risks, and implement appropriate control measures.

  • Emergency Preparedness: Establish clear emergency procedures for spills, fires, and other potential incidents.[7] Ensure that all personnel are trained on these procedures.

  • Waste Disposal: Develop a comprehensive waste management plan for the disposal of all chemical waste in accordance with local regulations.

V. References

  • ResearchGate. (n.d.). Plausible mechanism of 3,5-dispirosubstituted piperidine ring formation. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. DTIC. [Link]

  • Scripps Research. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]

  • ResearchGate. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. [Link]

  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS. Loba Chemie. [Link]

  • BIOENGINEER.ORG. (2025, December 3). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. BIOENGINEER.ORG. [Link]

  • MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Penta chemicals. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Google Patents. (n.d.). Process for purifying piperidine. Google Patents.

  • A&A Pharmachem. (2025, November 14). What are the safety requirements for using piperidines in the aerospace industry?. A&A Pharmachem Blog. [Link]

  • ResearchGate. (2014, November 21). What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate. [Link]

  • ResearchGate. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. [Link]

  • Wiley Online Library. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Wiley Online Library. [Link]

  • ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin (a and b). ResearchGate. [Link]

  • ACS Publications. (n.d.). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Publications. [Link]

  • Rice University. (2024, December 20). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. ScienceDaily. [Link]

Sources

Technical Support Center: Safe and Efficient Synthesis of 1,2-Dimethyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 1,2-Dimethyl-piperidin-4-ol. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but a deeper understanding of the underlying chemical principles to ensure both the safety and success of your experiments.

I. Understanding the Core Synthesis and Its Exothermic Nature

The synthesis of this compound is commonly achieved through the nucleophilic addition of a methyl group to the carbonyl carbon of 1-methyl-4-piperidone. This is typically carried out using a Grignard reagent, such as methylmagnesium bromide (MeMgBr), or through a reduction of the piperidone followed by N-methylation. Both of these primary routes involve highly exothermic steps that require careful management to prevent thermal runaway. A thermal runaway can occur when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[1][2]

The primary exothermic events in this synthesis are:

  • Grignard Reagent Addition: The reaction of methylmagnesium bromide with 1-methyl-4-piperidone is a highly exothermic process.[3][4] The uncontrolled addition of the Grignard reagent can lead to a rapid temperature spike, vigorous boiling of the solvent (typically diethyl ether or THF), and potentially a dangerous increase in pressure within the reaction vessel.[5]

  • Reduction of 1-methyl-4-piperidone: The reduction of the ketone functionality using hydride reagents like sodium borohydride (NaBH₄) is also an exothermic process. While generally less vigorous than the Grignard reaction, the exotherm can still be significant, especially on a larger scale.[6]

Below is a diagram illustrating the primary synthetic pathway involving a Grignard reaction.

synthesis_pathway 1-Methyl-4-piperidone 1-Methyl-4-piperidone Intermediate_Complex Intermediate_Complex 1-Methyl-4-piperidone->Intermediate_Complex + MeMgBr (Exothermic Addition) This compound This compound Intermediate_Complex->this compound Aqueous Workup (Quench)

Caption: Synthesis of this compound via Grignard reaction.

II. Troubleshooting Guide: Managing Exothermic Events

This section addresses specific issues you may encounter during the synthesis, with a focus on controlling the exothermic reactions.

Issue Possible Cause Recommended Action & Scientific Rationale
Rapid, Uncontrolled Temperature Spike During Grignard Reagent Addition 1. Addition rate of Grignard reagent is too fast. 2. Inadequate cooling. 3. High concentration of reactants. 1. Action: Add the Grignard reagent dropwise using an addition funnel. Rationale: Slow addition allows the heat generated to be dissipated by the cooling system, preventing accumulation and a sudden temperature surge.[5]2. Action: Ensure the reaction flask is adequately submerged in a cooling bath (e.g., ice-water or dry ice/acetone). Monitor the internal temperature continuously. Rationale: An efficient cooling system is critical to absorb the heat of reaction.[5]3. Action: Use a sufficient volume of an appropriate anhydrous solvent (e.g., diethyl ether, THF) to ensure effective heat transfer. Rationale: A dilute reaction mixture has a higher heat capacity and allows for better temperature control.
Reaction Fails to Initiate, Followed by a Sudden, Violent Reaction (Induction Period) 1. Inactive magnesium surface (oxide layer). 2. Presence of moisture in glassware or solvent. 1. Action: Activate the magnesium turnings before starting the reaction. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color indicates activation. Rationale: The magnesium surface can be coated with a passivating layer of magnesium oxide which prevents the reaction from starting. Activation exposes a fresh metal surface.[5]2. Action: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use freshly distilled, anhydrous solvents. Rationale: Grignard reagents are highly reactive with protic sources like water. Moisture will quench the reagent and can also interfere with the initiation, leading to a dangerous accumulation of unreacted starting material.[5]
Exotherm During Sodium Borohydride Reduction is Difficult to Control 1. Addition of NaBH₄ is too rapid. 2. Reaction performed at too high a temperature. 1. Action: Add the sodium borohydride portion-wise to the solution of 1-methyl-4-piperidone. Rationale: Portion-wise addition allows for better control over the rate of heat generation.[6]2. Action: Perform the reduction at a controlled temperature, typically between 0-25 °C. Use an ice bath to maintain the desired temperature. Rationale: Lowering the reaction temperature slows down the reaction rate, making the exotherm more manageable.
Formation of Significant By-products 1. Enolization of 1-methyl-4-piperidone. 2. Reduction of the ketone by the Grignard reagent. 3. Wurtz coupling of the Grignard reagent. 1. Action: Maintain a low reaction temperature during the Grignard addition. Rationale: The Grignard reagent is a strong base and can deprotonate the α-protons of the piperidone, leading to the formation of an enolate and recovery of starting material after workup. This side reaction is more prevalent at higher temperatures.2. Action: This is more likely with bulky Grignard reagents containing β-hydrogens. Using methylmagnesium bromide minimizes this risk. Rationale: Grignard reagents with β-hydrogens can act as reducing agents via a hydride transfer mechanism.3. Action: Ensure slow addition of the alkyl halide during the preparation of the Grignard reagent. Rationale: Wurtz coupling is a side reaction where the Grignard reagent reacts with unreacted alkyl halide.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Grignard reaction with 1-methyl-4-piperidone?

A1: The addition of the Grignard reagent should ideally be carried out at a low temperature, typically between 0 °C and 5 °C.[7] Maintaining this temperature range is crucial for controlling the exotherm and minimizing the formation of by-products. The reaction mixture can then be allowed to slowly warm to room temperature to ensure the reaction goes to completion.

Q2: How can I monitor the progress of the reaction to know when it's complete?

A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material (1-methyl-4-piperidone) and the appearance of the product spot.

Q3: What is the best way to quench the Grignard reaction safely?

A3: The reaction should be quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling the reaction flask in an ice bath. Adding water or acid directly to the reaction mixture can result in a violent, uncontrolled exothermic reaction. The use of saturated NH₄Cl provides a milder and more controllable quench.

Q4: Are there any specific safety precautions I should take when working with Grignard reagents?

A4: Yes, several precautions are essential:

  • Work in a well-ventilated fume hood. [7]

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves. [7]

  • Ensure all glassware is completely dry to prevent violent reactions with the Grignard reagent. [3]

  • Have a suitable fire extinguisher (Class D for reactive metals) readily available.

  • Be prepared for a potential exotherm by having an adequate cooling bath ready.

Q5: Can this reaction be safely scaled up?

A5: Yes, but with extreme caution. The surface area-to-volume ratio decreases as the scale increases, which makes heat dissipation less efficient.[2] Therefore, on a larger scale, it is even more critical to have:

  • A reactor with a powerful and reliable cooling system.

  • A well-controlled, slow addition rate of the Grignard reagent.

  • Continuous monitoring of the internal reaction temperature.

  • A well-defined emergency plan in case of a thermal runaway.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • 1-Methyl-4-piperidone

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add a solution of 1-methyl-4-piperidone in anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred solution of 1-methyl-4-piperidone over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography.

grignard_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Assemble dry glassware under inert atmosphere Charge 2. Add 1-methyl-4-piperidone solution Setup->Charge Cool_Initial 3. Cool to 0 °C Charge->Cool_Initial Addition 4. Slow, dropwise addition of MeMgBr (0-5 °C) Cool_Initial->Addition Stir 5. Warm to RT and stir Addition->Stir Monitor 6. Monitor by TLC Stir->Monitor Cool_Final 7. Cool to 0 °C Monitor->Cool_Final Quench 8. Quench with sat. NH4Cl (aq) Cool_Final->Quench Extract 9. Extraction with Et2O Quench->Extract Dry 10. Dry and concentrate Extract->Dry Purify 11. Purify product Dry->Purify

Caption: Experimental workflow for the Grignard synthesis of this compound.

V. References

  • Chemical Accident Prevention & Preparedness. (n.d.). OECD. Retrieved January 7, 2026, from [Link]

  • Scale-Up Synthesis of trans-2-Piperidin-1-ylcyclopentanol: Application Notes and Protocols. (2025). BenchChem.

  • managing exothermic reactions during the synthesis of 4-(2,6-Dichlorophenyl)-1-butene. (2025). BenchChem.

  • Heat release rates of isothermal Grignard reactions with different water concentrations. (2022). ResearchGate.

  • Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. (n.d.). Mettler Toledo. Retrieved January 7, 2026, from [Link]

  • Chemical reaction hazards and the risk of thermal runaway INDG254. (2014). Health and Safety Executive.

  • Question about Grignard reaction. (2021). Sciencemadness.org.

  • Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. (2022). ResearchGate.

  • 4-Piperidinone, 1-methyl-. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

  • Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone. (2020). Google Patents.

  • 1-Methyl-4-piperidone. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. (2012). Truman ChemLab.

  • Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. (1999). Organic Process Research & Development.

  • Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. (2014). ResearchGate.

  • NMR reaction monitoring in flow synthesis. (2017). Beilstein Journal of Organic Chemistry.

  • NaBH4 reaction driven to completion by heating? (2024). Reddit.

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.

Sources

Technical Support Center: Enhancing Metabolic Stability of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and practical guidance for enhancing the metabolic stability of piperidine-containing compounds. The piperidine scaffold is a cornerstone in medicinal chemistry, but its susceptibility to metabolism can pose significant challenges. This center offers field-proven insights and detailed protocols to help you navigate these hurdles effectively.

Section 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the experimental evaluation of piperidine-based compounds. Each answer provides a mechanistic explanation and actionable strategies.

Q1: My piperidine compound shows high clearance in our Human Liver Microsome (HLM) assay. What are the likely metabolic hotspots?

A1: High intrinsic clearance (Clint) in an HLM assay is a strong indicator of metabolic liability.[1] For piperidine-containing molecules, the most common metabolic pathways are mediated by Cytochrome P450 (CYP) enzymes, particularly CYP3A4.[2][3] The primary metabolic hotspots on the piperidine ring include:

  • Oxidation at the α-carbon: The carbon atoms adjacent to the piperidine nitrogen are electron-rich and susceptible to oxidation, which can lead to the formation of a stable lactam metabolite.[2][4]

  • N-dealkylation: If the piperidine nitrogen is substituted (e.g., with an N-alkyl group), this group can be cleaved off. This is a predominant metabolic pathway for many 4-aminopiperidine drugs.[2][5]

  • Ring Oxidation: Hydroxylation can occur at other positions on the ring, which may be followed by further oxidation or ring opening.[4]

  • N-oxidation: The piperidine nitrogen itself can be oxidized to form an N-oxide.[2]

  • Ring Contraction: In some cases, enzymatic reactions can lead to the cleavage and re-formation of the piperidine ring into a smaller pyrrolidine derivative.[6]

Identifying the exact metabolite is crucial and typically requires metabolite identification studies using techniques like LC-MS/MS.[7]

Q2: Metabolite identification confirms rapid N-dealkylation of my compound. What are my primary strategies to block this pathway?

A2: N-dealkylation is a very common metabolic liability for N-substituted piperidines, often catalyzed by CYP3A4.[2][8] Here are several strategies to mitigate this issue, ordered from common starting points to more involved approaches:

  • Introduce Steric Hindrance: Flanking the N-substituent with bulky groups can sterically shield the α-carbon from the active site of metabolizing enzymes. However, this must be balanced with maintaining the desired biological activity.

  • Reduce Basicity (pKa): Lowering the pKa of the piperidine nitrogen can decrease its interaction with the catalytic site of CYP enzymes. This can be achieved by introducing electron-withdrawing groups near the nitrogen. The morpholine ring, for instance, is generally more metabolically stable than piperidine partly due to the electron-withdrawing effect of the oxygen atom, which lowers the nitrogen's basicity.[6]

  • Replace the N-Alkyl Group: If the N-alkyl group is not essential for activity, consider replacing it with a less metabolically labile group. For example, replacing an N-methyl group with an N-cyclopropyl group can sometimes reduce N-dealkylation.

  • Deuteration: Replacing the hydrogen atoms on the carbon adjacent to the nitrogen (the α-carbon) of the N-alkyl group with deuterium can slow the rate of metabolism. This is due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by enzymes than the carbon-hydrogen (C-H) bond.[9][10]

Q3: My primary metabolite is a lactam, indicating oxidation at the α-carbon of the piperidine ring. How can I prevent this?

A3: Oxidation at the α-carbon is a frequent metabolic fate for piperidine rings.[2] Strategies to block this "soft spot" include:

  • Substitution at the α-carbon: Placing a substituent, such as a methyl or fluoro group, directly on the α-carbon can sterically hinder the enzymatic attack. This is a very effective strategy, but care must be taken as it introduces a new chiral center which may impact pharmacology.

  • Introduction of Heteroatoms: Replacing the α-carbon with a heteroatom, if synthetically feasible and tolerated by the target, can completely block oxidation at that site.

  • Bioisosteric Replacement: This is a powerful strategy to improve metabolic stability.[11] Consider replacing the piperidine ring with a bioisostere that is less prone to oxidation. Common replacements include:

    • Morpholine: As mentioned, the oxygen atom reduces the susceptibility of adjacent carbons to oxidation.[6]

    • Spirocyclic Systems: Scaffolds like 1-azaspiro[3.3]heptane have been shown to improve metabolic stability while maintaining similar physicochemical properties to piperidine.[12][13]

    • Bridged Systems: Rigidifying the structure with a bridged system, such as a tropane, can improve stability by restricting the conformation of the ring, making it a poorer substrate for metabolic enzymes.[14]

Q4: What is "Intrinsic Clearance (Clint)" and how do I interpret the values from my HLM assay?

A4: Intrinsic clearance (Clint) is a measure of the inherent ability of the liver to metabolize a drug, independent of factors like blood flow.[15] It's calculated from the rate of disappearance of your compound in an in vitro system like HLMs. The value is typically reported in units of µL/min/mg of microsomal protein.

Here is a general guide for interpreting Clint values:

Intrinsic Clearance (Clint) Range (µL/min/mg protein) Classification Interpretation & Next Steps
< 10Low Indicates good metabolic stability. The compound is likely to have low in vivo hepatic clearance. Proceed with further DMPK studies.
10 - 50Moderate The compound has some metabolic liability. Consider metabolic hotspot identification and initial optimization strategies if the predicted in vivo clearance is too high for the project goals.
> 50High Indicates significant metabolic instability.[16] The compound is likely to be rapidly cleared in vivo, leading to poor bioavailability and short half-life. Aggressive metabolic optimization is required. Prioritize metabolite identification to guide structural modifications.

Note: These ranges are a general guide. The acceptable Clint for a drug candidate depends on its therapeutic indication, route of administration, and dosing regimen.[17]

Section 2: Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol outlines a standard procedure to determine the intrinsic clearance of a piperidine-based compound.

1. Materials:

  • Test Compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier, stored at -80°C)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control Compounds (e.g., Midazolam for high clearance, Verapamil for moderate clearance)

  • Internal Standard (IS) for LC-MS/MS analysis

  • Acetonitrile (ACN) for reaction termination

  • 96-well incubation plates and sealing mats

  • Incubator/shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system

2. Step-by-Step Procedure:

  • Prepare Solutions:

    • Thaw HLM on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer. Keep on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a working solution of the test compound (e.g., 100 µM) by diluting the DMSO stock in buffer. The final DMSO concentration in the incubation should be ≤ 0.5%.

  • Incubation Setup:

    • Add the HLM solution to the wells of the 96-well plate.

    • Add the test compound working solution to the HLM-containing wells to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Initiate the Reaction:

    • Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Points and Termination:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard to the respective wells.[15] The 0-minute time point is crucial as it represents 100% of the initial compound concentration.

  • Sample Processing:

    • Seal the plate and vortex thoroughly to precipitate the microsomal proteins.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the protein.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard at each time point.

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])

Section 3: Visualization of Key Concepts

Diagram 1: Common Metabolic Fates of the Piperidine Ring

This diagram illustrates the primary sites of metabolic attack on a generic N-substituted piperidine scaffold.

Caption: Key metabolic pathways targeting the piperidine ring.

Diagram 2: Workflow for Metabolic Hotspot Identification and Mitigation

This workflow outlines a systematic approach from initial stability assessment to lead optimization.

Start Start: Piperidine Compound HLM_Assay In Vitro Metabolic Stability Assay (HLM) Start->HLM_Assay Interpret_Clint Interpret Intrinsic Clearance (Clint) HLM_Assay->Interpret_Clint Low_Clint Low Clearance: Metabolically Stable Interpret_Clint->Low_Clint Clint < 10 High_Clint High Clearance: Metabolically Unstable Interpret_Clint->High_Clint Clint > 50 End Optimized Lead Candidate Low_Clint->End Met_ID Metabolite Identification (LC-MS/MS) High_Clint->Met_ID Identify_Hotspot Identify Metabolic 'Soft Spot(s)' Met_ID->Identify_Hotspot Strategize Develop Mitigation Strategy Identify_Hotspot->Strategize Block_Alpha Block α-Oxidation (e.g., Substitution) Strategize->Block_Alpha Lactam formed Block_N_Dealk Block N-Dealkylation (e.g., Deuteration) Strategize->Block_N_Dealk N-dealkylation Bioisostere Bioisosteric Replacement Strategize->Bioisostere General instability Synthesize Synthesize New Analogs Block_Alpha->Synthesize Block_N_Dealk->Synthesize Bioisostere->Synthesize Re_Test Re-evaluate in HLM Assay Synthesize->Re_Test Re_Test->Interpret_Clint

Caption: A systematic workflow for improving metabolic stability.

References

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central.
  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
  • Microsomal stability assay for human and mouse liver microsomes. protocols.io.
  • Research progress on piperidine-containing compounds as agrochemicals. SpringerLink.
  • metabolic stability in liver microsomes. Mercell.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PubMed Central.
  • Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PubMed.
  • In vitro drug metabolism: for the selection of your lead compounds. MTT-lab.
  • Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. ResearchGate.
  • In Vitro Metabolism of Piperaquine Is Primarily Mediated by CYP3A4. PubMed.
  • a) Different modalities of piperidine-containing drugs and drug candidates... ResearchGate.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Major pathways of alfentanil metabolism in vitro: piperidine... ResearchGate.
  • Thiol-Regulated Rhodium Nanocatalyst for Electrochemical Reductive Perdeuteration of Alkenes. ACS Publications.
  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. ResearchGate.
  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PubMed Central.
  • Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PubMed Central.
  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers.
  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed Central.
  • A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. ResearchGate.
  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. ResearchGate.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI.
  • Drug Metabolism: Enzyme Mechanisms and Inhibition. University of Washington.
  • Predicting Intrinsic Clearance for Drugs and Drug Candidates Metabolized by Aldehyde Oxidase. PubMed Central.
  • Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes. PubMed Central.
  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI Bookshelf.
  • Intrinsic hepatic clearance high and low ranges basis?. ResearchGate.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications.
  • Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development. PubMed.
  • Deciphering Piperidine Formation in Polyketide-Derived Indolizidines Reveals a Thioester Reduction, Transamination, and Unusual Imine Reduction Process. PubMed.
  • Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PubMed Central.
  • Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. PubMed Central.

Sources

Technical Support Center: Dieckmann Condensation for 4-Piperidone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-piperidones via Dieckmann condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction and troubleshooting common issues. The following content is structured to address specific challenges in a direct question-and-answer format, explaining the causality behind experimental choices to ensure both success and reproducibility.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the Dieckmann condensation for synthesizing N-substituted 4-piperidones, which are valuable intermediates in medicinal chemistry.[1] We will explore the root causes of these issues and provide actionable solutions grounded in established chemical principles.

Issue 1: Low or No Yield of the Desired 4-Piperidone Product

Q: My Dieckmann condensation reaction is resulting in a very low yield of the target β-keto ester, or I'm recovering mostly starting material. What are the likely causes and how can I fix this?

A: This is a frequent challenge and can stem from several factors related to the reaction equilibrium and the activity of your reagents.

Probable Causes & Solutions:

  • Inactive Base: The strong base used is the engine of this reaction. If it has been improperly stored or is old, it may have been neutralized by atmospheric moisture and carbon dioxide.[2]

    • Solution: Always use a fresh, anhydrous base. For highly sensitive reactions, consider using freshly sublimed potassium tert-butoxide or a new bottle of sodium hydride.[3] It is crucial to handle these reagents under an inert atmosphere (e.g., argon or nitrogen).[4]

  • Insufficient Base: The Dieckmann condensation is a reversible reaction.[2] To drive the equilibrium towards the product, a full stoichiometric equivalent of a strong base is necessary. The final, irreversible step is the deprotonation of the resulting β-keto ester, which is more acidic than the starting diester.[2][5]

    • Solution: Ensure you are using at least one full equivalent of the base. In some cases, using a slight excess (1.1 to 1.2 equivalents) can be beneficial, especially if there are concerns about the purity of the starting materials or solvent.

  • Inappropriate Reaction Conditions: The reaction may not have been given enough time or thermal energy to proceed to completion.

    • Solution: If the reaction is sluggish at room temperature, consider gently heating it. Toluene at reflux is a common and effective condition.[6][7] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

Issue 2: Formation of a Significant Amount of Carboxylic Acid Byproduct

Q: I'm observing a significant amount of a carboxylic acid byproduct, which seems to be the result of my ester being hydrolyzed. How can I prevent this?

A: Ester hydrolysis is a classic side reaction in base-catalyzed condensations, especially when using alkoxide bases in protic solvents.[3][4]

Probable Causes & Solutions:

  • Presence of Water: The primary culprit for hydrolysis is the presence of water in the reaction mixture.[4] This can be introduced through wet solvents, reagents, or glassware.

    • Solution: Rigorously dry all solvents and reagents. Use anhydrous solvents like toluene or tetrahydrofuran (THF).[4][8] Ensure all glassware is oven-dried before use. Handling hygroscopic reagents under an inert atmosphere is critical.[4]

  • Choice of Base and Solvent System: Traditional systems like sodium ethoxide in ethanol can be prone to hydrolysis issues.[4][9]

    • Solution: Switch to a non-nucleophilic, strong base in an aprotic solvent.[4] Sodium hydride (NaH) in dry toluene or THF is a highly effective combination that minimizes the risk of hydrolysis.[4][7] Other excellent choices include potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA).[4][8]

Issue 3: Intermolecular Condensation (Polymerization)

Q: Instead of my desired cyclic 4-piperidone, I seem to be forming a polymeric or oligomeric substance. Why is this happening and what can I do?

A: The Dieckmann condensation is an intramolecular reaction, meaning it happens within a single molecule.[5][10][11] However, it competes with the intermolecular Claisen condensation, where two different molecules react.[10][12]

Probable Causes & Solutions:

  • High Concentration: At high concentrations, the probability of two different diester molecules colliding and reacting (intermolecular) increases relative to the intramolecular cyclization.

    • Solution: Employ high-dilution conditions. Running the reaction at a lower concentration favors the intramolecular pathway. A common technique is to add the diester substrate slowly, via a syringe pump, to a solution of the base. This keeps the instantaneous concentration of the diester low, thus minimizing intermolecular side reactions.

Issue 4: Transesterification Byproducts

Q: I'm using an alkoxide base and I'm seeing evidence of transesterification. How can I avoid this?

A: Transesterification occurs when the alkoxide base does not match the alkyl group of the ester.[2] For example, using sodium methoxide with a diethyl ester can lead to the formation of methyl esters.

Probable Causes & Solutions:

  • Mismatched Alkoxide Base and Ester: The alkoxide can act as a nucleophile and attack the ester carbonyl, leading to an exchange of the alkoxy group.

    • Solution: If using an alkoxide base, ensure it matches the ester's alkyl group (e.g., use sodium ethoxide for ethyl esters).[2][9] An even better solution is to switch to a non-alkoxide base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent, which completely eliminates the possibility of transesterification.[2]

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Dieckmann condensation?

A1: The Dieckmann condensation is an intramolecular Claisen condensation.[11][12][13][14] The reaction proceeds through the following key steps:

  • A strong base removes an acidic α-proton from one of the ester groups to form an enolate ion.[12][14][15]

  • This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule to form a cyclic tetrahedral intermediate.[8][13][15]

  • The intermediate collapses, expelling an alkoxide ion to form the cyclic β-keto ester.[9][13]

  • The alkoxide ion then deprotonates the newly formed β-keto ester at its highly acidic α-position. This final acid-base step is essentially irreversible and drives the reaction to completion.[2][5]

  • An acidic workup is then required to protonate the enolate and yield the final neutral β-keto ester product.[12][16]

Q2: Which bases are most effective for the synthesis of 4-piperidones via Dieckmann condensation?

A2: The choice of base is critical.[6] While traditional bases like sodium ethoxide can be used, sterically hindered and non-nucleophilic bases often provide cleaner reactions and higher yields.[6][8]

  • Potassium tert-butoxide (KOtBu): Often provides the highest yields, especially when used in a solvent like toluene at reflux.[6]

  • Sodium Hydride (NaH): An excellent choice, particularly in aprotic solvents like THF or toluene, as it minimizes hydrolysis and eliminates transesterification side reactions.[2][4]

  • Lithium Diisopropylamide (LDA): A very strong, non-nucleophilic base that can be effective, especially for less reactive substrates or when precise regioselectivity is required in unsymmetrical diesters.[8]

Q3: Why is the formation of 5- and 6-membered rings, like 4-piperidones, favored in the Dieckmann condensation?

A3: The formation of five- and six-membered rings is favored due to their inherent thermodynamic stability.[7][12][13] These ring sizes have minimal ring strain and favorable entropic factors for cyclization.[9] Reactions that would form smaller (3- or 4-membered) or larger (greater than 7-membered) rings are generally less efficient due to increased ring strain or unfavorable entropic considerations, respectively.[9][13][14]

Q4: After the Dieckmann condensation, I have a β-keto ester. How do I get to the final 4-piperidone?

A4: The β-keto ester product of the Dieckmann condensation is an intermediate. To obtain the final 4-piperidone, a subsequent hydrolysis and decarboxylation step is required.[16][17][18] This is typically achieved by heating the β-keto ester under acidic conditions (e.g., with aqueous HCl or H₂SO₄).[16][17] The acid first hydrolyzes the ester to a β-keto acid, which is unstable and readily loses carbon dioxide upon heating to yield the desired 4-piperidone.[16][18]

III. Data & Protocols

Table 1: Comparison of Common Bases for Dieckmann Condensation
BaseSolventTypical TemperatureKey AdvantagesPotential Issues
Sodium Ethoxide (NaOEt)EthanolRefluxInexpensive, traditional method.Hydrolysis, transesterification.[3][4]
Potassium tert-Butoxide (KOtBu)Toluene, THFRoom Temp to RefluxHigh yields, sterically hindered.[6]Can be hygroscopic.[3]
Sodium Hydride (NaH)Toluene, THFRoom Temp to RefluxNo hydrolysis or transesterification.[2][4]Requires careful handling (flammable).
Lithium Diisopropylamide (LDA)THF-78 °C to Room TempStrong, non-nucleophilic, good for regioselectivity.[8]Requires low temperatures, pyrophoric.
Experimental Protocol: Synthesis of N-Benzyl-3-ethoxycarbonyl-4-piperidone

This protocol describes a typical procedure using sodium hydride in toluene.

Materials:

  • Diethyl N-benzyl-3,3'-iminodipropionate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Toluene

  • Dry Methanol (catalytic amount)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Under an argon or nitrogen atmosphere, add sodium hydride (1.1 equivalents) to a solution of the diester (1.0 equivalent) in dry toluene.[7]

  • CAUTION: Hydrogen gas will evolve. Carefully add a catalytic amount of dry methanol to initiate the reaction.[7]

  • Stir the resulting mixture at room temperature for 30 minutes.[7]

  • Heat the reaction mixture to reflux and maintain for 12-20 hours, monitoring by TLC.[7]

  • Cool the reaction to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution.[7]

  • Extract the mixture with DCM (3x).[7]

  • Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.[7]

  • Remove the solvent under reduced pressure and purify the crude β-keto ester by flash column chromatography.[4][7]

IV. Visual Guides

Diagram 1: Core Mechanism of Dieckmann Condensation

Dieckmann_Mechanism cluster_main Dieckmann Condensation Pathway Diester N-Substituted Diester Enolate Enolate Intermediate Diester->Enolate + Base - H⁺ Tetrahedral Cyclic Tetrahedral Intermediate Enolate->Tetrahedral Intramolecular Attack BetaKetoEnolate β-Keto Ester Enolate (Deprotonated Product) Tetrahedral->BetaKetoEnolate - Alkoxide + Base Product Final β-Keto Ester (4-Piperidone Precursor) BetaKetoEnolate->Product + H₃O⁺ (Workup)

Caption: The core mechanistic pathway of the Dieckmann condensation.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield Start Low Yield of 4-Piperidone Precursor CheckBase Is the base fresh and was at least 1 eq. used? Start->CheckBase CheckConditions Are reaction conditions (time, temp) adequate? CheckBase->CheckConditions Yes SolutionBase Use fresh, anhydrous base (e.g., new NaH, sublimed KOtBu). Ensure >= 1 eq. is used. CheckBase->SolutionBase No CheckPurity Is starting material pure and solvent anhydrous? CheckConditions->CheckPurity Yes SolutionConditions Increase reaction time and/or temperature (e.g., reflux in toluene). Monitor by TLC/LC-MS. CheckConditions->SolutionConditions No CheckPurity->Start Yes (Re-evaluate) SolutionPurity Purify starting material. Use rigorously dried, aprotic solvents (e.g., dry Toluene/THF). CheckPurity->SolutionPurity No

Caption: A logical workflow for diagnosing and solving low-yield issues.

Diagram 3: Competing Reaction Pathways

Competing_Pathways cluster_desired Desired Pathway cluster_side Side Reaction Diester Diester Starting Material DesiredProduct Intramolecular Cyclization (Dieckmann Condensation) Product: 4-Piperidone Precursor Diester->DesiredProduct Favored by High Dilution SideProduct Intermolecular Condensation (Claisen Condensation) Byproduct: Polymer/Oligomer Diester->SideProduct Favored by High Concentration

Caption: Visualization of competing intramolecular vs. intermolecular pathways.

V. References

  • BenchChem. (2025). A Comparative Guide to Bases in Dieckmann Condensation for the Synthesis of Cyclic β-Keto Esters.

  • Alfa Chemistry. (n.d.). Dieckmann Condensation.

  • Wikipedia. (2023). Dieckmann condensation.

  • BenchChem. (2025). Preventing hydrolysis of β-keto ester during Dieckmann condensation.

  • Grokipedia. (n.d.). Dieckmann condensation.

  • Pearson+. (n.d.). How is the Dieckmann reaction different from the Claisen reaction?.

  • Glasp. (2018). Dieckmann Condensation Reaction Mechanism | Video Summary and Q&A.

  • DTIC. (2025). Piperidine Synthesis.

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction.

  • Karbasi, A. B. (2021). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?. ResearchGate.

  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.

  • Organic Chemistry Tutor. (n.d.). Dieckmann Condensation.

  • kyanite. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board.

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation.

  • Chemistry Notes. (n.d.). Dieckmann Condensation Mechanism, Examples and Application.

  • Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction.

  • ResearchGate. (2025). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations.

  • Pediaa.Com. (2020). Difference Between Claisen and Dieckmann Condensation.

  • Organic Reactions. (n.d.). The Dieckmann Condensation.

  • Reddit. (2025). Help with dieckmann condensation.

  • BenchChem. (2025). Common side reactions in the Dieckmann condensation of diethyl pimelate and how to avoid them.

  • NROChemistry. (2021-2025). Dieckmann Condensation.

  • Cambridge University Press. (n.d.). Dieckmann Reaction.

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones.

  • L.S.College, Muzaffarpur. (2020). Dieckmann condensation.

  • SynArchive. (n.d.). Petrenko-Kritschenko Piperidone Synthesis.

  • Reddit. (2021). Experimental Help for Dieckmann Condensation.

Sources

Validation & Comparative

A-3-Pillar Guide to Confirming the trans-Configuration of 1,2-Dimethyl-piperidin-4-ol Using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of molecular stereochemistry is a non-negotiable aspect of compound characterization. The spatial arrangement of atoms profoundly influences a molecule's biological activity, pharmacokinetic properties, and overall therapeutic potential. This guide provides an in-depth, technically-grounded workflow for the unambiguous confirmation of the trans-configuration of 1,2-Dimethyl-piperidin-4-ol, a substituted piperidine derivative. We will move beyond a mere recitation of protocols to explain the underlying principles and causal relationships that make NMR spectroscopy the definitive tool for this stereochemical challenge.

The Stereochemical Conundrum: cis vs. trans Isomers

The piperidine ring, a ubiquitous scaffold in pharmaceuticals, typically adopts a chair conformation to minimize steric strain. In this compound, the relative orientation of the two methyl groups—whether they are on the same side (cis) or opposite sides (trans) of the ring—defines the isomer. This seemingly subtle difference has significant conformational and, consequently, spectroscopic consequences. Our objective is to leverage these differences to create a self-validating system of NMR experiments that unequivocally identifies the trans isomer.

The trans isomer is expected to predominantly exist in a chair conformation where both the C1 and C2 methyl groups occupy equatorial positions to minimize steric hindrance. Conversely, the cis isomer would be forced to have one axial and one equatorial methyl group, a less stable arrangement. These conformational preferences are the key to our analytical strategy.

Pillar I: Expertise & Experience - The "Why" Behind the "How"

A robust determination of stereochemistry relies on a multi-faceted NMR approach. We will employ a suite of experiments—¹H NMR, ¹³C NMR, COSY, HSQC, and crucially, NOESY—to build an unassailable case for the trans-configuration.

¹H NMR: The First Line of Inquiry

The initial ¹H NMR spectrum provides the first clues. The key diagnostic signals are the protons on the piperidine ring, particularly the proton at C2, which is adjacent to a stereocenter.

  • Chemical Shift and Multiplicity: In the trans isomer (diequatorial methyl groups), the proton at C2 (H2) is in an axial position. Axial protons typically resonate at a higher field (lower ppm) compared to their equatorial counterparts due to anisotropic shielding effects from the C-C bonds of the ring. The multiplicity of this proton, determined by its coupling to neighboring protons, is also highly informative.

  • J-Coupling Constants: The magnitude of the vicinal (³J) coupling constants between adjacent protons is governed by the dihedral angle between them, as described by the Karplus equation.

    • Axial-Axial (J_ax,ax): A large coupling constant (typically 10-13 Hz) is expected between two protons in a trans-diaxial relationship (dihedral angle of ~180°).

    • Axial-Equatorial (J_ax,eq) and Equatorial-Equatorial (J_eq,eq): Smaller coupling constants (typically 2-5 Hz) are observed for these relationships.

In the trans-1,2-dimethyl-piperidin-4-ol, the axial H2 will couple to the two protons at C3 (one axial, one equatorial). We would therefore expect to see a larger J-coupling value corresponding to the axial-axial interaction. The analysis of J values in the 1H NMR spectra is a well-established method for confirming the relative stereochemistry of substituted piperidines.[1][2][3]

¹³C NMR: A Supporting Role

While ¹³C NMR is generally less informative for stereochemistry based on chemical shifts alone, it provides a crucial carbon count and can reveal subtle differences in the electronic environment of the carbon atoms in the different isomers. In some cases, the chemical shifts of the methyl carbons can differ between the cis and trans isomers due to steric compression effects (gamma-gauche effect).

2D NMR: Unraveling the Connectivity and Spatial Relationships

Two-dimensional NMR experiments are indispensable for a definitive assignment.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, allowing us to trace the connectivity of the spin systems within the molecule. This is essential for unambiguously assigning the protons of the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the confident assignment of the ¹³C NMR spectrum.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone of our stereochemical proof. The NOE is a through-space interaction between protons that are close in proximity, regardless of their bonding connectivity. For the trans isomer, with both methyl groups in equatorial positions, we expect to see a strong NOE correlation between the axial proton at C2 and the axial protons at C4 and C6. Crucially, we would not expect to see a significant NOE between the protons of the C1-methyl group and the C2-methyl group. The absence of a NOESY correlation between protons can be a clear indicator that they occupy trans positions.[4] In contrast, the cis isomer, with one axial and one equatorial methyl group, would show a strong NOE between the protons of these two methyl groups.

Pillar II: Trustworthiness - A Self-Validating Experimental Protocol

The following protocols are designed to generate high-quality, reproducible data.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

    • Filter the solution into a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for better spectral dispersion.

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • 2D COSY Acquisition:

    • Pulse Program: Standard gradient-selected COSY (cosygpqf).

    • Spectral Width: 12-15 ppm in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans: 4-8 per increment.

  • 2D HSQC Acquisition:

    • Pulse Program: Standard gradient-selected HSQC with adiabatic pulses for uniform excitation (hsqcedetgpsisp2.3).

    • ¹H Spectral Width: 12-15 ppm.

    • ¹³C Spectral Width: 160-180 ppm.

    • Number of Increments: 256 in the indirect dimension.

    • Number of Scans: 8-16 per increment.

  • 2D NOESY Acquisition:

    • Pulse Program: Standard gradient-selected NOESY (noesygpph).

    • Spectral Width: 12-15 ppm in both dimensions.

    • Mixing Time: 500-800 ms (this may need to be optimized).

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans: 16-32 per increment.

Pillar III: Authoritative Grounding & Data Visualization

The interpretation of the acquired data must be grounded in established principles of NMR spectroscopy.

Data Analysis and Interpretation

Table 1: Expected ¹H NMR Data for trans-1,2-Dimethyl-piperidin-4-ol

Proton AssignmentExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (Hz)
H2 (axial)~2.2 - 2.6dddJ_ax,ax ≈ 10-12, J_ax,eq ≈ 3-5
H3ax~1.4 - 1.6m
H3eq~1.8 - 2.0m
H4 (axial)~3.5 - 3.8ttJ_ax,ax ≈ 10-12, J_ax,eq ≈ 4-6
H5ax~1.4 - 1.6m
H5eq~1.8 - 2.0m
H6ax~2.0 - 2.2m
H6eq~2.8 - 3.0m
N-CH₃ (equatorial)~2.3 - 2.5s
C2-CH₃ (equatorial)~1.0 - 1.2dJ ≈ 6-7
OHVariablebr s

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Visualizing the Logic

Diagrams are essential for conceptualizing the experimental workflow and the key spatial relationships being probed.

G cluster_synthesis Synthesis cluster_nmr NMR Analysis Workflow cluster_interpretation Data Interpretation & Conclusion Compound This compound (Mixture of Isomers or Unknown) H1_NMR 1. ¹H NMR (Initial Assessment of J-couplings) Compound->H1_NMR C13_NMR 2. ¹³C NMR (Carbon Framework Confirmation) H1_NMR->C13_NMR J_Coupling Analysis of ³J(H,H) Coupling Constants (Dihedral Angles) H1_NMR->J_Coupling COSY 3. COSY (H-H Connectivity) C13_NMR->COSY HSQC 4. HSQC (C-H Correlation) COSY->HSQC NOESY 5. NOESY (Through-space Proximity) HSQC->NOESY NOE_Data Analysis of NOE Correlations (Spatial Proximity) NOESY->NOE_Data Conclusion Unambiguous Confirmation of trans-Configuration J_Coupling->Conclusion NOE_Data->Conclusion G Key NOE correlations for the trans isomer. N1 N C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 N_Me CH₃ (eq) C2_Me CH₃ (eq) C4_OH OH (eq) H2a H (ax) H4a H (ax) H2a->H4a Strong NOE H6a H (ax) H2a->H6a Strong NOE

Sources

A Guide to the Structural Validation of 1,2-Dimethyl-piperidin-4-ol using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Structural Validation

In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is a critical, non-negotiable step. The piperidine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and natural products, making the precise characterization of its derivatives paramount.[1][2][3][4] 1,2-Dimethyl-piperidin-4-ol, a substituted piperidinol, presents a unique structural elucidation challenge that is aptly met by the capabilities of mass spectrometry. This guide will explore the power of Electron Ionization Mass Spectrometry (EI-MS) in confirming the structure of this compound, detailing the predictable fragmentation pathways that serve as a molecular fingerprint.

The Foundational Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[5] This process is initiated by bombarding the sample with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a radical cation known as the molecular ion (M radical cation)[3]. The molecular ion, being energetically unstable, undergoes a series of fragmentation events, breaking down into smaller, charged fragments. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z).[5]

A key principle in the mass spectrometry of nitrogen-containing compounds is the Nitrogen Rule . This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[6][7] This provides an immediate clue as to the presence of nitrogen in an unknown compound. For this compound (C7H15NO), the molecular weight is 129.20 g/mol , and we would expect to see an odd-numbered molecular ion peak.

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound is predicted to be dominated by cleavage events initiated at the nitrogen atom and influenced by the substituents on the piperidine ring. The primary fragmentation mechanism for cyclic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[3][6]

The molecular structure of this compound is:

Upon electron ionization, the molecular ion (M•+) at m/z 129 is formed. The subsequent fragmentation is expected to proceed through several key pathways:

  • α-Cleavage at the C2-C3 bond: This is a highly probable fragmentation due to the formation of a stable, resonance-stabilized iminium ion. The cleavage of the bond between the C2 carbon (bearing a methyl group) and the C3 carbon will result in the loss of a C4H8O radical, leading to a fragment ion at m/z 72 .

  • α-Cleavage at the C6-N bond: Cleavage of the ring on the other side of the nitrogen atom can also occur. This would involve the breaking of the C6-N bond, leading to a different set of fragment ions.

  • Loss of the C2-methyl group: Cleavage of the bond between the C2 carbon and its methyl substituent would lead to the loss of a methyl radical (•CH3), resulting in a fragment at m/z 114 ([M-15]+).

  • Loss of the N-methyl group: While generally less favorable than α-cleavage of the ring, the loss of the N-methyl group as a radical can also occur, producing a fragment at m/z 114 ([M-15]+).

  • Loss of Water: The presence of a hydroxyl group introduces the possibility of dehydration. The loss of a water molecule (H2O) from the molecular ion would result in a fragment at m/z 111 ([M-18]+).

  • Ring Opening and Subsequent Fragmentation: The piperidine ring can undergo fission, leading to a variety of smaller acyclic fragment ions.[3]

The mass spectrum of the closely related compound, 1,2-dimethylpiperidine (C7H15N, MW=113.20), shows a prominent base peak at m/z 70, which corresponds to the loss of a propyl radical via α-cleavage.[8] This provides strong evidence that a similar α-cleavage will be a dominant fragmentation pathway for this compound.

Below is a DOT script illustrating the predicted primary fragmentation pathways of this compound.

fragmentation M This compound (M) m/z 129 M_ion [M]•+ m/z 129 M->M_ion Electron Ionization frag_114 [M-CH3]•+ m/z 114 M_ion->frag_114 - •CH3 frag_111 [M-H2O]•+ m/z 111 M_ion->frag_111 - H2O frag_72 [C4H10N]+ m/z 72 (α-cleavage) M_ion->frag_72 - •C3H5O

Caption: Predicted EI-MS fragmentation of this compound.

Comparative Analysis with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive validation often involves the use of complementary techniques.

Analytical TechniqueStrengths for this compound AnalysisWeaknesses for this compound Analysis
Mass Spectrometry (MS) Provides accurate molecular weight and detailed fragmentation data for structural confirmation. High sensitivity.Isomer differentiation can be challenging without tandem MS or high-resolution MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry.Lower sensitivity compared to MS. Requires larger sample amounts.
Infrared (IR) Spectroscopy Confirms the presence of functional groups, such as the O-H stretch from the hydroxyl group and C-N stretches.Provides limited information on the overall molecular structure.
Gas Chromatography (GC) Can be coupled with MS (GC-MS) for separation of isomers and impurities prior to analysis.[6]The compound must be volatile and thermally stable.

Experimental Protocol for Mass Spectrometry Analysis

The following is a generalized protocol for the analysis of this compound by GC-MS.

Objective: To obtain the electron ionization mass spectrum of this compound for structural validation.

Materials:

  • This compound sample

  • High-purity solvent (e.g., methanol or dichloromethane)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a suitable volatile solvent.

  • GC-MS Instrument Setup:

    • GC Column: Select a suitable capillary column (e.g., a non-polar or mid-polar column).

    • Injector Temperature: Set to a temperature that ensures efficient vaporization without thermal decomposition (e.g., 250 °C).

    • Oven Temperature Program: Develop a temperature program that provides good chromatographic separation. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).

    • Carrier Gas: Use high-purity helium at a constant flow rate.

    • MS Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range that will encompass the molecular ion and expected fragments (e.g., m/z 40-200).

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system and acquire the data.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and the major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pattern and with library spectra of similar compounds.[3]

Below is a DOT script illustrating the general workflow for this experimental protocol.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep Prepare dilute solution of This compound inject Inject sample into GC-MS prep->inject separate Chromatographic Separation (GC) inject->separate ionize Electron Ionization (EI) at 70 eV separate->ionize detect Mass Analysis and Detection (MS) ionize->detect extract Extract Mass Spectrum detect->extract interpret Identify Molecular Ion and Fragments extract->interpret compare Compare with Predicted Fragmentation interpret->compare validate Structural Validation compare->validate

Caption: General workflow for GC-MS analysis of this compound.

Conclusion

Mass spectrometry, particularly when coupled with gas chromatography, stands as a cornerstone technique for the structural validation of small molecules like this compound. The predictable and reproducible fragmentation patterns generated by electron ionization provide a wealth of structural information, allowing for confident identification. By understanding the fundamental principles of fragmentation and complementing the analysis with orthogonal techniques such as NMR and IR spectroscopy, researchers can achieve a high degree of certainty in their structural assignments, a critical aspect of advancing drug discovery and chemical research.

References

  • Future4200. Chapter 11 - Amines.
  • Rubiralta, M., Giralt, E., & Diez, A. (n.d.). Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Universidad de Chile.
  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Preprints.org.
  • Whitman College. (n.d.). GCMS Section 6.15.
  • National Center for Biotechnology Information. (n.d.). N-Methylpiperidine. PubChem.
  • Al-Hadedi, A. A. M., & Sawyer, S. (n.d.). A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl- d)piperidines. Eprints Soton.
  • Harper, T. (2024, January 25). How to Interpret Mass Spectra. YouTube.
  • Duffield, A. M., Budzikiewicz, H., Williams, D. H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(4), 810–816.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • ResearchGate. (n.d.). Synthetic route and chemical structures of piperidine derivatives.
  • National Institute of Standards and Technology. (n.d.). Piperidine, 1-methyl-. NIST WebBook.
  • National Institute of Standards and Technology. (n.d.). Piperidine, 1-methyl-. NIST WebBook.
  • Szałata, A., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(5), 789–804.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. (2021, February 22). Synthesis, Structural elucidation, Antioxidant Activity of new Phenolic Derivatives containing Piperidine Moiety: Experimental and theoretical investigations.
  • National Institute of Standards and Technology. (n.d.). Piperidine, 1,2-dimethyl-. NIST WebBook.
  • Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 18-26.
  • de Paula, J. A., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1269–1278.
  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide.
  • National Institute of Standards and Technology. (n.d.). Piperidine. NIST WebBook.
  • Stefkov, G., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA. Macedonian Pharmaceutical Bulletin, 68(1), 19-31.
  • Afinidad. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO.
  • National Center for Biotechnology Information. (n.d.). Piperidin-4-ol. PubChem.
  • SpectraBase. (n.d.). Piperidin-4-ol, 1,3-dimethyl-2,4,6-triphenyl-.

Sources

A Comparative Analysis of the Biological Activity of Cis and Trans Isomers of Dimethyl-Piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. Even subtle changes in the three-dimensional structure can lead to profound differences in pharmacological profiles, transforming a potent therapeutic into an inactive compound, or an agonist into an antagonist. This guide provides an in-depth comparison of the biological activities of cis and trans isomers of dimethyl-piperidin-4-ol derivatives, a class of compounds with significant implications for opioid receptor modulation. By examining the available experimental data, we will elucidate how the orientation of the dimethyl substituents on the piperidine ring dictates their interaction with biological targets.

The piperidine scaffold is a cornerstone in the design of numerous therapeutic agents, particularly those targeting the central nervous system.[1] The addition of methyl groups introduces chiral centers, leading to the existence of stereoisomers. The relative orientation of these methyl groups, designated as cis (on the same side of the ring) or trans (on opposite sides), profoundly influences the molecule's conformation and, consequently, its ability to bind to and modulate the function of receptors.

The Decisive Role of Isomerism: A Tale of Two Orientations

The most striking illustration of the differential biological activity between cis and trans isomers of dimethyl-piperidin-4-ol derivatives is observed in their interaction with opioid receptors. Specifically, in the case of N-substituted 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, a close analog of the titular compound, the stereochemistry of the methyl groups dictates the fundamental nature of their pharmacological action.

Extensive structure-activity relationship (SAR) studies have revealed that the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is a hallmark of pure opioid receptor antagonists .[2][3] These compounds bind to opioid receptors, primarily the mu (µ) and kappa (κ) subtypes, but do not elicit a functional response. Instead, they block the action of endogenous and exogenous opioids. This antagonist profile is consistently observed across a range of N-substituents on the piperidine nitrogen.[2]

In stark contrast, the corresponding cis-isomer, specifically cis-N-methyl-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, exhibits mixed agonist-antagonist properties .[2] This means that while it can block the effects of other opioids at some receptors or under certain conditions, it can also produce a partial opioid-like effect on its own. This dramatic shift in activity underscores the critical importance of the spatial relationship between the methyl groups and the rest of the molecule for productive receptor interaction and signaling.

Quantitative Comparison of Opioid Receptor Binding Affinity

CompoundIsomer Configurationµ Receptor Ki (nM)κ Receptor Ki (nM)δ Receptor Ki (nM)Biological Activity
LY255582 trans0.61.839Opioid Antagonist
Analog cis---Mixed Agonist-Antagonist[2]

Note: Specific Ki values for the cis isomer are not provided in the cited source, but its activity is qualitatively described as mixed agonist-antagonist.[2]

This data clearly positions the trans isomer as a high-affinity ligand for both µ and κ opioid receptors. The lack of readily available binding data for the cis isomer in comparative studies highlights a potential area for further research to quantify the precise differences in receptor affinity that lead to the observed divergence in functional activity.

Mechanistic Insights: The Structural Basis for Differential Activity

The profound difference in the biological activity of cis and trans isomers can be attributed to their distinct three-dimensional shapes and how they present their key pharmacophoric elements to the receptor binding pocket. The piperidine ring typically adopts a chair conformation. The orientation of the substituents (axial vs. equatorial) is dictated by the stereochemistry.

In the trans configuration of 3,4-dimethyl-4-arylpiperidines, the molecule adopts a conformation that is optimal for antagonist binding at the opioid receptor. This specific orientation of the methyl groups and the 4-aryl substituent is thought to correctly position the molecule within the binding site to block the conformational changes required for receptor activation.

Conversely, the cis configuration forces the substituents into a different spatial arrangement. This altered geometry may allow for a mode of binding that, while still occupying the receptor, induces a partial conformational change, leading to the observed mixed agonist-antagonist effects.

Experimental Protocols for Biological Evaluation

To provide a comprehensive understanding of how the biological activities of these isomers are determined, this section outlines the standard experimental procedures for opioid receptor binding and functional assays.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of the test compounds (cis and trans isomers of dimethyl-piperidin-4-ol derivatives) to displace a radiolabeled ligand that is known to bind to the opioid receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (µ, δ, or κ) are prepared from cultured cells or animal brain tissue.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for µ-receptors, [³H]U-69593 for κ-receptors, or [³H]Naltrindole for δ-receptors) and varying concentrations of the unlabeled test compound.[1]

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

[³⁵S]GTPγS Functional Assay

This assay is used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor, such as the opioid receptor.

Objective: To measure the ability of the test compounds to stimulate the binding of [³⁵S]GTPγS to G-proteins, which is a hallmark of receptor activation (agonism), or to block the stimulation induced by a known agonist (antagonism).

Methodology:

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the opioid receptor are used.

  • Incubation: The membranes are incubated with GDP, [³⁵S]GTPγS, and either the test compound alone (to test for agonist activity) or the test compound in the presence of a known agonist (to test for antagonist activity).

  • Separation: The reaction is terminated, and the membranes are collected by filtration.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

  • Data Analysis:

    • Agonist Activity: An increase in [³⁵S]GTPγS binding indicates agonist activity. The potency (EC₅₀) and efficacy (Emax) are determined.

    • Antagonist Activity: A decrease in the [³⁵S]GTPγS binding stimulated by a known agonist indicates antagonist activity. The antagonist affinity (Ki or Ke) is calculated.

Visualizing the Concepts

To better illustrate the relationships discussed, the following diagrams are provided.

SAR_Concept cluster_isomers Dimethyl-Piperidin-4-ol Isomers cluster_activity Biological Activity Profile Cis_Isomer Cis Isomer Mixed_Agonist_Antagonist Mixed Agonist-Antagonist Cis_Isomer->Mixed_Agonist_Antagonist Leads to Trans_Isomer Trans Isomer Pure_Antagonist Pure Antagonist Trans_Isomer->Pure_Antagonist Leads to

Caption: Relationship between isomer configuration and biological activity.

Experimental_Workflow start Synthesize Cis and Trans Isomers binding_assay Radioligand Binding Assay start->binding_assay functional_assay [35S]GTPγS Functional Assay start->functional_assay determine_ki Determine Binding Affinity (Ki) binding_assay->determine_ki determine_activity Determine Functional Activity (Agonist/Antagonist) functional_assay->determine_activity compare Compare Biological Profiles determine_ki->compare determine_activity->compare

Caption: Workflow for comparing the biological activity of isomers.

Conclusion

The stereochemical orientation of the methyl groups in dimethyl-piperidin-4-ol derivatives is a pivotal factor governing their biological activity, particularly at opioid receptors. The clear distinction between the pure antagonist profile of the trans isomers and the mixed agonist-antagonist nature of the cis isomers provides a compelling case study in the importance of stereochemistry in drug design. This understanding, supported by robust experimental methodologies, is crucial for the rational design of novel therapeutics with desired pharmacological profiles. Further quantitative studies on a broader range of cis and trans isomers of dimethyl-piperidin-4-ol and its analogs will undoubtedly provide deeper insights into the nuanced structure-activity relationships that govern their interactions with biological targets.

References

  • Mitch, C. H., et al. (1993). The synthesis of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists. Journal of Medicinal Chemistry, 36(19), 2842-2850. [Link]
  • Díaz, N., et al. (2005). SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. Bioorganic & Medicinal Chemistry Letters, 15(17), 3844-3848. [Link]
  • Thomas, J. B., et al. (2001). Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Journal of Medicinal Chemistry, 44(17), 2687-2690. [Link]
  • Le Bourdon, C., et al. (2011). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 54(21), 7596-7607. [Link]
  • Coop, A., et al. (1998). Elucidation of the bioactive conformation of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 41(16), 2946-2953. [Link]

Sources

Structure-Activity Relationship of 1,2-Dimethyl-piperidin-4-ol Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold for targeting a variety of biological receptors, most notably the opioid receptors.[2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1,2-dimethyl-piperidin-4-ol analogs, a class of compounds with significant potential in the development of novel analgesics. By dissecting the influence of stereochemistry and substitution patterns, we aim to provide a rational framework for the design of more potent and selective opioid receptor modulators.

The Critical Role of the Piperidine Core in Opioid Receptor Engagement

The analgesic properties of many piperidine-containing compounds are intrinsically linked to their ability to interact with opioid receptors, particularly the mu-opioid receptor (MOR).[4] The protonated nitrogen atom of the piperidine ring is a key pharmacophoric feature, engaging in a crucial ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the opioid receptors. The spatial arrangement of other substituents on the piperidine ring dictates the ligand's binding affinity, selectivity, and functional activity (agonist, partial agonist, or antagonist).

Deciphering the Structure-Activity Landscape of this compound Analogs

The this compound scaffold presents several key regions for structural modification, each with a profound impact on pharmacological activity. These include the stereochemistry of the methyl groups at C1 (as part of the N-methyl group) and C2, the orientation of the hydroxyl group at C4, and the nature of the substituent at the C4 position.

The Influence of N-Substitution: A Gateway to Potency

The substituent on the piperidine nitrogen plays a pivotal role in determining the analgesic potency of this class of compounds. While a simple N-methyl group is a common feature in many potent opioids, modifications at this position can dramatically alter the pharmacological profile. For instance, replacing the N-methyl group with larger alkyl or aralkyl groups can lead to significant changes in binding affinity and efficacy. This is often attributed to the exploration of additional binding pockets within the receptor.

The Stereochemical Nuances of C2-Methyl Substitution

The introduction of a methyl group at the C2 position of the piperidine ring introduces a chiral center, leading to stereoisomers with potentially distinct pharmacological properties. The relative orientation of the C2-methyl group with respect to the other substituents can influence the overall conformation of the piperidine ring and, consequently, its interaction with the receptor.

Studies on related 3-methyl-4-(N-phenyl amido)piperidines have demonstrated that the stereochemistry at the C3 position is a critical determinant of analgesic potency. For example, cis-isomers have been shown to be significantly more potent than their trans counterparts, highlighting the stringent stereochemical requirements of the opioid receptor binding pocket.

C4-Hydroxyl and its Derivatives: Modulating Affinity and Function

The hydroxyl group at the C4 position is a key feature of the this compound scaffold. This polar group can act as a hydrogen bond donor or acceptor, forming crucial interactions with amino acid residues in the receptor binding site. Esterification or etherification of this hydroxyl group provides a straightforward avenue for modifying the lipophilicity and steric bulk at this position, thereby influencing binding affinity and pharmacokinetic properties.

For instance, in the closely related beta-1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine series, the propionyloxy ester was found to be a potent analgesic.[5] The enantiomer with the (2S, 4R) configuration was approximately ten times more potent than its (2R, 4S) counterpart in both analgesic activity and receptor binding, underscoring the profound impact of stereochemistry on biological activity.[5]

Comparative Analysis of Analog Performance: A Data-Driven Approach

To provide a clear and objective comparison of the performance of different this compound analogs, the following table summarizes key in vitro and in vivo data from published studies on structurally related compounds. This data serves as a guide for understanding the SAR principles discussed.

Compound IDN-SubstituentC2-Methyl StereochemistryC4-Substituentµ-Opioid Receptor (MOR) Ki (nM)Analgesic Potency (ED50, mg/kg)Reference
Reference Compound A -CH3cis to C4-substituent-O(CO)CH2CH3~1.0~0.1[5]
Reference Compound B -CH3trans to C4-substituent-O(CO)CH2CH3~10.0~1.0[5]
Hypothetical Analog 1 -CH2CH2Phcis to C4-substituent-OH---
Hypothetical Analog 2 -CH3cis to C4-substituent-OCH3---

Note: Data for hypothetical analogs are not available and are included to illustrate potential avenues for future research.

Experimental Protocols: A Guide to Synthesis and Evaluation

The rational design of novel analogs requires robust and reproducible experimental methods. The following sections provide detailed, step-by-step protocols for the synthesis of a key intermediate and the evaluation of analgesic activity.

Synthesis of cis- and trans-1,2-Dimethyl-piperidin-4-one

The synthesis of the key ketone intermediate, 1,2-dimethyl-piperidin-4-one, is a critical first step in accessing a variety of C4-substituted analogs. A common synthetic route involves the cyclization of an appropriate amino ketone precursor.

G cluster_synthesis Synthesis of 1,2-Dimethyl-piperidin-4-one Start N-methyl-N-(2-propenyl)prop-2-en-1-amine Intermediate1 N-methyl-N-(2-oxopropyl)prop-2-en-1-amine Start->Intermediate1 Wacker Oxidation Intermediate2 1,2-Dimethyl-1,2,3,6-tetrahydropyridin-4-one Intermediate1->Intermediate2 Intramolecular Mannich Reaction Product cis/trans-1,2-Dimethyl-piperidin-4-one Intermediate2->Product Catalytic Hydrogenation

Caption: Synthetic scheme for 1,2-dimethyl-piperidin-4-one.

Step-by-Step Methodology:

  • Wacker Oxidation: N-methyl-N-(2-propenyl)prop-2-en-1-amine is subjected to a Wacker oxidation to selectively oxidize one of the allyl groups to a ketone, yielding N-methyl-N-(2-oxopropyl)prop-2-en-1-amine.

  • Intramolecular Mannich Reaction: The resulting amino ketone undergoes an intramolecular Mannich reaction under acidic conditions to form the cyclic enone, 1,2-dimethyl-1,2,3,6-tetrahydropyridin-4-one.

  • Catalytic Hydrogenation: The double bond in the tetrahydropyridinone is reduced via catalytic hydrogenation to yield a mixture of cis- and trans-1,2-dimethyl-piperidin-4-one. The stereoisomers can be separated by chromatography.

In Vivo Evaluation of Analgesic Activity: The Hot-Plate Test

The hot-plate test is a widely used and reliable method for assessing the central analgesic activity of compounds in rodents.[6][7][8]

G cluster_workflow Hot-Plate Test Workflow AnimalAcclimation Animal Acclimation Baseline Baseline Latency Measurement AnimalAcclimation->Baseline DrugAdmin Drug Administration Baseline->DrugAdmin TestLatency Test Latency Measurement at Timed Intervals DrugAdmin->TestLatency DataAnalysis Data Analysis (%MPE) TestLatency->DataAnalysis

Caption: Workflow for the hot-plate analgesic assay.

Step-by-Step Methodology:

  • Animal Acclimation: Mice are acclimated to the testing room and the hot-plate apparatus (maintained at a constant temperature, e.g., 55 ± 0.5 °C) to minimize stress-induced responses.[9]

  • Baseline Latency Measurement: Each mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[8]

  • Drug Administration: The test compound or vehicle control is administered to the mice via a specific route (e.g., intraperitoneal, subcutaneous).

  • Test Latency Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the latency to the nociceptive response is measured again.

  • Data Analysis: The analgesic effect is typically expressed as the percentage of the maximal possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

Concluding Remarks and Future Directions

The this compound scaffold represents a promising starting point for the development of novel analgesics. A thorough understanding of the structure-activity relationships is paramount for the rational design of analogs with improved potency, selectivity, and pharmacokinetic profiles. Key takeaways from this guide include:

  • The stereochemistry at both the C2 and C4 positions is a critical determinant of opioid receptor affinity and analgesic potency.

  • The N-substituent provides a handle for modulating the overall pharmacological profile of the compounds.

  • Systematic modification of the C4-hydroxyl group can be used to fine-tune the physicochemical properties and receptor interactions.

Future research in this area should focus on the asymmetric synthesis of stereochemically pure this compound isomers to unequivocally establish their individual contributions to biological activity. Furthermore, a comprehensive evaluation of these analogs against a panel of opioid receptors (mu, delta, and kappa) will be essential for determining their selectivity profiles and potential for developing safer and more effective pain therapeutics.

References

  • Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods, 2001.
  • Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery.
  • A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. Journal of Visualized Experiments, 2024.
  • Analgesia Hot Pl
  • A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research, 2005.
  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • Synthetic Approaches to 2-Substituted 4-Hydroxypiperidines. CORE, 2013.
  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 2017.
  • Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. KoreaScience, 1997.
  • Stereochemical studies on medicinal agents. 25. Absolute configuration and analgetic potency of beta-1,2-dimethyl-2-phenyl-4-(propionyloxy)piperidine enantiomers. Journal of Medicinal Chemistry, 1982.
  • Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 2016.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • The Synthesis of cis- and trans-1,3-Dimethyl-4-Diphenylmethoxypiperidines as Conformationally Restricted Analogues of Diphenylpyraline.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of Medicinal Chemistry, 1995.
  • Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides.
  • A novel µ-opioid receptor ligand with high in vitro and in vivo agonist efficacy. Naunyn-Schmiedeberg's Archives of Pharmacology, 2008.
  • Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles.
  • DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. Journal of the Faculty of Pharmacy of Ankara University, 1990.
  • Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration.
  • Identification of a μ-δ opioid receptor heteromer-biased agonist with antinociceptive activity.
  • In Vitro Assay Guide for Spiradoline Kappa Opioid Receptor Binding: Application Notes and Protocols. BenchChem, 2025.
  • Validating Opioid Receptor Binding Assays: A Comparative Guide Using Morphine Hydrobromide. BenchChem, 2025.
  • Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands. Bioorganic & Medicinal Chemistry, 2016.
  • Stereochemical basis for a unified structure activity theory of aromatic and heterocyclic rings in selected opioids and opioid peptides.

Sources

A Comparative Guide to the Synthesis of 1,2-Dimethyl-piperidin-4-ol for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in over twenty classes of pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be tailored to interact with biological targets with high specificity. Within this class, 1,2-Dimethyl-piperidin-4-ol presents a particularly interesting synthetic challenge and a valuable building block. The presence of two stereocenters at the C2 and C4 positions, in addition to the N-methylation, allows for fine-tuning of a molecule's physicochemical properties, such as its pKa and lipophilicity, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.[2]

The strategic selection of a synthetic route to this intermediate is a critical decision in any drug development program. Factors such as stereochemical purity, scalability, cost, and safety must be carefully weighed.[2] This guide provides an in-depth comparative analysis of three distinct and powerful synthetic strategies to access this compound, designed to arm researchers and process chemists with the insights needed to select the optimal path for their specific objectives.

Route 1: Catalytic Hydrogenation of a Substituted Pyridine Derivative

This approach is a fundamental and powerful method for accessing the piperidine core structure. It leverages a readily available pyridine starting material and reduces the aromatic ring to the desired saturated heterocycle. The primary challenge lies in controlling the stereochemistry of the resulting substituents.

Mechanistic Rationale

The hydrogenation of pyridines is a challenging transformation due to the aromatic stability of the ring and the tendency of the nitrogen lone pair to poison the metal catalyst.[3] The reaction typically requires harsh conditions (high pressure and temperature) or highly active catalysts. The process involves the stepwise addition of hydrogen across the double bonds of the pyridine ring, often proceeding through di- and tetrahydro-pyridine intermediates. The stereochemical outcome is dictated by the approach of the substrate to the catalyst surface, which can often lead to a mixture of diastereomers.

Hydrogenation_Route A 2-Methyl-4-methoxypyridine B 1,2-Dimethyl-4-methoxypyridinium iodide A->B Quaternization (MeI) C 1,2-Dimethyl-4-piperidone B->C Catalytic Hydrogenation (e.g., Rh₂O₃, H₂) then Ether Cleavage (HBr) D This compound C->D Reduction (e.g., NaBH₄)

Caption: Synthetic pathway via pyridine hydrogenation.

Experimental Protocol

Step 1: Quaternization of 2-Methyl-4-methoxypyridine

  • In a round-bottom flask, dissolve 2-methyl-4-methoxypyridine (1.0 eq) in acetone.

  • Add methyl iodide (1.2 eq) dropwise to the solution at room temperature.

  • Stir the mixture for 12-16 hours. The pyridinium salt will precipitate from the solution.

  • Collect the solid product by filtration, wash with cold acetone, and dry under vacuum to yield 1,2-dimethyl-4-methoxypyridinium iodide.

Step 2: Hydrogenation and Demethylation

  • Charge a high-pressure hydrogenation vessel with the pyridinium salt (1.0 eq) and a suitable catalyst such as rhodium(III) oxide (Rh₂O₃, 0.5 mol%).[3]

  • Add a solvent like 2,2,2-trifluoroethanol (TFE) to the vessel.[3]

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (5-10 bar).

  • Heat the reaction to 40-60°C and stir vigorously for 16-24 hours, monitoring hydrogen uptake.

  • After cooling and venting, filter the catalyst. Concentrate the filtrate and treat with 48% hydrobromic acid at reflux to cleave the methyl ether, yielding 1,2-dimethyl-4-piperidone.

Step 3: Reduction to this compound

  • Dissolve the crude 1,2-dimethyl-4-piperidone in methanol and cool the solution to 0°C.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of water, then concentrate the mixture under reduced pressure.

  • Extract the aqueous residue with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford this compound. Purification is typically achieved by distillation or column chromatography.[4]

Performance Analysis
ParameterPerformanceSupporting Data/Comments
Overall Yield ModerateYields can be variable, often depending on the efficiency of the high-pressure hydrogenation step.
Stereoselectivity Low to ModerateHydrogenation of the pyridinium salt often results in a mixture of cis and trans diastereomers. The final reduction of the ketone also contributes to this mixture.[5]
Scalability ModerateRequires specialized high-pressure hydrogenation equipment, which can be a limitation for scale-up.[6]
Cost-Effectiveness ModerateThe cost is influenced by the price of the rhodium or platinum catalyst and the high-pressure equipment.
Safety High ConcernHandling molecular hydrogen under high pressure is hazardous and requires purpose-built reactors and stringent safety protocols.[3]

Route 2: Diastereoselective Reductive Amination

Reductive amination is a robust and widely used C-N bond-forming reaction. This strategy builds the piperidine ring from acyclic precursors in a convergent manner. By incorporating existing stereocenters or using chiral auxiliaries, this method can offer a degree of stereocontrol.

Mechanistic Rationale

This route involves the condensation of an amine with a ketone to form an enamine or iminium ion intermediate, which is then reduced in situ. A subsequent intramolecular cyclization followed by reduction forms the piperidine ring. The stereochemical outcome is influenced by the thermodynamics of the ring-closing step and the facial selectivity of the reduction.

Reductive_Amination_Route A tert-butyl (4-oxopentyl)carbamate C Iminium Intermediate A->C + B Methylamine B->C D N-Boc-2-methyl-piperidin-4-one C->D Reductive Cyclization (e.g., NaBH(OAc)₃) E 1,2-Dimethyl-piperidin-4-one D->E N-Methylation (LiAlH₄) & Boc Removal F This compound E->F Reduction (NaBH₄)

Caption: Synthesis via intramolecular reductive amination.

Experimental Protocol

Step 1: Synthesis of N-Boc-2-methyl-piperidin-4-one

  • Dissolve tert-butyl (4-oxopentyl)carbamate (1.0 eq) and methylamine hydrochloride (1.1 eq) in 1,2-dichloroethane.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the mixture.

  • Stir the reaction at room temperature for 24 hours. Monitor by TLC or LC-MS for the disappearance of the starting aldehyde.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography to yield the protected piperidone, often as a mixture of diastereomers.[2]

Step 2: N-Methylation and Deprotection

  • This step is illustrative, as N-methylation can be achieved in various ways. A direct reduction of the Boc-carbamate with a strong hydride agent can achieve both methylation and deprotection.

  • In a flame-dried flask under nitrogen, suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF and cool to 0°C.

  • Add a solution of N-Boc-2-methyl-piperidin-4-one (1.0 eq) in THF dropwise.

  • After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0°C and carefully quench by sequential addition of water, 15% NaOH (aq), and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate to yield crude 1,2-dimethyl-4-piperidone.

Step 3: Final Reduction

  • Perform the reduction of 1,2-dimethyl-4-piperidone with NaBH₄ in methanol as described in Route 1, Step 3.

Performance Analysis
ParameterPerformanceSupporting Data/Comments
Overall Yield GoodThis convergent approach often provides good overall yields.
Stereoselectivity ModerateThe cyclization step can exhibit moderate diastereoselectivity, favoring the thermodynamically more stable product. The final ketone reduction is typically not selective.[2]
Scalability HighThe reaction conditions are generally mild and do not require specialized equipment, making this route highly scalable.
Cost-Effectiveness GoodReagents are common and relatively inexpensive. The avoidance of precious metal catalysts is a significant advantage.
Safety Moderate ConcernLiAlH₄ is highly reactive and pyrophoric; it must be handled with extreme care under anhydrous conditions. Sodium triacetoxyborohydride is much safer.

Route 3: Asymmetric Gold-Catalyzed [5+1] Cycloaddition

This route exemplifies a modern, elegant, and highly stereoselective approach to constructing the piperidine ring. It builds the molecule in a modular fashion, allowing for excellent control over the absolute and relative stereochemistry.

Mechanistic Rationale

The synthesis begins with the preparation of an enantiomerically enriched homopropargyl amine, often derived from a chiral sulfinyl imine.[7] This amine is acylated, and the resulting N-homopropargyl amide undergoes a gold-catalyzed intramolecular hydroalkoxylation/cyclization to form a cyclic imidate. This intermediate is then chemoselectively reduced to an α-amino ether, which spontaneously undergoes a Ferrier-type rearrangement to furnish the piperidin-4-one with high diastereoselectivity. The stereochemistry of the final product is controlled by the initial chiral center established in the homopropargyl amine.

Gold_Catalysis_Route A Chiral Homopropargyl Amine B N-Homopropargyl Amide A->B Acylation C Cyclic Imidate B->C Au(I) Catalysis (Cyclization) D 2-Substituted-Piperidin-4-one C->D Reduction (Catecholborane) & Ferrier Rearrangement E This compound D->E Reductive Amination (MeNH₂) & Ketone Reduction

Caption: Asymmetric synthesis via gold-catalyzed cyclization.[7]

Experimental Protocol

Step 1: Synthesis of Chiral Piperidin-4-one

  • This protocol is adapted from the general procedure described by Cui, Li, and Zhang.[7]

  • To an oven-dried Schlenk tube under a nitrogen atmosphere, add the N-homopropargyl amide (1.0 eq), PPh₃AuNTf₂ (5 mol%), and anhydrous CH₂Cl₂.

  • Add a freshly prepared solution of MeSO₃H in CH₂Cl₂ (0.3 eq). Stir the mixture at room temperature for 1 hour to facilitate cyclization.

  • Cool the reaction vessel to -78°C and add catecholborane (6.0 eq) dropwise. Monitor the reduction by TLC.

  • Upon completion, quench the reaction with methanol and stir for 15 minutes. Add a saturated aqueous solution of disodium tartrate and stir for another 15 minutes.

  • Basify with 10% NaOH and extract with CH₂Cl₂. The combined organic layers are dried, filtered, and concentrated. The resulting N-unsubstituted piperidin-4-one is purified by chromatography.

Step 2: N-Methylation and Reduction

  • The enantiomerically enriched 2-methyl-piperidin-4-one can be N-methylated using standard reductive amination conditions with formaldehyde and a reducing agent like NaBH(OAc)₃.

  • The resulting 1,2-dimethyl-4-piperidone is then reduced to the final product using NaBH₄ as described in the previous routes. The stereochemistry of the hydroxyl group will depend on the facial selectivity of this final reduction.

Performance Analysis
ParameterPerformanceSupporting Data/Comments
Overall Yield GoodThe one-pot cyclization/rearrangement is highly efficient, often yielding products in over 80% yield with excellent diastereoselectivity.[7]
Stereoselectivity ExcellentThis method provides access to enantiomerically pure piperidones. The key cyclization/rearrangement step proceeds with high diastereoselectivity (>20:1 dr).[7]
Scalability Low to ModerateThe use of a gold catalyst and the need for cryogenic temperatures (-78°C) can present challenges for large-scale industrial production.
Cost-Effectiveness LowThe gold catalyst is expensive, and the multi-step preparation of the chiral starting material adds to the overall cost.
Safety HighThe reagents and conditions are generally safe. Catecholborane should be handled with care, but it avoids the hazards of high-pressure hydrogen or pyrophoric LiAlH₄.

Comparative Summary and Strategic Recommendations

The optimal synthetic route to this compound is intrinsically linked to the end-use application and available resources.

Synthetic RoutePrimary AdvantagePrimary DisadvantageRecommended For
Pyridine Hydrogenation Readily available starting materialsPoor stereocontrol, hazardous conditionsLarge-scale production where a mixture of stereoisomers is acceptable.
Reductive Amination High scalability, operational simplicityModerate stereocontrolProcess chemistry and scale-up campaigns for racemic or diastereomeric mixtures.
Asymmetric Au-Catalysis Excellent stereochemical controlHigh cost, lower scalabilityEarly-stage drug discovery and medicinal chemistry where specific enantiomers are required for structure-activity relationship (SAR) studies.[7]
  • For large-scale, cost-sensitive manufacturing where stereochemistry is not a primary driver, the Reductive Amination route offers the best balance of yield, cost, and scalability.

  • For medicinal chemistry programs requiring a specific stereoisomer to probe biological interactions, the Asymmetric Gold-Catalyzed Cycloaddition is the superior, albeit more resource-intensive, choice. It provides unparalleled control, enabling the synthesis of enantiopure compounds essential for pharmacological evaluation.

  • The Pyridine Hydrogenation route remains a viable, classical option but is increasingly superseded by methods that offer better control and safety profiles, unless a specific substituted pyridine is exceptionally inexpensive and readily available.

This guide is intended to serve as a foundational resource. The protocols described herein are robust starting points that can be further optimized to meet the specific demands of your research or development program.

References

  • Google Patents. Novel-efficient catalyst for preparing tetramethyl piperidinol by catalytic hydrogenation of triacetonamine and preparation method thereof. CN115382569A.
  • Cui, L., Li, C., & Zhang, L. (2011). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition, 50(20), 4448-4452.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(5), 5870-5932.
  • Xiao, J., & Xiao, J. (2018). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. University of Liverpool Repository.
  • Google Patents. Preparation method of 2,2,6,6-tetramethyl-4-piperidinol. CN104628626A.
  • Organic Syntheses. Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses, 96, 511-528.
  • NIPER, SAS Nagar, India. Recent Advances in the Synthesis of Active Pharmaceutical Ingredients Using Grignard Reagents in Flow Reactors. CRIPS, 16(5).
  • O'Connor, C. J., & O'Brien, P. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2339-2373.
  • Matassini, C., Clemente, F., & Goti, A. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2014(ii), 284-301.
  • Almansa, C., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidines. RSC Advances, 12(8), 4627-4631.
  • Andersson, M., et al. (2015). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 13(12), 3569-3578.
  • Beaudoin, D., et al. (2014). Regio- and stereoselective 1,2-dihydropyridine alkylation/addition sequence for the synthesis of piperidines with quaternary centers. Organic Letters, 16(8), 2146-2149.
  • Perumal, M., Adiraj, P.S., & Pandiyan, P.S. (2020). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of Chemical Sciences, 132, 1-10.
  • O'Connor, C. J., & O'Brien, P. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2339-2373.
  • Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal of Heterocyclic Chemistry, 52(5), 1461-1466.
  • DTIC. Piperidine Synthesis. Defense Technical Information Center.
  • DiVA portal. Reaction Between Grignard Reagents and Heterocyclic N-oxides. DiVA.
  • Zhang, Y., et al. (2020). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 25(18), 4234.
  • Axios Research. 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol. Axios Research.
  • American Chemical Society. Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. ACS Publications.
  • Yada, R., et al. (2022). Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. Molecules, 27(21), 7247.
  • ResearchGate. Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. ResearchGate.
  • European Patent Office. PROCESS FOR PREPARING A PIPERIDIN-4-ONE. EP3666757A1.
  • PubChem. Piperidin-4-ol. PubChem.
  • Google Patents. Process for the purification of piperidine. US2363158A.
  • Cambridge Open Engage. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.
  • MDPI. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Reddit. Does piperidine work in reductive amination like this?. Reddit.
  • Organic Syntheses. PHENYLACETALDEHYDE. Organic Syntheses, 57, 88.
  • Wang, Y., et al. (2021). Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. Nature Communications, 12, 2115.
  • MDPI. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI.

Sources

A-Comparative-Guide-to-the-Validation-of-Analytical-HPLC-Methods-for-Piperidine-Enantiomeric-Purity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The stereoisomeric composition of piperidine-containing pharmaceutical compounds is a critical quality attribute that profoundly influences their pharmacological and toxicological profiles. Ensuring enantiomeric purity is, therefore, a non-negotiable aspect of drug development and quality control.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the preeminent technique for the separation and quantification of enantiomers.[1][3] This guide provides a comprehensive framework for the validation of analytical HPLC methods for piperidine enantiomeric purity, grounded in scientific principles and regulatory expectations.

The validation of a chiral purity method should rigorously adhere to the guidelines established by the International Council for Harmonisation (ICH), which are adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6] The core objective is to furnish documented evidence that the method is fit for its intended purpose.[7][8]

The Foundational Pillars of Chiral Method Validation

A robust validation protocol for a chiral HPLC method encompasses a series of specific performance characteristics. For determining the enantiomeric purity of piperidine derivatives, the undesired enantiomer is treated as an impurity.[3] This necessitates the evaluation of parameters that demonstrate the method's ability to accurately and reliably quantify this specific impurity, often at very low levels.

The key validation parameters, as stipulated by ICH Q2(R2) guidelines, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][9][10]

System Suitability: The Daily Method Performance Check

Before initiating any validation experiments or routine analysis, it is imperative to establish and verify the performance of the chromatographic system.[11][12] System Suitability Testing (SST) is an integral part of the analytical procedure and serves as a mini-validation for every run.[3][13]

Key SST parameters for chiral separations include:

  • Resolution (Rs): This is the most critical parameter in a chiral separation. A baseline resolution of at least 1.7 is generally desired to ensure accurate quantitation of each enantiomer.[3]

  • Repeatability: Assessed by multiple injections of a standard solution, typically with a relative standard deviation (RSD) of ≤ 2.0% for the major enantiomer.[5][13]

  • Tailing Factor (T): Measures peak symmetry, which is crucial for accurate integration. A value close to 1 is ideal.

  • Column Efficiency (N): Expressed as the number of theoretical plates, it reflects the column's performance.[11]

A standard solution containing both the desired and undesired enantiomers at a ratio relevant to the specification limit is often used for SST.[3]

The Validation Workflow: A Step-by-Step Approach

The following diagram illustrates a typical workflow for the validation of a chiral HPLC method.

Chiral HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Finalization Dev Method Development (Column & Mobile Phase Screening) Opt Method Optimization (Resolution, Run Time) Dev->Opt Protocol Draft Validation Protocol (Define Parameters & Acceptance Criteria) Opt->Protocol SST System Suitability Testing Protocol->SST Specificity Specificity / Selectivity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report (Summarize Results) Robustness->Report Implementation Method Implementation for Routine Use Report->Implementation

Caption: A typical workflow for chiral HPLC method validation.

Detailed Experimental Protocols and Acceptance Criteria

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10]

  • Experimental Protocol:

    • Analyze a blank sample (diluent or placebo).

    • Analyze a sample of the desired enantiomer.

    • Analyze a sample of the undesired enantiomer.

    • Analyze a sample containing a mixture of both enantiomers.

    • If applicable, analyze samples spiked with known related substances and process impurities.

  • Acceptance Criteria:

    • No interfering peaks should be observed at the retention times of the enantiomers in the blank chromatogram.

    • The method must demonstrate baseline resolution between the two enantiomers.[3]

Linearity and Range

Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in the sample.[9] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[4][14]

  • Experimental Protocol:

    • Prepare a series of at least five concentrations of the undesired enantiomer, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit.[4][5]

    • Inject each concentration in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.998.[4]

    • The y-intercept should be minimal.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found.[4][14]

  • Experimental Protocol:

    • Prepare samples of the drug substance spiked with the undesired enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit), in triplicate.[4]

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria:

    • The mean percent recovery for an impurity is typically within 80% to 120%.[9][15]

Precision

Precision is the measure of the degree of scatter of a series of measurements.[9] It is evaluated at two levels: repeatability and intermediate precision.[4]

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six independent samples of the drug substance spiked with the undesired enantiomer at the specification limit on the same day, by the same analyst, and on the same instrument.[4][14]

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[5]

  • Acceptance Criteria:

    • The Relative Standard Deviation (RSD) for the minor enantiomer at the specification limit should typically be ≤ 10%.[5] For the major component, an RSD of ≤ 5% is a reasonable target.[3]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16][17] The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9][16]

  • Experimental Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.[16]

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S) where σ is the standard deviation of the response and S is the slope of the calibration curve.

  • Acceptance Criteria:

    • The LOQ must be validated by demonstrating acceptable precision and accuracy at that concentration.[15]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

  • Experimental Protocol:

    • Identify critical method parameters (e.g., flow rate, column temperature, mobile phase composition).

    • Vary these parameters within a defined range (e.g., flow rate ± 0.1 mL/min, temperature ± 2°C).

    • Analyze a sample under each modified condition and evaluate the impact on system suitability parameters, particularly resolution.

  • Acceptance Criteria:

    • System suitability criteria must be met under all tested variations.

    • Significant changes in resolution or retention times should be documented and understood.

Comparative Analysis of Chiral Stationary Phases for Piperidine Derivatives

The choice of the chiral stationary phase is paramount for a successful separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad applicability to a range of chiral compounds, including piperidine derivatives.[1][2]

Chiral Stationary Phase (CSP)Typical Mobile PhaseAdvantagesConsiderations
Immobilized Polysaccharide (e.g., Chiralpak® IA, IC) Normal Phase (Hexane/Alcohol) or Reversed PhaseBroad enantioselectivity, high robustness, compatible with a wide range of solvents.[1]May require method development to optimize separation.
Coated Polysaccharide (e.g., Chiralcel® OD, AD) Normal Phase (Hexane/Alcohol)Well-established with a vast library of applications.Limited solvent compatibility compared to immobilized phases.
Macrocyclic Glycopeptide (e.g., CHIROBIOTIC™ V, T) Polar Organic, Reversed Phase, or Normal PhaseParticularly effective for polar compounds, including amines.Different selectors (Vancomycin, Teicoplanin) offer different selectivities.

In some cases, especially for piperidine derivatives lacking a strong chromophore, pre-column derivatization may be necessary to enhance UV detection and potentially improve chiral recognition.[2][18][19] For instance, derivatization with para-toluenesulfonyl chloride has been successfully employed.[18][19]

Data Presentation: A Summary of Validation Parameters

The results of the validation study should be summarized in a clear and concise manner.

Validation ParameterAcceptance CriteriaExample Result
Specificity Baseline resolution (Rs > 1.7), no interferenceRs = 2.5, no interfering peaks
Linearity (r²) ≥ 0.9980.9995
Range LOQ to 150% of specification0.05% to 0.225%
Accuracy (% Recovery) 80% - 120% for impurities98.5% - 103.2%
Precision (Repeatability, RSD%) ≤ 10% at specification limit4.5%
Precision (Intermediate, RSD%) ≤ 10% at specification limit5.8%
LOQ S/N ≥ 10, with proven accuracy & precision0.05%
Robustness SST criteria metSystem suitability passed for all varied conditions

Conclusion

The validation of an analytical HPLC method for determining the enantiomeric purity of piperidine derivatives is a systematic process that requires a thorough understanding of both chromatographic principles and regulatory requirements. By following a well-defined protocol based on ICH guidelines, researchers and drug development professionals can ensure the generation of reliable, accurate, and reproducible data. This, in turn, is fundamental to guaranteeing the quality, safety, and efficacy of piperidine-containing pharmaceutical products. The choice of an appropriate chiral stationary phase, coupled with a meticulously executed validation study, provides the necessary confidence in the analytical results throughout the lifecycle of the drug product.[6]

References

  • Vertex AI Search. (n.d.). HPLC Method Validation: Key Parameters and Importance.
  • Vertex AI Search. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). A Comparative Guide to the Validation of 2-Benzylpiperidine Purity by Chiral HPLC.
  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved January 7, 2026.
  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. [Link]
  • Vertex AI Search. (n.d.). Method Validation and Improvement in Robustness of Chiral Analytical LC Methods. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol.
  • Vertex AI Search. (2024, December 11). Steps for HPLC Method Validation.
  • Vertex AI Search. (n.d.). Chiral Method Development Strategies for HPLC.
  • Vertex AI Search. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved January 7, 2026.
  • Vertex AI Search. (2025, September 13). What Are HPLC System Suitability Tests and Their Importance?
  • Vertex AI Search. (2025, August 9). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF.
  • Vertex AI Search. (n.d.). A Comparative Guide to Regulatory Guidelines for the Validation of Chiral Separation Methods.
  • Vertex AI Search. (2025, August 6). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). A Detailed Study of Validation Parameters and System Suitability Test in HPLC. Retrieved January 7, 2026, from Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Vertex AI Search. (2021, April 12). Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 2 of 4.
  • Vertex AI Search. (n.d.). A Geometric Approach to Robustness Testing in Analytical HPLC.
  • Vertex AI Search. (n.d.). Acceptance criteria of validation parameters for HPLC.
  • Chowdary, G. L., Ravisankar, P., Kumar, G. A., Mounika, K., & Babu, P. S. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research, 61(2), 1-7.
  • Al-Sabah, S., & Al-Ghassani, A. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. Journal of Pharmaceutical and Biomedical Analysis, 153, 10-17. [Link]
  • Vertex AI Search. (n.d.). Strategies for Chiral HPLC Method Development.
  • Vertex AI Search. (n.d.). A Comparative Guide to the Validation of a Chiral HPLC Method for 3-Propylthiolane.
  • Chen, F. X., Tamarez, M. M., & Xie, J. (2010). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. U.S. Patent No. 7,786,306 B2. Washington, DC: U.S.
  • Vertex AI Search. (2025, June 8). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
  • Vertex AI Search. (n.d.). System Suitability in HPLC Analysis.
  • ICH. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Vertex AI Search. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • Vertex AI Search. (2025, May 2). How To Perform Detection Limit (DL) and Quantification Limit (QL) in AMV.
  • EMA. (2022). ICH guideline Q14 on analytical procedure development.
  • Vertex AI Search. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • Wikipedia. (n.d.). Detection limit.
  • Vertex AI Search. (n.d.). The Limit of Detection.
  • Vertex AI Search. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • PubMed. (2024). Chiral zwitterionic stationary phases based on Cinchona alkaloids and dipeptides: Application in chiral separation of dipeptides under reversed phase conditions.
  • Vertex AI Search. (n.d.). A Researcher's Guide to Chiral Stationary Phases for Indolizidine Separation.
  • Vertex AI Search. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved January 7, 2026.

Sources

A Comparative Guide to the Efficacy of Reducing Agents for Piperidone Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine ring is a foundational scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents.[1] The stereoselective reduction of substituted piperidones to their corresponding piperidinols is a critical transformation, as the stereochemistry of the resulting hydroxyl group often dictates biological activity. The choice of reducing agent is paramount, directly influencing not only the reaction's yield but, more importantly, its diastereoselectivity.

This guide provides an in-depth comparison of three common classes of reducing agents for piperidone reduction: sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation. We will explore the mechanistic underpinnings of their reactivity and selectivity, provide validated experimental protocols, and present comparative data to empower researchers to make informed decisions for their specific synthetic challenges.

Mechanistic Principles: The Basis of Stereoselectivity

The reduction of a piperidone involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[2][3] For cyclic ketones like piperidones, which typically adopt a chair conformation, the trajectory of this attack dictates the stereochemical outcome.

  • Axial Attack: The hydride approaches from the axial face, leading to the formation of an equatorial alcohol.

  • Equatorial Attack: The hydride approaches from the less sterically hindered equatorial face, resulting in an axial alcohol.

The preferred pathway is a delicate balance of steric and electronic factors. Generally, smaller, more reactive hydrides may favor an axial approach, while bulkier reagents are sterically directed to the equatorial face. The substitution pattern on the piperidone ring itself, however, is often the dominant controlling factor.

Visualization of Hydride Attack

Caption: Diastereoselectivity in piperidone reduction is determined by the trajectory of hydride attack.

Comparative Analysis of Reducing Agents

For a direct comparison, we will consider the reduction of a model substrate, N-Boc-4-piperidone.

Sodium Borohydride (NaBH₄): The Selective Workhorse

Sodium borohydride is a mild and highly selective reducing agent, primarily used for the reduction of aldehydes and ketones.[3] Its compatibility with protic solvents like methanol and ethanol makes it exceptionally user-friendly and safe for routine laboratory use.[4][5]

Expertise & Experience: NaBH₄ is the go-to reagent for a clean, predictable reduction of a simple piperidone when other reducible functional groups (e.g., esters, amides) must be preserved.[6] While often favoring the formation of the thermodynamically more stable equatorial alcohol, the stereochemical outcome can be highly substrate-dependent. In a study on cyclic Mannich ketones, NaBH₄ provided excellent diastereoselectivity, often yielding a single stereoisomer.[7][8]

Experimental Protocol: NaBH₄ Reduction of N-Boc-4-piperidone

  • Setup: To a round-bottomed flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (1.0 eq).

  • Solvent: Dissolve the substrate in methanol (MeOH) or ethanol (EtOH) (approx. 0.25 M concentration).[9]

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add sodium borohydride (1.2-1.5 eq) portion-wise over 10-15 minutes, monitoring for gas evolution.[6]

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC.

  • Quench: Carefully quench the reaction by the slow, dropwise addition of water or dilute aqueous HCl at 0 °C.

  • Work-up: Concentrate the mixture in vacuo to remove the alcohol solvent. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).[10] Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Lithium Aluminum Hydride (LiAlH₄): The Powerful Reductant

Lithium aluminum hydride (LiAlH₄ or LAH) is a significantly more powerful reducing agent than NaBH₄.[4][11] It readily reduces not only aldehydes and ketones but also esters, carboxylic acids, amides, and nitriles.[12][13]

Expertise & Experience: The high reactivity of LAH necessitates the use of anhydrous solvents (e.g., diethyl ether, THF) and stringent safety protocols, as it reacts violently with protic solvents like water and alcohols.[4][14] This powerhouse is chosen when a substrate is resistant to NaBH₄ or when the simultaneous reduction of other functional groups is desired. Mechanistically, the smaller, more polar Al-H bond makes LAH a more potent source of hydride, which can sometimes lead to different stereochemical outcomes compared to NaBH₄.[11][15]

Experimental Protocol: LiAlH₄ Reduction of N-Boc-4-piperidone

  • Setup: To a flame-dried, three-neck round-bottomed flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF.

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Substrate Addition: Add a solution of N-Boc-4-piperidone (1.0 eq) in the same anhydrous solvent dropwise via an addition funnel.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC.

  • Quench (Fieser Work-up): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally more water (3X mL), where X is the mass of LiAlH₄ in grams.[16] This procedure is critical for safely quenching the excess LAH and generating a granular precipitate that is easy to filter.

  • Work-up: Stir the resulting mixture vigorously for 30 minutes. Filter the granular solids and wash thoroughly with ether or ethyl acetate. Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Catalytic Hydrogenation: The Stereoselective Alternative

Catalytic hydrogenation offers a distinct, often highly stereoselective, method for ketone reduction.[14] The reaction involves the addition of hydrogen gas (H₂) across the carbonyl double bond in the presence of a metal catalyst.

Expertise & Experience: This method is frequently employed when high diastereoselectivity is required. The substrate adsorbs onto the catalyst surface, and hydrogen is typically delivered from the less sterically hindered face, often leading to the cis product.[17] The choice of catalyst (e.g., PtO₂, Raney Nickel, Pd/C), solvent, and pressure can be tuned to optimize the outcome.[18] A key consideration is that catalytic hydrogenation will also reduce other unsaturated groups, such as alkenes and alkynes, and can cleave certain protecting groups like benzyl ethers.[15]

Experimental Protocol: Catalytic Hydrogenation of N-Boc-4-piperidone

  • Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add N-Boc-4-piperidone (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst: Add the catalyst (e.g., 5-10 mol% Platinum oxide (PtO₂) or Raney Nickel).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi).

  • Reaction: Agitate the mixture at room temperature until hydrogen uptake ceases (typically 12-24 hours).

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude product.

General Experimental Workflow

Sources

A Researcher's Guide to ¹H NMR Chemical Shift Comparison for Stereochemistry Assignment in Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

The precise determination of stereochemistry is a cornerstone of modern drug discovery and development. For nitrogen-containing heterocyclic scaffolds like piperidines, which are prevalent in a vast array of pharmaceuticals and natural products, the three-dimensional arrangement of substituents on the ring profoundly influences their pharmacological activity, metabolic stability, and safety profile. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as a powerful, non-destructive tool for elucidating the stereochemical nuances of these molecules.

This guide provides an in-depth comparison of ¹H NMR chemical shifts and coupling constants for the assignment of stereochemistry in substituted piperidines. We will explore the fundamental principles that govern the spectral differences between diastereomers and provide a practical framework for researchers to confidently assign relative configurations.

The Conformational Landscape of Piperidines

The piperidine ring is not planar; it predominantly adopts a chair conformation to minimize steric and torsional strain, much like cyclohexane. In this conformation, substituents at each carbon atom can occupy one of two positions: axial (a) , which are parallel to the principal axis of the ring, or equatorial (e) , which are located around the ring's equator. These two chair conformations can interconvert via a process known as ring flipping, which causes axial substituents to become equatorial and vice versa.

The energetic preference for a substituent to occupy the equatorial position to avoid 1,3-diaxial interactions is a key determinant of the ring's conformational equilibrium. The larger the substituent, the greater the energetic penalty for it to be in an axial position. This conformational bias is the foundation upon which stereochemical assignments using ¹H NMR are built.

Caption: Interconversion of chair conformations in a substituted piperidine.

Differentiating Axial and Equatorial Protons: The Core Principles

The magnetic environment of a proton is highly sensitive to its spatial orientation. This sensitivity allows us to distinguish between axial and equatorial protons on the piperidine ring using two key ¹H NMR parameters: chemical shifts (δ) and vicinal coupling constants (³J) .

Chemical Shift (δ) Analysis

A fundamental and widely observed rule is that axial protons are generally more shielded (resonate at a lower chemical shift, i.e., upfield) compared to their equatorial counterparts in a conformationally rigid piperidine ring. This is primarily due to the anisotropic effect of the C-C single bonds within the ring. An axial proton is located in the shielding cone of the adjacent C-C bonds, whereas an equatorial proton is in the deshielding zone.

Specifically, an axial proton experiences a shielding effect from the γ-gauche C-C bonds, leading to an upfield shift. Conversely, the equatorial proton does not have this same spatial relationship and typically appears downfield. This difference can be significant, often in the range of 0.3-0.7 ppm, providing a clear diagnostic window.

Vicinal Coupling Constant (³J) Analysis

The magnitude of the through-bond coupling constant between two vicinal protons (protons on adjacent carbons, ³JHH) is described by the Karplus equation, which correlates ³J to the dihedral angle (φ) between the protons. In a piperidine chair conformation, the dihedral angles between axial and equatorial protons are distinct and predictable:

  • Axial-Axial (³Jax,ax): The dihedral angle is approximately 180°, resulting in a large coupling constant , typically in the range of 10-13 Hz .

  • Axial-Equatorial (³Jax,eq): The dihedral angle is approximately 60°, leading to a small coupling constant , typically 2-5 Hz .

  • Equatorial-Equatorial (³Jeq,eq): The dihedral angle is also approximately 60°, resulting in a small coupling constant , typically 2-5 Hz .

The large ³Jax,ax coupling is a hallmark of an axial proton and is one of the most reliable indicators for stereochemical assignment in six-membered rings. A proton that displays a large coupling constant to an adjacent proton must be in an axial orientation.

Caption: Dihedral angle relationships for vicinal coupling constants in a piperidine chair.

Comparative Data: A Case Study with 4-Substituted Piperidines

To illustrate these principles, let's consider a hypothetical case of cis- and trans-4-tert-butyl-2-methylpiperidine. The bulky tert-butyl group at the C4 position will strongly lock the ring in a conformation where it is equatorial, providing a rigid framework for analysis.

Compound Proton Orientation Chemical Shift (δ, ppm) Observed Couplings (J, Hz)
trans-Isomer (2-Me equatorial)H2Axial~2.50ddd, J = 11.5 (ax,ax), 4.5 (ax,eq), 2.0 (to Me)
H6aAxial~2.60dt, J = 12.0 (ax,ax), 2.5 (ax,eq)
H6eEquatorial~3.10dm, J = 12.0 (geminal)
cis-Isomer (2-Me axial)H2Equatorial~3.05m
H6aAxial~2.55dt, J = 12.5 (ax,ax), 2.8 (ax,eq)
H6eEquatorial~3.15dm, J = 12.5 (geminal)

Analysis of the Data:

  • Trans-Isomer: The proton at C2 (H2) is axial. This is confirmed by its relatively upfield chemical shift (~2.50 ppm) and, most importantly, by the large axial-axial coupling constant (J = 11.5 Hz) to one of the C3 protons. This definitively places the methyl group in the equatorial position.

  • Cis-Isomer: The proton at C2 (H2) is now equatorial. Its chemical shift moves downfield (~3.05 ppm). The multiplet becomes more complex ("m") because it lacks a large Jax,ax coupling and instead has two smaller Jax,eq and Jeq,eq couplings to the C3 protons. This assignment places the methyl group in the axial position.

Experimental Protocol: A Step-by-Step Workflow for Stereochemical Assignment

For a robust and defensible stereochemical assignment, a systematic approach combining 1D and 2D NMR experiments is essential.

Step 1: Sample Preparation
  • Dissolve the Sample: Accurately weigh and dissolve 5-10 mg of the purified piperidine derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Solvent Choice: The choice of solvent can sometimes influence the conformational equilibrium. For N-H protons, using a solvent like DMSO-d₆ can be beneficial as it slows down proton exchange, allowing for clearer observation of N-H couplings.

Step 2: Acquisition of 1D ¹H NMR Spectrum
  • Standard Spectrum: Acquire a high-resolution 1D ¹H NMR spectrum. Ensure adequate signal-to-noise and resolution to accurately determine chemical shifts and measure coupling constants.

  • Initial Assessment: Identify the signals corresponding to the piperidine ring protons. Pay close attention to the upfield region (typically 1.0-2.0 ppm) and the region adjacent to heteroatoms (2.5-3.5 ppm).

Step 3: Acquisition of 2D NMR Spectra
  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It is essential for identifying which protons are on adjacent carbons. Trace the connectivity around the piperidine ring to assign protons to their respective carbon atoms.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other (< 5 Å), irrespective of whether they are bonded. This is the definitive experiment for confirming stereochemical assignments.

    • Key NOEs: Look for strong NOE cross-peaks between axial protons on the same side of the ring (e.g., a 1,3-diaxial relationship). For instance, an axial methyl group at C2 should show a clear NOE to the axial protons at C4 and C6. An equatorial substituent will show NOEs to adjacent axial and equatorial protons.

G cluster_workflow Stereochemistry Assignment Workflow A 1. Acquire 1D ¹H NMR D 4. Analyze Chemical Shifts (δ) A->D E 5. Analyze Coupling Constants (³J) A->E B 2. Acquire 2D COSY G 7. Propose Stereochemistry B->G Establish Connectivity C 3. Acquire 2D NOESY/ROESY F 6. Analyze NOE Correlations C->F Identify Spatial Proximity D->G Axial (upfield) vs. Equatorial (downfield) E->G Large J_ax,ax vs. Small J_ax,eq/J_eq,eq F->G Confirm 1,3-diaxial correlations H 8. Final Assignment G->H

Caption: Experimental workflow for piperidine stereochemistry assignment using NMR.

Trustworthiness and Self-Validation

Conclusion

The assignment of stereochemistry in piperidine rings is a critical task in chemical and pharmaceutical research. A thorough analysis of ¹H NMR spectra provides a reliable and detailed picture of the three-dimensional structure. By systematically comparing the chemical shifts and coupling constants of diastereomers and validating the assignments with 2D NOESY/ROESY data, researchers can confidently determine the relative configuration of substituents. The principles outlined in this guide—the shielding of axial protons, the characteristic large coupling of axial-axial protons, and the confirmation of spatial relationships through NOEs—form a robust and indispensable toolkit for the modern chemist.

References

  • Title: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. Source: John Wiley & Sons URL:[Link]
  • Title: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Source: Elsevier URL:[Link]
  • Title: Karplus, M. (1959). Vicinal Proton Coupling in Nuclear Magnetic Resonance. The Journal of Chemical Physics, 30(1), 11–15. Source: The Journal of Chemical Physics URL:[Link]

A Comparative Guide to the Receptor Binding Affinity of 1,2-Dimethyl-piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the receptor binding affinities of 1,2-Dimethyl-piperidin-4-ol derivatives, compounds of significant interest in contemporary drug discovery. The piperidine scaffold is a well-established pharmacophore, present in numerous therapeutic agents, and understanding the structure-activity relationships (SAR) of its derivatives is paramount for the rational design of novel, potent, and selective ligands.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, experimentally-derived data to inform future research and development endeavors.

The Significance of Piperidine Derivatives in Neuropharmacology

The this compound core represents a versatile scaffold with the potential to interact with a range of G protein-coupled receptors (GPCRs), most notably opioid and sigma receptors. These receptor families are implicated in a multitude of physiological and pathological processes, including pain perception, mood regulation, and neuroprotection, making them prime targets for therapeutic intervention. The strategic modification of the piperidin-4-ol backbone can dramatically influence a compound's binding affinity and selectivity, paving the way for the development of novel analgesics, antipsychotics, and neuroprotective agents with improved efficacy and reduced side-effect profiles.

Assessing Receptor Binding Affinity: The Gold Standard

The cornerstone for evaluating the interaction between a ligand and its receptor is the competitive radioligand binding assay.[3] This robust and sensitive technique allows for the determination of a compound's affinity (expressed as the inhibition constant, Kᵢ) for a specific receptor subtype. The principle of this assay lies in the competition between a radiolabeled ligand (of known affinity) and an unlabeled test compound for binding to the receptor. By measuring the concentration of the test compound required to displace 50% of the radiolabeled ligand (the IC₅₀ value), we can calculate the Kᵢ value, which is a true measure of the compound's binding affinity.

Visualizing the Workflow: Competitive Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis P1 Receptor Source (e.g., cell membranes, brain homogenates) A1 Incubate receptor, radioligand, and varying concentrations of test compound P1->A1 P2 Radioligand (e.g., [³H]DAMGO for MOR, ³H-Pentazocine for σ₁) P2->A1 P3 Test Compound (this compound derivative) P3->A1 S1 Rapid Filtration (separates bound from free radioligand) A1->S1 D1 Scintillation Counting (quantifies bound radioactivity) S1->D1 D2 Data Analysis (IC₅₀ determination and Kᵢ calculation) D1->D2

Caption: Workflow of a competitive radioligand binding assay.

Comparative Binding Affinities of Piperidin-4-ol Derivatives

The following table summarizes the receptor binding affinities (Kᵢ values in nM) of a series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, which are structurally related to the this compound core. This data provides valuable insights into the structure-activity relationships governing their interaction with opioid and sigma receptors.

Compound IDR Group (N-substituent)µ-Opioid Receptor (MOR) Kᵢ (nM)κ-Opioid Receptor (KOR) Kᵢ (nM)δ-Opioid Receptor (DOR) Kᵢ (nM)Sigma-1 Receptor (σ₁) Kᵢ (nM)Sigma-2 Receptor (σ₂) Kᵢ (nM)
1 -CH₃0.61.8391531-
2 -CH₂CH=CH₂ (Allyl)0.92.148--
3 -CH₂CH₂Ph (Phenethyl)0.0620.011---
4 -H---3.2>1000
5 -(CH₂)₃-N(CH₃)₂---241200

Data compiled from multiple sources for illustrative comparison.[4][5][6][7]

Analysis of Structure-Activity Relationships (SAR)

The data presented in the table reveals several key SAR trends:

  • N-Substituent at the Piperidine Ring: The nature of the substituent at the nitrogen atom of the piperidine ring plays a crucial role in determining both affinity and selectivity for opioid receptors. A small methyl group (Compound 1) confers potent µ- and κ-opioid receptor affinity.[4] Increasing the size and incorporating an aromatic ring, as in the phenethyl group (Compound 3), can lead to a significant increase in potency.[7]

  • Selectivity Profile: While many derivatives exhibit high affinity for µ- and κ-opioid receptors, their affinity for the δ-opioid receptor is generally lower, indicating a degree of selectivity.

  • Sigma Receptor Affinity: The piperidine core is also a key structural element for sigma receptor binding.[8] As seen with Compounds 4 and 5, modifications can lead to high affinity for the sigma-1 receptor with significant selectivity over the sigma-2 subtype.[6]

Experimental Protocols

A self-validating experimental design is crucial for generating trustworthy and reproducible data. The following are detailed, step-by-step methodologies for assessing the binding affinity of this compound derivatives at opioid and sigma receptors.

Protocol 1: Competitive Radioligand Binding Assay for Opioid Receptors (µ, κ, δ)

This protocol is adapted from established methodologies for opioid receptor binding assays.[9]

1. Materials:

  • Receptor Source: Membranes from CHO (Chinese Hamster Ovary) cells stably expressing the human µ-, κ-, or δ-opioid receptor.

  • Radioligands:

    • [³H]DAMGO for µ-opioid receptor (MOR)

    • [³H]U-69,593 for κ-opioid receptor (KOR)

    • [³H]Naltrindole for δ-opioid receptor (DOR)

  • Test Compounds: this compound derivatives dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Naloxone (10 µM).

  • Filtration Apparatus: 96-well cell harvester with GF/B glass fiber filters.

  • Scintillation Cocktail and Counter.

2. Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand (at a final concentration close to its Kd), and receptor membranes.

    • Non-specific Binding: Non-specific binding control (Naloxone), radioligand, and receptor membranes.

    • Competition: Test compound dilution, radioligand, and receptor membranes.

  • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value using non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Visualizing the Opioid Receptor Signaling Pathway

Ligand Opioid Agonist (e.g., Piperidine Derivative) Receptor Opioid Receptor (µ, κ, or δ) Ligand->Receptor Binds to G_protein Gαi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Decreases production of Response Cellular Response (e.g., Analgesia) cAMP->Response Ion_Channel->Response

Caption: Simplified opioid receptor signaling cascade.

Protocol 2: Competitive Radioligand Binding Assay for Sigma-1 (σ₁) Receptor

This protocol is based on established methods for sigma receptor binding.[10][11]

1. Materials:

  • Receptor Source: Guinea pig brain membrane homogenates.

  • Radioligand: -Pentazocine.

  • Test Compounds: this compound derivatives.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 8.0.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Filtration and Detection Equipment: As described in Protocol 1.

2. Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, -Pentazocine (at a final concentration of ~5 nM), and membrane homogenate (~300 µg protein).[12]

    • Non-specific Binding: Haloperidol, -Pentazocine, and membrane homogenate.

    • Competition: Test compound dilution, -Pentazocine, and membrane homogenate.

  • Incubate the plate at 25°C for 120 minutes.

  • Terminate the reaction and process the samples as described in Protocol 1.

3. Data Analysis:

  • Follow the same data analysis steps as outlined in Protocol 1 to determine the IC₅₀ and Kᵢ values for the sigma-1 receptor.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel ligands targeting opioid and sigma receptors. The data and protocols presented in this guide underscore the importance of systematic structure-activity relationship studies in optimizing the binding affinity and selectivity of these derivatives. The competitive radioligand binding assay remains the gold standard for these investigations, providing reliable and quantitative data to guide the drug discovery process. Future research should focus on expanding the library of this compound derivatives and exploring further structural modifications to fine-tune their pharmacological profiles for specific therapeutic applications.

References

  • Li, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]
  • Le, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. [Link]
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link]
  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1.34.1-1.34.21. [Link]
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]
  • Guo, L. W., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of visualized experiments : JoVE, (87), 51523. [Link]
  • Thomas, J. B., et al. (2001). Identification of the first trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Journal of Medicinal Chemistry, 44(17), 2687-2690. [Link]
  • Mashayekhi, V., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 64, 488-497. [Link]
  • Marrone, G. F., Majumdar, S., & Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology, 1335, 241-249. [Link]
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
  • Xu, J., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [ 3 H]DTG and [ 125 I]RHM-4. International Journal of Molecular Sciences, 23(24), 16024. [Link]
  • Cignarella, G., et al. (1989). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Il Farmaco; edizione scientifica, 44(11), 1079-1093. [Link]
  • Hänninen, O. P., et al. (2011). The principle of the delta opioid receptor – ligand binding assay performed using the QRET technology. Analytical and Bioanalytical Chemistry, 400(9), 3027–3035. [Link]
  • Wünsch, B., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 8(7), 895-908. [Link]
  • Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2826-2841. [Link]
  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1746. [Link]
  • Berardi, F., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Effects. Journal of Medicinal Chemistry, 64(16), 12156-12173. [Link]
  • Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-3033. [Link]
  • Ananthan, S. (2006). The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. AAPS Journal, 8(3), E529-E536. [Link]
  • Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734. [Link]
  • Bagley, J. R., et al. (1989). New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties. Journal of Medicinal Chemistry, 32(3), 663-671. [Link]
  • Ablordeppey, S. Y., et al. (2019). SYA 013 analogs as moderately selective sigma-2 (σ2) ligands: Structure-affinity relationship studies. Bioorganic & Medicinal Chemistry, 27(9), 1789-1800. [Link]
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
  • Cosentino, G., et al. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 117037. [Link]
  • Singh, N., & Kumar, A. (2011). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 20(8), 1194-1207. [Link]
  • Laskar, D., et al. (2021). Opioid Affinity of Diazacyclic Peptidomimetic Compounds Derived from Reduced Polyamides. Molecules, 26(11), 3330. [Link]
  • Trescot, A. M., et al. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133-S153. [Link]

Sources

A Comparative Analysis of the Analgesic Potency of 1,2-Dimethyl-4-phenylpiperidin-4-ol Ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Phenylpiperidine Scaffold in Opioid Analgesia

The 1,2-dimethyl-4-phenylpiperidin-4-ol scaffold is a cornerstone in the development of synthetic opioid analgesics. This core structure is the foundation for the prodine class of compounds, which are analogues of pethidine (meperidine).[1] Developed in the late 1940s, these compounds have been instrumental in pain management, particularly in settings requiring rapid onset and short duration of action, such as obstetrics and minor surgical procedures.[1] The esterification of the tertiary alcohol at the C4 position is a critical determinant of the analgesic potency and pharmacological profile of these molecules. Understanding the structure-activity relationships (SAR) of these esters is paramount for the rational design of novel analgesics with improved therapeutic indices.

This guide provides a comparative analysis of the median effective dose (ED50) values of various stereoisomeric esters of 1,2-dimethyl-4-phenylpiperidin-4-ol. We will delve into the experimental data that elucidates how subtle changes in the stereochemistry and the nature of the ester group influence analgesic potency. This analysis is grounded in the fundamental principles of opioid pharmacology, linking in vivo efficacy to in vitro receptor binding affinities.

Comparative Analgesic Potency: A Quantitative Overview

The analgesic efficacy of a compound is quantitatively expressed by its ED50 value, which represents the dose required to produce a therapeutic effect in 50% of the population. In the context of analgesia research, this is typically determined using animal models subjected to a painful stimulus. The lower the ED50 value, the more potent the analgesic.

The following table summarizes the in vivo analgesic potencies (ED50) and in vitro opiate receptor affinities for a series of diastereoisomeric 1,3-dimethyl-4-phenyl-4-piperidinol propionate esters, commonly known as prodines. The data were obtained from hot-plate tests in mice, a standard method for assessing the efficacy of centrally acting analgesics.

CompoundStereochemistry (3-CH₃ / 4-Ph)Analgesic Potency (ED₅₀, nmol/kg)Opiate Receptor Affinity (K, nM)
α-Prodine trans (axial/equatorial)12.325
β-Prodine cis (equatorial/equatorial)2.55
α-Allylprodine trans2.86
β-Allylprodine cis11.220
α-Hexylprodine trans15.630
β-Hexylprodine cis89.5150

Data sourced from a study on the relationships between opiate receptor binding and analgesic properties of prodine-type compounds.

Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Determinants of Potency

The data presented above reveals a profound relationship between the stereochemistry of the 1,2-dimethyl-4-phenylpiperidin-4-ol esters and their analgesic potency.

The Critical Role of Stereochemistry

The most striking observation is the significant difference in potency between the α and β isomers. β-Prodine , with a cis relationship between the 3-methyl and 4-phenyl groups, is approximately five times more potent than α-prodine , which has a trans configuration.[1] This marked difference in potency is directly correlated with their affinity for the opiate receptor, where β-prodine exhibits a five-fold higher affinity (lower K value) than α-prodine.

This suggests that the cis configuration allows for a more favorable interaction with the opioid receptor binding pocket. The spatial arrangement of the phenyl group, the ester moiety, and the basic nitrogen atom is crucial for optimal receptor engagement. Molecular modeling studies have suggested that for the prodines, a phenyl equatorial conformation is preferred.

Influence of the Ester Group

While this guide focuses on the well-characterized propionate esters (prodines), the nature of the ester group itself is a key modulator of activity. The ester moiety is believed to engage in hydrogen bonding or Van der Waals interactions within the receptor, contributing to the overall binding affinity. The length, branching, and electronic properties of the ester chain can all influence potency. For instance, increasing the alkyl chain length of the ester can affect lipophilicity, which in turn influences the drug's ability to cross the blood-brain barrier and access its target in the central nervous system.

Experimental Methodology: Determining Analgesic ED₅₀

The determination of ED50 values for opioid analgesics relies on standardized in vivo assays that measure the animal's response to a nociceptive stimulus. The hot-plate test is a widely used method for centrally acting analgesics.

Hot-Plate Test Protocol
  • Animal Acclimation: Mice are first acclimated to the testing environment to minimize stress-induced responses.

  • Baseline Latency Measurement: Each mouse is placed on a heated plate (typically maintained at 55 ± 0.5 °C). The time taken for the mouse to exhibit a nociceptive response (e.g., licking a paw, jumping) is recorded as the baseline latency. A cut-off time is established to prevent tissue damage.

  • Drug Administration: The test compounds are administered to different groups of mice at varying doses, typically via subcutaneous or intraperitoneal injection. A control group receives a vehicle injection.

  • Post-Treatment Latency Measurement: At a predetermined time after drug administration (coinciding with the expected peak effect of the drug), the mice are again placed on the hot plate, and the response latency is measured.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each dose. The ED50 value is then determined by plotting the %MPE against the log of the dose and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for ED₅₀ Determination

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis acclimate Animal Acclimation baseline Measure Baseline Latency acclimate->baseline admin Administer Drug/ Vehicle baseline->admin post_measure Measure Post-Treatment Latency admin->post_measure calc_mpe Calculate %MPE post_measure->calc_mpe plot_curve Plot Dose-Response Curve calc_mpe->plot_curve det_ed50 Determine ED₅₀ plot_curve->det_ed50

Caption: Workflow for determining the ED50 value of an analgesic using the hot-plate test.

Mechanistic Insights: Opioid Receptor Interaction

The analgesic effects of the 1,2-dimethyl-4-phenylpiperidin-4-ol esters are mediated primarily through their interaction with the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) located in the central and peripheral nervous systems.

Upon binding of an agonist, such as a prodine derivative, the MOR undergoes a conformational change. This leads to the activation of intracellular signaling pathways that ultimately result in a reduction in neuronal excitability and the inhibition of pain signal transmission.

Simplified Opioid Receptor Signaling Pathway

cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular MOR μ-Opioid Receptor (GPCR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase ATP ATP Opioid Opioid Agonist (e.g., Prodine) Opioid->MOR Binds to G_protein->AC Inhibits Ion_channel Ion Channels (Ca²⁺ influx ↓, K⁺ efflux ↑) G_protein->Ion_channel Modulates cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia (Reduced Neuronal Excitability) PKA->Analgesia Ion_channel->Analgesia

Caption: Simplified signaling pathway of μ-opioid receptor activation leading to analgesia.

The strong correlation between the in vivo analgesic potency (ED50) and the in vitro receptor affinity (K value) for the prodine derivatives underscores the principle that receptor binding is a primary determinant of the pharmacological effect. A higher affinity, represented by a lower K value, signifies a stronger and more stable interaction between the drug and the receptor, leading to a more potent analgesic response at a lower dose.

Conclusion and Future Directions

The comparative analysis of the ED50 values for 1,2-dimethyl-4-phenylpiperidin-4-ol esters unequivocally demonstrates the critical influence of stereochemistry on analgesic potency. The cis configuration, as seen in β-prodine, confers significantly higher potency and receptor affinity compared to the trans isomer. This underscores the importance of stereoselective synthesis in the development of potent opioid analgesics.

The strong correlation between in vivo efficacy and in vitro receptor binding provides a robust framework for the continued exploration of this chemical scaffold. Future research should focus on the synthesis and evaluation of a broader range of ester derivatives to further elucidate the SAR and to identify candidates with an optimized balance of potency, duration of action, and a more favorable side-effect profile, particularly with respect to respiratory depression and abuse potential.

References

  • Relationships between Opiate Receptor Binding and Analgetic Properties of Prodine-Type Compounds. Journal of Medicinal Chemistry. [Link]
  • Prodine. In: Wikipedia. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,2-Dimethyl-piperidin-4-ol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical reagents from acquisition to disposal. This guide provides a detailed, procedural framework for the proper disposal of 1,2-Dimethyl-piperidin-4-ol, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of the environment. The procedures outlined are synthesized from the safety profiles of structurally analogous piperidine compounds, establishing a robust and cautious approach.

Core Principles: Hazard Assessment and the Disposal Directive

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, its structural similarity to piperidine and its methylated derivatives necessitates that it be handled with the assumption of a comparable, significant hazard profile.

Inferred Hazard Profile:

  • High Flammability: Piperidine derivatives are typically volatile and highly flammable, with vapors that can form explosive mixtures with air.[1][2] It is critical to keep the chemical and its waste away from all sources of ignition.[1][3]

  • Acute Toxicity & Corrosivity: These compounds are often toxic if swallowed, inhaled, or absorbed through the skin.[1][4][5][6] They are also extremely destructive to tissue, capable of causing severe skin burns and serious, potentially irreversible, eye damage.[4][5]

  • Environmental Hazard: Piperidine derivatives can be harmful to aquatic life.[1][7] Therefore, the cardinal rule of disposal is that This compound and its contaminated materials must never be disposed of down the drain or in standard waste streams .[8][4][6][7]

The primary and only acceptable disposal method is through a licensed professional waste disposal service, typically involving incineration in a chemical incinerator equipped with an afterburner and scrubber .[8][4] This ensures the complete destruction of the hazardous compound in a controlled environment.

Hazard CategoryDescriptionPrimary Precaution
Flammability Highly flammable liquid and vapor.[1][9] Vapors may form explosive mixtures with air.[3][6]Keep away from heat, sparks, open flames, and hot surfaces.[9][4] Use non-sparking tools.[3]
Toxicity Toxic if swallowed, inhaled, or in contact with skin.[1][4][5]Avoid all contact and inhalation.[1][4] Handle only in a well-ventilated area or fume hood.[1][10]
Corrosivity Causes severe skin burns and eye damage.[1][4]Wear appropriate chemical-resistant PPE, including gloves, goggles, and a lab coat.[1][2]
Environmental Harmful to aquatic organisms.[1][7]Do not allow entry into drains, sewers, or waterways.[1][4][7]

Personal Protective Equipment (PPE): A Non-Negotiable Prerequisite

Before handling this compound for waste collection or disposal preparation, the following PPE is mandatory to create a barrier against its corrosive and toxic effects.

  • Eye and Face Protection: Chemical safety goggles combined with a face shield are essential to protect against splashes that can cause severe eye burns.[2]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron is required to protect against skin contact and potential burns.[1][2]

  • Respiratory Protection: All handling of waste should occur in a certified chemical fume hood to prevent inhalation of toxic vapors.[1] In the event of a large spill or emergency, a self-contained breathing apparatus (SCBA) may be required.[8]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is a self-validating system that prevents dangerous reactions and ensures compliant disposal.

  • Designate a Waste Container: Select a container that is in good condition, has a secure, leak-proof lid, and is chemically compatible with this compound. Often, the original product container is suitable if it is empty and in good condition.

  • Segregate Waste Streams: This is the most critical step. Collect waste containing this compound separately from all other chemical waste streams.

    • Why? Mixing with incompatible materials, such as strong acids or oxidizing agents, can lead to violent reactions, heat generation, or the release of toxic gases.[3][11]

  • Collect All Contaminated Materials: Place all items contaminated with the chemical into the designated container. This includes:

    • Unused or excess this compound.

    • Contaminated disposable labware (e.g., pipette tips, weighing paper, gloves).

    • Spill cleanup materials.

  • Secure the Container: Keep the waste container tightly closed when not actively adding waste.[1][4][10] This minimizes the release of flammable and toxic vapors into the laboratory atmosphere.

Waste Container Labeling and Temporary Storage

Clear communication through labeling and proper storage are fundamental to a safe laboratory environment.

Labeling: The waste container must be clearly and legibly labeled with the following information as soon as the first drop of waste is added:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • A clear indication of the hazards (e.g., "Flammable," "Toxic," "Corrosive")

  • The date of waste accumulation.

  • The name of the principal investigator or laboratory.

Temporary Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area that meets the following criteria:

  • Ventilated and Cool: The area must be well-ventilated and cool to prevent vapor buildup.[9][4]

  • Secure: The location should be secure and accessible only to authorized personnel.[1][10]

  • Away from Ignition Sources: Ensure the storage area is free from any potential sources of ignition.[3]

  • Secondary Containment: Place the container in a secondary containment bin or tray that can hold the entire volume of the liquid in case of a leak.

Disposal Decision Workflow

G start Waste Generated (this compound or contaminated material) ppe Step 1: Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Use designated, compatible container. Do NOT mix with other waste streams.) ppe->segregate label_container Step 3: Label Container ('Hazardous Waste', Full Chemical Name, Date, Hazards) segregate->label_container store Step 4: Temporary Storage (Secure, ventilated area, away from ignition sources and incompatibles) label_container->store spill Emergency: Spill Occurs store->spill dispose Step 5: Arrange Professional Disposal (Contact licensed waste service. Complete waste manifest for incineration.) store->dispose spill_proc Follow Spill Management Protocol (Evacuate, Contain with inert absorbent, Clean with non-sparking tools, Decontaminate) spill->spill_proc Activate spill_proc->segregate Collect cleanup debris as hazardous waste

Caption: Workflow for the safe handling and disposal of this compound waste.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate risks.

  • Immediate Response: Alert all personnel in the immediate area and evacuate if the spill is large or ventilation is poor. Eliminate all ignition sources at once.[8]

  • Containment: For small spills, contain the liquid using a non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[4] Do not use combustible materials like paper towels.

  • Cleanup: Wearing full PPE, carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container.[8][3]

  • Decontamination: Clean the spill area thoroughly. All materials used for decontamination must also be disposed of as hazardous waste.

Arranging for Final Disposal

The final step is to transfer the waste to a licensed professional.

  • Contact Your Institution's EHS: Your facility's Environmental Health and Safety (EHS) office is the primary point of contact. They will have established procedures and contracts with licensed hazardous waste disposal companies.

  • Provide Information: Be prepared to provide the EHS office with an accurate inventory of the waste container's contents.

  • Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory to its final destruction and is a legal requirement.

By adhering to these rigorous procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23).
  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. (n.d.).
  • Safety Data Sheet - MedchemExpress.com. (2025, December 12).
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 30).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, October 11).
  • Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024, May 7).
  • SAFETY DATA SHEET - Fisher Scientific. (2014, September 15).
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.).
  • Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31).

Sources

A Comprehensive Guide to the Safe Handling of 1,2-Dimethyl-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1,2-Dimethyl-piperidin-4-ol. The following protocols and recommendations are designed to ensure the safe handling, storage, and disposal of this chemical, grounded in established safety principles and regulatory guidelines.

Immediate Safety and Hazard Profile

This compound and its structural analogs present several potential hazards that demand immediate attention and adherence to stringent safety protocols. The primary hazards associated with this class of compounds include:

  • Skin Corrosion/Irritation : Causes skin irritation, and related compounds can cause severe skin burns.[1][2]

  • Serious Eye Damage/Irritation : Poses a risk of serious eye irritation and damage.[1][2]

  • Respiratory Tract Irritation : May cause respiratory irritation upon inhalation.[1]

  • Flammability : While data for the specific compound is limited, structurally similar piperidines are highly flammable liquids and vapors.[3] Vapors may form explosive mixtures with air.[4]

  • Toxicity : Related compounds are harmful if swallowed and can be toxic in contact with skin or if inhaled.[2]

Due to these hazards, it is imperative to handle this compound with the appropriate personal protective equipment in a controlled environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure risk. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Safety goggles with side-shields are mandatory to protect against splashes.[1] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[5]
Hand Protection Chemical-resistant gloves are required.[1] While specific breakthrough times for this compound are not readily available, gloves made of materials such as butyl rubber or neoprene are often recommended for similar chemicals.[6] Always inspect gloves for integrity before use and change them immediately if contaminated.
Body Protection An impervious clothing , such as a chemically resistant lab coat or coveralls, is necessary to prevent skin contact.[1][6] For tasks with a higher risk of splashes, a chemical-resistant apron should also be worn.
Respiratory Protection A NIOSH-approved respirator is required when handling the compound outside of a chemical fume hood or when aerosolization is possible.[1][5] The type of respirator (e.g., air-purifying respirator with organic vapor cartridges) should be selected based on a thorough risk assessment of the specific procedure.

Safe Handling and Storage Protocol

Adherence to a strict operational workflow is crucial for minimizing the risk of exposure and accidents.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work Area Preparation (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials & Spill Kit don_ppe->gather_materials weigh_transfer Weighing and Transferring (in fume hood) gather_materials->weigh_transfer reaction_setup Reaction Setup weigh_transfer->reaction_setup decontaminate Decontaminate Glassware & Surfaces reaction_setup->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures
  • Preparation :

    • Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.[3]

    • Don all required PPE as outlined in the table above.

    • Have a chemical spill kit readily available.

  • Handling :

    • Keep the container tightly closed when not in use.[5]

    • Avoid breathing vapors, mist, or gas.[1]

    • Prevent contact with skin and eyes.[5]

    • Use non-sparking tools and avoid sources of ignition, as related compounds are flammable.[3][4]

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]

    • Keep away from heat, sparks, and open flames.[3]

    • Store in a locked-up or otherwise secure area.

    • Segregate from incompatible materials such as strong oxidizing agents and acids.[4]

Emergency Procedures: Plan for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationFirst-Aid and Spill Response Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water.[1] Seek medical attention if irritation persists.
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2][3] Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate personnel to a safe area.[1] Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, universal binder) and place it in a suitable container for disposal.[1] Do not let the product enter drains.[1]

Disposal Plan: Responsible Waste Management

This compound and any contaminated materials must be treated as hazardous waste.

  • Waste Segregation :

    • Collect all waste containing this compound in a designated, clearly labeled, and chemically compatible container.[7][8]

    • Do not mix with other waste streams to prevent potentially hazardous reactions.[8]

  • Container Management :

    • Keep the waste container tightly closed except when adding waste.

    • Label the container with "Hazardous Waste," the full chemical name, and any associated hazards.[7]

  • Disposal :

    • Dispose of the hazardous waste through a licensed professional waste disposal service.[8]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safer laboratory environment for yourself and your colleagues.

References

  • MedchemExpress. (2025, December 12). Safety Data Sheet.
  • ChemBK. (n.d.). (2R,4R)-1,2-Dimethyl-piperidin-4-ol - Physico-chemical Properties.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
  • Cambridge Isotope Laboratories. (n.d.). PIPERIDINE (D11, 98%).
  • Thermo Fisher Scientific. (2025, October 30). SAFETY DATA SHEET.
  • (2010, September 6).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • NOAA. (n.d.). PIPERIDINE - CAMEO Chemicals.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
  • PubChem. (n.d.). Piperidin-4-ol.
  • (n.d.).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ChemBK. (2022, October 16). piperidin-4-ol.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • PubChem. (n.d.). Piperidin-4-ol, 2,5-dimethyl-1-(1-methylethyl)-.
  • Purdue College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Apollo Scientific. (n.d.). 4,4-Dimethylpiperidine-2,6-dione.
  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Cheméo. (n.d.). Chemical Properties of Piperidine, 1,2-dimethyl- (CAS 671-36-3).
  • Benchchem. (n.d.). Proper Disposal of 4-(4-Fluorophenyl)piperidin-4-ol: A Step-by-Step Guide for Laboratory Professionals.
  • American Chemical Society. (2025, November 26). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation.
  • Benchchem. (n.d.). Proper Disposal of 4,4'-Dimethyl-2,2'-bipyridine: A Guide for Laboratory Professionals.
  • teadit. (n.d.). Chemical Compatibility Chart.
  • (n.d.). Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dimethyl-piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1,2-Dimethyl-piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.